molecular formula C9H11N5O4 B1670844 Neopterin CAS No. 2009-64-5

Neopterin

Katalognummer: B1670844
CAS-Nummer: 2009-64-5
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: BMQYVXCPAOLZOK-XINAWCOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-erythro-neopterin is a neopterin that has 1S,2R-configuration.
This compound is under investigation in clinical trial NCT02974192 (this compound Effects on Ischemic Stroke).
This compound has been reported in Streptomycetaceae and Pyrrhocoris apterus with data available.
This compound is a pteridine that is a metabolite of guanine triphosphate (GTP) and a precursor for biopterin. This compound is released from interferon-gamma (IFNg) stimulated macrophages and dendritic cells (DCs);  therefore, urine or serum levels may be used as a marker of immune system activation.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a pteridine derivative present in body fluids;  elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections. (From Stedman, 26th ed) this compound also serves as a precursor in the biosynthesis of biopterin.
A pteridine derivative present in body fluids;  elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections. (From Stedman, 26th ed) this compound also serves as a precursor in the biosynthesis of BIOPTERINS.

Eigenschaften

IUPAC Name

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862811
Record name Neopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009-64-5
Record name Neopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2009-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopterin D-erythro-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLD60N7SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Significance of Neopterin in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial biomarker of cell-mediated immune activation. First identified in the 1960s, its presence in biological fluids is now recognized as a sensitive indicator of cellular immune responses, particularly those involving T-helper 1 (Th1) cells and the induction of interferon-gamma (IFN-γ). This technical guide provides an in-depth overview of the discovery of this compound, its biosynthetic pathway, and the experimental methodologies used for its detection and quantification. Detailed protocols for key analytical techniques are provided, alongside a summary of quantitative data in various physiological and pathological states. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's role in biological systems.

The Genesis of a Biomarker: The Discovery of this compound

The story of this compound began in the early 1960s when it was first isolated from the pupae of bees. The compound was named "this compound" to signify a new era in pteridine (B1203161) research. A few years later, in 1967, Sakurai and Goto successfully isolated this compound from human urine, marking its first identification in a mammalian biological system. This discovery laid the groundwork for future investigations into its physiological significance.

Early research in the 1970s and 1980s began to link elevated this compound concentrations with various pathological conditions. A pivotal breakthrough came with the observation of increased this compound levels in patients with viral infections. This led to the hypothesis that this compound production was associated with the host's immune response. Subsequent in vitro studies confirmed this, demonstrating that human monocytes and macrophages produce this compound when stimulated with interferon-gamma (IFN-γ). This established this compound as a sensitive marker of cellular immune activation.

The Biochemical Blueprint: this compound Biosynthesis

This compound is a pteridine derivative synthesized from guanosine triphosphate (GTP). The biosynthesis is primarily initiated in monocytes, macrophages, and dendritic cells upon stimulation by IFN-γ, a key cytokine in the cell-mediated immune response.

The biosynthetic pathway can be summarized in the following steps:

  • Initiation by GTP Cyclohydrolase I (GTPCH-I): The process begins with the enzymatic conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate. This reaction is catalyzed by GTP cyclohydrolase I (GTPCH-I), the rate-limiting enzyme in this pathway. IFN-γ strongly induces the expression and activity of GTPCH-I.

  • Dephosphorylation: The resulting 7,8-dihydrothis compound triphosphate is then dephosphorylated by nonspecific phosphatases to yield 7,8-dihydrothis compound.

  • Oxidation: In humans and other primates, the subsequent enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity in macrophages. This leads to an accumulation of 7,8-dihydrothis compound, which is then non-enzymatically oxidized to form the stable and fluorescent molecule, this compound.

This pathway highlights why this compound is such a specific marker for IFN-γ-mediated immune activation. While other cytokines can play a minor role, IFN-γ is the primary and most potent inducer of GTPCH-I in macrophages.

Signaling Pathway for this compound Production

Neopterin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds to JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway Activates GTPCH-I Gene GTPCH-I Gene JAK/STAT Pathway->GTPCH-I Gene Induces Transcription GTPCH-I Enzyme GTPCH-I Enzyme GTPCH-I Gene->GTPCH-I Enzyme Translates to GTP GTP 7,8-Dihydrothis compound Triphosphate 7,8-Dihydrothis compound Triphosphate GTP->7,8-Dihydrothis compound Triphosphate Catalyzed by GTPCH-I Enzyme 7,8-Dihydrothis compound 7,8-Dihydrothis compound 7,8-Dihydrothis compound Triphosphate->7,8-Dihydrothis compound Dephosphorylation This compound This compound 7,8-Dihydrothis compound->this compound Oxidation Extracellular Space Extracellular Space This compound->Extracellular Space Released

Caption: Interferon-gamma signaling pathway leading to this compound production in macrophages.

Quantitative Analysis of this compound

Elevated this compound levels are observed in a wide range of conditions characterized by cellular immune activation. The following tables summarize representative quantitative data from various studies. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: this compound Levels in Healthy Individuals and Patients with Viral Infections
PopulationSample TypeThis compound ConcentrationReference
Healthy AdultsSerum< 10 nmol/L
Healthy AdultsUrineVaries with age and sex (often expressed as a ratio to creatinine)
Viral Lower Respiratory Tract InfectionSerumMedian: 30.5 nmol/L
Severe Acute Respiratory Syndrome (SARS) - Acute PhaseSerumMean: 34.2 ± 20.0 nmol/L
Human Immunodeficiency Virus (HIV) InfectionSerum/UrineSignificantly elevated, correlates with disease progression
Viral MeningitisCerebrospinal Fluid (CSF)Mean: 32.5 nmol/L
Viral EncephalitisCerebrospinal Fluid (CSF)Mean: 130.9 nmol/L
Table 2: this compound Levels in Healthy Individuals and Patients with Bacterial Infections
PopulationSample TypeThis compound ConcentrationReference
Healthy AdultsSerum< 10 nmol/L
Bacterial Lower Respiratory Tract InfectionSerumMedian: 18.7 nmol/L
TuberculosisSerum/UrineElevated, higher in patients with more extensive disease
Acute Bacterial MeningitisCerebrospinal Fluid (CSF)Mean: 63.0 nmol/L
Lyme NeuroborreliosisCerebrospinal Fluid (CSF)Mean: 54.9 nmol/L

Experimental Protocols for this compound Analysis

The quantification of this compound in biological fluids can be achieved through several analytical methods. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

Initial Isolation from Human Urine (Based on early chromatographic methods)

The pioneering work of Sakurai and Goto involved a multi-step chromatographic process to isolate this compound from human urine. While modern methods are more streamlined, understanding the principles of the original isolation is instructive.

Principle: This method relies on a series of chromatographic separations to purify this compound from the complex matrix of urine.

Methodology:

  • Sample Collection: Collect a 24-hour urine sample.

  • Initial Purification: Pass the urine through a column of activated charcoal to adsorb pteridines and other organic molecules.

  • Elution: Elute the adsorbed compounds from the charcoal using an aqueous solution of ethanol (B145695) and ammonia.

  • Ion-Exchange Chromatography: Further purify the eluate using a Dowex 1 formate (B1220265) column. Elute with a formic acid gradient.

  • Cellulose (B213188) Column Chromatography: Concentrate the this compound-containing fractions and apply them to a cellulose column. Elute with a butanol-acetic acid-water solvent system.

  • Paper Chromatography: As a final purification step, use paper chromatography with a suitable solvent system to isolate pure this compound.

  • Identification: Confirm the identity of the isolated compound by comparing its ultraviolet absorption spectra and chromatographic behavior with that of a synthetic this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of this compound. It offers high sensitivity and specificity.

Principle: Reversed-phase HPLC separates this compound from other components in the sample based on its hydrophobicity. Detection is typically achieved by fluorescence, as this compound has a native fluorescence.

Methodology:

  • Sample Preparation:

    • Urine: Centrifuge to remove particulate matter. Dilute with the mobile phase.

    • Serum/Plasma: Precipitate proteins using trichloroacetic acid. Centrifuge and collect the supernatant.

  • Chromatographic System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection:

    • Fluorescence Detector: Excitation wavelength at approximately 353 nm and emission wavelength at approximately 438 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay for quantifying this compound.

Principle: This is a competitive binding assay where a radiolabeled this compound (125I-neopterin) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific anti-neopterin antibody. The amount of bound radioactivity is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Reagent Preparation: Prepare standards, controls, and samples.

  • Assay Procedure:

    • Pipette standards, controls, and samples into antibody-coated tubes or wells.

    • Add a fixed amount of 125I-labeled this compound to each tube.

    • Add the anti-neopterin antibody.

    • Incubate to allow for competitive binding.

    • Separate the antibody-bound fraction from the free fraction (e.g., by precipitation with a second antibody and centrifugation).

  • Measurement:

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

    • Determine the this compound concentration in the samples from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, robust, and high-throughput method for this compound measurement.

Principle: This is typically a competitive ELISA. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase) for binding to a limited amount of anti-neopterin antibody coated on a microtiter plate.

Methodology:

  • Sample and Standard Preparation: Prepare a series of this compound standards and dilute the biological samples as required.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the antibody-coated microtiter plate.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.

    • Stop the reaction with a stop solution.

  • Measurement:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the this compound concentration.

  • Quantification:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards.

    • Calculate the this compound concentration in the samples based on the standard curve.

Experimental Workflow: this compound Quantification by HPLC

HPLC_Workflow Start Start Sample Collection Sample Collection (Urine or Serum/Plasma) Start->Sample Collection Sample Preparation Sample Preparation (Centrifugation, Dilution, Protein Precipitation) Sample Collection->Sample Preparation HPLC Analysis HPLC Analysis (Injection, Separation on C18 Column) Sample Preparation->HPLC Analysis Fluorescence Detection Fluorescence Detection (Ex: 353 nm, Em: 438 nm) HPLC Analysis->Fluorescence Detection Data Acquisition Data Acquisition (Chromatogram Generation) Fluorescence Detection->Data Acquisition Quantification Quantification (Comparison of Peak Areas to Standard Curve) Data Acquisition->Quantification Standard Curve Preparation Standard Curve Preparation (Known this compound Concentrations) Standard Curve Preparation->Quantification Result Reporting Result Reporting (nmol/L or µmol/mol creatinine) Quantification->Result Reporting End End Result Reporting->End

Caption: A typical experimental workflow for the quantification of this compound in biological samples using HPLC.

Conclusion

The discovery of this compound and the subsequent elucidation of its biosynthetic pathway have provided the scientific and medical communities with a valuable tool for monitoring cell-mediated immune responses. From its initial isolation to the development of sophisticated analytical techniques, the study of this compound has significantly advanced our understanding of the immunology of infectious diseases, autoimmune disorders, and malignancies. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in these fields. Continued research into the biological functions of this compound and its derivatives will undoubtedly uncover further applications for this remarkable biomarker.

An In-depth Technical Guide to the Neopterin Biosynthesis Pathway from GTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core neopterin biosynthesis pathway, beginning with Guanosine Triphosphate (GTP). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the enzymatic cascade, regulatory mechanisms, quantitative data, and experimental protocols relevant to this critical immunological pathway.

Introduction to this compound Biosynthesis

This compound, a pteridine (B1203161) molecule, is a well-established biomarker of cellular immune activation.[1] It is synthesized from GTP primarily by macrophages, monocytes, and dendritic cells upon stimulation by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][2] The biosynthesis of this compound is a multi-step enzymatic process that is intricately linked to the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for various metabolic processes.[3] Elevated levels of this compound are indicative of a pro-inflammatory state and are associated with a range of conditions, including viral infections, autoimmune diseases, and certain malignancies.

The Core Enzymatic Pathway

The conversion of GTP to this compound involves a series of enzymatic reactions, with three key enzymes playing a central role: GTP cyclohydrolase I (GTPCH-I), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).

GTP cyclohydrolase I (GTPCH-I)

GTPCH-I (EC 3.5.4.16) is the rate-limiting enzyme in the biosynthesis of pteridines, catalyzing the first committed step in the pathway.[4] It facilitates the complex hydrolytic conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate.[4] This reaction involves the opening of the imidazole (B134444) ring of GTP.[1]

6-pyruvoyltetrahydropterin synthase (PTPS)

Following the formation of 7,8-dihydrothis compound triphosphate, 6-pyruvoyltetrahydropterin synthase (PTPS) (EC 4.2.3.12) catalyzes the conversion of this intermediate to 6-pyruvoyltetrahydropterin.[5] This step involves the elimination of the triphosphate group.[5] In primates, including humans, monocytes and macrophages exhibit relatively low activity of PTPS, leading to an accumulation of 7,8-dihydrothis compound triphosphate.[2]

Formation of this compound

The accumulated 7,8-dihydrothis compound triphosphate is subsequently dephosphorylated by non-specific phosphatases to yield 7,8-dihydrothis compound.[2] this compound is then formed through the non-enzymatic oxidation of 7,8-dihydrothis compound.[1]

The Link to Tetrahydrobiopterin (BH4) Synthesis

The this compound biosynthesis pathway is a branch of the de novo synthesis pathway for tetrahydrobiopterin (BH4). 6-pyruvoyltetrahydropterin, the product of the PTPS reaction, can be further metabolized by sepiapterin reductase (SR) to form BH4.[3] This highlights the interconnectedness of these two critical biological pathways.

Pathway Visualization

The following diagram illustrates the core this compound biosynthesis pathway from GTP.

Neopterin_Biosynthesis GTP Guanosine Triphosphate (GTP) DHNP_PPP 7,8-Dihydrothis compound Triphosphate GTP->DHNP_PPP GTP Cyclohydrolase I (GTPCH-I) PTP 6-Pyruvoyltetrahydropterin DHNP_PPP->PTP 6-Pyruvoyltetrahydropterin Synthase (PTPS) DHNP 7,8-Dihydrothis compound DHNP_PPP->DHNP Phosphatases BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase (SR) This compound This compound DHNP->this compound Oxidation

Caption: this compound biosynthesis pathway from GTP.

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated, primarily at the level of GTPCH-I expression and activity. The key regulator is the pro-inflammatory cytokine interferon-gamma (IFN-γ), which is mainly produced by activated T-lymphocytes and natural killer (NK) cells.[2]

Upon immune activation, IFN-γ significantly upregulates the expression of the GCH1 gene, which encodes for GTPCH-I, in macrophages and other immune cells.[2] This induction leads to a substantial increase in the production of 7,8-dihydrothis compound triphosphate and subsequently this compound. Other cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), can act synergistically with IFN-γ to further enhance this compound production.[6] Conversely, Th2-derived cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) have been shown to down-regulate IFN-γ-induced this compound formation.[7]

The following diagram illustrates the regulatory inputs on the this compound biosynthesis pathway.

Pathway_Regulation cluster_pathway This compound Biosynthesis Pathway GTP GTP This compound This compound GTP->this compound GTPCH-I IFNg IFN-γ IFNg->GTP TNFa TNF-α TNFa->GTP IL1 IL-1 IL1->GTP IL4 IL-4 IL4->GTP IL10 IL-10 IL10->GTP

Caption: Cytokine regulation of this compound biosynthesis.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the this compound biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.

EnzymeSubstrateKmVmaxSource Organism
GTP Cyclohydrolase I (GTPCH-I) GTPVaries (µM range)-Human, Rat, E. coli
6-Pyruvoyltetrahydropterin Synthase (PTPS) 7,8-Dihydrothis compound Triphosphate--Human, Rat
Sepiapterin Reductase (SR) SepiapterinNADPH: 30.2 µMNADPH: 0.74 min⁻¹Human (recombinant)
NADH: 110 µMNADH: 0.2 min⁻¹

Note: Comprehensive Km and Vmax values for all enzymes across various species are not consistently available in the literature. The provided data for Sepiapterin Reductase relates to its redox cycling activity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Measurement of this compound Levels by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in biological fluids such as urine or cell culture supernatant.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile phase: 15 mM potassium phosphate (B84403) buffer (pH 6.4)

  • This compound standard solution

  • Perchloric acid (0.5 M)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For urine samples, dilute 1:10 with distilled water. For cell culture supernatants, use directly or dilute as needed.

    • To 100 µL of the sample, add 100 µL of 0.5 M perchloric acid to precipitate proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.

    • Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min.

    • Inject 20 µL of the prepared sample supernatant onto the column.

    • Run the analysis for a sufficient time to allow for the elution of this compound.

  • Quantification:

    • Prepare a standard curve using serial dilutions of the this compound standard solution.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

The following diagram outlines the experimental workflow for HPLC-based this compound measurement.

HPLC_Workflow start Start: Biological Sample (Urine, Supernatant) step1 Sample Preparation (Dilution, Protein Precipitation) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 HPLC Injection step3->step4 step5 Fluorescence Detection (Ex: 353 nm, Em: 438 nm) step4->step5 end End: this compound Quantification step5->end

Caption: HPLC workflow for this compound measurement.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a competitive ELISA to measure this compound concentrations. Commercially available kits should be used according to the manufacturer's instructions.

Materials:

  • This compound ELISA kit (containing microtiter plate pre-coated with anti-neopterin antibody, this compound standards, enzyme-conjugated this compound, substrate solution, and stop solution)

  • Plate reader

  • Wash buffer

Procedure:

  • Sample and Standard Preparation:

    • Prepare this compound standards according to the kit instructions.

    • Dilute samples (e.g., serum, plasma, urine, cell culture supernatant) as recommended by the manufacturer.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the microtiter plate.

    • Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody.

    • Incubate the plate as per the kit's instructions.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a plate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

The following diagram illustrates the logical relationship in a competitive ELISA for this compound.

Competitive_ELISA cluster_well Microtiter Well Antibody Anti-Neopterin Antibody (Coated on well) Sample_this compound This compound in Sample Sample_this compound->Antibody Binds Enzyme_this compound Enzyme-Conjugated this compound Enzyme_this compound->Antibody Competes for Binding Signal Colorimetric Signal Enzyme_this compound->Signal Generates

Caption: Competitive ELISA principle for this compound.

GTP Cyclohydrolase I (GTPCH-I) Activity Assay

This assay measures the activity of GTPCH-I by quantifying the amount of dihydrothis compound triphosphate produced from GTP, which is then oxidized to a fluorescent pteridine.

Materials:

  • Cell or tissue homogenates

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 2.5 mM EDTA, 10% glycerol)

  • GTP solution (10 mM)

  • Oxidizing solution (1% iodine in 2% KI)

  • Ascorbic acid solution (2%)

  • Alkaline phosphatase

  • HPLC system with fluorescence detection

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell or tissue homogenate with the reaction buffer.

    • Initiate the reaction by adding GTP solution to a final concentration of 1 mM.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding acid (e.g., HCl).

  • Oxidation and Dephosphorylation:

    • Add the oxidizing solution and incubate in the dark to convert dihydrothis compound triphosphate to its oxidized, fluorescent form.

    • Stop the oxidation by adding ascorbic acid solution.

    • Add alkaline phosphatase to dephosphorylate the this compound triphosphate to this compound.

  • Quantification:

    • Analyze the sample using HPLC with fluorescence detection as described in protocol 6.1 to quantify the amount of this compound produced.

    • Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.

Conclusion

The this compound biosynthesis pathway from GTP is a fundamental process in the cellular immune response. Understanding the intricacies of this pathway, its regulation, and the methods to study it are crucial for researchers and drug development professionals. This technical guide provides a solid foundation of knowledge, from the core enzymatic reactions to detailed experimental protocols, to aid in the investigation of this important biomarker and its role in health and disease. The provided quantitative data and visualizations serve as valuable resources for experimental design and data interpretation in this field.

References

The Central Role of Interferon-Gamma in Orchestrating Neopterin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the production of neopterin, a critical biomarker of cellular immune activation. The pivotal role of interferon-gamma (IFN-γ) in initiating the signaling cascade that leads to this compound synthesis is dissected in detail. This document outlines the canonical JAK-STAT signaling pathway activated by IFN-γ, leading to the transcriptional upregulation of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in this compound biosynthesis. Furthermore, this guide furnishes detailed experimental protocols for the in vitro study of this process, from the isolation and differentiation of primary human monocytes to the quantification of this compound. Quantitative data from key studies are presented in structured tables to facilitate comparison and understanding of dose-dependent relationships. Finally, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to provide clear, logical representations of the described processes.

Introduction: this compound as a Biomarker of Cell-Mediated Immunity

This compound, a pteridine (B1203161) molecule, is a catabolic product of guanosine (B1672433) triphosphate (GTP). Its production is a hallmark of the activation of the cellular immune system, particularly of pro-inflammatory responses mediated by T-helper 1 (Th1) cells. In clinical and research settings, elevated levels of this compound in bodily fluids such as serum, urine, and cerebrospinal fluid serve as a sensitive indicator of ongoing inflammatory processes.[1] A variety of pathological conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies, are associated with increased this compound concentrations.[2][3][4] The primary producers of this compound are cells of the monocyte-macrophage lineage, which synthesize and secrete this molecule upon stimulation.[5] While other cytokines can influence this compound production, interferon-gamma (IFN-γ) is recognized as the most potent inducer.[5][6] Understanding the intricate relationship between IFN-γ and this compound is crucial for the interpretation of this biomarker and for the development of therapeutics targeting inflammatory pathways.

The Interferon-Gamma Signaling Pathway and this compound Synthesis

The synthesis of this compound is a direct consequence of the activation of a specific intracellular signaling cascade initiated by the binding of IFN-γ to its cell surface receptor on target cells, most notably macrophages. This signaling pathway culminates in the increased expression and activity of GTP cyclohydrolase I (GCH1), the first and rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4) from GTP.[7][8] In human macrophages, the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase, is expressed at low levels, leading to the accumulation of the GCH1 product, 7,8-dihydrothis compound (B1664191) triphosphate, which is then dephosphorylated to dihydrothis compound and subsequently oxidized to this compound.[7]

The Canonical JAK-STAT Signaling Pathway

The binding of dimeric IFN-γ to its receptor complex, consisting of IFNGR1 and IFNGR2 subunits, triggers a conformational change that leads to the activation of receptor-associated Janus kinases, JAK1 and JAK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IFN-γ receptor. This phosphorylation event creates docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1) protein. Recruited STAT1 is subsequently phosphorylated by the activated JAKs, leading to its homodimerization. The STAT1 homodimers then translocate to the nucleus, where they bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of IFN-γ-inducible genes, including the gene encoding for GTP cyclohydrolase I. This binding initiates the transcription of the GCH1 gene, leading to increased synthesis of the GCH1 enzyme and, consequently, elevated production of this compound.

IFN_gamma_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN-gamma->IFNGR Binding JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 Recruitment STAT1 STAT1 IFNGR->STAT1 Recruitment p_JAK1_JAK2 p-JAK1 / p-JAK2 JAK1_JAK2->p_JAK1_JAK2 Autophosphorylation p_JAK1_JAK2->IFNGR p_JAK1_JAK2->STAT1 Phosphorylation p_STAT1 p-STAT1 STAT1->p_STAT1 p_STAT1_dimer p-STAT1 Dimer p_STAT1->p_STAT1_dimer Dimerization GAS GAS Element p_STAT1_dimer->GAS Translocation & Binding GCH1_mRNA GCH1 mRNA GAS->GCH1_mRNA Transcription

Caption: Interferon-gamma signaling pathway leading to GCH1 transcription.
Biosynthesis of this compound from GTP

Within the macrophage, the newly synthesized GTP cyclohydrolase I catalyzes the conversion of GTP to 7,8-dihydrothis compound triphosphate. Due to the limited activity of 6-pyruvoyltetrahydropterin synthase in these cells, this intermediate is not efficiently converted to tetrahydrobiopterin. Instead, it is dephosphorylated by phosphatases to 7,8-dihydrothis compound, which is then non-enzymatically oxidized to this compound and secreted from the cell.

Neopterin_Biosynthesis GTP GTP DHNTP 7,8-Dihydrothis compound Triphosphate GTP->DHNTP GCH1 GCH1 GTP Cyclohydrolase I (IFN-γ induced) DHN 7,8-Dihydrothis compound DHNTP->DHN Phosphatases Phosphatases Phosphatases This compound This compound DHN->this compound Oxidation Oxidation Oxidation Extracellular_this compound Extracellular this compound This compound->Extracellular_this compound Secretion Secretion Secretion

Caption: Biosynthetic pathway of this compound from GTP in macrophages.

Quantitative Data on IFN-γ Induced this compound Production

The production of this compound by human macrophages is directly proportional to the concentration of IFN-γ they are exposed to. Several studies have quantified this dose-dependent relationship.

Table 1: Dose-Dependent this compound Production by Human Macrophages in Response to Recombinant Human IFN-γ

IFN-γ Concentration (U/mL)This compound Concentration (pmol/mL)
0< 1
105 ± 1
10015 ± 3
100030 ± 5
Data adapted from Huber C, et al. J Exp Med. 1984;160(1):310-316.[5][6][9][10][11][12]

Table 2: Time-Course of this compound Production by Human Macrophages Stimulated with IFN-γ (200 U/mL)

Time (hours)This compound Concentration (nmol/L)
0< 1
248 ± 2
4825 ± 5
7240 ± 8
Data are illustrative and based on typical experimental observations.

Table 3: Induction of GTP Cyclohydrolase I Activity in Human Macrophages by IFN-γ

TreatmentGTP Cyclohydrolase I Activity (pmol/mg protein/hr)
Control (no IFN-γ)0.5 ± 0.1
IFN-γ (250 U/mL) for 48h12.5 ± 2.5
Data adapted from Werner ER, et al. J Biol Chem. 1990;265(6):3189-3192.[7][13]

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of IFN-γ-induced this compound production in human macrophages.

Experimental_Workflow Start Start PBMC_Isolation 1. PBMC Isolation from Whole Blood (Ficoll Density Gradient Centrifugation) Start->PBMC_Isolation Monocyte_Adherence 2. Monocyte Isolation (Plastic Adherence) PBMC_Isolation->Monocyte_Adherence Macrophage_Differentiation 3. Macrophage Differentiation (Culture with M-CSF for 6-7 days) Monocyte_Adherence->Macrophage_Differentiation IFN_Stimulation 4. IFN-γ Stimulation (Incubate with varying concentrations of IFN-γ) Macrophage_Differentiation->IFN_Stimulation Supernatant_Collection 5. Collect Culture Supernatants (Centrifuge to remove cells) IFN_Stimulation->Supernatant_Collection Neopterin_Measurement 6. This compound Quantification (HPLC or ELISA) Supernatant_Collection->Neopterin_Measurement Data_Analysis 7. Data Analysis (Dose-response curves, statistical analysis) Neopterin_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying IFN-γ induced this compound production.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer it to a new tube.

  • Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes to remove platelets and Ficoll.

  • Cell Counting: Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and perform a cell count using a hemocytometer or an automated cell counter.

Differentiation of Monocytes into Macrophages
  • Monocyte Adherence: Seed the isolated PBMCs into tissue culture flasks or plates at a desired density. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere to the plastic surface.

  • Removal of Non-adherent Cells: After the incubation period, gently wash the plates with warm PBS to remove non-adherent lymphocytes.

  • Macrophage Differentiation: Add fresh complete culture medium supplemented with macrophage colony-stimulating factor (M-CSF) at a concentration of 50 ng/mL. Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow for differentiation into macrophages.

Interferon-Gamma Stimulation
  • Cell Seeding: After differentiation, detach the macrophages using a cell scraper or a non-enzymatic cell dissociation solution. Seed the macrophages into new culture plates at a defined density.

  • Stimulation: Prepare a serial dilution of recombinant human IFN-γ in complete culture medium. Remove the old medium from the macrophage cultures and add the medium containing different concentrations of IFN-γ. Include a negative control with no IFN-γ.

  • Incubation: Incubate the stimulated cells at 37°C in a 5% CO2 incubator for a predetermined time period (e.g., 24, 48, or 72 hours).

Measurement of this compound
  • Sample Preparation: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Chromatography: Inject a defined volume of the supernatant onto a reversed-phase C18 HPLC column.

  • Mobile Phase: Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of organic solvent (e.g., acetonitrile).

  • Detection: Detect this compound by its native fluorescence using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.

  • Quantification: Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

  • Assay Principle: Utilize a competitive ELISA kit for this compound quantification. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated wells.

  • Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding standards, controls, and samples to the microplate wells, followed by the addition of the enzyme-conjugated this compound.

  • Incubation and Washing: Incubate the plate to allow for competitive binding, then wash the wells to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme, resulting in a color change.

  • Measurement and Calculation: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate the this compound concentration based on a standard curve.

GTP Cyclohydrolase I Activity Assay
  • Cell Lysate Preparation: After IFN-γ stimulation, wash the macrophages with PBS and lyse the cells in a suitable buffer.

  • Enzyme Reaction: Incubate the cell lysate with a reaction mixture containing GTP as the substrate.

  • Oxidation: Stop the reaction and oxidize the product, 7,8-dihydrothis compound triphosphate, to this compound triphosphate using an oxidizing agent like iodine.

  • Dephosphorylation: Treat the sample with alkaline phosphatase to convert this compound triphosphate to this compound.

  • Quantification: Measure the amount of this compound formed using HPLC with fluorescence detection as described above.

  • Calculation: Calculate the enzyme activity, typically expressed as pmol of this compound formed per milligram of protein per hour.

Conclusion

The induction of this compound production by IFN-γ is a well-defined and critical aspect of the cell-mediated immune response. The signaling cascade, primarily involving the JAK-STAT pathway and culminating in the upregulation of GTP cyclohydrolase I, provides a clear molecular basis for this phenomenon. The quantitative relationship between IFN-γ concentration and this compound secretion underscores the utility of this compound as a sensitive biomarker for monitoring IFN-γ-driven immune activation. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway, screen for immunomodulatory compounds, and further elucidate the role of this compound in health and disease. The visualization of signaling pathways and experimental workflows aims to enhance the understanding and practical application of this knowledge in a research setting.

References

The Biological Function of Neopterin in Macrophage Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a pteridine (B1203161) derivative, is a catabolic product of guanosine (B1672433) triphosphate (GTP). In humans, it is primarily synthesized and secreted by monocytes and macrophages upon stimulation with interferon-gamma (IFN-γ)[1][2][3]. As such, this compound has emerged as a sensitive biomarker for the activation of the cellular immune system, particularly reflecting a T-helper 1 (Th1) type immune response. Its presence in body fluids such as serum, urine, cerebrospinal fluid, and synovial fluid provides a valuable tool for monitoring the activity of macrophages in a variety of pathological conditions, including infections, autoimmune diseases, malignancies, and allograft rejection. This technical guide provides a comprehensive overview of the biological functions of this compound in macrophage activity, detailing its synthesis, its role in macrophage polarization and effector functions, and the experimental protocols used to study these processes.

This compound Biosynthesis in Macrophages

The production of this compound in macrophages is a direct consequence of cellular activation by IFN-γ. The signaling cascade is initiated by the binding of IFN-γ to its receptor on the macrophage surface, which triggers the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[4]. Specifically, this involves the activation of JAK1 and JAK2, leading to the phosphorylation and dimerization of STAT1. The activated STAT1 homodimers then translocate to the nucleus, where they bind to gamma-activated sequences (GAS) in the promoter region of IFN-γ-inducible genes.

One of the key enzymes upregulated by this pathway is GTP cyclohydrolase I (GCH1), which is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). GCH1 converts GTP to 7,8-dihydrothis compound (B1664191) triphosphate. In human macrophages, the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase (PTPS), is expressed at very low levels. Consequently, 7,8-dihydrothis compound triphosphate is dephosphorylated to 7,8-dihydrothis compound, which is then oxidized to produce this compound[1].

Neopterin_Biosynthesis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFN-gamma_Receptor IFN-γ Receptor IFN-gamma->IFN-gamma_Receptor Binds JAK1_JAK2 JAK1/JAK2 IFN-gamma_Receptor->JAK1_JAK2 Activates STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_Dimer p-STAT1 Dimer STAT1_P->STAT1_Dimer Dimerizes GAS GAS Element STAT1_Dimer->GAS Translocates & Binds GTP GTP GCH1 GTP Cyclohydrolase I GTP->GCH1 DHNTP 7,8-Dihydrothis compound Triphosphate This compound This compound DHNTP->this compound Dephosphorylation & Oxidation GCH1_Gene GCH1 Gene GAS->GCH1_Gene Promotes Transcription GCH1_mRNA GCH1 mRNA GCH1_Gene->GCH1_mRNA GCH1_mRNA->GCH1 Translation GCH1->DHNTP Converts

Figure 1: IFN-γ induced this compound biosynthesis pathway in macrophages.

This compound and Macrophage Polarization

The production of this compound is strongly associated with the classical activation of macrophages, also known as M1 polarization. M1 macrophages are characterized by their pro-inflammatory functions, including the production of inflammatory cytokines and reactive oxygen species (ROS), and their role in host defense against intracellular pathogens. The same stimulus that induces this compound synthesis, IFN-γ, is a potent M1 polarizing cytokine. Therefore, elevated this compound levels are indicative of a microenvironment rich in IFN-γ and dominated by M1 macrophage activity.

While this compound is a reliable marker of M1 polarization, its direct role in modulating macrophage phenotype is less clear. Most evidence suggests that this compound itself is not a primary driver of polarization but rather a consequence of the inflammatory milieu.

Functional Implications of this compound in Macrophage Activity

Cytokine Production

The presence of this compound is correlated with the production of pro-inflammatory cytokines by M1 macrophages, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). However, there is limited evidence to suggest that this compound directly induces the production of these cytokines in a dose-dependent manner. Instead, the co-occurrence of high this compound and pro-inflammatory cytokine levels is likely due to their common inducer, IFN-γ. Some studies have suggested a potential modulatory role for this compound, but further research is needed to establish a direct causal relationship and quantify these effects. Conversely, the M2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10), is generally suppressed in Th1-dominated immune responses where this compound levels are high.

Indoleamine 2,3-Dioxygenase (IDO) Activity

A crucial functional link exists between this compound synthesis and tryptophan metabolism. IFN-γ not only induces GCH1 for this compound production but also upregulates the enzyme Indoleamine 2,3-dioxygenase (IDO)[1]. IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. The depletion of tryptophan and the production of kynurenine metabolites have immunomodulatory effects, including the suppression of T-cell proliferation. The strong correlation between this compound levels and IDO activity (often measured as the kynurenine to tryptophan ratio) highlights a coordinated mechanism of immune regulation orchestrated by IFN-γ in macrophages.

Neopterin_IDO_Axis IFN-gamma IFN-γ Macrophage Macrophage IFN-gamma->Macrophage Stimulates GCH1 GTP Cyclohydrolase I Macrophage->GCH1 Induces IDO Indoleamine 2,3-Dioxygenase Macrophage->IDO Induces This compound This compound GCH1->this compound Produces Kynurenine Kynurenine IDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO Immune_Suppression T-cell Suppression Kynurenine->Immune_Suppression

Figure 2: Co-regulation of this compound synthesis and IDO activity by IFN-γ.

Oxidative Stress and Reactive Oxygen Species (ROS)

This compound levels are closely associated with oxidative stress. Activated macrophages produce reactive oxygen species (ROS) as part of their antimicrobial effector functions. The synthesis of this compound's precursor, 7,8-dihydrothis compound, is an antioxidant, and its subsequent oxidation to this compound is influenced by the cellular redox state. Elevated this compound can be an indirect marker of oxidative stress within the macrophage microenvironment[5]. Some studies suggest that this compound and its derivatives may also have pro-oxidant effects, potentially amplifying inflammatory responses, although the precise mechanisms are still under investigation.

Quantitative Data on this compound and Macrophage Activity

The following tables summarize quantitative data on this compound levels in various conditions associated with macrophage activation and the effect of IFN-γ on this compound production.

Table 1: this compound Levels in Biological Fluids in Diseases Associated with Macrophage Activation

Disease/ConditionBiological FluidThis compound Concentration (Median/Mean ± SD)Control Group ConcentrationReference
Visceral LeishmaniasisPlasma98.8 nmol/L (IQR: 63.9–135)<10 nmol/L[2]
Sepsis (non-survivors)Serum15 ng/mL (Range: 2-69)5 ng/mL (Range: 2-130) (survivors)[6]
Rheumatoid ArthritisSynovial Fluid41 ± 37 nmol/L10.3 ± 25 nmol/L[7]
Multiple Sclerosis (exacerbation)CSFElevated (10 of 12 patients)Lower in remission[6]
Sarcoidosis (with lymphocytic alveolitis)Serum12.1 nmol/L8.5 nmol/L (without alveolitis)[4]

Table 2: In Vitro Induction of this compound Production in Macrophages

Cell TypeStimulusConcentrationThis compound ProductionReference
Human Monocytes/MacrophagesIFN-γ25 U/mLSignificant induction[8]
Human Monocytes/MacrophagesIFN-α10,000 U/mLSimilar induction to 25 U/mL IFN-γ[8]
Human Alveolar MacrophagesIFN-γDose-dependentMore potent than IFN-β
Human Alveolar MacrophagesIFN-βDose-dependentLess potent than IFN-γ
J774.1 MacrophagesIFN-γ (40 U/mL) + LPS (10 ng/mL)-Significant increase after 18 hours

Experimental Protocols

Human Monocyte-Derived Macrophage (MDM) Culture and this compound Treatment

Objective: To generate human MDMs and treat them with this compound for downstream functional assays.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

  • Monocyte Isolation: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

  • Macrophage Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.

  • This compound Treatment: On day 7, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control. Incubate for the desired time (e.g., 24, 48 hours) before proceeding to functional assays.

Flow Cytometry for Macrophage Polarization Markers

Objective: To analyze the expression of M1 and M2 surface markers on macrophages following treatment.

Methodology:

  • Cell Preparation: After treatment, detach the adherent macrophages using a non-enzymatic cell dissociation solution.

  • Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the macrophage population and quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI).

Flow_Cytometry_Workflow MDMs Monocyte-Derived Macrophages Treatment Treatment (e.g., this compound) MDMs->Treatment Detachment Cell Detachment Treatment->Detachment Staining Antibody Staining (CD80, CD86, CD163, CD206) Detachment->Staining Flow_Cytometer Flow Cytometer Acquisition Staining->Flow_Cytometer Analysis Data Analysis (% positive, MFI) Flow_Cytometer->Analysis

Figure 3: Experimental workflow for flow cytometric analysis of macrophage polarization.

Macrophage Phagocytosis Assay

Objective: To measure the phagocytic capacity of macrophages after this compound treatment.

Methodology:

  • Prepare Target Particles: Use fluorescently labeled particles such as zymosan, E. coli bioparticles, or apoptotic cells.

  • Treatment: Treat MDMs with this compound or vehicle control as described above.

  • Phagocytosis: Add the fluorescent target particles to the macrophage culture and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

  • Quenching/Washing: Remove non-ingested particles by washing with cold PBS or by using a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.

  • Quantification: Measure the fluorescence intensity of the macrophages using a plate reader or quantify the percentage of phagocytic cells and the number of ingested particles per cell by flow cytometry or fluorescence microscopy.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS production in macrophages upon stimulation.

Methodology:

  • Cell Culture and Treatment: Culture and treat macrophages as previously described.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating the cells with the probe in serum-free medium.

  • Stimulation (Optional): After probe loading, stimulate the cells with a known ROS inducer (e.g., PMA or LPS) in the presence or absence of this compound.

  • Measurement: Measure the fluorescence intensity of the oxidized probe, which is proportional to the amount of intracellular ROS, using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

Quantification of this compound in Cell Culture Supernatants

Objective: To measure the amount of this compound produced by macrophages.

Methodology:

  • Sample Collection: Collect the cell culture supernatant at different time points after stimulation (e.g., with IFN-γ).

  • Sample Preparation: Deproteinize the supernatant, for example, by adding trichloroacetic acid (TCA) followed by centrifugation.

  • HPLC-FD Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This compound has a natural fluorescence that can be detected at an excitation wavelength of approximately 353 nm and an emission wavelength of about 438 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of known this compound concentrations.

Conclusion

This compound is a pivotal molecule in the context of macrophage biology, serving as a robust and reliable indicator of IFN-γ-mediated classical activation. Its synthesis is intricately linked to the Th1 immune response and is a hallmark of pro-inflammatory conditions. While its direct functional role as an effector molecule on macrophage activities such as cytokine production and phagocytosis requires further elucidation, its strong correlation with IDO activity and oxidative stress highlights its integration into the complex regulatory network of macrophage function. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the multifaceted role of this compound in macrophage-driven physiological and pathological processes. Further research into the direct effects of this compound on macrophage signaling and function will be crucial for a complete understanding of its biological significance and for harnessing its potential as a therapeutic target or a more nuanced diagnostic and prognostic marker.

References

Neopterin's Crucial Role in Th1-Type Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a highly sensitive biomarker for the activation of the cellular, or T helper 1 (Th1)-type, immune response. Produced predominantly by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), this compound levels in body fluids provide a near real-time window into the intensity of cell-mediated immune activation. This guide delves into the core mechanisms of this compound's involvement in Th1 immunity, presenting its biochemical pathways, functional implications, quantitative data in various disease states, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

The Biochemistry of this compound Synthesis

The production of this compound is a direct consequence of Th1-mediated immune activation. The process is initiated when activated Th1 lymphocytes and Natural Killer (NK) cells release the key cytokine, IFN-γ.

Mechanism of Synthesis:

  • Induction by IFN-γ: IFN-γ is the primary stimulus that acts on monocytes, macrophages, and dendritic cells.[1]

  • Upregulation of GTP Cyclohydrolase I (GTP-CH1): IFN-γ signaling induces the expression of the rate-limiting enzyme GTP-CH1.[2] This enzyme catalyzes the conversion of Guanosine Triphosphate (GTP) into 7,8-dihydrothis compound (B1664191) triphosphate.

  • Divergence from Tetrahydrobiopterin (B1682763) (BH4) Pathway: In most human cells, 7,8-dihydrothis compound triphosphate is further converted into tetrahydrobiopterin (BH4), an essential cofactor for various enzymes. However, human monocytes/macrophages have very low activity of 6-pyruvoyl-tetrahydropterin synthase (PTPS), the subsequent enzyme in the BH4 synthesis pathway.[3]

  • Formation of this compound: Due to the low PTPS activity, 7,8-dihydrothis compound triphosphate accumulates and is dephosphorylated by phosphatases. The resulting 7,8-dihydrothis compound is then non-enzymatically oxidized, in part by reactive oxygen species (ROS), to form the stable molecule, this compound, which is released into circulation.[3][4]

Neopterin_Biosynthesis cluster_macrophage Macrophage / Monocyte cluster_bh4 BH4 Pathway (low activity) cluster_tcell Th1 Cell GTP Guanosine Triphosphate (GTP) GTP_CH1 GTP Cyclohydrolase I (GTP-CH1) GTP->GTP_CH1 DHNTP 7,8-Dihydrothis compound Triphosphate GTP_CH1->DHNTP Phosphatases Phosphatases DHNTP->Phosphatases PTPS 6-Pyruvoyl-tetrahydropterin synthase (PTPS) DHNTP->PTPS DHN 7,8-Dihydrothis compound Phosphatases->DHN This compound This compound DHN->this compound ROS Reactive Oxygen Species (ROS) ROS->this compound Oxidation BH4 Tetrahydrobiopterin (BH4) PTPS->BH4 Th1 Activated Th1 Cell IFNg IFN-γ Th1->IFNg IFNg->GTP_CH1 Upregulates

Caption: this compound biosynthesis pathway in macrophages upon IFN-γ stimulation.

This compound as a Hallmark of Th1/Th2 Immune Balance

The concentration of circulating this compound serves as a reliable proxy for the balance between Th1 and T helper 2 (Th2) immune responses.

  • Th1-Dominant Response: A Th1-type response, crucial for combating intracellular pathogens like viruses and certain bacteria, is characterized by the production of IFN-γ and IL-12. This environment strongly promotes macrophage activation and subsequent this compound synthesis.[5][6]

  • Th2-Dominant Response: Conversely, a Th2-type response, involved in humoral immunity and defense against parasites, is characterized by cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). These Th2 cytokines actively suppress Th1 responses, thereby inhibiting IFN-γ production and consequently downregulating this compound synthesis.[6][7]

  • Other Cytokine Influences: While IFN-γ is the principal inducer, other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can synergize with IFN-γ to enhance this compound production.[8] IL-12 can also indirectly boost this compound levels by promoting IFN-γ secretion from T cells and NK cells.[7]

Th1_Th2_Balance Th1 Th1 Cell Macrophage Macrophage Th1->Macrophage activates IFNg IFN-γ Th1->IFNg secretes Th2 Th2 Cell IL4_IL10 IL-4, IL-10 Th2->IL4_IL10 secretes This compound This compound Release Macrophage->this compound IFNg->Th2 inhibits IFNg->Macrophage stimulates IL12 IL-12 IL12->Th1 promotes IL4_IL10->Th1 inhibits

Caption: Cross-regulation of this compound production by Th1 and Th2 cytokines.

Functional Implications of this compound and Associated Pathways

Beyond its role as a biomarker, this compound and its precursor, 7,8-dihydrothis compound, are biologically active molecules associated with key immunological pathways.

  • Oxidative Stress: High this compound production is strongly correlated with the generation of reactive oxygen species (ROS) by activated macrophages.[5] This link is so robust that this compound levels are considered an indirect marker of oxidative stress during a cellular immune response.[9] 7,8-dihydrothis compound itself is a potent antioxidant, and its conversion to this compound consumes ROS, suggesting a role in modulating the local redox environment.

  • Tryptophan Degradation: IFN-γ not only stimulates this compound production but also upregulates the enzyme Indoleamine 2,3-dioxygenase (IDO).[10] IDO is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan into kynurenine (B1673888).[11] The depletion of tryptophan and the accumulation of its metabolites can suppress T-cell proliferation, contributing to immune tolerance. Therefore, measuring both this compound and the kynurenine-to-tryptophan ratio provides a more comprehensive picture of IFN-γ's biological activity.[12][13]

  • Pro-inflammatory Signaling: this compound derivatives have been shown to amplify inflammatory responses by activating redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB).[8][14] NF-κB activation leads to the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), further enhancing the cytotoxic capabilities of immune cells.[14]

Functional_Implications cluster_macrophage Macrophage cluster_pathways Metabolic & Signaling Pathways IFNg IFN-γ GTP_CH1 GTP-CH1 IFNg->GTP_CH1 IDO IDO Activation IFNg->IDO ROS ROS Production IFNg->ROS This compound This compound Production GTP_CH1->this compound This compound->ROS correlates with NFkB NF-κB Activation This compound->NFkB promotes Kynurenine Kynurenine IDO->Kynurenine iNOS iNOS Expression NFkB->iNOS induces Tryptophan Tryptophan Tryptophan->IDO Tcell_Suppression T-Cell Suppression Kynurenine->Tcell_Suppression

Caption: Functional roles of this compound and IFN-γ-induced pathways.

Data Presentation: this compound Levels in Health and Disease

Serum this compound levels are a valuable quantitative tool for assessing the degree of Th1 immune activation. Normal levels are typically below 10 nmol/L, though slight increases can be seen with age.[15] Elevated levels are indicative of a range of conditions characterized by cell-mediated immune responses.

ConditionSubject GroupTypical this compound Levels (nmol/L)Source(s)
Healthy State Healthy Adult ControlsMean: 4.74 ± 1.98[16]
Healthy Adult ControlsMean: 5.2 ± 1.4[10]
Healthy Adult Controls< 10 (Cut-off for normal)[15]
Viral Infections Viral Lower Respiratory Tract InfectionMedian: 30.5[10]
HIV Infection (Asymptomatic)Median: 11.4 - 16.2[8][17]
HIV Infection (Advanced/AIDS)Median: 22.9 - 38.6[8][17]
COVID-19 (Severe)Median: 56.6[18]
COVID-19 (Fatal Outcome Cut-off)> 53[19]
Autoimmune Diseases Rheumatoid Arthritis (RA)Mean: 11.46 ± 3.56[16]
RA (Synovial Fluid)Mean: 41 ± 37[20]
Allograft Rejection Renal Allograft RejectionMedian: 35.7[11]
Renal Allograft (No Rejection)Median: 19.9[11]
Bacterial Infections Bacterial Lower Respiratory Tract InfectionMedian: 18.7[10]
Bacterial Meningitis (CSF)Mean: 63.0[4]

Experimental Protocols

Measurement of this compound in Serum/Urine via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, sensitive, and high-throughput method for quantifying this compound. This protocol outlines the principle of a competitive ELISA.

Principle: this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of anti-neopterin antibody sites coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Methodology:

  • Sample Preparation:

    • Serum/Plasma: Centrifuge blood samples (collected with or without anticoagulants like EDTA or heparin) at ~1000 x g for 15-20 minutes. Collect the supernatant.[21] Samples can be stored at -20°C. Avoid repeated freeze-thaw cycles.

    • Urine: Centrifuge to remove particulate matter. Dilute urine samples (e.g., 1:100) with the provided assay buffer.[3]

  • Assay Procedure (Example):

    • Bring all reagents and samples to room temperature.

    • Pipette 20 µL of standards, controls, and prepared samples into the respective wells of the anti-neopterin antibody-coated microplate.[3]

    • Add 100 µL of this compound-Enzyme Conjugate to each well.[3]

    • Add 50 µL of this compound Antiserum to each well.[3]

    • Incubate for 90 minutes at room temperature on an orbital shaker, protected from light.[3]

    • Wash the plate 4 times with diluted wash buffer to remove unbound reagents.

    • Add 150 µL of TMB Substrate Solution to each well and incubate for 10-15 minutes at room temperature in the dark. A blue color will develop.[3]

    • Stop the reaction by adding 150 µL of Stop Solution. The color will change to yellow.[3]

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations (typically on a semi-logarithmic scale).

    • Determine the this compound concentration of the samples by interpolating their OD values from the standard curve.

ELISA_Workflow cluster_prep Sample & Reagent Prep cluster_assay Assay Steps cluster_analysis Data Analysis Sample Collect Serum/Urine Prepare_Samples Centrifuge & Dilute (if needed) Sample->Prepare_Samples Add_Sample 1. Add Sample/Std to Coated Plate Prepare_Samples->Add_Sample Prepare_Reagents Bring Reagents to Room Temp Prepare_Reagents->Add_Sample Add_Conj_Ab 2. Add Enzyme Conjugate & Antiserum Add_Sample->Add_Conj_Ab Incubate1 3. Incubate 90 min Add_Conj_Ab->Incubate1 Wash 4. Wash Plate (4x) Incubate1->Wash Add_Substrate 5. Add TMB Substrate Wash->Add_Substrate Incubate2 6. Incubate 10-15 min Add_Substrate->Incubate2 Stop 7. Add Stop Solution Incubate2->Stop Read_Plate Read OD at 450nm Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate Calculate Concentrations Std_Curve->Calculate

Caption: General experimental workflow for a competitive this compound ELISA.
In Vitro Differentiation of Human Th1 Cells

This protocol allows for the generation of Th1 cells from naive CD4+ T cells to study their function and cytokine production profile.

Principle: Naive CD4+ T cells are activated in a specific cytokine environment that promotes differentiation into the Th1 lineage. This involves T-cell receptor (TCR) stimulation and exposure to IL-12, while blocking the Th2-polarizing cytokine IL-4.

Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naive CD4+ T cells (CD4+CD45RA+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Coat a 24-well culture plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells before use.

    • Seed naive CD4+ T cells at a density of 0.5-1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add the following to the culture medium for Th1 polarization:

      • Soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.[22]

      • Recombinant human IL-12 (10-20 ng/mL) to drive Th1 differentiation.[1][2]

      • Recombinant human IL-2 (5-10 ng/mL) to support T cell proliferation.[2]

      • Anti-IL-4 neutralizing antibody (1-10 µg/mL) to block differentiation towards the Th2 lineage.[2]

    • Incubate cells for 4-6 days at 37°C in a 5% CO2 incubator.

  • Verification of Differentiation:

    • After the culture period, re-stimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1]

    • Perform intracellular cytokine staining followed by flow cytometry to detect the percentage of cells expressing the signature Th1 cytokine, IFN-γ.

Measurement of IDO Activity (Kynurenine/Tryptophan Ratio)

IDO activity is commonly assessed by measuring the substrate (tryptophan) and product (kynurenine) in biological samples using High-Performance Liquid Chromatography (HPLC).

Principle: HPLC separates tryptophan and kynurenine based on their physicochemical properties. Their concentrations are then quantified, typically by UV or fluorescence detection, and the ratio is calculated.

Methodology:

  • Sample Preparation:

    • To a serum or plasma sample (e.g., 100 µL), add an equal volume of a deproteinizing agent like 10% Trichloroacetic Acid (TCA).[23]

    • Vortex vigorously and incubate (e.g., 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine).

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Collect the clear supernatant for HPLC analysis.[23]

  • HPLC Analysis:

    • Inject the prepared supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase consisting of an aqueous buffer (e.g., 15 mM sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[24]

    • Run a gradient or isocratic elution to separate the compounds.

    • Detect tryptophan and kynurenine using a UV detector. Tryptophan is typically measured at ~280 nm, while kynurenine is measured at ~360 nm.[24]

  • Data Analysis:

    • Quantify the concentration of each compound by comparing its peak area to that of known standards.

    • Calculate the Kynurenine/Tryptophan (K/T) ratio. An increased ratio indicates higher IDO activity.

Conclusion

This compound is an invaluable and dynamic analyte for researchers and clinicians investigating the cellular immune system. Its synthesis is intrinsically linked to the Th1 axis via IFN-γ, making it a reliable indicator of Th1-mediated inflammation and immune activation. The strong correlation of this compound with oxidative stress and the IFN-γ-induced tryptophan degradation pathway provides a multi-faceted view of the consequences of a Th1 response. For professionals in drug development, monitoring this compound can serve as a potent pharmacodynamic biomarker to assess the immunomodulatory effects of novel therapeutics targeting viral diseases, autoimmune conditions, and cancer immunotherapy. The straightforward and robust methods for its quantification, combined with its stability in biological fluids, solidify this compound's position as a cornerstone biomarker in the field of immunology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Neopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolite of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) derivative that serves as a sensitive biomarker for the activation of the cellular immune system. Primarily produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), this compound levels in bodily fluids provide a valuable tool for monitoring inflammatory and infectious diseases, autoimmune disorders, and allograft rejection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and analytical methodologies for the quantification of this compound. Detailed signaling pathways and experimental workflows are presented to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one, is a heterocyclic compound belonging to the pteridine class.[1] Its structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with a trihydroxypropyl side chain attached.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one[1][2]
Chemical Formula C₉H₁₁N₅O₄[1]
Molecular Weight 253.22 g/mol [2]
CAS Registry Number 2009-64-5[1]
Appearance Off-white to yellow solid[3]
Melting Point >232°C (decomposes)[3]
Solubility Slightly soluble in aqueous acid and base.[3]
Stability Stable in cerebrospinal fluid when stored at -80°C for extended periods.[4][5]
XLogP3-AA -3.5[2][6]
Hydrogen Bond Donor Count 5[6]
Hydrogen Bond Acceptor Count 7[6]

Table 2: Spectral Properties of this compound

Spectral PropertyWavelength (nm)ConditionsReference(s)
UV-Vis Absorption (λmax) 353-[7]
Fluorescence Excitation (λex) 360-[8]
Fluorescence Emission (λem) 440-[8]
Fluorescence Emission (λem) 430Asymmetric-Gaussian model[9]

Biological Properties and Signaling Pathways

This compound is a key indicator of cell-mediated immunity.[10] Its production is intricately linked to the pro-inflammatory cytokine interferon-gamma (IFN-γ).

This compound Biosynthesis

This compound is synthesized from guanosine triphosphate (GTP) in a two-step enzymatic process. The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GCH1), which is strongly induced by IFN-γ. The resulting intermediate, 7,8-dihydrothis compound (B1664191) triphosphate, is then dephosphorylated by alkaline phosphatase to yield 7,8-dihydrothis compound, which is subsequently oxidized to this compound.

This compound Biosynthesis Pathway GTP Guanosine Triphosphate (GTP) DHNTP 7,8-Dihydrothis compound Triphosphate GTP->DHNTP GTP Cyclohydrolase I (GCH1) DHN 7,8-Dihydrothis compound DHNTP->DHN Alkaline Phosphatase This compound This compound DHN->this compound Oxidation

Caption: Biosynthesis of this compound from GTP.

Interferon-gamma Signaling Pathway for this compound Production

The production of this compound is predominantly triggered by the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway by IFN-γ. Binding of IFN-γ to its receptor activates JAK1 and JAK2, leading to the phosphorylation and dimerization of STAT1. The STAT1 dimer then translocates to the nucleus and binds to gamma-activated sequences (GAS) in the promoter region of IFN-γ-inducible genes, including GTP cyclohydrolase I (GCH1), thereby upregulating this compound synthesis.[11][12][13][14][15]

IFN-gamma Signaling Pathway for this compound Production cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR JAK1_2 JAK1 / JAK2 IFNGR->JAK1_2 Activation STAT1 STAT1 JAK1_2->STAT1 Phosphorylation STAT1_P p-STAT1 (Dimer) STAT1->STAT1_P Dimerization GAS Gamma-Activated Sequence (GAS) STAT1_P->GAS Translocation GCH1_gene GCH1 Gene GAS->GCH1_gene Binding & Transcription Activation GCH1_mRNA GCH1 mRNA GCH1_gene->GCH1_mRNA Transcription GCH1 GTP Cyclohydrolase I GCH1_mRNA->GCH1 Translation This compound This compound Production GCH1->this compound

Caption: IFN-γ/JAK/STAT pathway inducing this compound.

Downstream Effects of this compound

Elevated this compound levels are associated with the activation of downstream inflammatory pathways. This compound can potentiate oxidative stress and has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[16][17] Activation of NF-κB can lead to the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide, a mediator of inflammation.[16][18]

Downstream Signaling of this compound This compound Elevated this compound Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress NFkB NF-κB Activation Oxidative_Stress->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation

Caption: Downstream effects of elevated this compound.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological samples is crucial for its clinical and research applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and high-throughput method for this compound quantification. Commercial kits are readily available.

Methodology:

A competitive ELISA is the standard format. In this assay, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody binding sites. The antibody-antigen complexes are then captured on a solid phase. After a washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.

ELISA Workflow for this compound Quantification start Start add_samples Add Standards, Controls, and Samples to Plate start->add_samples add_conjugate Add Enzyme-Labeled This compound Conjugate add_samples->add_conjugate add_antibody Add Anti-Neopterin Antibody add_conjugate->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate this compound Concentration read_plate->calculate end End calculate->end

Caption: General workflow for this compound ELISA.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and accuracy for this compound measurement and is often considered the reference method.

Methodology:

Reversed-phase HPLC with fluorescence or ultraviolet (UV) detection is commonly employed.[7][8] Samples are typically deproteinized, and the supernatant is injected into the HPLC system. This compound is separated from other components in the sample on a C18 column and detected based on its native fluorescence or UV absorbance.

Sample Preparation:

  • Serum/Plasma: Deproteinize with an acid (e.g., trichloroacetic acid).

  • Urine: Dilute with the mobile phase.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with a buffer/organic solvent mixture (e.g., phosphate (B84403) buffer and methanol).

  • Detection: Fluorescence detector (Excitation: ~353 nm, Emission: ~438 nm) or UV detector (~353 nm).

HPLC Workflow for this compound Quantification start Start sample_prep Sample Preparation (Deproteinization/Dilution) start->sample_prep injection Inject Sample into HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (Fluorescence or UV) separation->detection quantification Quantification based on Peak Area/Height detection->quantification end End quantification->end

Caption: General workflow for this compound HPLC.

Conclusion

This compound is a well-established and valuable biomarker of cellular immune activation. Its quantification in biological fluids provides crucial insights into the inflammatory status of patients across a spectrum of diseases. A thorough understanding of its chemical properties, biosynthesis, and the signaling pathways that govern its production is essential for its effective utilization in research and clinical settings. The analytical methods detailed in this guide provide robust and reliable means for the quantification of this compound, facilitating further investigation into its role in health and disease.

References

Neopterin Production in Response to Viral Infections: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system, particularly the Th1-type response. Its production is significantly upregulated during viral infections, reflecting the host's innate and adaptive immune response to pathogens. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound synthesis in response to viral challenge, presents quantitative data on this compound levels in various viral diseases, details experimental protocols for its measurement and in vitro induction, and outlines the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in immunology, virology, and infectious disease.

Introduction to this compound

This compound (2-amino-4-hydroxy-6-(D-erythro-1′,2′,3′-trihydroxypropyl)-pteridine) is a low molecular weight pteridine (B1203161) compound produced by activated monocytes, macrophages, and dendritic cells.[1] Its synthesis is a hallmark of the activation of cell-mediated immunity.[2] During viral infections, the release of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), triggers a signaling cascade that leads to a dramatic increase in this compound production.[2][3] this compound levels in body fluids such as serum, plasma, urine, and cerebrospinal fluid (CSF) rise early in the course of infection, often before the onset of clinical symptoms and antibody seroconversion, making it a valuable early biomarker of disease.[1][3] Consequently, monitoring this compound concentrations is utilized for diagnosing viral infections, assessing disease severity and prognosis, and monitoring the efficacy of antiviral therapies.[1][3][4]

The Biosynthesis and Induction of this compound

The production of this compound is an evolutionarily conserved immune response. The pathway begins with GTP and is controlled by a key rate-limiting enzyme.

The Core Biosynthetic Pathway

The synthesis of this compound is initiated from GTP. The primary and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase I (GCH1) .[1] In human macrophages and dendritic cells, IFN-γ strongly induces the expression of the GCH1 gene.[5] GCH1 converts GTP to 7,8-dihydrothis compound (B1664191) triphosphate. This intermediate is then dephosphorylated by phosphatases to yield 7,8-dihydrothis compound, which is subsequently oxidized, often non-enzymatically by free radicals, to form the stable end-product, this compound.[6]

Primary Induction via Interferon-γ Signaling

The canonical pathway for this compound induction is initiated by IFN-γ, a signature cytokine of the Th1 immune response, which is crucial for controlling viral infections.

  • Viral Recognition and IFN-γ Production: Upon viral entry, host pattern recognition receptors (PRRs) recognize pathogen-associated molecular patterns (PAMPs), such as viral RNA or DNA. This triggers an innate immune response, leading to the activation of Natural Killer (NK) cells and antigen-presenting cells (APCs). APCs process and present viral antigens to naive T cells, promoting their differentiation into Th1 cells. Activated NK cells and Th1 cells are the primary producers of IFN-γ.[6]

  • JAK-STAT Signaling: IFN-γ binds to its cell surface receptor (IFNGR) on macrophages and monocytes.[7] This binding event activates receptor-associated Janus kinases (JAKs), specifically JAK1 and JAK2. The activated JAKs phosphorylate the intracellular domain of the IFNGR, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1) protein.[7][8][9]

  • Gene Transcription: STAT1 is then phosphorylated by the JAKs, causing it to dimerize and translocate into the nucleus.[8][10] Inside the nucleus, the STAT1 dimer binds to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter region of IFN-γ-inducible genes, including the gene for GTP cyclohydrolase I (GCH1).[11] This binding event initiates the transcription of the GCH1 gene, leading to increased synthesis of the GCH1 enzyme and, consequently, a surge in this compound production.[1][11]

G_1_Neopterin_Induction_Pathway Diagram 1: IFN-γ Signaling Pathway for this compound Production cluster_virus Viral Infection cluster_immune Immune Response cluster_signaling Intracellular Signaling in Macrophage cluster_nucleus cluster_synthesis This compound Biosynthesis Virus Virus HostCell Host Cell Virus->HostCell Infection Th1_NK Th1 / NK Cells HostCell->Th1_NK Activation IFNgamma IFN-γ Th1_NK->IFNgamma Release Macrophage Macrophage / Monocyte IFNGR IFN-γ Receptor JAK JAK1/JAK2 IFNGR->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer (pSTAT1) STAT1->STAT1_dimer Dimerization GCH1_gene GCH1 Gene STAT1_dimer->GCH1_gene Nuclear Translocation & Gene Activation Nucleus Nucleus GCH1_mRNA GCH1 mRNA GCH1_gene->GCH1_mRNA Transcription GCH1_enzyme GTP Cyclohydrolase I (GCH1) GCH1_mRNA->GCH1_enzyme Translation GTP GTP This compound This compound GTP->this compound Conversion GCH1 IFNgamma->IFNGR Binding

Diagram 1: IFN-γ Signaling Pathway for this compound Production
IFN-γ-Independent and Synergistic Induction

While IFN-γ is the most potent inducer, other cytokines can also contribute to this compound production, either directly or synergistically.

  • Type I Interferons (IFN-α/β): IFN-α and IFN-β, which are critical in the early antiviral response, can also induce this compound synthesis.[12][13] However, they are generally much less potent than IFN-γ, requiring significantly higher concentrations to achieve a similar effect in monocytes.[12]

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α alone does not typically induce this compound production in monocytes.[5][12] However, it acts synergistically with IFN-γ, significantly amplifying the this compound response.[12][14][15] This synergy is crucial in the context of a robust inflammatory response where multiple cytokines are present. The mechanism may involve TNF-α enhancing the expression of the IFN-γ receptor or activating parallel signaling pathways like NF-κB that cooperate with STAT1 to drive GCH1 transcription.[15]

  • Other Cytokines: Interleukins such as IL-1 and IL-2 do not directly stimulate monocytes to produce this compound but can induce its production in cultures of unfractionated peripheral blood mononuclear cells (PBMCs), likely by stimulating the release of IFN-γ from T cells within the mixed cell population.[5][16]

Quantitative this compound Levels in Viral Infections

This compound concentrations are typically low in healthy individuals but rise significantly during viral infections. The magnitude of the increase often correlates with disease severity and viral load.[1] The tables below summarize representative this compound levels across several common viral infections. Normal serum this compound levels in healthy adults are generally considered to be below 10 nmol/L.[17]

Table 1: Serum/Plasma this compound Concentrations in Various Viral Infections

Viral InfectionPatient CohortSample TypeThis compound Concentration (nmol/L)Control Group Concentration (nmol/L)Reference(s)
SARS-CoV-2 Severe COVID-19Serum42.0 (Mean, SD 18.2)-[18]
Mild COVID-19Serum16.9 (Mean, SD 11.0)-[18]
Symptomatic COVID-19Serum56 (Median)9.5 (Median)[19]
Severe COVID-19Serum16.57 (Mean, SD 9.29)2.26 (Mean, SD 2.13)[18]
HIV-1 AsymptomaticSerumHigher than controlsLower than HIV-TB patients[20]
ART-naïveSerumRaised in 92% of patients-[21]
HIV/TB co-infectionSerumHighest levels, esp. with CD4 < 200-[20]
Influenza Hospitalized PatientsSerumSignificantly increased vs. controlsHealthy donors[22]
Hepatitis B (HBV) Replicative CarriersSerum14.5 (Mean)-[1]
Non-replicative CarriersSerum8.8 (Mean)-[1]
Hepatitis C (HCV) Chronic HepatitisSerum14.2 (Mean, SD 5.6)5.2 (Mean, SD 1.4)[1]
Liver CirrhosisSerum20.3 (Mean, SD 7.9)5.2 (Mean, SD 1.4)[1]
Viral LRTI Lower Respiratory Tract InfectionSerum30.5 (Median)~6.1 (calculated 5-fold lower)[1]

LRTI: Lower Respiratory Tract Infection; ART: Antiretroviral Therapy; SD: Standard Deviation.

Table 2: Cerebrospinal Fluid (CSF) this compound Concentrations in CNS Viral Infections

Viral Infection/ConditionPatient CohortCSF this compound Concentration (nmol/L)Control Group Concentration (nmol/L)Reference(s)
Viral Meningitis 10 patients32.5 (Mean)4.2 (Mean)[19]
Viral Encephalitis 8 patients130.9 (Mean)4.2 (Mean)[19]
Asymptomatic HIV 15 patients13.9 (Mean)4.2 (Mean)[19]
AIDS (no dementia) 11 patients26.0 (Mean)4.2 (Mean)[19]
AIDS Dementia Complex 4 patients65.4 (Mean)4.2 (Mean)[19]

Note: CSF this compound levels reflect intrathecal immune activation due to the low permeability of the blood-brain barrier to this compound.[1]

Experimental Protocols

Accurate quantification of this compound and the ability to model its production in vitro are essential for research and clinical applications.

Protocol: Quantification of this compound by Competitive ELISA

This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA), a common method for this compound quantification.[23][24]

Principle: Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding sites on a limited amount of anti-neopterin antibody. The antibody-neopterin complexes are then captured on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microtiter plate pre-coated with goat anti-rabbit IgG

  • This compound standards (e.g., 0, 1.2, 3.7, 11.1, 33.3 nmol/L)

  • Quality controls (low and high)

  • Patient/experimental samples (serum, plasma, or diluted urine)

  • Enzyme Conjugate (this compound-peroxidase)

  • This compound Antiserum (rabbit anti-neopterin)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Calibrated micropipettes and multichannel pipette

  • Orbital shaker

  • Microplate reader (450 nm with 600-650 nm reference)

Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature (18-25°C). If using urine, dilute samples as recommended by the kit manufacturer (e.g., 1:101 with Assay Buffer).[23] Protect samples from direct light.[24]

  • Sample/Standard Addition: Pipette 20 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[23]

  • Enzyme Conjugate Addition: Pipette 100 µL of Enzyme Conjugate into each well.[23]

  • Antiserum Addition: Pipette 50 µL of this compound Antiserum into each well.[23]

  • First Incubation: Cover the plate with adhesive foil. Incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (approx. 500 rpm) in the dark.[23][24]

  • Washing: Discard the incubation solution. Wash the plate 4 times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove excess liquid.[23]

  • Substrate Addition: Pipette 150 µL of TMB Substrate Solution into each well.[23]

  • Second Incubation: Incubate for 10 minutes at room temperature in the dark.[23]

  • Stop Reaction: Add 150 µL of Stop Solution to each well. Gently tap the plate to ensure the color changes uniformly from blue to yellow.[23]

  • Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes. Use a reference wavelength between 600-650 nm if available.

  • Calculation: Generate a standard curve by plotting the OD of each standard against its concentration. Determine the this compound concentration of the samples by interpolating their OD values from the standard curve. The relationship will be inverse (higher sample concentration = lower OD).

G_2_ELISA_Workflow Diagram 2: Competitive ELISA Workflow for this compound start Start prep Prepare Reagents & Samples start->prep add_sample Add 20µL Sample/ Standard to Plate prep->add_sample add_conjugate Add 100µL Enzyme Conjugate add_sample->add_conjugate add_antiserum Add 50µL This compound Antiserum add_conjugate->add_antiserum incubate1 Incubate 90 min (RT, Shaker, Dark) add_antiserum->incubate1 wash Wash Plate 4 times incubate1->wash add_substrate Add 150µL TMB Substrate wash->add_substrate incubate2 Incubate 10 min (RT, Dark) add_substrate->incubate2 add_stop Add 150µL Stop Solution incubate2->add_stop read Read OD at 450nm add_stop->read calculate Calculate Results from Standard Curve read->calculate end_node End calculate->end_node

Diagram 2: Competitive ELISA Workflow for this compound
Protocol: In Vitro Induction of this compound in PBMCs

This protocol describes a method to stimulate peripheral blood mononuclear cells (PBMCs) in vitro to produce this compound, which is useful for studying the cellular mechanisms of its induction.[11]

Principle: PBMCs, which contain monocytes and lymphocytes (T cells), are isolated from whole blood. When stimulated with a mitogen or cytokine like IFN-γ, the T cells in the culture produce IFN-γ, which in turn stimulates the monocytes to produce and secrete this compound into the culture supernatant.

Materials:

  • Fresh whole blood collected in heparin tubes

  • Ficoll-Paque or other density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant human IFN-γ (or other stimuli like Phytohemagglutinin (PHA))

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • This compound ELISA kit (as described in 4.1)

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer (plasma and platelets) and collect the distinct white "buffy coat" layer containing the PBMCs. e. Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

  • Cell Counting and Plating: a. Resuspend the final PBMC pellet in complete RPMI-1640 medium. b. Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). c. Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI-1640. d. Plate 200 µL of the cell suspension into the wells of a 96-well plate.

  • Stimulation: a. Prepare a stock solution of the stimulus. For example, recombinant human IFN-γ at a final concentration of 100-500 U/mL or PHA at 5-10 µg/mL. b. Add the stimulus to the appropriate wells. Include an unstimulated control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. A 24-hour incubation is often sufficient for IFN-γ-induced responses.[2]

  • Supernatant Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. b. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • This compound Measurement: a. The collected supernatants can be stored at -20°C or -80°C until analysis. b. Measure the this compound concentration in the supernatants using the competitive ELISA protocol described in section 4.1.

Conclusion

This compound is a highly sensitive and clinically relevant biomarker of cellular immune activation in response to viral infections. Its production is tightly regulated by the host cytokine network, with IFN-γ serving as the principal inducer via the JAK-STAT signaling pathway. The quantification of this compound in biological fluids provides a valuable tool for early diagnosis, prognostic assessment, and therapeutic monitoring in a wide range of viral diseases. The experimental protocols detailed in this guide offer standardized methods for the reliable measurement of this compound, facilitating further research into its role in immunopathology and its application in clinical and drug development settings.

References

The Role of Neopterin in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a significant biomarker and potential modulator in the pathogenesis of autoimmune diseases.[1][2] Synthesized predominantly by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), this compound serves as a sensitive indicator of cellular immune activation.[1][2] Its elevated levels in various autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, correlate with disease activity and offer insights into the underlying inflammatory processes. This guide provides an in-depth analysis of this compound's role in autoimmunity, detailing its biochemical pathways, its utility as a disease biomarker, and its intricate connection with tryptophan metabolism and oxidative stress. Detailed experimental protocols for this compound quantification and visual representations of key signaling pathways are included to support further research and therapeutic development in this field.

Introduction: this compound as a Key Player in Cellular Immunity

This compound is a pteridine (B1203161) molecule derived from GTP.[1] Its production is a hallmark of the activation of the cellular immune system, primarily driven by the pro-inflammatory cytokine IFN-γ.[1][2] In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, understanding the dynamics of this compound production provides a valuable window into the intensity and nature of the underlying immune response. Elevated this compound concentrations are not merely a consequence of inflammation but are also implicated in the amplification of the inflammatory cascade through the generation of reactive oxygen species (ROS), contributing to tissue damage.[1][3][4][5]

Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound is initiated by the activation of immune cells, particularly monocytes and macrophages, by IFN-γ.[1][6][7] This cytokine upregulates the expression of the enzyme GTP cyclohydrolase I (GTPCH-I), which catalyzes the conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate.[1] Subsequently, this intermediate is dephosphorylated by nonspecific phosphatases to form 7,8-dihydrothis compound.[4] In primates, including humans, the downstream enzyme 6-pyruvoyltetrahydropterin synthase has low activity in macrophages, leading to an accumulation of 7,8-dihydrothis compound.[1] This molecule is then released from the cell and can be non-enzymatically oxidized to the stable and fluorescent molecule, this compound.[4]

Neopterin_Synthesis_Pathway cluster_macrophage Macrophage/Dendritic Cell IFN-gamma IFN-gamma IFN-gamma_Receptor IFN-γ Receptor IFN-gamma->IFN-gamma_Receptor Binds to GTPCH-I GTP Cyclohydrolase I (Upregulated by IFN-γ) IFN-gamma_Receptor->GTPCH-I Activates JAK-STAT pathway leading to upregulation of GTPCH-I GTP Guanosine Triphosphate (GTP) GTP->GTPCH-I Substrate 7,8-DHNP-TP 7,8-Dihydrothis compound Triphosphate GTPCH-I->7,8-DHNP-TP Converts Phosphatases Phosphatases 7,8-DHNP-TP->Phosphatases Substrate 7,8-DHNP 7,8-Dihydrothis compound Phosphatases->7,8-DHNP Dephosphorylates Oxidation Non-enzymatic Oxidation 7,8-DHNP->Oxidation This compound This compound Oxidation->this compound

Biochemical pathway of this compound synthesis.

This compound as a Biomarker in Autoimmune Diseases

The measurement of this compound in bodily fluids such as serum, urine, and cerebrospinal fluid (CSF) serves as a valuable tool for monitoring disease activity and therapeutic response in a range of autoimmune disorders.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic inflammatory disorder affecting the joints, studies on this compound levels have yielded mixed results regarding its correlation with disease activity. While some studies have shown elevated this compound levels in RA patients compared to healthy controls, its utility as a marker for disease activity in treated patients is debated.

Study Patient Group Control Group This compound Levels (RA) This compound Levels (Control) Significance Reference
Relationship Between Leptin and this compound Levels and Disease Activation Parameters in Patients With Rheumatoid Arthritis33 RA patients24 healthy controls1.88 ± 1.84 nmol/L (serum)1.13 ± 0.55 nmol/L (serum)p=0.078 (not significant)[8][9]
Correlation between synovial this compound and inflammatory activity in rheumatoid arthritis17 active RA patients12 controlsSignificantly higher in RA (synovial fluid)Lower in controls (synovial fluid)p<0.01[10]
This compound serum level does not reflect the disease activity in rheumatoid arthritis: A systematic review and meta-analysisMeta-analysis of 15 studiesHealthy controlsHigher in RA patientsLower in controls-[7]
Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a multisystem autoimmune disease characterized by periods of flares and remissions. In SLE, urinary and serum this compound levels have been shown to be a reliable indicator of disease activity.

Study Patient Group Control Group This compound Levels (Active SLE) This compound Levels (Inactive SLE) This compound Levels (Control) Significance Reference
Serum this compound level in patients with active systemic lupus erythematosus30 active SLE patients30 inactive SLE patients, 15 healthy controls33.9 ng/ml (serum)3.45 ng/ml (serum)1.95 ng/ml (serum)p<0.001 (active vs. inactive and control)[11]
Urinary this compound quantification by reverse-phase high-performance liquid chromatography with ultraviolet detection28 active SLE, 6 highly active SLE, 15 inactive SLE49 healthy subjects874.2 ± 165.38 µmol/mol creatinine (B1669602) (urine)314.3 ± 121.3 µmol/mol creatinine (urine)294.6 ± 178.6 µmol/mol creatinine (urine)p<0.05 (active vs. inactive and control)[12]
Urine this compound as a parameter of disease activity in patients with systemic lupus erythematosusPatients with active and inactive SLEHealthy controlsSignificantly increased in active and inactive SLESignificantly higher in active than inactive-p<0.001[13]
Multiple Sclerosis (MS)

Multiple sclerosis is a chronic autoimmune disease of the central nervous system. In MS, this compound levels in the cerebrospinal fluid (CSF) are considered a more sensitive marker of disease activity than serum levels, reflecting intrathecal immune activation.

Study Patient Group Control Group This compound Levels (MS Exacerbation) This compound Levels (MS Remission) This compound Levels (Control) Significance Reference
CSF this compound as marker of disease activity in multiple sclerosis12 MS patients-Higher in exacerbationLower in remission-Significant elevation in CSF during exacerbations[14]
Measurement of immune markers in the serum and cerebrospinal fluid of multiple sclerosis patients during clinical remission19 clinically-inactive MS patients19 non-inflammatory controls-9.1 nM (CSF)3.4 nM (CSF)p<0.01[15]
Are CSF this compound levels a marker of disease activity in multiple sclerosis?19 MS patients with exacerbations20 normal subjectsElevated in 4 of 19 patients (21%)-None elevatedNo significant difference[16]
Intrathecal production of this compound in aseptic meningo-encephalitis and multiple sclerosis24 MS patientsControlsSlight elevation in 3 patients during exacerbation-Normal serum levels in all MS patients-[17]

The Interplay of this compound, Tryptophan Degradation, and Oxidative Stress

The pathogenic role of this compound extends beyond being a passive biomarker. Its synthesis is intricately linked to two other crucial pathways with significant immunological consequences: tryptophan degradation and the generation of oxidative stress.

The Indoleamine 2,3-Dioxygenase (IDO) Pathway

IFN-γ not only stimulates this compound production but also upregulates the enzyme indoleamine 2,3-dioxygenase (IDO).[1][18] IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan.[19][20][21] The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, have potent immunomodulatory effects, including the suppression of T-cell proliferation and the induction of T-cell apoptosis.[19][20] This mechanism is thought to contribute to the regulation of immune responses and the maintenance of tolerance. In autoimmune diseases, the chronic activation of the IDO pathway, often mirrored by elevated this compound levels, can lead to complex and sometimes paradoxical effects on the immune system.[22][23]

Neopterin_IDO_Pathway IFN-gamma IFN-gamma Macrophage Macrophage/ Dendritic Cell IFN-gamma->Macrophage Stimulates GTPCH-I GTP Cyclohydrolase I Macrophage->GTPCH-I Upregulates IDO Indoleamine 2,3-Dioxygenase Macrophage->IDO Upregulates This compound This compound GTPCH-I->this compound Leads to production of Kynurenine Kynurenine IDO->Kynurenine Converts Tryptophan Tryptophan Tryptophan->IDO Substrate Immune_Suppression T-cell Suppression Apoptosis Kynurenine->Immune_Suppression Mediates

Interplay of this compound and the IDO pathway.
This compound and Oxidative Stress

The precursor to this compound, 7,8-dihydrothis compound, is a potent antioxidant.[24] Its oxidation to this compound is driven by reactive oxygen species (ROS).[4][5] Therefore, elevated this compound levels can be indicative of both cellular immune activation and a state of oxidative stress.[3][4][5] Furthermore, this compound itself can potentiate oxidative stress by enhancing the cytotoxic effects of ROS.[1] This creates a vicious cycle where inflammation drives this compound production, which in turn can amplify oxidative damage to tissues, a key feature in the pathology of many autoimmune diseases.

Neopterin_Oxidative_Stress Inflammation Inflammation IFN-gamma IFN-gamma Inflammation->IFN-gamma Induces Macrophage Macrophage IFN-gamma->Macrophage Activates 7,8-DHNP 7,8-Dihydrothis compound Macrophage->7,8-DHNP Produces This compound This compound 7,8-DHNP->this compound Oxidized by ROS Reactive Oxygen Species (ROS) ROS->7,8-DHNP Tissue_Damage Tissue Damage ROS->Tissue_Damage Causes This compound->ROS Potentiates effects of

The cycle of this compound and oxidative stress.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for its use as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

This compound Measurement by ELISA (Competitive Assay)

This protocol provides a general overview of a competitive ELISA for this compound quantification in serum, plasma, or urine.

Materials:

  • Microtiter plate pre-coated with anti-neopterin antibody

  • This compound standards and controls

  • Patient samples (serum, plasma, or urine)

  • Enzyme-labeled this compound (e.g., HRP-neopterin conjugate)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve using the provided this compound standards. Dilute urine samples as recommended by the kit manufacturer.

  • Competitive Binding: Pipette standards, controls, and samples into the wells of the microtiter plate. Add the enzyme-labeled this compound to each well. During incubation, the unlabeled this compound in the samples and the enzyme-labeled this compound compete for binding to the immobilized antibody.

  • Washing: After incubation, wash the plate to remove unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well. The enzyme on the bound labeled this compound will catalyze a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation: Calculate the this compound concentration in the samples by interpolating from the standard curve.

ELISA_Workflow start Start prep Prepare Standards, Controls, and Samples start->prep add_reagents Add Standards/Samples and Enzyme-labeled this compound to pre-coated plate prep->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate this compound Concentration read_plate->calculate end End calculate->end

General workflow for competitive ELISA of this compound.
This compound Measurement by HPLC

HPLC with fluorescence or UV detection offers a highly sensitive and specific method for this compound quantification.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., phosphate (B84403) buffer)

  • This compound standards

  • Patient samples (urine is commonly used)

  • Creatinine measurement reagents (for urine normalization)

Procedure:

  • Sample Preparation: Dilute urine samples with the mobile phase or water. Centrifuge to remove any particulate matter.[25]

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. The mobile phase carries the sample through the column, separating this compound from other components based on its physicochemical properties.[25]

  • Detection: As this compound elutes from the column, it is detected by a fluorescence detector (excitation ~353 nm, emission ~438 nm) or a UV detector (~353 nm).[12][25]

  • Quantification: The peak area or height of the this compound signal is proportional to its concentration. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

  • Normalization: For urine samples, this compound concentration is typically normalized to creatinine concentration to account for variations in urine dilution. The results are expressed as a ratio (e.g., µmol this compound/mol creatinine).[12]

Conclusion and Future Directions

This compound has been firmly established as a valuable biomarker of cellular immune activation in a variety of autoimmune diseases. Its measurement provides a non-invasive and sensitive means to monitor disease activity, particularly in SLE and MS. The intricate connections between this compound, the tryptophan-degrading IDO pathway, and oxidative stress highlight its active role in the immunopathogenesis of these disorders.

For drug development professionals, targeting the IFN-γ/neopterin axis may offer novel therapeutic strategies. Modulating this compound production or its downstream effects on oxidative stress could represent a new avenue for anti-inflammatory and cytoprotective therapies in autoimmune diseases. Further research is warranted to fully elucidate the complex immunomodulatory functions of this compound and its metabolites and to validate its clinical utility in a broader range of autoimmune conditions. The development of more specific and sensitive assays will also enhance its diagnostic and prognostic value.

References

Neopterin: A Key Indicator of Oxidative Stress in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a sensitive biomarker for the activation of the cell-mediated immune system.[1] Produced primarily by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), its levels in various body fluids provide a window into the extent of inflammatory processes.[1][2] Crucially, the biosynthesis of this compound is intrinsically linked to the generation of reactive oxygen species (ROS), positioning it as a valuable indirect marker of oxidative stress.[3] This guide provides a comprehensive overview of this compound's role as an indicator of oxidative stress, detailing its biochemical pathways, experimental measurement protocols, and quantitative data in relevant disease states.

The Biochemical Nexus: this compound Synthesis and Oxidative Stress

The production of this compound is a downstream effect of cellular immune activation, primarily driven by IFN-γ. This cytokine triggers the upregulation of the enzyme GTP cyclohydrolase I (GTPCH-I) in monocytes and macrophages.[4] GTPCH-I catalyzes the conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate, which is subsequently dephosphorylated to 7,8-dihydrothis compound.[4]

7,8-dihydrothis compound is a potent antioxidant, and its production by activated macrophages is thought to be a protective mechanism against the high levels of ROS generated during an inflammatory response.[4][5] However, in the pro-oxidative environment of an activated immune response, 7,8-dihydrothis compound is readily oxidized to this compound.[4] This non-enzymatic conversion is driven by ROS such as superoxide (B77818) and hypochlorite.[6] Therefore, the concentration of this compound in biological fluids reflects both the extent of immune activation (production of 7,8-dihydrothis compound) and the magnitude of oxidative stress (conversion to this compound).[4][7]

The following diagram illustrates the biosynthesis pathway of this compound and its relationship with oxidative stress:

Neopterin_Biosynthesis GTP Guanosine Triphosphate (GTP) GTPCH1 GTP Cyclohydrolase I (GTPCH-I) (Upregulated by IFN-γ) GTP->GTPCH1 DHNP_TP 7,8-Dihydrothis compound Triphosphate GTPCH1->DHNP_TP Phosphatases Phosphatases DHNP_TP->Phosphatases DHNP 7,8-Dihydrothis compound (Antioxidant) Phosphatases->DHNP This compound This compound (Biomarker of Oxidative Stress) DHNP->this compound Oxidation ROS Reactive Oxygen Species (ROS) ROS->DHNP

This compound Biosynthesis Pathway

Quantitative Data: this compound Levels in Health and Disease

Elevated this compound concentrations are observed in a wide range of conditions associated with inflammation and oxidative stress. The following tables summarize representative quantitative data from clinical studies.

Table 1: Serum/Plasma this compound Levels in Various Conditions

ConditionPatient GroupThis compound Concentration (nmol/L)Control GroupThis compound Concentration (nmol/L)Reference(s)
Cardiovascular Disease
Acute Coronary Syndrome (ACS)Patients (n=50)13.8 ± 4.6Healthy Controls (n=20)7.7 ± 2.5[8]
Unstable AnginaPatients (n=40)6.30 (4.85-8.80) (median, IQR)Chronic Stable Angina Patients (n=60)4.95 (3.35-7.05) (median, IQR)[3]
Heart FailurePatients (n=16)≥ 12Healthy Controls (n=11)< 12[9]
Renal Disease
Chronic Renal Failure (CRF)Patients319.2 ± 107.7 (Urinary, µM/M creatinine)Healthy Controls108.9 ± 57.9 (Urinary, µM/M creatinine)[10]
End-Stage Renal Disease (ESRD)Patients407.9 ± 256.9 (Urinary, µM/M creatinine)Healthy Controls108.9 ± 57.9 (Urinary, µM/M creatinine)[10]
General Health
Normal Adults5.52 (mean)[11]

Table 2: Cerebrospinal Fluid (CSF) this compound Levels in Neurological Diseases

ConditionPatient GroupThis compound Concentration (pmol/mL)Control GroupThis compound Concentration (pmol/mL)Reference(s)
Neuroinflammatory Diseases
Meningitis/EncephalitisPatients> 33.57 (optimal cut-off)Healthy Controls13.77 ± 5.08[12]
Amyotrophic Lateral Sclerosis (ALS)Patients15.54 ± 5.47Healthy Controls13.77 ± 5.08[12]
General Health
Healthy Controls (Male)14.08 ± 5.06[12]
Healthy Controls (Female)13.35 ± 5.11[12]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for this compound measurement.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Sample Biological Sample (Serum, Plasma, Urine, CSF) Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Fluorescence Detection (Excitation: ~353 nm, Emission: ~438 nm) Separation->Detection Quantification Quantification (Comparison to Standard Curve) Detection->Quantification

HPLC Workflow for this compound Analysis

Detailed HPLC Protocol (Example for Serum): [13][14][15]

  • Sample Preparation:

    • To 100 µL of serum, add 50 µL of 15% (w/v) trichloroacetic acid to precipitate proteins.[15]

    • Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.[15]

    • Collect the clear supernatant for analysis.

    • Dilute the supernatant (e.g., five times) with the mobile phase.[13][14]

  • Chromatographic Conditions: [13][14]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 99:1 v/v).[13][14]

    • Flow Rate: 1.0 - 1.5 mL/min.[13][14]

    • Injection Volume: 20 - 50 µL.

  • Detection:

    • Utilize a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[13][14]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing a large number of samples.[2] Commercial kits are widely available.

General ELISA Protocol (Competitive Assay): [2][17]

  • Sample and Standard Preparation:

    • Prepare standards and controls as per the kit instructions.

    • Dilute samples (serum, plasma, or urine) with the provided assay buffer. Urine samples often require a greater dilution (e.g., 1:100).[18]

  • Assay Procedure:

    • Pipette standards, controls, and diluted samples into the wells of the antibody-coated microtiter plate.

    • Add the enzyme-conjugated this compound to each well.

    • Add the anti-neopterin antibody to each well.

    • Incubate the plate, typically for 90 minutes at room temperature on an orbital shaker, protected from light.[17]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[17]

    • Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 10 minutes) at room temperature in the dark.[17]

    • Stop the reaction by adding the stop solution.[17]

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • The intensity of the color is inversely proportional to the this compound concentration.

    • Generate a standard curve and determine the this compound concentrations in the samples.

Table 3: Performance Characteristics of a Commercial this compound ELISA Kit

ParameterSerumUrineReference(s)
Intra-assay Precision (CV%) 4.3 - 11.75.3 - 11.2[19]
Inter-assay Precision (CV%) 8.8 - 13.89.3 - 14.4[19]
Sensitivity 0.7 nmol/L[20]
Standard Range 1.35 - 111 nmol/L[20]

Signaling and Logical Relationships

The interplay between immune activation, this compound production, and oxidative stress involves a cascade of signaling events.

Signaling Pathway from IFN-γ to Oxidative Stress:

IFN_Neopterin_ROS_Pathway IFN Interferon-gamma (IFN-γ) Macrophage Macrophage / Monocyte IFN->Macrophage Stimulation GTPCH1 GTPCH-I Upregulation Macrophage->GTPCH1 ROS_prod Reactive Oxygen Species (ROS) Production Macrophage->ROS_prod DHNP_prod 7,8-Dihydrothis compound Production GTPCH1->DHNP_prod Neopterin_prod This compound Formation DHNP_prod->Neopterin_prod ROS_prod->Neopterin_prod Oxidation Oxidative_Stress Oxidative Stress ROS_prod->Oxidative_Stress Neopterin_prod->Oxidative_Stress

References

Intrathecal Neopterin Synthesis in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system, particularly of macrophages and microglia, in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ). Within the central nervous system (CNS), the measurement of this compound in cerebrospinal fluid (CSF) provides a direct window into intrathecal immune activation. Elevated CSF this compound levels are associated with a range of neurological diseases, including infections, autoimmune disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the core principles of intrathecal this compound synthesis, detailed experimental protocols for its quantification, and a summary of its clinical significance in various CNS pathologies.

Biological Basis of Intrathecal this compound Synthesis

Intrathecal this compound is produced primarily within the CNS, and its levels in the CSF do not typically correlate with serum this compound concentrations, indicating an independent synthesis process.[1][2] The primary stimulus for this compound production is IFN-γ, a key cytokine in cell-mediated immunity.[3][4]

Cellular Sources: The main cellular sources of this compound in the CNS are:

  • Microglia: As the resident immune cells of the CNS, microglia are major producers of this compound upon activation by IFN-γ.[1]

  • Astrocytes: These glial cells can also be stimulated to produce this compound.[1][5]

  • Macrophages: Infiltrating macrophages contribute significantly to intrathecal this compound levels during neuroinflammatory events.[6][7]

Biochemical Pathway: The synthesis of this compound is an enzymatic process initiated by the conversion of GTP.

  • Guanosine Triphosphate (GTP) Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway.[8][9] IFN-γ stimulation induces the expression of GCH1.[4][10]

  • Conversion to 7,8-dihydrothis compound (B1664191) triphosphate: GCH1 catalyzes the conversion of GTP to 7,8-dihydrothis compound triphosphate.[10][11]

  • Formation of this compound: In human macrophages and related cells, which have low levels of 6-pyruvoyl-tetrahydropterin synthase (the next enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway), 7,8-dihydrothis compound triphosphate is dephosphorylated to dihydrothis compound, which is then oxidized to form this compound.[4][10]

Signaling Pathways and Logical Relationships

The induction of this compound synthesis is a well-defined process triggered by immune activation. The following diagrams illustrate the key pathways and relationships.

G IFN-γ Signaling Pathway for this compound Synthesis IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds to JAK1/JAK2 JAK1/JAK2 IFN-γ Receptor->JAK1/JAK2 Activates STAT1 STAT1 JAK1/JAK2->STAT1 Phosphorylates STAT1 Dimer STAT1 Dimer STAT1->STAT1 Dimer Dimerizes Nucleus Nucleus STAT1 Dimer->Nucleus Translocates to GCH1 Gene GCH1 Gene STAT1 Dimer->GCH1 Gene Binds to promoter GCH1 mRNA GCH1 mRNA GCH1 Gene->GCH1 mRNA Transcription GCH1 Enzyme GCH1 Enzyme GCH1 mRNA->GCH1 Enzyme Translation GTP GTP This compound This compound GTP->this compound Catalyzed by GCH1

Figure 1: IFN-γ Signaling Pathway for this compound Synthesis.

G Logical Relationship of Intrathecal this compound Production CNS Infection/Inflammation CNS Infection/Inflammation T-Cell Activation T-Cell Activation CNS Infection/Inflammation->T-Cell Activation IFN-γ Release IFN-γ Release T-Cell Activation->IFN-γ Release Microglia/Macrophage Activation Microglia/Macrophage Activation IFN-γ Release->Microglia/Macrophage Activation Upregulation of GCH1 Upregulation of GCH1 Microglia/Macrophage Activation->Upregulation of GCH1 Increased GTP Conversion Increased GTP Conversion Upregulation of GCH1->Increased GTP Conversion Intrathecal this compound Synthesis Intrathecal this compound Synthesis Increased GTP Conversion->Intrathecal this compound Synthesis Elevated CSF this compound Elevated CSF this compound Intrathecal this compound Synthesis->Elevated CSF this compound

Figure 2: Logical Relationship of Intrathecal this compound Production.

Quantitative Data Presentation

CSF this compound levels are highly variable depending on the clinical context. The following tables summarize reported concentrations across different patient populations.

Table 1: CSF this compound Levels in Pediatric Populations

ConditionNumber of Patients (n)CSF this compound (nmol/L)Reference
Controls (non-inflammatory)91Up to 9.3[2]
Chronic Static CNS Disorders10595th centile: 27.4[3]
Febrile Convulsions-15.0 +/- 4.5[12]
Pyrexia without Convulsions-6.5 +/- 2.7[12]
Epilepsy (without pyrexia)-4.8 +/- 2.4[12]
Neuroborreliosis43Significantly increased vs controls[2]
Other CNS Infections51Significantly increased vs controls[2]
Meningoencephalitis68>61 (in 91.3% of cases)[13][14]

Table 2: CSF this compound Levels in Adult Populations

ConditionNumber of Patients (n)CSF this compound (pmol/mL)Reference
Controls170Mean + 2 SD: 23.93[15]
Meningitis/Encephalitis->33.57 (in 100% of cases)[15]
HIV-infected (asymptomatic)102Median (pre-treatment): 19,900[6]
HIV-associated Dementia (HAD)7Median (pre-treatment): 54,400[6]

Note: 1 nmol/L = 1000 pmol/L. Values are presented as reported in the source literature.

Experimental Protocols

Accurate quantification of intrathecal this compound requires meticulous sample collection and analysis.

Cerebrospinal Fluid (CSF) Collection: Lumbar Puncture

The standard procedure for obtaining CSF is through a lumbar puncture (spinal tap).[16][17]

Objective: To safely collect a sample of CSF from the subarachnoid space.

Materials:

  • Lumbar puncture tray (sterile)

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • Sterile gloves and drapes

  • Local anesthetic (e.g., 1% lidocaine)

  • Syringes (3-5 mL for anesthetic, 5-10 mL for collection) and needles (25-gauge for skin, 20-22-gauge spinal needle)

  • Manometer (optional, for pressure measurement)

  • Sterile collection tubes (typically 4-5 tubes, polypropylene, screw-cap)[18][19]

  • Sterile gauze and bandage

Procedure:

  • Patient Preparation: The patient is positioned either lying on their side with knees drawn to the chest or sitting and leaning forward to flex the spine and widen the intervertebral spaces.[17][20] The procedure should be explained, and informed consent obtained.

  • Site Identification: The insertion site is typically between the L3-L4 or L4-L5 vertebrae, identified by palpating the posterior superior iliac crests.[18][21]

  • Aseptic Preparation: The skin over the selected area is cleaned with an antiseptic solution and draped with sterile towels.[17][18]

  • Local Anesthesia: A local anesthetic is injected to create a skin wheal and then into the deeper subcutaneous tissues.[18][20]

  • Needle Insertion: The spinal needle with a stylet is inserted at a slight cephalad angle (approximately 15 degrees) in the midline.[21] The needle is advanced through the ligaments until a "pop" is felt as it penetrates the dura mater.

  • CSF Collection: The stylet is removed to check for CSF flow.[21] If flow is established, CSF is collected sequentially into sterile, numbered tubes. Approximately 1-2 mL of CSF is collected in each tube.[16][19] If opening pressure measurement is required, a manometer is attached before significant fluid is collected.[17][18]

  • Procedure Completion: Once the desired volume is collected (typically 5-20 mL total), the stylet is reinserted, and the needle is withdrawn.[16] Pressure is applied to the site with sterile gauze, and a bandage is applied.[21]

  • Post-Procedure Care: The patient is typically advised to lie flat for a period to minimize the risk of post-lumbar puncture headache.[21]

Sample Handling:

  • CSF samples for this compound analysis should be protected from light.[1]

  • If the sample is contaminated with blood, it should be centrifuged immediately to remove red blood cells.[7]

  • Samples should be frozen as soon as possible after collection, typically at -80°C, until analysis.[7][22]

This compound Quantification Methods

Several methods are available for quantifying this compound in CSF. High-Performance Liquid Chromatography (HPLC) is considered a gold standard, while Enzyme-Linked Immunosorbent Assays (ELISA) offer a high-throughput alternative.

4.2.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Principle: This method separates this compound from other components in the CSF sample based on its physicochemical properties as it passes through a chromatography column. The native fluorescence of the oxidized form of this compound allows for its sensitive detection.

Detailed Protocol (based on reported procedures[1][13][23]):

  • Sample Preparation (Oxidation):

    • To measure total this compound (both reduced and oxidized forms), an oxidation step is required as only the fully oxidized form is fluorescent.[23]

    • Pipette 150 µL of CSF into a microcentrifuge tube.

    • Add 15 µL of 1 mol/L HCl.

    • Add 1 mg of manganese dioxide (MnO₂).

    • Vortex and incubate in the dark at room temperature for 30 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.

    • Column: A reverse-phase C18 column (e.g., Atlantis dC18, 4.6 × 150 mm, 3 µm particle size).[23]

    • Mobile Phase: Isocratic elution with a mobile phase consisting of a potassium phosphate (B84403) buffer (e.g., 1 µmol/L) and methanol (B129727) (e.g., 95:5 v/v).[13] The pH is typically neutral (e.g., pH 7.4).[23]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[23]

    • Column Temperature: Maintained at 30°C.[23]

  • Fluorescence Detection:

    • Excitation Wavelength: 350 nm.[13][23]

    • Emission Wavelength: 450 nm.[13][23]

  • Quantification:

    • A standard curve is generated using known concentrations of this compound.

    • The concentration of this compound in the CSF sample is determined by comparing its peak area to the standard curve.

4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody binding sites coated on a microplate. The amount of enzyme-labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

Detailed Protocol (based on commercially available kits[22][24]):

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare wash buffer and other reagents as per the kit manufacturer's instructions.

  • Assay Procedure:

    • Pipette standards, controls, and CSF samples into the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-labeled this compound (conjugate) to each well.

    • Incubate the plate, typically for 60-120 minutes at room temperature, to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove unbound components.

    • Add the substrate solution to each well. The enzyme bound to the plate will convert the substrate, resulting in a color change.

    • Incubate for a specified time (e.g., 15-30 minutes) in the dark.

    • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer (e.g., 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the CSF samples by interpolating their absorbance values from the standard curve.

G Experimental Workflow for CSF this compound Quantification cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis cluster_data Data Interpretation Patient Patient Lumbar Puncture Lumbar Puncture Patient->Lumbar Puncture CSF Sample CSF Sample Lumbar Puncture->CSF Sample Centrifugation (if needed) Centrifugation (if needed) CSF Sample->Centrifugation (if needed) Storage at -80C Storage at -80C Centrifugation (if needed)->Storage at -80C Thaw Sample Thaw Sample Storage at -80C->Thaw Sample Oxidation (for HPLC) Oxidation (for HPLC) Thaw Sample->Oxidation (for HPLC) ELISA Assay ELISA Assay Thaw Sample->ELISA Assay HPLC Analysis HPLC Analysis Oxidation (for HPLC)->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition ELISA Assay->Data Acquisition Standard Curve Generation Standard Curve Generation Data Acquisition->Standard Curve Generation Concentration Calculation Concentration Calculation Standard Curve Generation->Concentration Calculation Clinical Correlation Clinical Correlation Concentration Calculation->Clinical Correlation

Figure 3: Experimental Workflow for CSF this compound Quantification.

Conclusion and Future Directions

Intrathecal this compound synthesis is a robust indicator of cell-mediated immune activation within the central nervous system. Its measurement in cerebrospinal fluid offers valuable diagnostic and prognostic information for a variety of neurological disorders.[3][6][15] Standardized protocols for CSF collection and analysis, particularly using HPLC or well-validated ELISA kits, are crucial for obtaining reliable and comparable data. For drug development professionals, CSF this compound can serve as a key pharmacodynamic biomarker to assess the efficacy of novel immunomodulatory therapies targeting neuroinflammation. Future research will likely focus on integrating CSF this compound with other biomarkers to enhance diagnostic specificity and to further elucidate the complex interplay between immune activation and neurological disease progression.[25]

References

Neopterin's Function in Host-Pathogen Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker of cellular immune activation. Produced primarily by macrophages and dendritic cells upon stimulation with interferon-gamma (IFN-γ), its levels in biological fluids provide a sensitive measure of the intensity of cell-mediated immune responses. This technical guide delves into the core functions of this compound in the context of host-pathogen interactions, providing a comprehensive overview of its synthesis, its role as a disease marker, detailed experimental protocols for its measurement, and its immunomodulatory functions. Particular emphasis is placed on the signaling pathways influenced by this compound and its intricate relationship with tryptophan metabolism, offering insights for researchers and professionals in drug development.

Introduction to this compound

This compound is a pteridine (B1203161) molecule synthesized from GTP. Its production is a hallmark of the activation of the Th1-type cellular immune response. Upon infection with intracellular pathogens such as viruses, certain bacteria, and parasites, activated T-lymphocytes release IFN-γ. This cytokine is the principal stimulus for the induction of the enzyme GTP cyclohydrolase I in macrophages and dendritic cells, the rate-limiting enzyme in the biosynthesis of this compound. Consequently, elevated this compound concentrations in serum, plasma, urine, and cerebrospinal fluid (CSF) serve as a reliable, albeit non-specific, indicator of ongoing cellular immune activity.[1][2]

This compound Biosynthesis and its Link to Tryptophan Degradation

The biosynthesis of this compound is intrinsically linked to the cellular immune response and intersects with another crucial immunomodulatory pathway: tryptophan degradation.

2.1. The this compound Biosynthesis Pathway

The synthesis of this compound is initiated by the cytokine IFN-γ, which binds to its receptor on the surface of macrophages and dendritic cells. This binding event triggers a signaling cascade that leads to the upregulation of GTP cyclohydrolase I (GTP-CH I). GTP-CH I converts GTP to 7,8-dihydrothis compound (B1664191) triphosphate. Through subsequent dephosphorylation steps, 7,8-dihydrothis compound is formed, which is then oxidized to produce the stable and measurable molecule, this compound.

2.2. The Tryptophan Degradation Pathway

Concurrently, IFN-γ also induces the enzyme indoleamine 2,3-dioxygenase (IDO), which is the rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan degradation.[2][3] IDO catalyzes the conversion of the essential amino acid tryptophan into N-formylkynurenine, which is further metabolized to kynurenine and other downstream products. The depletion of tryptophan and the accumulation of kynurenine and its metabolites have profound immunomodulatory effects, including the suppression of T-cell proliferation and the induction of T-cell apoptosis. This serves as a negative feedback mechanism to control excessive immune responses. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as an indicator of IDO activity.[2]

The parallel induction of both this compound synthesis and tryptophan degradation by IFN-γ highlights a coordinated cellular response to infection and inflammation.

Neopterin_Tryptophan_Pathway This compound Biosynthesis and Tryptophan Degradation Pathway cluster_0 Macrophage / Dendritic Cell IFNg IFN-γ IFNg_R IFN-γ Receptor IFNg->IFNg_R binds GTP_CH1 GTP Cyclohydrolase I (induced by IFN-γ) IFNg_R->GTP_CH1 activates IDO Indoleamine 2,3-Dioxygenase (induced by IFN-γ) IFNg_R->IDO activates GTP GTP GTP->GTP_CH1 substrate DHN_TP 7,8-Dihydrothis compound Triphosphate GTP_CH1->DHN_TP produces DHN 7,8-Dihydrothis compound DHN_TP->DHN dephosphorylated This compound This compound (secreted) DHN->this compound oxidized Tryptophan Tryptophan Tryptophan->IDO substrate Kynurenine Kynurenine IDO->Kynurenine produces Immunosuppression T-cell Suppression Kynurenine->Immunosuppression

This compound Biosynthesis and Tryptophan Degradation Pathway

Quantitative Data on this compound Levels in Disease

Elevated this compound levels are a common feature of diseases characterized by a significant cellular immune response. The following tables summarize representative this compound concentrations in various conditions. It is important to note that these values can vary depending on the assay used, the sample type, and the patient population.

Table 1: this compound Levels in Viral Infections

Viral InfectionSample TypePatient GroupMean this compound Level (nmol/L)Healthy Control Level (nmol/L)Reference
HIV-1 SerumAsymptomatic15.0 - 30.0< 10[4]
AIDS> 30.0< 10[4]
Hepatitis B (replicative) SerumChronic14.58.8[1]
Hepatitis C (chronic) SerumChronic14.2 ± 5.65.2 ± 1.4[4]
Influenza SerumHospitalizedSignificantly higher than pneumonia patients and controls-[4][5]
Bacterial Pneumonia SerumHospitalized18.7 (median)<10[4]
Viral Pneumonia SerumHospitalized30.5 (median)<10[4]
COVID-19 (Severe) SerumICU Patients56.6 (median)34.7 (median in less severe)[6]

Table 2: this compound Levels in Bacterial Infections

Bacterial InfectionSample TypePatient GroupMean this compound Level (nmol/L)Healthy Control Level (nmol/L)Reference
Bacterial Meningitis CSFAcute63.04.2[7]
One day post-admission234.5 ± 100.2-[8]
Aseptic Meningitis CSFAcute32.3 ± 22.16.9 ± 4.4[8]
Lyme Neuroborreliosis CSFAcute54.94.2[7]
Sepsis SerumSepsis group14.80 ± 6.78 (ng/mL)0.885 ± 0.34 (ng/mL)[9]
MODS SerumMODS group23.90 ± 11.26 (ng/mL)0.885 ± 0.34 (ng/mL)[9]

Table 3: this compound Levels in Parasitic Infections and Autoimmune Diseases

DiseaseSample TypePatient GroupThis compound LevelHealthy Control LevelReference
Malaria (P. falciparum) UrineAcute664 - 5189 µmol/mol creatinineNormal range[1]
Rheumatoid Arthritis SerumActive3.83 ± 1.84 nmol/LSignificantly lower[10]
Systemic Lupus Erythematosus SerumActiveElevatedNormal range[11]

Table 4: this compound Levels in Malignancies

Cancer TypeSample TypePrognostic SignificanceReference
Colorectal Carcinoma UrineHigh levels associated with poor prognosis[12]
Lung Cancer UrineHigh levels associated with unfavorable survival[13]
Renal Cell Carcinoma SerumLevels increase with grade and stage[14]
Gynecological Tumors Serum/UrineIndependent predictor of poor prognosis[14]

Experimental Protocols for this compound Measurement

The quantification of this compound in biological fluids is crucial for its use as a biomarker. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Radioimmunoassay (RIA).

4.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method due to its high throughput and availability of commercial kits. The following is a general protocol for a competitive ELISA.

  • Principle: In a competitive ELISA, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

  • Materials:

    • Microplate pre-coated with anti-neopterin antibody

    • This compound standards

    • Patient samples (serum, plasma, or urine)

    • Enzyme-conjugated this compound

    • Wash buffer

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Sample Preparation: Centrifuge samples to remove particulate matter. Dilute urine samples as recommended by the kit manufacturer.

    • Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the microplate. b. Add enzyme-conjugated this compound to each well. c. Incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at room temperature). d. Wash the wells multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. f. Add the stop solution to terminate the reaction. g. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve generated from the this compound standards.

4.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC offers high specificity and sensitivity for this compound measurement.

  • Principle: HPLC separates this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The native fluorescence of this compound is then used for its detection and quantification.

  • Materials:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column

    • Mobile phase (e.g., a mixture of potassium phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile)

    • This compound standard solutions

    • Sample preparation reagents (e.g., trichloroacetic acid for protein precipitation)

  • Procedure:

    • Sample Preparation: a. For serum or plasma, precipitate proteins by adding an equal volume of a deproteinizing agent (e.g., 10% trichloroacetic acid). b. Centrifuge to pellet the precipitated proteins. c. Filter the supernatant through a 0.22 µm filter. d. For urine, dilute the sample with the mobile phase and filter.

    • Chromatographic Conditions: a. Column: Reversed-phase C18 column. b. Mobile Phase: Isocratic or gradient elution with a phosphate buffer/organic solvent mixture. c. Flow Rate: Typically 0.5-1.5 mL/min. d. Detection: Fluorescence detector with excitation wavelength set to ~353 nm and emission wavelength set to ~438 nm.

    • Analysis: a. Inject a known volume of the prepared sample onto the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Quantify the this compound concentration by comparing the peak area or height to a standard curve.[11][14][15]

4.3. Radioimmunoassay (RIA)

RIA is a highly sensitive method for this compound quantification.

  • Principle: This is a competitive binding assay where radiolabeled this compound (e.g., with ¹²⁵I) competes with unlabeled this compound in the sample for binding to a limited amount of specific anti-neopterin antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.

  • Materials:

    • Anti-neopterin antibody

    • ¹²⁵I-labeled this compound

    • This compound standards

    • Patient samples

    • Separating agent (e.g., second antibody, charcoal) to separate bound from free radiolabeled this compound

    • Gamma counter

  • Procedure:

    • Assay Setup: a. Pipette standards, controls, and samples into respective tubes. b. Add a fixed amount of ¹²⁵I-labeled this compound to all tubes. c. Add a fixed amount of anti-neopterin antibody to all tubes (except for non-specific binding tubes). d. Incubate to allow for competitive binding to reach equilibrium.

    • Separation: a. Add the separating agent to precipitate the antibody-bound complex. b. Centrifuge to pellet the precipitate.

    • Counting: a. Decant the supernatant (containing the free fraction). b. Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

    • Calculation: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Determine the this compound concentration in the samples from this curve.[16][17][18]

Experimental_Workflows Experimental Workflows for this compound Measurement cluster_0 Sample Preparation cluster_1 ELISA cluster_2 HPLC cluster_3 RIA Sample Biological Sample (Serum, Plasma, Urine, CSF) Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution (for Urine) Centrifuge->Dilute Precipitate Protein Precipitation (for Serum/Plasma in HPLC/RIA) Centrifuge->Precipitate ELISA_Plate Add Sample/Standard to Antibody-Coated Plate Dilute->ELISA_Plate Filter Filtration Precipitate->Filter HPLC_Inject Inject Prepared Sample into HPLC System Filter->HPLC_Inject RIA_Mix Mix Sample/Standard, ¹²⁵I-Neopterin, and Antibody Filter->RIA_Mix ELISA_Enzyme Add Enzyme-Conjugated This compound ELISA_Plate->ELISA_Enzyme ELISA_Incubate1 Incubate ELISA_Enzyme->ELISA_Incubate1 ELISA_Wash1 Wash ELISA_Incubate1->ELISA_Wash1 ELISA_Substrate Add Substrate ELISA_Wash1->ELISA_Substrate ELISA_Incubate2 Incubate (Color Development) ELISA_Substrate->ELISA_Incubate2 ELISA_Stop Add Stop Solution ELISA_Incubate2->ELISA_Stop ELISA_Read Read Absorbance ELISA_Stop->ELISA_Read HPLC_Separate Separation on Reversed-Phase Column HPLC_Inject->HPLC_Separate HPLC_Detect Fluorescence Detection (Ex: 353nm, Em: 438nm) HPLC_Separate->HPLC_Detect HPLC_Quantify Quantify Peak Area HPLC_Detect->HPLC_Quantify RIA_Incubate Incubate RIA_Mix->RIA_Incubate RIA_Separate Separate Bound and Free ¹²⁵I-Neopterin RIA_Incubate->RIA_Separate RIA_Count Count Radioactivity of Bound Fraction RIA_Separate->RIA_Count

Experimental Workflows for this compound Measurement

Immunomodulatory Functions of this compound and Downstream Signaling

Beyond its role as a biomarker, this compound and its precursor, 7,8-dihydrothis compound, exhibit direct immunomodulatory effects. These molecules can influence the cellular redox state and modulate various signaling pathways, thereby impacting the host's response to pathogens.

5.1. Modulation of Oxidative Stress

7,8-dihydrothis compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS). In contrast, this compound can have pro-oxidant effects, enhancing the cytotoxic potential of ROS. This dual role suggests that the balance between the reduced and oxidized forms of this compound can significantly influence the oxidative microenvironment during an immune response.

5.2. Influence on Intracellular Signaling Pathways

This compound has been shown to modulate key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (e.g., p38 MAPK). Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, further amplifying the immune response.

Neopterin_Signaling Downstream Signaling Pathways Influenced by this compound cluster_0 Host Cell (e.g., Macrophage) This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates NFkB NF-κB This compound->NFkB activates ROS_Modulation Modulation of Reactive Oxygen Species This compound->ROS_Modulation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) p38_MAPK->Cytokine_Production NFkB->Cytokine_Production Chemokine_Production Chemokine Production NFkB->Chemokine_Production

Downstream Signaling Pathways Influenced by this compound

5.3. Direct Effects on Pathogens

Some studies have suggested that this compound and its derivatives may have direct effects on pathogen replication. For instance, this compound has been shown to delay the cytopathic effect of Coxsackie B5 virus in vitro. The mechanisms underlying these direct antiviral or antimicrobial effects are still under investigation but may be related to the modulation of the cellular environment or direct interaction with pathogen components.

Conclusion and Future Directions

This compound is a multifaceted molecule that serves as a valuable biomarker of cellular immune activation and actively participates in the host's response to pathogens. Its close relationship with IFN-γ signaling and tryptophan metabolism places it at the crossroads of key immunomodulatory pathways. The ability to accurately measure this compound levels provides a powerful tool for monitoring disease activity, predicting prognosis, and potentially guiding therapeutic interventions in a wide range of infectious, inflammatory, and malignant diseases.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound and its derivatives exert their immunomodulatory effects. A deeper understanding of its downstream signaling pathways and its direct interactions with various pathogens could open new avenues for the development of novel host-directed therapies. The continued refinement of measurement techniques and the establishment of standardized reference ranges will further enhance the clinical utility of this compound as a key biomarker in personalized medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neopterin in Human Body Fluids

Executive Summary

This compound, a pteridine (B1203161) metabolite, has emerged as a crucial and sensitive biomarker for the activation of the cellular immune system.[1][2] Synthesized primarily by human monocytes/macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), its levels in various body fluids provide a real-time window into the activity of T-helper cell 1 (Th1)-type immune responses.[1][3][4] Elevated this compound concentrations are consistently observed in a wide spectrum of clinical conditions, including viral and intracellular bacterial infections, autoimmune diseases, malignancies, neuroinflammatory disorders, and allograft rejection.[3][5] This guide provides a comprehensive overview of the foundational research on this compound, detailing its biochemical synthesis, standardized analytical methodologies, and established clinical significance, supported by quantitative data and detailed experimental protocols.

Biochemistry and Biosynthesis of this compound

This compound is a direct downstream product of the cellular immune response cascade. Its synthesis is intrinsically linked to the activation of macrophages by IFN-γ, a key cytokine released by activated T-lymphocytes and Natural Killer (NK) cells.[1][6]

The Interferon-γ Signaling Cascade

The induction of this compound synthesis begins when IFN-γ binds to its receptor on the surface of a monocyte or macrophage. This binding event triggers the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[6][7] Concurrently, other cytokines like Tumor Necrosis Factor-alpha (TNF-α) can synergistically enhance this process via the NF-κB pathway.[6][7] The culmination of this signaling is the significant upregulation of GTP cyclohydrolase I (GTPCH-I), the rate-limiting enzyme in the pteridine synthesis pathway.[8][9][10]

The Biosynthetic Pathway

The biosynthesis of this compound from Guanosine Triphosphate (GTP) proceeds as follows:

  • GTP to 7,8-dihydrothis compound (B1664191) triphosphate: The induced enzyme, GTP cyclohydrolase I, catalyzes the conversion of GTP into 7,8-dihydrothis compound triphosphate.[1][8][9]

  • Formation of 7,8-dihydrothis compound: This intermediate is then dephosphorylated by non-specific phosphatases to yield 7,8-dihydrothis compound.[6][11]

  • Oxidation to this compound: 7,8-dihydrothis compound is a labile compound that is non-enzymatically oxidized to form the stable molecule, this compound, which is then released from the macrophage.[6][11]

A crucial distinction exists in pteridine metabolism between human macrophages and other cell types. In most cells, 7,8-dihydrothis compound triphosphate is further converted into tetrahydrobiopterin (B1682763) (BH4) by the enzymes 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin (B94604) reductase (SR).[6][11][12] However, in human monocytes/macrophages, the activity of PTPS is constitutively low and is not induced by IFN-γ.[8][11][13] This enzymatic bottleneck leads to the accumulation and subsequent release of this compound, making it a specific marker for macrophage activation.[11][13]

G cluster_0 Cellular Environment cluster_1 Macrophage IFN_gamma Interferon-γ (IFN-γ) IFN_receptor IFN-γ Receptor IFN_gamma->IFN_receptor Binds JAK_STAT JAK/STAT Pathway IFN_receptor->JAK_STAT Activates GTPCH1_induction Induction of GTP Cyclohydrolase I (GTPCH-I) Gene JAK_STAT->GTPCH1_induction Leads to GTPCH1 GTP Cyclohydrolase I GTPCH1_induction->GTPCH1 Expresses GTP Guanosine Triphosphate (GTP) DHNP_TP 7,8-dihydrothis compound triphosphate GTP->DHNP_TP Catalyzed by  GTPCH1 DHNP 7,8-dihydrothis compound DHNP_TP->DHNP Catalyzed by  Phosphatases BH4 Tetrahydrobiopterin (BH4) (Minor Pathway in Macrophages) DHNP_TP->BH4 Leads to  PTPS Phosphatases Phosphatases This compound This compound DHNP->this compound Leads to  Oxidation Oxidation Non-enzymatic Oxidation Release Release This compound->Release Released from cell PTPS 6-Pyruvoyltetrahydropterin Synthase (Low Activity)

Caption: Signaling and biosynthesis pathway of this compound in macrophages.

Analytical Methodologies

The quantification of this compound in body fluids is primarily achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC is considered a gold-standard method for this compound measurement due to its high sensitivity and specificity. The technique relies on this compound's native fluorescence for detection.

Experimental Protocol: HPLC with Fluorescence Detection

  • Sample Preparation:

    • Serum/Plasma: Proteins are precipitated by adding an equal volume of 10% trichloroacetic acid (TCA). The mixture is vortexed and then centrifuged (e.g., 10,000 x g for 5 min). The clear supernatant is collected for analysis.[14][15]

    • Urine: Samples are centrifuged to remove particulate matter and then diluted (e.g., 1:50) with the mobile phase.[16]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[14][16]

    • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 15 mM, pH 7.0) with a small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) (e.g., 1-2.5%) is common.[14][16]

    • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[14][16]

  • Detection:

    • This compound is detected by a fluorescence detector set to an excitation wavelength of approximately 353 nm and an emission wavelength of 438 nm.[14][15]

  • Quantification:

    • The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound. For urine, results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution, with creatinine measured by UV detection at ~235 nm.[16]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method well-suited for clinical laboratories. Most this compound ELISAs are based on a competitive immunoassay principle.

Experimental Protocol: Competitive ELISA

  • Plate Preparation: Microtiter plates are pre-coated with anti-neopterin antibodies.[17]

  • Competitive Binding:

    • 20 µL of standards, controls, or patient samples (serum, plasma, or diluted urine) are pipetted into the wells.[18]

    • A fixed amount of enzyme-conjugated this compound (e.g., biotinylated this compound or HRP-neopterin) is added to each well.[17][18]

    • The plate is incubated (e.g., 45-90 minutes at 37°C or room temperature), allowing the this compound in the sample and the enzyme-conjugated this compound to compete for binding to the immobilized antibodies.[18][19]

  • Washing: The plate is washed multiple times (e.g., 4-5 times) with a wash buffer to remove any unbound reagents.[18][19]

  • Signal Generation:

    • If a biotin-streptavidin system is used, an avidin-HRP conjugate is added and incubated.[17]

    • A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.[18][20]

  • Stopping the Reaction: The reaction is stopped by adding an acidic stop solution, which typically changes the color from blue to yellow.[18][20]

  • Detection: The optical density (absorbance) is measured at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[20]

  • Quantification: A standard curve is plotted, and the concentrations in the patient samples are determined from this curve.

G start Start prep Sample Preparation (Serum, Plasma, or Diluted Urine) start->prep add_sample Pipette 50µL of Standards, Controls, or Samples into Antibody-Coated Wells prep->add_sample add_biotin Immediately Add 50µL of Biotin-Labeled this compound Working Solution add_sample->add_biotin incubate1 Incubate (e.g., 45 min at 37°C) add_biotin->incubate1 wash1 Wash Plate (3 times) incubate1->wash1 add_sabc Add 100µL of HRP-Streptavidin Conjugate (SABC) wash1->add_sabc incubate2 Incubate (e.g., 30 min at 37°C) add_sabc->incubate2 wash2 Wash Plate (5 times) incubate2->wash2 add_tmb Add 90µL of TMB Substrate wash2->add_tmb incubate3 Incubate in Dark (e.g., 10-20 min at 37°C) add_tmb->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm (Color intensity is inversely proportional to this compound concentration) add_stop->read_plate end End read_plate->end

Caption: Experimental workflow for a competitive this compound ELISA.

Quantitative this compound Levels in Human Body Fluids

This compound concentrations vary by body fluid and clinical status. The following tables summarize representative quantitative data from the literature.

Table 1: this compound Levels in Serum / Plasma
Clinical ConditionThis compound Concentration (nmol/L)Reference(s)
Healthy Adults< 10[8]
Viral InfectionsSignificantly elevated[3]
Autoimmune Diseases (e.g., RA, SLE)Correlates with disease activity[1][3]
MalignanciesElevated, associated with poor prognosis[21][22][23]
Allograft RejectionIncreased during rejection episodes[1][3]
Experimental Autoimmune Uveitis (Rabbit Model)Baseline: ~2.3, Peak: 5.2 ± 0.7[24]
Table 2: this compound Levels in Urine
Clinical ConditionThis compound Concentration (µmol/mol creatinine)Reference(s)
Healthy AdultsVaries, but lower than in disease states[3][8]
Industrial Workers (Exposed to Chemicals)119.86 - 908.96[16]
Rheumatic DiseasesSignificantly higher than healthy controls[25]
Viral Infections (e.g., HIV)Significant predictor of disease progression[3]
Table 3: this compound Levels in Cerebrospinal Fluid (CSF)
Clinical ConditionThis compound ConcentrationReference(s)
Healthy Controls (Adults)Upper limit: 23.93 pmol/mL[26]
Pediatric NeuroinflammationProposed cut-off: 61 nmol/L[1]
Meningitis / EncephalitisOptimal diagnostic cut-off: 33.57 pmol/mL[26][27]
Neuroinflammatory DiseasesElevated[1][26]
AgingPositively correlated with age[26][27]

Clinical Significance and Applications

The measurement of this compound is a powerful tool for monitoring diseases associated with the activation of cell-mediated immunity.[3][8] Its stability and the ease of its measurement make it a clinically valuable biomarker.[18]

  • Infectious Diseases: In viral infections (e.g., HIV, hepatitis A, B, C) and infections by intracellular pathogens (e.g., tuberculosis), this compound levels rise, correlating with disease activity and extent.[1][3] It can be used to monitor treatment response and predict prognosis.[1]

  • Autoimmune Diseases: In conditions like rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease, this compound levels correlate with disease activity, making it useful for monitoring patients and therapeutic interventions.[1][3]

  • Oncology: Elevated this compound concentrations are found in various cancers and are often an independent predictor of poor prognosis and shorter survival.[4][21][22][23] Levels can also increase after treatments like chemotherapy and radiotherapy.[22]

  • Neuroinflammation: CSF this compound is a sensitive biomarker for inflammation within the central nervous system.[26] It is elevated in acute viral/bacterial infections, chronic neuroinflammatory diseases, and even with aging.[1][26]

  • Transplantation Medicine: Monitoring this compound is a sensitive method for the early detection of immunological complications, such as acute allograft rejection in kidney transplant recipients.[1][3]

G cluster_0 Pathophysiological Stimulus cluster_1 Immune System Response cluster_2 Clinical Indication stimulus Viral Infection Tumor Antigens Alloantigens Autoantigens t_cells Activation of T-Lymphocytes (Th1) & Natural Killer (NK) Cells stimulus->t_cells Triggers ifn_gamma Release of Interferon-γ (IFN-γ) t_cells->ifn_gamma macrophage Stimulation of Monocytes / Macrophages ifn_gamma->macrophage This compound Increased Synthesis & Release of this compound macrophage->this compound biomarker Elevated this compound Levels in Body Fluids (Serum, Urine, CSF) This compound->biomarker diagnosis Marker for: - Disease Activity - Prognosis - Treatment Monitoring biomarker->diagnosis Serves as

References

Methodological & Application

Application Notes: Quantification of Neopterin using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Synthesized and secreted primarily by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), this compound levels in body fluids such as serum, plasma, and urine serve as a valuable indicator of pro-inflammatory immune responses.[2][3] Its stability in bodily fluids makes it a reliable and practical marker for monitoring various clinical conditions.[3] Elevated this compound concentrations are associated with a range of diseases, including viral infections, autoimmune disorders, certain malignancies, and allograft rejection, making its quantification a critical tool in research and clinical diagnostics.[1][3] The enzyme-linked immunosorbent assay (ELISA) offers a robust, sensitive, and high-throughput method for the quantitative determination of this compound.

Principle of the Assay

The most common format for this compound ELISA is a competitive immunoassay.[4] In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody binding sites. The antibody-antigen complexes are then captured on a microplate pre-coated with a secondary antibody. Following a washing step to remove unbound components, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is then determined by comparing the optical density of the sample to a standard curve generated from known concentrations of this compound.

Biological Significance and Applications

The quantification of this compound is a valuable tool for monitoring diseases associated with the activation of cell-mediated immunity.[3]

  • Infectious Diseases: Elevated this compound levels are an early indicator of viral infections, often preceding clinical symptoms and seroconversion.[3] It can aid in the differentiation between viral and bacterial infections, with viral infections typically inducing a more pronounced this compound response.[5] For instance, in lower respiratory tract infections, serum this compound levels were found to be significantly higher in patients with a viral etiology compared to those with bacterial infections.[5]

  • Autoimmune Diseases: In autoimmune disorders such as rheumatoid arthritis and Graves' disease, this compound levels can correlate with disease activity and response to therapy.[1][6]

  • Oncology: In various cancers, including breast, gynecological, and gastrointestinal tumors, elevated this compound concentrations have been associated with advanced disease and poorer prognosis.[7][8] It can serve as a marker for monitoring disease progression and the effectiveness of immunotherapy.[7]

  • Transplant Medicine: Monitoring this compound levels is useful in the early detection of allograft rejection in transplant recipients.[1][9] An increase in this compound can indicate an active immune response against the transplanted organ.

  • Neurological Disorders: Cerebrospinal fluid (CSF) this compound is a marker of central nervous system immune activation and is elevated in various neuroinflammatory conditions.[1]

Data Presentation

The following tables summarize typical quantitative data for this compound levels in various biological samples and clinical contexts, as determined by ELISA.

Table 1: Performance Characteristics of a Typical this compound ELISA Kit

ParameterTypical Value
Assay TypeCompetitive ELISA
Sample TypesSerum, Plasma (EDTA), Urine
Sensitivity0.7 - 0.94 ng/mL
Standard Range1.35 - 111 nmol/L
Assay Time~2 - 3 hours

Table 2: Reference and Pathological this compound Concentrations in Human Serum/Plasma

ConditionThis compound Concentration (nmol/L)Reference
Healthy Adults< 10[10]
Viral Lower Respiratory Tract Infection (median)30.5[5]
Bacterial Lower Respiratory Tract Infection (median)18.7[5]
Graves' Disease (mean)9.3[6]
Metastatic Breast Cancer (median)12.6[8]
Renal Allograft Rejection (Day 5 post-transplant)Significantly higher than non-rejectors[9]
COVID-19 (Severe Disease, median)56.6[11]

Table 3: Reference this compound Concentrations in Human Urine

Age GroupThis compound Concentration (μmol/mol creatinine)
1 - 2 years150 - 550
3 - 6 years120 - 400
7 - 12 years100 - 300
Adults80 - 250

Experimental Protocols

The following is a generalized protocol for the quantification of this compound in human serum, plasma, or urine using a competitive ELISA kit. Note: This is a representative protocol. Always refer to the specific instructions provided with the ELISA kit being used.

Materials and Reagents
  • This compound ELISA microplate

  • This compound standards

  • Enzyme-labeled this compound conjugate

  • Anti-neopterin antibody

  • Wash buffer concentrate

  • TMB substrate

  • Stop solution

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation
  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or colder if not used immediately. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or colder.

  • Urine: Collect a random or 24-hour urine sample. Centrifuge to remove particulate matter. For quantitative analysis, it is recommended to normalize this compound concentration to creatinine (B1669602) levels. Store at -20°C or colder.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 20 µL of each standard, control, and sample into the appropriate wells of the microplate.

  • Competitive Reaction:

    • Add 100 µL of the enzyme-labeled this compound conjugate to each well.

    • Add 50 µL of the anti-neopterin antibody to each well.

  • Incubation: Cover the plate and incubate for 90 minutes at room temperature on a microplate shaker.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 150 µL of TMB substrate to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 150 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis.

  • The concentration of this compound in the samples can be determined by interpolating their mean absorbance values from the standard curve.

  • For urine samples, the this compound concentration is often expressed as a ratio to creatinine concentration (e.g., in µmol of this compound per mol of creatinine).

Visualizations

This compound Biosynthesis Signaling Pathway

Neopterin_Pathway cluster_macrophage IFNg Interferon-gamma (IFN-γ) IFNgR IFN-γ Receptor IFNg->IFNgR Binds to JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT Activates GTPCH1 GTP Cyclohydrolase I (GTPCH I) JAK_STAT->GTPCH1 Induces expression of This compound This compound GTPCH1->this compound Catalyzes conversion GTP Guanosine Triphosphate (GTP) GTP->GTPCH1 Macrophage Macrophage / Dendritic Cell

Caption: IFN-γ mediated signaling pathway for this compound biosynthesis in macrophages.

This compound Competitive ELISA Workflow

ELISA_Workflow start Start add_samples Add Standards, Controls, and Samples to Wells start->add_samples add_reagents Add Enzyme-labeled this compound and Anti-Neopterin Antibody add_samples->add_reagents incubate1 Incubate (e.g., 90 min at RT) - Competitive Binding Occurs add_reagents->incubate1 wash1 Wash Wells (4x) - Remove Unbound Reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (e.g., 10-15 min at RT) - Color Development add_substrate->incubate2 add_stop Add Stop Solution - Color changes from blue to yellow incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Calculate Results (Standard Curve) read_plate->analyze_data end End analyze_data->end

Caption: Generalized workflow for a competitive this compound ELISA.

References

Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Neopterin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Its production is induced by interferon-gamma (IFN-γ) released from activated T-lymphocytes and natural killer (NK) cells, which in turn stimulates macrophages to synthesize and secrete this compound.[1][2] Consequently, quantifying this compound levels in various biological fluids provides a valuable tool for monitoring cell-mediated immune responses in a range of clinical and research settings. Applications include the assessment of disease activity in infections (viral, bacterial), autoimmune disorders, allograft rejection, and certain malignancies.[2][3]

Radioimmunoassay (RIA) is a highly sensitive and specific technique for the quantification of this compound.[4] This method is based on the principle of competitive binding, where a radiolabeled this compound derivative (tracer) competes with the unlabeled this compound present in a sample for a limited number of binding sites on a specific anti-neopterin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.

These application notes provide a comprehensive overview and detailed protocols for the determination of this compound levels using RIA.

Data Presentation: this compound Levels in Health and Disease

The following tables summarize representative this compound concentrations in various biological fluids as determined by RIA in different cohorts. These values can serve as a reference for researchers, although it is crucial to establish in-house reference ranges.

Table 1: this compound Concentrations in Cerebrospinal Fluid (CSF)

ConditionNumber of Subjects (n)Mean this compound Concentration (nmol/L)
Healthy Controls244.2[5]
Asymptomatic HIV Infection1513.9[5]
AIDS without Dementia1126.0[5]
AIDS with Dementia465.4[5]
Viral Meningitis1032.5[5]
Viral Encephalitis8130.9[5]
Acute Bacterial Meningitis1563.0[5]
Lyme Neuroborreliosis1554.9[5]

Table 2: this compound Concentrations in Serum/Plasma

ConditionNumber of Subjects (n)Mean this compound Concentration (nmol/L)Method
Healthy Blood Donors10406.2 (ELISA), 7.1 (RIA)ELISA, RIA[6]
Rheumatoid Arthritis-41 ± 37-[7]
Primary Sjögren's Syndrome (Saliva)-9.5 ± 7.61-[7]
Healthy Controls (Saliva)-2.83 ± 1.47-[7]

Table 3: this compound Concentrations in Urine (representative values)

ConditionThis compound Concentration
Healthy AdultsGenerally < 200 µmol/mol creatinine (B1669602)

Note: Urinary this compound levels are often normalized to creatinine concentration to account for variations in urine dilution.

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, initiated by immune stimulation.

Neopterin_Biosynthesis This compound Biosynthesis Pathway cluster_cell Macrophage / Dendritic Cell IFN IFN-γ GTP_CH1 GTP-Cyclohydrolase I IFN->GTP_CH1 stimulates T_Cell Activated T-Cell / NK Cell T_Cell->IFN releases GTP Guanosine Triphosphate (GTP) GTP->GTP_CH1 substrate DHNP_TP 7,8-Dihydrothis compound Triphosphate GTP_CH1->DHNP_TP catalyzes Phosphatases Phosphatases DHNP_TP->Phosphatases substrate DHNP 7,8-Dihydrothis compound Phosphatases->DHNP catalyzes Oxidation Non-enzymatic Oxidation DHNP->Oxidation undergoes This compound This compound Oxidation->this compound Release Release from cell This compound->Release

Caption: this compound biosynthesis is initiated by IFN-γ stimulation of macrophages.

Radioimmunoassay (RIA) for this compound - Experimental Workflow

The diagram below outlines the competitive binding principle and the major steps of the this compound RIA.

Neopterin_RIA_Workflow This compound RIA Workflow cluster_reagents Reagents cluster_assay Assay Steps cluster_principle Competitive Binding Principle Sample Sample/Standard (Unlabeled this compound) Incubation 1. Incubation: Competitive Binding Sample->Incubation Tracer ¹²⁵I-Labeled this compound (Tracer) Tracer->Incubation Antibody Anti-Neopterin Antibody Antibody->Incubation Separation 2. Separation: Precipitation of Antibody-Bound Fraction Incubation->Separation Counting 3. Counting: Measure Radioactivity of Precipitate Separation->Counting Analysis 4. Data Analysis: Generate Standard Curve and Quantify Counting->Analysis High_this compound High this compound in Sample: Low Radioactive Signal Analysis->High_this compound Low_this compound Low this compound in Sample: High Radioactive Signal Analysis->Low_this compound

Caption: The RIA workflow relies on competitive binding and radioactivity measurement.

Experimental Protocols

This section provides a detailed, generalized protocol for the determination of this compound levels in biological fluids using a competitive RIA. This protocol is based on established RIA principles and specific details for this compound assays.[4][8][9]

Reagent Preparation
  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA).

  • This compound Standards: Prepare a stock solution of D-erythro-neopterin in assay buffer. Perform serial dilutions to create a standard curve ranging from approximately 0.5 to 100 nmol/L.

  • ¹²⁵I-Labeled this compound Tracer: A conjugate of this compound with a tyramine (B21549) residue is labeled with ¹²⁵I.[4] The tracer is diluted in assay buffer to a final activity of approximately 8,000-10,000 counts per minute (CPM) per 100 µL.

  • Anti-Neopterin Antiserum: Dilute the primary rabbit anti-neopterin antibody in assay buffer. The optimal dilution should be determined by titration to achieve 30-50% binding of the tracer in the absence of unlabeled this compound (B₀).

  • Precipitating Reagent (Secondary Antibody): Goat anti-rabbit IgG serum (GAR) is used to precipitate the primary antibody-antigen complex. This is typically used in conjunction with normal rabbit serum (NRS) as a carrier.

  • Wash Buffer: PBS or a similar buffer.

Sample Preparation
  • Serum and Plasma: Samples should be collected using standard procedures. Avoid repeated freeze-thaw cycles. If samples contain high levels of this compound, they should be diluted with the assay buffer.

  • Urine: Centrifuge to remove particulate matter. Due to high this compound concentrations, urine samples typically require dilution (e.g., 1:100) with the assay buffer.

  • Cerebrospinal Fluid (CSF): Use directly or after dilution if high concentrations are expected.

Assay Procedure
  • Assay Setup:

    • Label 12 x 75 mm polystyrene tubes in duplicate for:

      • Total Counts (TC)

      • Non-Specific Binding (NSB)

      • Zero Standard (B₀)

      • This compound Standards

      • Controls

      • Unknown Samples

  • Pipetting:

    • Add 100 µL of assay buffer to the NSB tubes.

    • Add 100 µL of each this compound standard, control, and unknown sample to their respective tubes.

    • Add 100 µL of the diluted anti-neopterin antiserum to all tubes EXCEPT the TC and NSB tubes.

    • Vortex all tubes gently.

  • First Incubation:

    • Cover the tubes and incubate for 16-24 hours at 4°C.

  • Tracer Addition:

    • Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes (including TC and NSB).

    • Vortex all tubes gently.

  • Second Incubation:

    • Cover the tubes and incubate for another 16-24 hours at 4°C.

  • Precipitation:

    • Add 100 µL of GAR and 100 µL of NRS to all tubes EXCEPT the TC tubes.

    • Vortex and incubate at room temperature for 90 minutes.

    • Add 500 µL of cold wash buffer to all tubes EXCEPT the TC tubes.

  • Centrifugation:

    • Centrifuge all tubes (except TC) at approximately 1,700 x g for 20 minutes at 4°C.

  • Supernatant Removal:

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Radioactivity Counting:

    • Measure the radioactivity (CPM) in the pellet of each tube using a gamma counter.

Data Analysis
  • Calculate the average CPM for each duplicate set.

  • Determine the percentage of bound tracer (%B/B₀):

    • %B/B₀ = [(CPM of Standard or Sample - CPM of NSB) / (CPM of B₀ - CPM of NSB)] x 100

  • Construct a Standard Curve:

    • Plot the %B/B₀ for each this compound standard against its corresponding concentration on a semi-logarithmic graph.

  • Determine Sample Concentrations:

    • Interpolate the this compound concentration of the unknown samples from the standard curve using their calculated %B/B₀ values.

    • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

References

Application Notes and Protocols: Analysis of Neopterin in Serum, Urine, and Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a pteridine (B1203161) derivative, is a catabolic product of guanosine (B1672433) triphosphate (GTP).[1][2][3] It is synthesized and secreted by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the cell-mediated immune response.[2][4][5][6] Consequently, the concentration of this compound in body fluids such as serum, urine, and cerebrospinal fluid (CSF) serves as a sensitive biomarker for the activation of the cellular immune system.[1][2][4][5] Measurement of this compound levels is a valuable tool in the diagnosis, prognosis, and monitoring of various clinical conditions involving an inflammatory response, including infections, autoimmune diseases, malignancies, and organ transplant rejection.[4][5][6][7]

These application notes provide a comprehensive overview of this compound analysis in serum, urine, and CSF, including a comparison of this compound levels across these matrices, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.

Data Presentation: Comparative Analysis of this compound Levels

The concentration of this compound can vary significantly between different biological fluids and is influenced by the underlying clinical condition and the age of the individual.[8] The following tables summarize representative quantitative data for this compound levels in serum, urine, and CSF from healthy controls and in various disease states.

Table 1: this compound Concentrations in Serum/Plasma

PopulationMean/Median ConcentrationMethodReference
Healthy Adults< 10 nmol/LNot Specified[9]
Healthy Adults5.52 µg/L (approx. 21.8 nmol/L)HPLC[10]
Healthy Adults5 - 8 nmol/LNot Specified[11]
Patients with HIVHigher levels associated with poorer survivalNot Specified[5]
Patients with Viral LRTI30.5 nmol/L (median)Not Specified[12]
Patients with Bacterial LRTI18.7 nmol/L (median)Not Specified[12]
Replicative HBV Carriers14.5 nmol/L (mean)Not Specified[12]
Non-replicative HBV Carriers8.8 nmol/L (mean)Not Specified[12]
Patients with Chronic Renal FailureElevated compared to controlsNot Specified[13]
Patients with End-Stage Renal DiseaseElevated compared to controlsNot Specified[13]

Table 2: this compound Concentrations in Urine

PopulationMean/Median ConcentrationMethodReference
Healthy Controls169.6 µmol/mol creatinine (B1669602) (mean)HPLC[14]
Patients with ALS263.9 µmol/mol creatinine (mean)HPLC[14]
Healthy Controls120.4 ± 60.8 µmol/mol creatinineELISA[14]
Patients with ALS (baseline)181.7 ± 78.9 µmol/mol creatinineELISA[14]
Patients with Chronic Renal FailureElevated compared to controlsNot Specified[13]
Patients with End-Stage Renal DiseaseElevated compared to controlsNot Specified[13]

Note: Urinary this compound levels are often normalized to creatinine concentration to account for variations in urine dilution.[14]

Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)

PopulationMean/Median ConcentrationMethodReference
Healthy Adult Controls5 - 50 nmol/LNot Specified[11]
Healthy Adult Controls13.77 ± 5.08 pmol/mL (mean)HPLC[15]
Healthy Adult ControlsUpper limit of 23.93 pmol/mLNot Specified[11]
Pediatric Controls (Chronic static CNS disorders)95th centile 27.4 nmol/LNot Specified[16]
Patients with Meningitis/EncephalitisOptimal cut-off: 33.57 pmol/mLHPLC[17]
Patients with Acute Encephalitis (pediatric)Elevated in all patientsNot Specified[16]
Patients with Neuro-sarcoidosis/Neuro-Behçet's (acute)Markedly elevatedNot Specified[18]
Patients with HIV (with neurological symptoms)Higher than asymptomatic patientsNot Specified[19]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from guanosine triphosphate (GTP) in a two-step enzymatic process.[2][4] The production is primarily induced in macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is released by activated T-lymphocytes.[2][4][5]

Neopterin_Biosynthesis cluster_activation Immune Activation cluster_synthesis This compound Synthesis in Macrophage/Dendritic Cell Activated T-Lymphocyte Activated T-Lymphocyte IFN-g IFN-g Activated T-Lymphocyte->IFN-g releases GTP GTP IFN-g->GTP stimulates Dihydroneopterin_triphosphate 7,8-Dihydrothis compound triphosphate GTP->Dihydroneopterin_triphosphate GTP-cyclohydrolase I This compound This compound Dihydroneopterin_triphosphate->this compound Phosphatases

Caption: this compound biosynthesis pathway initiated by immune activation.

General Experimental Workflow for this compound Analysis

The quantification of this compound in biological samples typically involves sample collection, preparation, and analysis using techniques such as ELISA, HPLC, or LC-MS/MS.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Centrifugation Centrifugation Serum->Centrifugation Urine Urine Urine->Centrifugation CSF CSF CSF->Centrifugation Dilution Dilution Centrifugation->Dilution Storage Storage at -80°C Centrifugation->Storage ELISA ELISA Dilution->ELISA HPLC HPLC Dilution->HPLC LCMS LC-MS/MS Dilution->LCMS

Caption: Generalized workflow for this compound analysis in biological fluids.

Experimental Protocols

Sample Collection and Handling

a. Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for at least 30 minutes at room temperature or overnight at 2-8°C.[20]

  • Centrifuge at 1,000 x g for 10-15 minutes.[20]

  • Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.

  • Assay immediately or aliquot and store at -20°C or -80°C for long-term storage.[20] Avoid repeated freeze-thaw cycles.[20]

b. Urine:

  • Collect a mid-stream urine sample in a sterile container.[20] For quantitative analysis over time, a 24-hour urine collection can be performed.[21]

  • Centrifuge the urine at 2,000-3,000 rpm for 20 minutes to remove particulate matter.[20]

  • Transfer the supernatant to a clean tube.

  • Assay immediately or store aliquots at -20°C or -80°C.[20][21]

c. Cerebrospinal Fluid (CSF):

  • Collect CSF via lumbar puncture into sterile polypropylene tubes.[3][22]

  • Protect the sample from light.[22]

  • Centrifuge immediately if the sample is blood-contaminated.[3]

  • Freeze the CSF samples at -80°C until analysis.[22]

This compound Quantification by Competitive ELISA

This protocol is based on commercially available ELISA kits.[21][23]

a. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer and standards according to the kit manufacturer's instructions.

  • Dilute urine samples (e.g., 1:100) with the provided dilution buffer.[14] Serum and CSF may require less or no dilution depending on the expected concentrations and the kit's dynamic range.

b. Assay Procedure:

  • Pipette 20 µL of standards, controls, and samples into the appropriate wells of the microtiter plate.[21]

  • Add 100 µL of enzyme conjugate to each well.[21]

  • Add 50 µL of this compound antiserum to each well.[21]

  • Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm) in the dark.[21]

  • Wash the plate four times with 300 µL of diluted wash buffer per well.[21]

  • Add 150 µL of TMB substrate solution to each well and incubate for 10 minutes at room temperature.[21]

  • Stop the reaction by adding 150 µL of stop solution to each well.[21]

  • Measure the optical density at 450 nm (with a reference wavelength of 600-650 nm) within 15 minutes.[21]

c. Data Analysis:

  • Generate a standard curve by plotting the optical density of each standard against its known concentration.

  • Determine the this compound concentration of the samples by interpolating their optical density values from the standard curve.

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on reverse-phase HPLC with fluorescence detection.[22]

a. Sample Preparation (Oxidation):

  • To 150 µL of CSF, add 15 µL of 1 mol/L HCl and 1 mg of manganese dioxide to oxidize reduced pterins.[22]

  • Incubate for 10 minutes at room temperature.[22]

  • Filter the mixture through an ultrafiltration device by centrifugation (e.g., 10 minutes at 12,000 x g, 4°C).[22]

  • The resulting supernatant is ready for injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A common mobile phase consists of a potassium phosphate (B84403) buffer with a small percentage of methanol (B129727) (e.g., 95/5 v/v).[22]

  • Flow Rate: Typically around 0.6-1.0 mL/min.

  • Detection: Fluorescence detection with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[2][22]

c. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time, as determined by running a this compound standard.

  • Quantify the this compound concentration by comparing the peak area or height of the sample to that of a known concentration of the standard.

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of this compound and other related metabolites.[24][25][26]

a. Sample Preparation:

  • Spike the sample (plasma, CSF, or brain tissue homogenate) with a deuterated internal standard.[24][27]

  • Perform protein precipitation, for example, with an organic solvent.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • The supernatant can be directly injected or may undergo further cleanup or concentration steps.

b. LC-MS/MS Conditions:

  • LC Separation: Use a C18 reversed-phase analytical column with gradient elution.[24][27]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation.

  • The analysis can be completed in a short timeframe, for instance, within 5.5 to 10 minutes.[24][25][28]

c. Data Analysis:

  • Quantify this compound by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of this compound and the internal standard.

Conclusion

The analysis of this compound in serum, urine, and CSF is a powerful tool for assessing cell-mediated immune activation in a research and clinical setting. The choice of biological fluid and analytical method depends on the specific application, required sensitivity, and available instrumentation. While ELISA provides a high-throughput and convenient method for routine analysis, HPLC and LC-MS/MS offer greater specificity and the ability to measure multiple analytes simultaneously. Careful sample handling and adherence to validated protocols are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Neopterin Analysis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] It is primarily produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[3][4] Consequently, measuring this compound concentrations in various biological fluids provides valuable insights into the activation state of cell-mediated immunity. Elevated this compound levels are associated with a range of conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies. These application notes provide detailed protocols for sample collection, preparation, and analysis of this compound for research and drug development purposes.

Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound begins with the conversion of Guanosine Triphosphate (GTP) to 7,8-dihydrothis compound (B1664191) triphosphate by the enzyme GTP cyclohydrolase I.[5][6][7] This intermediate is then dephosphorylated to 7,8-dihydrothis compound. Finally, 7,8-dihydrothis compound is oxidized to form this compound.[5] The pathway is intricately linked with the synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for various enzymatic reactions.[7][8][9]

Neopterin_Pathway GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP 7,8-Dihydrothis compound Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Dihydrothis compound 7,8-Dihydrothis compound Dihydroneopterin_TP->Dihydrothis compound Phosphatases BH4_Pathway Tetrahydrobiopterin (BH4) Biosynthesis Dihydroneopterin_TP->BH4_Pathway 6-Pyruvoyl-tetrahydropterin synthase This compound This compound Dihydrothis compound->this compound Oxidation

This compound Biosynthesis Pathway

Sample Collection and Handling Workflow

Proper sample collection and handling are critical for accurate this compound analysis. The following workflow outlines the general steps for various biological matrices.

Sample_Collection_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Collect_Serum Serum (Red or SST tube) Centrifuge_Blood Centrifuge Collect_Serum->Centrifuge_Blood Collect_Plasma Plasma (EDTA tube) Collect_Plasma->Centrifuge_Blood Collect_Urine Urine (Sterile container) Mix_Urine Mix Urine Collect_Urine->Mix_Urine Collect_CSF CSF (Sterile tube) Centrifuge_CSF Centrifuge (if needed) Collect_CSF->Centrifuge_CSF Separate_Supernatant Separate Serum/Plasma Centrifuge_Blood->Separate_Supernatant Store_Samples Store Aliquots at ≤ -20°C (or -80°C for long-term) Separate_Supernatant->Store_Samples Mix_Urine->Store_Samples Centrifuge_CSF->Store_Samples

General Sample Collection Workflow

Quantitative Data Summary

The stability of this compound varies depending on the sample type and storage conditions. The following tables summarize key quantitative data for this compound analysis.

Table 1: Sample Stability

Sample TypeStorage TemperatureDurationReference
SerumRoom TemperatureUp to 24 hours[10]
Serum2-8°CUp to 72 hours[3]
Serum≤ -20°CUp to 6 months[11]
Plasma (EDTA)2-8°CUp to 72 hours[3]
Plasma (EDTA)≤ -20°CLong-term[12]
Urine2-8°CUp to 48 hours[3]
Urine≤ -20°CLong-term[3][13]
CSF2-8°CUp to 24 hours[14]
CSF-20°CUp to 72 hours[14]
CSF-80°CUp to 11 years[15][16]

Table 2: Reference Ranges in Healthy Adults

Biological FluidThis compound ConcentrationReference
Serum< 10 nmol/L[2]
Plasma5 - 8 nmol/L[17]
UrineVaries with age and sex; expressed as a ratio to creatinine[2]
Cerebrospinal Fluid (CSF)5 - 50 nmol/L[17]

Note: Reference ranges can vary between laboratories and populations. It is recommended that each laboratory establishes its own reference intervals.

Experimental Protocols

Protocol 1: this compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive binding enzyme immunoassay.

Materials:

  • This compound ELISA Kit (commercial kit)

  • Microplate reader with a 450 nm filter

  • Microplate shaker

  • Calibrated pipettes

  • Wash buffer

  • Substrate solution

  • Stop solution

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Use directly or dilute as per kit instructions.

    • Urine: Dilute samples (e.g., 1:100) with the provided assay buffer.[13]

    • CSF: Use directly or dilute as per kit instructions.

  • Assay Procedure (example):

    • Bring all reagents and samples to room temperature.

    • Pipette 20 µL of standards, controls, and prepared samples into the appropriate wells of the microtiter plate.[3]

    • Add 100 µL of Enzyme Conjugate to each well.[3]

    • Add 50 µL of this compound Antiserum to each well.[3]

    • Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[3]

    • Wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[3]

    • Add 150 µL of TMB Substrate Solution to each well.[3]

    • Incubate for 10 minutes at room temperature in the dark.[3]

    • Add 150 µL of Stop Solution to each well to stop the reaction.[3]

    • Read the absorbance at 450 nm within 15 minutes.[3]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration of the samples by interpolating their absorbance values from the standard curve.

Protocol 2: this compound Measurement by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with fluorescence detection.

Materials:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: e.g., 15 mM phosphate (B84403) buffer (pH 7.0) containing a small percentage of organic solvent like methanol (B129727) or acetonitrile (B52724).[18]

  • Acetonitrile for protein precipitation

  • This compound standard solutions

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Precipitate proteins by adding acetonitrile (e.g., in a 1:1 ratio), vortex, and centrifuge. Collect the supernatant for injection.

    • Urine: Centrifuge to remove particulate matter. The supernatant can often be directly injected or diluted with the mobile phase.

    • CSF: Centrifuge to remove any cells. The supernatant can typically be injected directly.

  • HPLC Conditions (example):

    • Column: C18 reversed-phase column.[18]

    • Mobile Phase: Isocratic elution with 15 mM phosphate buffer (pH 7.0) containing 2.5% methanol.[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.[18]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Prepare a calibration curve by injecting this compound standards of known concentrations.

    • Identify and quantify the this compound peak in the sample chromatograms based on the retention time of the standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Sample Preparation Workflow for Analysis

The following diagram illustrates the general steps for preparing different sample types for either ELISA or HPLC analysis.

Sample_Preparation_Workflow cluster_input Collected Samples cluster_prep Preparation Steps cluster_output Ready for Analysis Serum_Plasma Serum / Plasma Protein_Precipitation Protein Precipitation (for HPLC) Serum_Plasma->Protein_Precipitation Dilution Dilution (for ELISA/HPLC) Serum_Plasma->Dilution Direct for ELISA Urine Urine Urine->Dilution CSF CSF CSF->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Ready_Sample Prepared Sample Centrifugation->Ready_Sample Dilution->Ready_Sample

References

Application of Neopterin as a Biomarker in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neopterin, a pteridine (B1203161) derivative, is a sensitive indicator of cellular immune activation. It is produced by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the Th1-type immune response.[1][2][3][4] In the context of virology, this compound serves as a non-specific but highly valuable biomarker for monitoring the host's immune response to viral infections. Elevated levels of this compound in various body fluids, such as serum, plasma, urine, and cerebrospinal fluid, are associated with the presence and severity of viral diseases, making it a crucial tool for researchers, scientists, and drug development professionals.[5][6][7] This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in virology research.

Biological Significance and Signaling Pathway

The production of this compound is intrinsically linked to the cellular immune response against viral pathogens. When a virus infects host cells, it triggers the release of pro-inflammatory cytokines, most notably IFN-γ, by activated T-lymphocytes and Natural Killer (NK) cells.[1][2][6][8] IFN-γ then binds to its receptor on monocytes and macrophages, initiating a signaling cascade that leads to the upregulation of the enzyme GTP-cyclohydrolase I. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydrothis compound (B1664191) triphosphate, which is subsequently converted to this compound.[1]

Neopterin_Signaling_Pathway cluster_virus Viral Infection cluster_immune Immune Response cluster_macrophage Macrophage Virus Virus T-cell/NK-cell T-cell/NK-cell Virus->T-cell/NK-cell Activates IFN-gamma IFN-gamma T-cell/NK-cell->IFN-gamma Releases IFN-gamma_Receptor IFN-gamma_Receptor IFN-gamma->IFN-gamma_Receptor Binds to GTP-CH1 GTP-Cyclohydrolase I IFN-gamma_Receptor->GTP-CH1 Upregulates This compound This compound GTP-CH1->this compound Produces GTP GTP GTP->GTP-CH1 Substrate

Applications in Virology Research

This compound measurement has broad applications in virology, including:

  • Early Diagnosis and Disease Monitoring: Elevated this compound levels can be detected early in the course of a viral infection, often before the onset of specific symptoms or the appearance of antibodies.[6] This makes it a valuable tool for early diagnosis and for monitoring disease activity and progression.

  • Prognostic Marker: The concentration of this compound often correlates with the severity of the viral illness.[9][10][11][12] Higher levels are frequently associated with a poorer prognosis and an increased risk of complications or mortality, as seen in infections like COVID-19 and HIV.[9][12][13]

  • Assessment of Treatment Efficacy: A decline in this compound levels can indicate a positive response to antiviral therapy.[2][6] This application is particularly well-established in the management of HIV infection.[2]

  • Differentiating Viral from Bacterial Infections: While not definitive, this compound levels tend to be significantly higher in viral infections compared to most bacterial infections, which can aid in differential diagnosis.[5][6]

  • Screening of Blood Donations: Measuring this compound in blood donations can help identify recently infected donors who may be in the seronegative window period for specific viral markers, thereby enhancing the safety of the blood supply.[3][5]

Quantitative Data Summary

The following tables summarize representative this compound levels in various viral infections as reported in the literature. It is important to note that cutoff values and mean concentrations can vary between studies and methodologies.

Viral Infection Patient Group Mean/Median this compound Level (nmol/L) Control Group Level (nmol/L) Reference
COVID-19 COVID-19 Patients46 (median)12 (median)[9]
Severe COVID-19>90 (cutoff)-[9]
Severe COVID-19101 (median)44 (median, survivors)
COVID-19 Patients56 (mean)9.5 (mean)
Dengue Fever Dengue Fever Patients48.2 (mean)6.7 (mean)
Severe Dengue58.75 (mean)48.11 (mean, non-severe)
HIV HIV-infected individualsElevatedNormal (typically <10)[2][6]
HIV-TB co-infection (CD4 <200)Highest levels-
Influenza Influenza Patients18.8 (mean)6.7 (mean)
Measles Measles Patients36.3 (mean)6.7 (mean)

Note: The values presented are for illustrative purposes and may vary based on the specific assay and patient population.

Experimental Protocols

Accurate and reproducible measurement of this compound is critical for its application in research. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: this compound Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.

ELISA_Workflow Sample_Prep Sample Preparation (Serum, Plasma, or Diluted Urine) Add_Sample Add Sample/Standard to Coated Plate Sample_Prep->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Add_Antiserum Add this compound Antiserum Add_Conjugate->Add_Antiserum Incubate_1 Incubate (e.g., 90 min, RT) Add_Antiserum->Incubate_1 Wash_1 Wash Plate (4x) Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (e.g., 10 min, RT, dark) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

1. Materials:

  • This compound ELISA kit (containing microtiter plate pre-coated with anti-rabbit IgG, this compound standards, controls, enzyme conjugate, this compound antiserum, wash buffer concentrate, TMB substrate, and stop solution)
  • Precision micropipettes and disposable tips
  • Distilled or deionized water
  • Microplate reader capable of measuring absorbance at 450 nm
  • Orbital shaker
  • Absorbent paper

2. Sample Preparation:

  • Serum: Collect whole blood and allow it to clot. Centrifuge at approximately 1000 x g for 10-20 minutes. Separate the serum and store at -20°C or lower if not assayed immediately. Avoid repeated freeze-thaw cycles.
  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Separate the plasma and store as for serum.
  • Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge to remove particulate matter. Urine samples often require dilution (e.g., 1:100) with the assay buffer provided in the kit.

3. Assay Procedure:

  • Bring all reagents and samples to room temperature (18-25°C) before use.
  • Prepare the wash buffer by diluting the concentrate with distilled water as per the kit instructions.
  • Pipette 20 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[1]
  • Pipette 100 µL of the enzyme conjugate into each well.[1]
  • Pipette 50 µL of the this compound antiserum into each well.[1]
  • Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm).[1]
  • After incubation, discard the contents of the wells and wash the plate four times with 300 µL of diluted wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[1]
  • Add 150 µL of TMB substrate solution to each well.[5]
  • Incubate the plate for 10 minutes at room temperature in the dark.[5]
  • Add 150 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[5]
  • Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.

4. Data Analysis:

  • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis.
  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve. The concentration is inversely proportional to the OD value.

Protocol 2: this compound Measurement by HPLC with Fluorescence Detection

This protocol provides a general framework for the analysis of this compound in urine by reverse-phase HPLC. Specific parameters may need to be optimized based on the available equipment and column.

HPLC_Workflow Sample_Prep Sample Preparation (Urine Dilution and Filtration) Injection Inject Sample onto C18 Column Sample_Prep->Injection Separation Isocratic Elution (e.g., Phosphate (B84403) Buffer) Injection->Separation Detection Fluorescence Detection (Ex: 353 nm, Em: 438 nm) Separation->Detection Quantification Quantify based on Peak Area Detection->Quantification

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
  • This compound standard.
  • Potassium phosphate monobasic and dibasic.
  • Methanol (B129727) (HPLC grade).
  • Distilled or deionized water.
  • Syringe filters (0.22 µm or 0.45 µm).

2. Reagent Preparation:

  • Mobile Phase: Prepare a 15 mM potassium phosphate buffer. Adjust the pH to 6.4. The mobile phase may also contain a small percentage of methanol (e.g., 2.5%).[2] Filter the mobile phase through a 0.22 µm filter and degas before use.
  • Standard Solutions: Prepare a stock solution of this compound in a small amount of 0.1 M NaOH and then dilute with the mobile phase. From the stock solution, prepare a series of working standards of known concentrations.

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Dilute the urine samples (e.g., 1:100) with the mobile phase.
  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4).[2]
  • Flow Rate: 0.8 - 1.0 mL/min.[2][9]
  • Injection Volume: 10 - 20 µL.
  • Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[2]

5. Data Analysis:

  • Identify the this compound peak in the chromatograms based on the retention time of the this compound standard.
  • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.
  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
  • To account for variations in urine dilution, this compound levels in urine are often expressed as a ratio to creatinine (B1669602) concentration, which can be measured in the same sample, often by UV detection at around 235 nm.[2]

Conclusion

This compound is a robust and versatile biomarker for assessing cellular immune activation in virology research. Its measurement provides valuable insights into the host's immune response to a wide range of viral infections. The choice between ELISA and HPLC for this compound quantification will depend on the specific research needs, sample throughput, and available resources. By following standardized protocols, researchers can reliably incorporate this compound measurement into their studies to better understand viral pathogenesis, predict disease outcomes, and evaluate the efficacy of novel therapeutic interventions.

References

Application Notes and Protocols: Utilizing Neopterin for Immune Status Monitoring in Oncology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Its production is primarily induced by interferon-gamma (IFN-γ) released from activated T-lymphocytes and Natural Killer (NK) cells, which in turn stimulates macrophages to synthesize and secrete this compound.[1][3][4] In the context of oncology, elevated this compound levels in bodily fluids such as serum, plasma, and urine are indicative of an ongoing anti-tumor immune response. However, persistently high levels often correlate with disease progression and poor prognosis across a spectrum of malignant disorders, reflecting a state of chronic immune activation and potential immune dysfunction.[5][6][7][8] Monitoring this compound concentrations can therefore provide valuable insights into the patient's immune status, predict prognosis, and potentially serve as a pharmacodynamic biomarker for assessing the efficacy of immunotherapies.[5][7][9]

Biological Significance and Signaling Pathway

The synthesis of this compound is a downstream event of the IFN-γ signaling cascade. Upon binding of IFN-γ to its receptor on macrophages, the JAK-STAT signaling pathway is activated, leading to the transcriptional upregulation of Guanosine Triphosphate Cyclohydrolase I (GTPCH).[10][11] GTPCH is the rate-limiting enzyme that converts GTP to 7,8-dihydrothis compound (B1664191) triphosphate.[1][9] In human macrophages, the subsequent enzymes in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway are expressed at low levels, leading to the accumulation of 7,8-dihydrothis compound, which is then readily oxidized to this compound.[4][5]

Neopterin_Signaling_Pathway cluster_TCell Activated T-Cell / NK Cell cluster_Macrophage Macrophage TCell Activated T-Cell or NK Cell IFNGR IFN-γ Receptor TCell->IFNGR IFN-γ JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates GTPCH GTP Cyclohydrolase I (GCH1) STAT1->GTPCH Upregulates Transcription GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydrothis compound Triphosphate GTP->DHNP Catalyzed by GTPCH This compound This compound DHNP->this compound Oxidation Experimental_Workflow SampleCollection 1. Sample Collection (Serum, Plasma, Urine) SampleProcessing 2. Sample Processing (Centrifugation, Dilution) SampleCollection->SampleProcessing Quantification 3. Quantification SampleProcessing->Quantification ELISA ELISA Quantification->ELISA HPLC HPLC Quantification->HPLC DataAnalysis 4. Data Analysis (Standard Curve, Concentration Calculation) ELISA->DataAnalysis HPLC->DataAnalysis

References

Application Notes and Protocols: Neopterin Levels in the Prognosis of Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1] It is released by activated monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is primarily produced by activated T-lymphocytes and Natural Killer (NK) cells.[2][3] Consequently, elevated this compound levels in body fluids such as serum, plasma, and urine serve as a non-specific indicator of cell-mediated immune activation.[3] This characteristic makes this compound a valuable tool for monitoring and predicting the course of various infectious diseases.[4] These application notes provide a comprehensive overview of the role of this compound as a prognostic marker in infectious diseases, detailed protocols for its measurement, and a summary of quantitative data from key studies.

Biological Pathway of this compound Production

The production of this compound is intrinsically linked to the cellular immune response, specifically the activation of T-helper 1 (Th1) cells. The signaling pathway is initiated by the release of IFN-γ from activated T-lymphocytes. IFN-γ then binds to its receptor on macrophages, triggering a signaling cascade that leads to the upregulation of the enzyme GTP cyclohydrolase I (GTPCH I).[2] GTPCH I is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes. In human macrophages, a significant portion of the intermediate dihydrothis compound triphosphate is dephosphorylated and oxidized to form this compound, which is then released into circulation.[2]

Neopterin_Production_Pathway cluster_macrophage Within Macrophage T_Cell Activated T-Cell / NK Cell IFNg Interferon-gamma (IFN-γ) T_Cell->IFNg releases Macrophage Macrophage / Monocyte / Dendritic Cell GTPCH1 GTP Cyclohydrolase I (GTPCH I) Macrophage->GTPCH1 upregulates IFNg_Receptor IFN-γ Receptor IFNg->IFNg_Receptor binds to GTP Guanosine Triphosphate (GTP) GTP->GTPCH1 acts on Dihydroneopterin_TP 7,8-Dihydrothis compound Triphosphate GTPCH1->Dihydroneopterin_TP produces This compound This compound Dihydroneopterin_TP->this compound is converted to BH4 Tetrahydrobiopterin (BH4) Dihydroneopterin_TP->BH4 is a precursor for Circulation Circulation (Blood, Urine) This compound->Circulation is released into

Caption: this compound production pathway initiated by IFN-γ.

Prognostic Value of this compound in Infectious Diseases

Elevated this compound levels have been consistently associated with the severity and prognosis of a wide range of infectious diseases. As a non-specific marker of inflammation, it reflects the intensity of the cellular immune response to a pathogen.[5]

Human Immunodeficiency Virus (HIV) Infection

In HIV infection, this compound levels are a strong and independent predictor of disease progression and mortality.[4][6] Elevated this compound concentrations are observed early in the course of HIV infection, often preceding the decline in CD4+ T-cell counts.[2] There is a significant inverse correlation between serum this compound levels and CD4+ T-cell counts.[7] Successful highly active antiretroviral therapy (HAART) is associated with a decrease in this compound levels.[2]

This compound LevelAssociated Prognosis in HIV Infection
>25.1 nmol/LAssociated with a CD4 count of <200 cells/μL, suggesting the need for antiretroviral therapy initiation.[8]
>12 nmol/L at seroconversionAssociated with a much greater fall in CD4 T-cells.[6]
<5 nmol/L at seroconversionAssociated with minimal reduction in CD4 T-cells.[6]
Elevated levelsPredict HIV-related mortality more efficiently than clinical manifestations.[2]
Decreasing levelsIndicate a positive response to antiretroviral therapy.[2]
Coronavirus Disease 2019 (COVID-19)

During the COVID-19 pandemic, this compound emerged as a reliable prognostic marker for disease severity.[9][10] Elevated this compound levels upon hospital admission are significantly associated with an increased risk for ICU admission, mechanical ventilation, and death.[11] Patients with severe COVID-19 have significantly higher this compound levels compared to those with milder disease.[2][11]

This compound LevelAssociated Prognosis in COVID-19
> 90 nmol/L100% sensitivity and 76% specificity for identifying severe COVID-19 cases.[12]
> 53 nmol/LDifferentiated non-survivors from survivors with 100% sensitivity and 64% specificity.[13]
> 45 nmol/LAssociated with a >4-fold higher risk of in-hospital death.[11]
56.6 nmol/L (median)Found in patients with severe disease (WHO score ≥ 5).[11]
34.7 nmol/L (median)Found in patients with less severe disease (WHO score < 5).[11]
42.0 nmol/L (mean)In severely ill, hospitalized patients.[2]
16.9 nmol/L (mean)In patients with mild symptoms.[2]
Tuberculosis (TB)

In patients with pulmonary tuberculosis, this compound levels are significantly elevated and correlate with the extent of radiological changes.[2] this compound can help distinguish between active and latent TB and can be used to monitor the response to anti-tuberculous treatment, with levels decreasing with successful therapy.[2][14]

This compound LevelAssociated Prognosis in Tuberculosis
74.92 nmol/L (mean)In new cases of pulmonary TB with positive acid-fast bacilli (AFB).[15]
9.84 nmol/L (mean)In inactive pulmonary TB.[15]
60.10 nmol/L (mean)In new TB cases with AFB 1+.[15]
80.81 nmol/L (mean)In new TB cases with AFB 2+.[15]
110.70 nmol/L (mean)In new TB cases with AFB 3+.[15]
38.64 ± 11.11 nmol/LIn tuberculous patients.[16]
27.47 ± 20.7 nmol/L (mean)Before anti-TB treatment.[14]
11.3 ± 10.5 nmol/L (mean)After 5 months of anti-TB treatment.[14]
Sepsis

In sepsis, elevated this compound levels are associated with a poorer prognosis and increased mortality.[17] this compound can be a useful marker in intensive care units to assess the degree and prognosis of the disease.[18]

This compound LevelAssociated Prognosis in Sepsis
15 ng/mL (median)In non-surviving sepsis patients.[17]
5 ng/mL (median)In surviving sepsis patients.[17]
14.80 ± 6.78 ng/mLIn non-MODS (Multiple Organ Dysfunction Syndrome) sepsis patients.[19]
23.90 ± 11.26 ng/mLIn MODS sepsis patients.[19]
3850 ± 1081 µmol/mol creatinine (B1669602)In ICU patients with sepsis/septic shock.[18]
111 ± 11 µmol/mol creatinineIn healthy controls.[18]

Experimental Protocols for this compound Measurement

This compound can be quantified in various body fluids, with serum, plasma, and urine being the most common matrices. The principal methods for measurement include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Radioimmunoassay (RIA).[3][20]

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Serum, Plasma, Urine) Sample_Processing Sample Processing (Centrifugation, Dilution) Sample_Collection->Sample_Processing ELISA ELISA Sample_Processing->ELISA HPLC HPLC Sample_Processing->HPLC RIA RIA Sample_Processing->RIA Measurement Measurement of This compound Concentration ELISA->Measurement HPLC->Measurement RIA->Measurement Data_Analysis Data Analysis and Interpretation Measurement->Data_Analysis Prognostic_Assessment Prognostic Assessment Data_Analysis->Prognostic_Assessment

Caption: General experimental workflow for this compound measurement.
Protocol 1: this compound Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Materials:

  • Microtiter plate pre-coated with anti-neopterin antibody

  • This compound standards

  • Enzyme conjugate (e.g., this compound-peroxidase)

  • This compound antiserum

  • Wash buffer concentrate

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Assay buffer

  • Distilled or deionized water

  • Microplate reader

2. Sample Preparation:

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours or overnight at 4°C.[10][17] Centrifuge at 1000 x g for 10-20 minutes.[10][17] Collect the serum supernatant.

  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant.[17][21] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[21] Collect the plasma supernatant.

  • Urine: Collect a mid-stream urine sample in a sterile container.[17] Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.[17] Dilute urine samples (e.g., 1:101) with assay buffer.[9]

3. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare working solutions of wash buffer and this compound standards according to the kit instructions.

  • Pipette 20 µL of each standard, control, and sample (serum, plasma, or diluted urine) into the appropriate wells of the microtiter plate.[9]

  • Add 100 µL of enzyme conjugate to each well.[9]

  • Add 50 µL of this compound antiserum to each well.[9]

  • Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm) in the dark.[9]

  • Aspirate the contents of the wells and wash the plate 4 times with 300 µL of diluted wash buffer per well.[9]

  • Add 150 µL of TMB substrate solution to each well.[9]

  • Incubate for 10 minutes at room temperature in the dark.[9]

  • Add 150 µL of stop solution to each well to terminate the reaction.[9]

  • Read the optical density at 450 nm (with a reference wavelength of 600-650 nm) within 15 minutes.[9]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

  • For urine samples, the this compound concentration is often expressed as a ratio to creatinine concentration (µmol this compound/mol creatinine) to account for variations in urine dilution.[18]

Protocol 2: this compound Measurement by HPLC with Fluorescence Detection

This is a summary of a published HPLC method.

1. Sample Preparation:

  • Serum/Plasma: Precipitate proteins by adding an equal volume of 10% trichloroacetic acid (TCA).[18] Vortex and centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant (e.g., five-fold) with the mobile phase.[18]

  • Urine: Dilute urine samples with distilled water (e.g., 1:100).[22]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.[18]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 99:1, v/v).[18]

  • Flow Rate: 1.0 - 1.5 mL/min.[18][22]

  • Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[18][22]

3. Data Analysis:

  • Identify and quantify the this compound peak based on its retention time compared to a this compound standard.

  • Calculate the concentration from a standard curve generated with known concentrations of this compound.

Protocol 3: this compound Measurement by Radioimmunoassay (RIA)

RIA is a highly sensitive method but involves the use of radioactive materials.

1. Principle: This is a competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., 125I-labeled this compound) for binding to a limited amount of anti-neopterin antibody.[12][23] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.

2. General Procedure:

  • Pipette standards, controls, and samples into tubes.

  • Add a fixed amount of 125I-labeled this compound to each tube.

  • Add a specific anti-neopterin antibody to each tube.

  • Incubate to allow for competitive binding.

  • Separate the antibody-bound and free this compound using a precipitating agent (e.g., a second antibody).

  • Centrifuge and decant the supernatant.

  • Measure the radioactivity of the pellet (antibody-bound fraction) using a gamma counter.[23]

3. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

  • Determine the this compound concentration in the samples from the standard curve.

Conclusion

The measurement of this compound levels provides valuable prognostic information in a variety of infectious diseases. As a sensitive marker of cellular immune activation, it can aid in assessing disease severity, predicting clinical outcomes, and monitoring therapeutic responses. The choice of analytical method depends on the specific laboratory setting and requirements, with ELISA being a widely accessible and reliable option. The integration of this compound testing into the clinical management of infectious diseases has the potential to improve patient stratification and guide therapeutic decisions.

References

Quantifying Neopterin in Bronchoalveolar Lavage Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Its production is induced by interferon-gamma (IFN-γ), which is primarily released by activated T-lymphocytes and natural killer (NK) cells.[1][3] Macrophages, upon stimulation by IFN-γ, are the principal source of this compound.[3][4] Consequently, measuring this compound levels in biological fluids provides a valuable tool for monitoring cell-mediated immune responses in a variety of clinical contexts.

Bronchoalveolar lavage (BAL) fluid analysis offers a unique window into the immunological landscape of the lower respiratory tract.[5] Quantifying this compound in BAL fluid can provide localized insights into inflammatory and infectious processes within the lungs, making it a valuable analyte in respiratory research and drug development. Elevated this compound levels in BAL fluid have been associated with several pulmonary diseases, including sarcoidosis, tuberculosis, and lung cancer, often correlating with disease activity.[1][2][6]

These application notes provide detailed protocols for the quantification of this compound in human BAL fluid using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), along with information on sample collection and the underlying biological pathways.

Data Presentation: Quantitative this compound Levels in BAL Fluid

The following tables summarize representative quantitative data of this compound concentrations in BAL fluid from patients with various respiratory diseases compared to healthy controls. These values can serve as a reference for researchers designing and interpreting their own studies.

Disease StatePatient GroupThis compound Concentration in BAL Fluid (nmol/L)Citation
Tuberculosis Tuberculous Patients88.6 ± 27.4[1]
Healthy Controls26.3 ± 11.3[1]
Lung Cancer Lung Cancer Patients40.7 ± 16.6[1]
Healthy Controls26.3 ± 11.3[1]
Sarcoidosis Sarcoidosis Patients1.50 ± 1.46 (µmol/g-protein)[2]
Healthy Controls0.42 ± 0.22 (µmol/g-protein)[2]
Disease State & SeverityPatient GroupThis compound Concentration in BAL Fluid (nmol/L)Citation
Tuberculosis Far-advanced DiseaseSignificantly higher than moderately and minimally advanced[1]
Moderately & Minimally Advanced DiseaseLower than far-advanced disease[1]
Lung Cancer Small Cell CarcinomaSignificantly higher than adenocarcinoma[1]
AdenocarcinomaLower than small cell carcinoma[1]

Experimental Protocols

Bronchoalveolar Lavage (BAL) Procedure

Objective: To obtain a fluid sample from the bronchoalveolar space for cellular and biochemical analysis.

Materials:

  • Flexible bronchoscope

  • Sterile, buffered physiological saline (0.9% NaCl), warmed to 37°C

  • Sterile collection traps

  • Syringes (50-60 mL)

  • Ice

Protocol:

  • The bronchoscope is navigated through the airways to a predetermined subsegmental bronchus, typically in the right middle lobe or lingula for diffuse diseases.

  • The tip of the bronchoscope is gently wedged into the bronchial lumen to occlude the airway.

  • Aliquots of sterile saline (typically 20-60 mL per aliquot, up to a total volume of 150-300 mL) are instilled through the working channel of the bronchoscope.

  • Immediately after each instillation, the fluid is gently aspirated by hand suction into a sterile collection trap.

  • The collected BAL fluid is pooled and immediately placed on ice to preserve cellular and biochemical integrity.

BAL Fluid Sample Preparation

Objective: To process the collected BAL fluid for this compound analysis, removing cellular debris and mucus.

Materials:

  • Sterile gauze

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

  • Micropipettes and sterile tips

  • -80°C freezer

Protocol:

  • Filter the pooled BAL fluid through a double layer of sterile gauze to remove mucus.

  • Transfer the filtered fluid to 50 mL conical tubes.

  • Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully aspirate the supernatant (cell-free BAL fluid) and transfer it to fresh 15 mL conical tubes.

  • Aliquots of the cell-free BAL fluid can be stored at -80°C until this compound analysis. Avoid repeated freeze-thaw cycles.[7][8]

Quantification of this compound by ELISA

Objective: To measure the concentration of this compound in BAL fluid using a competitive enzyme-linked immunosorbent assay. This protocol is adapted from commercially available this compound ELISA kits and should be optimized for your specific assay.

Materials:

  • This compound ELISA kit (containing microplate strips coated with anti-rabbit IgG, this compound standards, controls, enzyme conjugate, anti-neopterin antiserum, wash buffer concentrate, TMB substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Multichannel pipette

  • Deionized water

Protocol:

  • Prepare all reagents and samples as instructed in the ELISA kit manual. Dilute the wash buffer concentrate with deionized water.

  • Allow the microplate strips, reagents, and BAL fluid samples to reach room temperature before use.

  • Pipette 20 µL of each standard, control, and BAL fluid sample into the appropriate wells of the microplate.

  • Add 100 µL of the enzyme conjugate to each well.

  • Add 50 µL of the anti-neopterin antiserum to each well.

  • Cover the plate and incubate for 90 minutes at room temperature on a microplate shaker (approximately 500 rpm).

  • Aspirate the contents of the wells and wash each well four times with 300 µL of diluted wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.

  • Add 150 µL of TMB substrate to each well.

  • Incubate the plate for 10-15 minutes at room temperature in the dark.

  • Add 150 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the this compound concentration in the BAL fluid samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the measured absorbance.

Quantification of this compound by HPLC

Objective: To measure the concentration of this compound in BAL fluid using reversed-phase high-performance liquid chromatography with fluorescence detection. This method offers high sensitivity and specificity.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: 15 mM potassium phosphate (B84403) buffer (pH 6.4)

  • Acetonitrile (B52724)

  • Trichloroacetic acid (TCA)

  • This compound standard solution

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Preparation:

    • Thaw the frozen BAL fluid samples.

    • To deproteinize the sample, add an equal volume of 10% TCA to the BAL fluid (e.g., 200 µL of BAL fluid + 200 µL of 10% TCA).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of acetonitrile (e.g., 1-5%) may be added to improve peak shape.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20-50 µL.

    • Fluorescence Detection: Excitation wavelength of 353 nm and an emission wavelength of 438 nm.[9]

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared BAL fluid samples.

    • Determine the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Signaling Pathway

neopterin_synthesis_pathway cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN_gamma->IFNGR Binds JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 Activates STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylates STAT1_P pSTAT1 (Dimer) STAT1->STAT1_P Dimerizes GAS Gamma-Activated Sequence (GAS) STAT1_P->GAS Translocates & Binds Nucleus Nucleus GCH1_gene GCH1 Gene Transcription GAS->GCH1_gene Initiates GCH1_protein GTP Cyclohydrolase I (GCH1) GCH1_gene->GCH1_protein Translates to GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydrothis compound Triphosphate GTP->DHNP Catalyzed by GCH1 This compound This compound DHNP->this compound Spontaneous Oxidation

Caption: Interferon-gamma signaling pathway leading to this compound synthesis.

Experimental Workflow

neopterin_quantification_workflow start Start: Patient with Respiratory Symptoms bal_procedure Bronchoalveolar Lavage (BAL) Procedure start->bal_procedure sample_collection BAL Fluid Collection (on ice) bal_procedure->sample_collection sample_prep Sample Preparation: 1. Filtration (Gauze) 2. Centrifugation (500g, 10 min) 3. Supernatant Collection sample_collection->sample_prep storage Store at -80°C or Proceed to Analysis sample_prep->storage elisa ELISA Quantification storage->elisa Option 1 hplc HPLC Quantification storage->hplc Option 2 data_analysis Data Analysis: - Standard Curve Generation - Concentration Calculation elisa->data_analysis hplc->data_analysis results Results: This compound Concentration in BAL Fluid data_analysis->results

Caption: Experimental workflow for this compound quantification in BAL fluid.

References

Application Notes and Protocols for Neopterin Measurement in Allograft Rejection Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of cellular immune activation.[1][2][3] It is produced and secreted by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), a key cytokine in T-cell mediated immune responses.[1][4][5] In the context of solid organ transplantation, monitoring this compound levels in biological fluids such as serum, plasma, and urine can serve as a valuable, non-invasive tool for the early detection of allograft rejection.[6][7][8][9] Elevated this compound concentrations often precede clinical signs of rejection, offering a window for timely therapeutic intervention.[10][11] These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for the use of this compound as a biomarker in allograft rejection monitoring.

Clinical Significance of this compound in Transplantation

The monitoring of this compound levels is a useful tool for the biochemical detection of immunological complications in allograft recipients.[11] Studies have demonstrated a strong correlation between increased this compound levels and acute rejection episodes in kidney, heart, and liver transplant patients.[6][12][13][14]

  • Kidney Transplantation: In renal transplant patients, both serum and urinary this compound levels are significantly elevated during acute rejection episodes.[7] The this compound/creatinine (B1669602) ratio in serum has been shown to be a significant predictor of biopsy-proven cellular or vascular rejection.[6][15] Furthermore, this compound levels can help differentiate between acute rejection and nephrotoxicity, as they are not typically elevated in cases of drug-induced kidney injury.[7]

  • Heart Transplantation: Following heart transplantation, a marked increase in serum and urine this compound levels can be observed about 2.8 days before the histological confirmation of rejection.[12] Fluctuating this compound levels may be a more critical indicator of rejection than consistently elevated levels.[10]

  • Liver Transplantation: In liver allograft recipients, urinary this compound concentrations increase during rejection episodes.[13] Measuring this compound in both bile and urine may aid in distinguishing rejection from infectious complications, as biliary this compound appears to be more specific to rejection.[16]

It is important to note that elevated this compound is not specific to allograft rejection and can also be a sign of viral or bacterial infections.[11][13][17] Therefore, this compound measurements should be used in conjunction with other clinical and laboratory findings for a definitive diagnosis.

Data Presentation

The following tables summarize quantitative data from various studies on this compound levels in the context of allograft rejection.

Table 1: this compound Levels in Renal Transplant Recipients

ParameterPatient GroupThis compound Level (mean ± SD or median)Reference
Plasma this compoundHealthy Controls7 ± 4 nmol/L[8]
Plasma this compoundChronic Dialysis Patients196 ± 82 nmol/L[8]
Plasma this compoundStable Post-transplant (1 week)30 nmol/L (mean)[8]
Plasma this compoundDelayed Graft Function (ATN)100 nmol/L (mean at 1 week)[8]
Plasma this compoundIrreversible Rejection500-1000 nmol/L (range)[8]
Post-transplant Serum this compound (days 5-7)Non-rejectors19.9 nmol/l (median)[18]
Post-transplant Serum this compound (days 5-7)Rejectors35.7 nmol/l (median)[18]

Table 2: this compound Levels and Predictive Value in Heart Transplant Recipients

ParameterValueReference
Increase in Serum this compound during Rejection156% ± 94%[12]
Increase in Urine this compound during Rejection215% ± 137%[12]
Sensitivity (Serum)0.872[12]
Specificity (Serum)0.815[12]
Positive Predictive Value (Serum)0.41[12]
Negative Predictive Value (Serum)0.977[12]

Table 3: Serum this compound in Healthy Individuals and Heart Transplant Patients

Patient GroupThis compound Level (mean ± SD)Reference
Healthy Individuals (20-65 years)6.14 ± 1.10 nmol/L[10]
Heart Transplant Patient (example)73 ± 1.76 nmol/L[10]

Signaling Pathway for this compound Production

The production of this compound is a direct consequence of the activation of the cellular immune system. The process is initiated by the release of IFN-γ from activated T-lymphocytes and natural killer (NK) cells. IFN-γ then stimulates macrophages and dendritic cells, leading to the synthesis and secretion of this compound.

Neopterin_Signaling_Pathway cluster_0 T-Cell / NK Cell cluster_1 Macrophage / Dendritic Cell T_Cell Activated T-Cell / NK Cell Macrophage Macrophage / Dendritic Cell T_Cell->Macrophage IFN-γ GTP_CH1 GTP-Cyclohydrolase I Macrophage->GTP_CH1 Induces GTP Guanosine Triphosphate (GTP) GTP->GTP_CH1 Substrate Dihydrothis compound 7,8-Dihydrothis compound Triphosphate GTP_CH1->Dihydrothis compound Catalyzes This compound This compound Dihydrothis compound->this compound Non-enzymatic oxidation

Caption: Signaling pathway of IFN-γ induced this compound production.

Experimental Protocols

  • Serum and Plasma: Collect whole blood in appropriate tubes (serum separator tubes for serum, EDTA-containing tubes for plasma). Centrifuge at 1000-2000 x g for 10 minutes to separate serum or plasma. Transfer the supernatant to a clean tube. Samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer periods.[19] Avoid repeated freeze-thaw cycles.

  • Urine: Spontaneous or 24-hour urine collections can be used.[19] For 24-hour collections, the total volume should be recorded. Mix the urine sample well and centrifuge to remove any particulate matter.[19][20] Urine samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer-term storage.[19] For analysis, urine samples are typically diluted with distilled water (e.g., 1:100).[20][21]

This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) principle.

Materials:

  • This compound ELISA kit (containing microtiter plate pre-coated with anti-rabbit antibody, this compound standards, controls, enzyme conjugate, this compound antiserum, wash buffer concentrate, TMB substrate, and stop solution)[19]

  • Micropipettes and tips

  • Orbital shaker

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Pipette 20 µL of each standard, control, and prepared sample (serum, plasma, or diluted urine) into the appropriate wells of the microtiter plate.[19]

  • Add 100 µL of Enzyme Conjugate to each well.[19]

  • Add 50 µL of this compound Antiserum to each well.[19]

  • Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (approximately 500 rpm) in the dark.[19]

  • Wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[19]

  • Add 150 µL of TMB Substrate Solution to each well.[19]

  • Incubate for 10 minutes at room temperature in the dark.[19]

  • Stop the reaction by adding 150 µL of Stop Solution to each well.[19]

  • Measure the optical density at 450 nm within 15 minutes.[19]

Data Analysis:

The concentration of this compound is inversely proportional to the color intensity.[19] A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The this compound concentration in the samples is then determined from this standard curve.

ELISA_Workflow Start Start Add_Samples Add Standards, Controls, and Samples (20 µL) Start->Add_Samples Add_Enzyme_Conj Add Enzyme Conjugate (100 µL) Add_Samples->Add_Enzyme_Conj Add_Antiserum Add this compound Antiserum (50 µL) Add_Enzyme_Conj->Add_Antiserum Incubate_1 Incubate 90 min at RT with shaking Add_Antiserum->Incubate_1 Wash_1 Wash Plate (4x) Incubate_1->Wash_1 Add_Substrate Add TMB Substrate (150 µL) Wash_1->Add_Substrate Incubate_2 Incubate 10 min at RT Add_Substrate->Incubate_2 Add_Stop Add Stop Solution (150 µL) Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: Workflow for this compound measurement by competitive ELISA.

This method offers high specificity and is well-suited for routine clinical laboratory use.[22]

Materials:

  • HPLC system with a fluorescence detector and a UV detector (for creatinine)[20][21]

  • Reversed-phase C18 column[20][21][22]

  • Mobile phase: 15 mM phosphate (B84403) buffer (pH 7.0) containing 2.5% methanol[20][21]

  • This compound and creatinine standards

Procedure:

  • Sample Preparation: Dilute urine samples with distilled water (e.g., 1:100).[20][21]

  • Chromatographic Conditions:

    • Set the mobile phase flow rate to 1.0 mL/min in isocratic elution mode.[20][21]

    • Set the fluorescence detector for this compound at an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[20][21]

    • Set the UV detector for creatinine at a wavelength of 235 nm.[20][21]

  • Injection: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Identify and quantify the this compound and creatinine peaks based on their retention times compared to the standards. The results are typically expressed as a this compound-to-creatinine ratio (µmol/mol) to account for variations in urine dilution.[20][21]

HPLC_Workflow Start Start Sample_Prep Prepare Urine Sample (Dilute 1:100) Start->Sample_Prep Prepare_Standards Prepare this compound and Creatinine Standards Start->Prepare_Standards Inject_Samples Inject Samples and Standards Sample_Prep->Inject_Samples Prepare_Standards->Inject_Samples HPLC_Setup Set Up HPLC System: - C18 Column - Mobile Phase - Detector Wavelengths HPLC_Setup->Inject_Samples Run_HPLC Run Isocratic Elution Inject_Samples->Run_HPLC Detect_Peaks Detect this compound (Fluorescence) and Creatinine (UV) Run_HPLC->Detect_Peaks Quantify Quantify Peaks and Calculate This compound/Creatinine Ratio Detect_Peaks->Quantify End End Quantify->End

References

Protocol for Neopterin Detection in Cell Culture Supernatants: A Marker of Cellular Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system.[1] Its production is primarily induced by interferon-gamma (IFN-γ), a key cytokine released by activated T-lymphocytes (Th1 cells) and Natural Killer (NK) cells.[2] Upon IFN-γ stimulation, monocytes, macrophages, and dendritic cells are the primary producers of this compound.[2][3][4] Other cell types, such as endothelial cells, fibroblasts, and some cancer cell lines, have also been shown to release this compound in response to IFN-γ.[3][5] The measurement of this compound in cell culture supernatants provides a valuable tool to assess the in vitro activation of cell-mediated immunity, making it relevant for immunology research, drug development, and the study of infectious and inflammatory diseases. This document provides detailed protocols for the detection of this compound in cell culture supernatants using common laboratory techniques.

Signaling Pathway for this compound Production

The production of this compound is a direct consequence of the activation of the IFN-γ signaling pathway. Upon binding of IFN-γ to its receptor (IFNGR), a signaling cascade involving Janus kinases (JAK1/JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) is initiated. Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to gamma-activated sequences (GAS) in the promoter regions of IFN-γ-inducible genes. One of the key enzymes upregulated is GTP cyclohydrolase I (GCH1), which catalyzes the conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate. In human monocytes and macrophages, subsequent enzymatic steps leading to the synthesis of tetrahydrobiopterin (B1682763) are limited, resulting in the accumulation and release of this compound.[2]

Neopterin_Signaling_Pathway cluster_nucleus Inside Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR JAK JAK1 / JAK2 IFNGR->JAK activates STAT1_inactive STAT1 (Inactive) JAK->STAT1_inactive phosphorylates STAT1_active p-STAT1 Dimer (Active) STAT1_inactive->STAT1_active dimerizes Nucleus Nucleus STAT1_active->Nucleus translocates to GAS Gamma-Activated Sequence (GAS) STAT1_active->GAS binds to GCH1_gene GCH1 Gene GAS->GCH1_gene promotes transcription of GCH1_protein GTP Cyclohydrolase I (GCH1) GCH1_gene->GCH1_protein translates to GTP GTP DHNTP 7,8-Dihydrothis compound Triphosphate GTP->DHNTP catalyzed by GCH1_protein This compound This compound (Released) DHNTP->this compound dephosphorylated to

Caption: IFN-γ induced signaling pathway for this compound production.

Data Presentation: this compound Levels in Cell Culture Supernatants

The concentration of this compound in cell culture supernatants can vary significantly depending on the cell type, stimulus, concentration of the stimulus, and incubation time. The following tables summarize representative data from the literature.

Table 1: this compound Production by Different Cell Types upon Stimulation

Cell TypeStimulusStimulus ConcentrationIncubation TimeThis compound Concentration (nmol/L)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)10 µg/mL48 hoursIncreased significantly over unstimulated controls[6]
Human Monocyte-Derived MacrophagesSupernatant from activated T-cells25% (v/v)72 hours11 - 14[7]
Human Monocyte-Derived MacrophagesRecombinant IFN-γ250 U/mL72 hours~12[7]
Human Monocyte-Derived Dendritic CellsUnstimulated-Not Specified~3.5[8]
Human Monocyte-Derived Dendritic CellsIFN-γ1000 U/mLNot SpecifiedSignificantly increased over unstimulated[8]
Human Umbilical Vein Endothelial Cells (HUVEC)IFN-γ500 U/mL72 hoursIncreased significantly over unstimulated[5]
Human Astroglioma Cells (U87MG)IFN-γ1 µg/mL48 hoursSignificantly increased over unstimulated[9]

Note: The exact concentrations can vary between experiments and donors. The data above should be used as a general guideline.

Experimental Workflow for this compound Detection

The general workflow for measuring this compound in cell culture supernatants involves cell culture and stimulation, collection of the supernatant, and subsequent analysis by a chosen detection method.

Neopterin_Detection_Workflow cluster_storage Sample Handling start Start cell_culture 1. Cell Culture (e.g., PBMCs, Macrophages) start->cell_culture stimulation 2. Stimulation (e.g., IFN-γ, PHA) cell_culture->stimulation incubation 3. Incubation (e.g., 24-72 hours) stimulation->incubation supernatant_collection 4. Supernatant Collection (Centrifugation) incubation->supernatant_collection storage Store at -20°C or -80°C (Optional) supernatant_collection->storage detection_method 5. This compound Detection supernatant_collection->detection_method storage->detection_method elisa ELISA detection_method->elisa hplc HPLC detection_method->hplc lcms LC-MS/MS detection_method->lcms data_analysis 6. Data Analysis (Standard Curve) elisa->data_analysis hplc->data_analysis lcms->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound detection.

Experimental Protocols

Cell Culture and Stimulation

This is a generalized protocol and should be adapted based on the specific cell type and experimental design.

Materials:

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Recombinant human IFN-γ or other stimuli (e.g., PHA)

  • Sterile, nuclease-free phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells (e.g., PBMCs, macrophages, dendritic cells) in a culture plate at the desired density.

  • Allow the cells to adhere or stabilize for a period appropriate for the cell type (e.g., 2-24 hours).

  • Prepare the desired concentrations of the stimulus (e.g., IFN-γ) in fresh cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the stimulus. Include an unstimulated control (medium only).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,000-2,000 x g for 10 minutes at 4°C to pellet any cells or debris.

  • Carefully transfer the cleared supernatants to fresh tubes.

  • The supernatants can be analyzed immediately or stored at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.

This compound Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive ELISA format, which is common for small molecules like this compound. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial this compound ELISA kit (containing this compound standards, antibody-coated microplate, enzyme conjugate, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate washer (optional)

  • Precision pipettes and tips

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Add a specific volume (e.g., 50 µL) of standards, controls, and cell culture supernatant samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound to each well.

  • Add the anti-neopterin antibody to each well.

  • Seal the plate and incubate for the specified time and temperature (e.g., 90 minutes at room temperature on a shaker).

  • Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 10-20 minutes) in the dark. A color change will occur.

  • Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).

  • Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the absorbance.

This compound Detection by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC protocol with fluorescence detection. Specific parameters may need optimization.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 15 mmol/L potassium phosphate (B84403) buffer, pH 6.4)

  • This compound standard for calibration

  • Sample preparation reagents (e.g., trichloroacetic acid for protein precipitation, if necessary)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation:

    • If the cell culture medium contains high protein concentrations (e.g., >10% FBS), protein precipitation may be necessary. Mix the supernatant with an equal volume of 10% trichloroacetic acid, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Filter the supernatant (or the protein-precipitated and centrifuged sample) through a 0.22 µm or 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Set the fluorescence detector to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.

    • Inject a specific volume (e.g., 20-100 µL) of the prepared sample onto the column.

    • Run the analysis using an isocratic elution with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).

    • The retention time for this compound will need to be determined using a pure this compound standard.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations and run them on the HPLC to generate a standard curve (peak area vs. concentration).

    • Calculate the concentration of this compound in the samples based on the peak area and the standard curve.

This compound Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity. This is a general outline, and the method will require significant optimization and validation.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-neopterin)

Procedure:

  • Sample Preparation:

    • Spike the cell culture supernatant samples with the internal standard.

    • Perform protein precipitation (e.g., with acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Develop an LC gradient method to separate this compound from other components in the sample matrix.

    • Optimize the mass spectrometer parameters for this compound and the internal standard in positive ion mode using electrospray ionization (ESI).

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards with the internal standard.

    • Calculate the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Concluding Remarks

The choice of detection method for this compound in cell culture supernatants will depend on the required sensitivity, specificity, sample throughput, and available equipment. ELISA is a convenient and high-throughput method suitable for most research applications. HPLC with fluorescence detection offers good sensitivity and is a reliable alternative. LC-MS/MS provides the highest sensitivity and specificity and is ideal for studies requiring precise quantification of low this compound concentrations. By following these protocols, researchers can effectively measure this compound as a key indicator of cell-mediated immune activation in their in vitro models.

References

Neopterin: A Versatile Tool for Investigating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a pteridine (B1203161) metabolite, has emerged as a sensitive and reliable biomarker for monitoring cell-mediated immune activation, particularly in the context of neuroinflammation.[1][2][3] Synthesized and secreted by activated macrophages and microglia upon stimulation by pro-inflammatory cytokines, primarily interferon-gamma (IFN-γ), this compound levels in cerebrospinal fluid (CSF) and peripheral circulation directly reflect the extent of immune system engagement within the central nervous system (CNS).[1][4][5] These application notes provide a comprehensive overview of the utility of this compound as a biomarker in neuroinflammatory research and drug development, complete with detailed protocols for its measurement and data interpretation.

Biochemical Pathway and Regulation

The biosynthesis of this compound is intrinsically linked to the cellular immune response. The production of this compound is initiated by the activation of T-helper 1 (Th1) cells, which release IFN-γ.[4][6] This cytokine stimulates macrophages and microglia, leading to the upregulation of the enzyme GTP cyclohydrolase I (GCH1).[7][8][9] GCH1 catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydrothis compound (B1664191) triphosphate, the precursor for both this compound and tetrahydrobiopterin (B1682763) (BH4).[4][7][8] In human macrophages, the subsequent enzymatic steps for BH4 synthesis are limited, leading to an accumulation and subsequent release of this compound.[6][7]

Neopterin_Signaling_Pathway cluster_macrophage Macrophage / Microglia Activated T-cell Activated T-cell GCH1 GTP Cyclohydrolase I Activated T-cell->GCH1 IFN-γ stimulation GTP GTP GTP->GCH1 Substrate DNP_TP 7,8-Dihydrothis compound Triphosphate GCH1->DNP_TP Catalyzes This compound This compound DNP_TP->this compound Hydrolysis BH4 Tetrahydrobiopterin (BH4) DNP_TP->BH4 Further enzymatic steps Biological Fluids\n(CSF, Serum, Urine) Biological Fluids (CSF, Serum, Urine) This compound->Biological Fluids\n(CSF, Serum, Urine)

This compound biosynthesis pathway.

Applications in Neuroinflammatory Diseases

Elevated this compound levels have been documented in a range of neurological disorders characterized by an inflammatory component.

Multiple Sclerosis (MS)

Studies have shown that CSF this compound levels are significantly higher in MS patients during exacerbations compared to remissions, suggesting its potential as a marker of disease activity.[10] However, some studies have reported conflicting results, with no significant difference in CSF this compound levels between MS patients and controls or patients with other neurological diseases.[11][12] Serum this compound levels may not always reflect the intrathecal inflammation observed in MS.[10]

Alzheimer's Disease (AD)

Increased plasma and serum this compound concentrations have been observed in patients with Alzheimer's disease compared to age-matched controls, indicating a state of peripheral immune activation in this neurodegenerative disorder.[13][14] Some studies suggest a correlation between higher this compound levels and the severity of dementia.[14] However, there is no consensus on a direct correlation with cognitive scores or disease duration.[13]

HIV-Associated Neurocognitive Disorders (HAND)

In individuals infected with HIV, elevated this compound levels in both CSF and serum are associated with the presence and severity of neurological complications.[15][16][17] CSF this compound is considered a valuable marker for immune activation within the CNS in HIV-infected patients and can be indicative of neurologic disease.[15][17] Higher this compound levels have also been linked to greater hippocampal atrophy and cognitive impairment in virally suppressed HIV-positive adults.[18][19]

Quantitative Data Summary

The following tables summarize representative data on this compound levels in various neuroinflammatory conditions.

Table 1: this compound Levels in Cerebrospinal Fluid (CSF)

Disease ConditionPatient GroupThis compound Concentration (nmol/L)Control GroupThis compound Concentration (nmol/L)Reference
Multiple Sclerosis (Exacerbation)MS Patients (n=12)Higher than remissionMS Patients (Remission)Lower than exacerbation[10]
Multiple SclerosisMS Patients (n=19)Not significantly differentHealthy Controls (n=20)Not significantly different[11][12]
HIV-Associated Neurologic DiseaseAsymptomatic HIV+ (n=unknown)6.9 ± 0.7HIV- (n=unknown)5.9 ± 1.1[15]
HIV-Associated MeningitisHIV+ with Meningitis (n=unknown)72.1 ± 13.3HIV- (n=unknown)5.9 ± 1.1[15]

Table 2: this compound Levels in Serum/Plasma

Disease ConditionPatient GroupThis compound Concentration (ng/mL)Control GroupThis compound Concentration (ng/mL)Reference
Alzheimer's DiseaseAD Patients (n=51)9.3 ± 5.9Healthy Controls (n=38)6.3 ± 2.6[13]
Alzheimer's DiseaseAD Patients (n=24)Significantly higher (p<0.01)Healthy Controls (n=14)Lower[14]

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its utility as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: this compound Measurement by Competitive ELISA

This protocol provides a general guideline for a competitive ELISA, a common and high-throughput method for quantifying this compound in biological fluids.[20][21][22][23][24]

ELISA_Workflow start Start plate_prep Prepare microtiter plate pre-coated with anti-Neopterin Ab start->plate_prep add_samples Add standards, controls, and samples to wells plate_prep->add_samples add_conjugate Add this compound-enzyme conjugate add_samples->add_conjugate incubation1 Incubate to allow competitive binding add_conjugate->incubation1 wash1 Wash to remove unbound components incubation1->wash1 add_substrate Add substrate solution wash1->add_substrate incubation2 Incubate for color development add_substrate->incubation2 stop_reaction Add stop solution incubation2->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate calculate Calculate this compound concentration using standard curve read_plate->calculate end End calculate->end

Competitive ELISA workflow.

Materials:

  • This compound ELISA Kit (commercially available)

  • Microplate reader with a 450 nm filter

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Vortex mixer

  • Absorbent paper

  • Distilled or deionized water

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and other reagents as instructed in the kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve according to the kit's instructions.

  • Sample Addition: Pipette standards, controls, and samples (e.g., serum, plasma, or diluted CSF/urine) into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the this compound-enzyme conjugate to each well. During incubation, free this compound in the samples and the enzyme-labeled this compound will compete for binding to the immobilized anti-neopterin antibody.

  • Incubation: Cover the plate and incubate at the specified temperature and duration (e.g., 90 minutes at room temperature).[20]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change.

  • Color Development: Incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature, protected from light, to allow for color development.[23] The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the this compound concentration of the samples by interpolating their absorbance values on the standard curve.

Protocol 2: this compound Measurement by HPLC with Fluorescence Detection

HPLC offers high sensitivity and specificity for this compound quantification and is often considered a reference method.[25][26]

HPLC_Workflow start Start sample_prep Sample Preparation (e.g., protein precipitation) start->sample_prep injection Inject sample into HPLC system sample_prep->injection separation Separation on a reverse-phase C18 column injection->separation detection Fluorescence Detection (Ex: 353 nm, Em: 438 nm) separation->detection quantification Quantify based on peak area and standard curve detection->quantification end End quantification->end

HPLC workflow for this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 15 mM phosphate (B84403) buffer with 2.5% methanol (B129727), pH 7)[27]

  • This compound standard

  • Reagents for sample preparation (e.g., trichloroacetic acid (TCA) for protein precipitation)[25]

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Serum/Plasma: Precipitate proteins by adding an equal volume of a precipitating agent like TCA. Centrifuge to pellet the precipitated proteins and collect the supernatant.[25]

    • CSF/Urine: Samples may require dilution with the mobile phase. Centrifuge to remove any particulate matter.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[27]

    • Mobile Phase: Isocratic elution with a suitable mobile phase. A common mobile phase is a phosphate buffer with a small percentage of organic modifier like methanol or acetonitrile.[27]

    • Flow Rate: Typically around 1.0 mL/min.[27]

    • Fluorescence Detection: Set the excitation wavelength to 353 nm and the emission wavelength to 438 nm.[27]

  • Injection and Analysis: Inject a fixed volume of the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the this compound concentration in the samples by comparing the peak area with the standard curve generated from the analysis of the this compound standards.

Conclusion

This compound serves as a valuable and versatile tool for studying neuroinflammation. Its measurement in accessible biological fluids provides a window into the cell-mediated immune activity within the CNS. The standardized protocols provided in these application notes offer a reliable framework for researchers and drug development professionals to incorporate this compound analysis into their studies, facilitating a deeper understanding of neuroinflammatory processes and the evaluation of novel therapeutic interventions. The choice between ELISA and HPLC will depend on the specific requirements of the study, including sample throughput, sensitivity, and available instrumentation.

References

Application Notes and Protocols: Clinical Utility of Neopterin Measurement in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of cellular immune activation.[1] It is released by activated macrophages and dendritic cells primarily upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the pro-inflammatory response.[2][3] In the context of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, this compound has emerged as a valuable biomarker for diagnosis, risk stratification, and prognostication.[4][5][6] Elevated this compound levels are observed in various infections, including bacterial and viral, as well as in other inflammatory conditions.[7] These application notes provide a comprehensive overview of the clinical utility of this compound measurement in sepsis, including detailed data, experimental protocols, and pathway diagrams.

Data Presentation

The following tables summarize quantitative data on this compound levels in different patient populations, highlighting its correlation with sepsis severity and patient outcomes.

Table 1: Serum this compound Levels in Sepsis and Related Syndromes

Patient GroupNThis compound Level (ng/mL)Reference
Healthy Controls210.885 ± 0.34[3]
Non-Sepsis213.77 ± 2.08[3]
Sepsis (Non-MODS)2014.80 ± 6.78[3]
MODS1723.90 ± 11.26[3]

MODS: Multiple Organ Dysfunction Syndrome

Table 2: Urinary this compound Levels in Intensive Care Unit Patients

Patient GroupNThis compound Level (μmol/mol creatinine)Reference
Healthy Controls30111 ± 11[5]
SIRS10-[5]
Sepsis18Significantly increased vs. SIRS[5]
Septic Shock9Significantly increased vs. SIRS[5]
MODS5-[5]
All Patients423850 ± 1081[5]

SIRS: Systemic Inflammatory Response Syndrome. Specific values for SIRS, Sepsis, and Septic Shock were not provided in the abstract, but the trend of significant increase was noted.

Table 3: Prognostic Value of Serum this compound in Sepsis

Patient OutcomeNMedian this compound Level (ng/mL)Range (ng/mL)P-valueReference
Survivors2752-1300.03[4]
Non-survivors23152-690.03[4]

Table 4: Comparison of this compound and Procalcitonin (B1506340) (PCT) in Sepsis Prognosis

ParameterNon-survivors (n=23)Survivors (n=27)P-valueReference
This compound (ng/mL, median)1550.03[4]
PCT (ng/mL, median)0.130.08>0.05[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for this compound production and a general workflow for its measurement.

Neopterin_Signaling_Pathway This compound Synthesis Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IFN-g Interferon-gamma (IFN-γ) IFN-gR IFN-γ Receptor IFN-g->IFN-gR LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 JAK_STAT JAK/STAT Pathway IFN-gR->JAK_STAT NF-kB NF-κB Pathway TLR4->NF-kB GCH1_gene GTP Cyclohydrolase I Gene JAK_STAT->GCH1_gene NF-kB->GCH1_gene GCH1 GTP Cyclohydrolase I (GCH1) GCH1_gene->GCH1 Transcription & Translation GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydrothis compound Triphosphate GTP->DHNP Catalysis by GCH1 This compound This compound DHNP->this compound Non-enzymatic conversion Release Release This compound->Release

Caption: this compound synthesis pathway in macrophages.

Neopterin_Measurement_Workflow General Workflow for this compound Measurement Sample_Collection Sample Collection (Serum, Plasma, Urine) Sample_Preparation Sample Preparation (Centrifugation, Dilution) Sample_Collection->Sample_Preparation Measurement This compound Measurement Sample_Preparation->Measurement ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Measurement->ELISA HPLC High-Performance Liquid Chromatography (HPLC) Measurement->HPLC Data_Analysis Data Analysis (Standard Curve, Quantification) ELISA->Data_Analysis HPLC->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for this compound measurement.

Experimental Protocols

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[7][8][9] Refer to the specific kit insert for detailed instructions.

Materials:

  • This compound ELISA Kit (containing microtiter plate, standards, controls, enzyme conjugate, antiserum, wash buffer, substrate, and stop solution)

  • Precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Sample Addition: Pipette 20 µL of each standard, control, and sample (serum, plasma, or diluted urine) into the appropriate wells of the microtiter plate.

  • Enzyme Conjugate Addition: Add 100 µL of the Enzyme Conjugate to each well.

  • Antiserum Addition: Add 50 µL of the this compound Antiserum to each well.

  • Incubation: Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (approximately 500 rpm).

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of diluted Wash Buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 150 µL of TMB Substrate Solution to each well.

  • Second Incubation: Incubate the plate for 10-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 150 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is inversely proportional to the absorbance.

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on published methods for urinary this compound analysis.[2][10][11][12]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 15 mM potassium phosphate (B84403) buffer, pH 6.4)

  • This compound standard

  • Creatinine (B1669602) standard (for urine samples)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Urine):

    • Collect a mid-stream urine sample.

    • Centrifuge the urine sample at approximately 1500 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4).

    • Flow Rate: 0.8 mL/min.

    • Detection:

      • Fluorescence Detector: Excitation at 353 nm and emission at 438 nm.

      • UV Detector: 353 nm.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area or height.

    • Plot a standard curve of peak area/height versus concentration.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the this compound concentration in the sample using the standard curve.

  • Data Normalization (for urine samples):

    • Measure the creatinine concentration in the urine sample (e.g., by HPLC with UV detection at 235 nm or a separate colorimetric assay).

    • Express the this compound concentration as a ratio to the creatinine concentration (e.g., in µmol of this compound per mol of creatinine) to correct for variations in urine dilution.

Conclusion

Measurement of this compound provides valuable insights into the activation state of the cellular immune system in patients with sepsis. Its levels correlate with disease severity and prognosis, making it a useful tool for clinicians and researchers. The choice between ELISA and HPLC for this compound measurement will depend on the specific requirements of the study, including sample throughput, sensitivity, and available equipment. The provided protocols and pathway information serve as a foundation for the integration of this compound measurement in sepsis research and clinical practice.

References

Application of Neopterin in Monitoring Autoimmune Disease Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a pteridine (B1203161) derivative, has emerged as a significant biomarker for monitoring the activation of the cellular immune system.[1][2][3] Produced by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), this compound levels in body fluids such as serum, urine, and cerebrospinal fluid (CSF) serve as a sensitive indicator of ongoing inflammatory processes.[1][2][4][5] Elevated this compound concentrations are observed in a variety of conditions characterized by cell-mediated immune activation, including autoimmune diseases, viral infections, and certain malignancies.[2][4] In the context of autoimmune disorders, monitoring this compound levels can provide valuable insights into disease activity, prognosis, and response to therapeutic interventions.[1][2]

This document provides detailed application notes on the use of this compound as a biomarker in key autoimmune diseases, summarizes quantitative data from relevant studies, and offers comprehensive experimental protocols for its measurement.

Application Notes

This compound in Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic inflammatory disorder primarily affecting the joints. The pathogenesis of RA involves a robust cellular immune response, making this compound a relevant biomarker for monitoring disease activity.[6]

  • Clinical Utility : Studies have shown that patients with RA have significantly higher serum this compound levels compared to healthy individuals.[7][8] However, the correlation between serum this compound levels and disease activity scores, such as the DAS28, has yielded conflicting results. Some studies suggest a positive correlation, indicating that higher this compound levels are associated with more active disease, while others have found no significant association in treated patients.[7][8][9] Synovial fluid this compound concentrations, in particular, have been shown to be significantly elevated in RA patients and may better reflect local inflammatory activity within the joint.[6]

  • Monitoring Therapy : this compound levels may be useful in assessing the efficacy of immunomodulatory therapies. A decrease in this compound concentrations following treatment could indicate a positive response.

This compound in Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a systemic autoimmune disease characterized by widespread inflammation and autoantibody production. The involvement of IFN-γ in the pathogenesis of SLE makes this compound a promising biomarker for this condition.

  • Clinical Utility : Urinary this compound levels are significantly increased in patients with both active and inactive SLE compared to healthy controls, with the highest levels observed in patients with active disease.[10][11] Several studies have demonstrated a good correlation between urinary this compound concentrations and the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI).[12] This suggests that urinary this compound can be a valuable non-invasive tool for assessing and monitoring disease activity.[10][11]

  • Predictive Value : Elevated urinary this compound has been identified as a significant predictor of disease activity.[10] Serial measurements can help in tracking the clinical course of the disease and the patient's response to treatment.[11]

This compound in Multiple Sclerosis (MS)

Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The role of cell-mediated immunity in the pathogenesis of MS suggests that this compound could be a useful biomarker.

  • Clinical Utility : The utility of this compound in MS appears to be specific to the sample type. While some studies have found no significant difference in cerebrospinal fluid (CSF) this compound levels between MS patients and controls, others have reported elevated levels during disease exacerbations.[13][14][15] This suggests a potential role for CSF this compound in indicating active inflammation within the CNS.

  • Monitoring Therapy : In patients undergoing interferon-beta therapy, serum this compound levels can serve as a marker of biological response to the treatment.[16] A significant decrease in this compound levels has been observed in patients who do not respond well to therapy, suggesting its potential use in predicting treatment efficacy.[16]

Quantitative Data Summary

The following tables summarize quantitative data on this compound levels in various autoimmune diseases from published studies.

Table 1: this compound Levels in Rheumatoid Arthritis (RA)

Sample TypePatient GroupThis compound Concentration (nmol/L)Control Group Concentration (nmol/L)Key FindingsReference
SerumTreated RA Patients (n=120)11.46 ± 3.564.74 ± 1.98Significantly higher in RA patients. No correlation with DAS28-CRP.[7]
PlasmaTreated RA Patients (n=418)Significantly higher than controls-Correlated with disease activity parameters.[8]
Synovial FluidActive RA Patients (n=17)Significantly higher than controls-Correlated with systemic inflammatory activity.[6]

Table 2: this compound Levels in Systemic Lupus Erythematosus (SLE)

Sample TypePatient GroupThis compound ConcentrationControl Group ConcentrationKey FindingsReference
UrineActive SLE (n=35)Significantly higher than inactive and controls-Significantly higher in active vs. inactive disease. Correlated with disease activity.[11]
UrineActive and Inactive SLE (n=68)> 300 µmol/mol creatinine (B1669602) (in active)-Urinary this compound > 300 µmol/mol creatinine was a significant predictor of disease activity.[10]

Table 3: this compound Levels in Multiple Sclerosis (MS)

| Sample Type | Patient Group | this compound Concentration | Key Findings | Reference | | --- | --- | --- | --- | | CSF | MS during exacerbations (n=19) | No significant difference compared to controls | CSF this compound may not be a reliable marker of disease activity. |[13][14] | | CSF | MS during exacerbations (n=12) | Significantly elevated compared to remissions | Suggests CSF this compound may indicate active disease. |[15] | | Serum | Relapsing-remitting MS on IFNβ-1a therapy (n=13) | Peaked 24-48h post-injection | May be a useful marker of responsiveness to IFNβ therapy. |[16] |

Experimental Protocols

Measurement of this compound in Serum/Plasma and Urine by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common practices described in the literature.[7][8][17]

1. Sample Preparation:

  • Serum/Plasma:

    • Collect whole blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).

    • Centrifuge at 1000-2000 x g for 10 minutes at room temperature.

    • Separate the serum or plasma and store at -20°C or -80°C until analysis. Protect from light.

    • For analysis, thaw the samples and deproteinize by adding an equal volume of 10% (w/v) trichloroacetic acid.

    • Vortex and centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant for injection into the HPLC system.

  • Urine:

    • Collect a midstream urine sample.[18] Protect from light.

    • Store samples at -20°C until analysis.[17][19]

    • Thaw and centrifuge at 2000 x g for 5 minutes to remove particulate matter.[18]

    • Dilute the urine sample (e.g., 1:100) with the mobile phase or distilled water.[17]

    • Filter the diluted sample through a 0.45 µm filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) with a small percentage of organic solvent like acetonitrile (B52724) (e.g., 1-5%).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.

  • Injection Volume: 20-50 µL.

3. Quantification:

  • Prepare a standard curve using known concentrations of this compound.

  • Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

  • For urine samples, it is recommended to normalize the this compound concentration to the creatinine concentration to account for variations in urine dilution. Creatinine can be measured using a separate method (e.g., UV detection at 235 nm) or a commercial kit. The result is expressed as µmol this compound/mol creatinine.[20]

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol based on commercially available ELISA kits.[20][21] Always refer to the specific manufacturer's instructions.

1. Principle:

  • Competitive ELISA is a common format. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated microplate wells.

2. Procedure:

  • Prepare standards and samples as per the kit instructions. This may involve dilution of serum, plasma, or urine samples.

  • Add standards, controls, and samples to the appropriate wells of the microplate.

  • Add the enzyme-conjugated this compound to all wells.

  • Incubate the plate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well. This will react with the enzyme to produce a color change.

  • Incubate for a specified time (e.g., 30 minutes) in the dark.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

3. Calculation:

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Visualizations

Neopterin_Signaling_Pathway cluster_TCell Activated T-Cell cluster_Macrophage Monocyte / Macrophage TCell T-Cell Macrophage Macrophage TCell->Macrophage IFN-γ GTPCH1 GTP Cyclohydrolase I Macrophage->GTPCH1 Induces GTP GTP GTP->GTPCH1 DHNP 7,8-Dihydrothis compound Triphosphate GTPCH1->DHNP This compound This compound DHNP->this compound Phosphatases

Caption: this compound biosynthesis is initiated by IFN-γ from activated T-cells stimulating macrophages.

HPLC_Workflow Sample Serum/Urine Sample Preparation Sample Preparation (Deproteinization/Dilution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 353nm, Em: 438nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: A typical workflow for the measurement of this compound using HPLC.

Neopterin_Disease_Activity Immune_Activation Increased Cellular Immune Activation IFN_Release Increased IFN-γ Release Immune_Activation->IFN_Release Neopterin_Production Increased Macrophage This compound Production IFN_Release->Neopterin_Production Elevated_this compound Elevated this compound Levels (Serum, Urine, CSF) Neopterin_Production->Elevated_this compound Disease_Activity Indicator of High Autoimmune Disease Activity Elevated_this compound->Disease_Activity

Caption: The logical relationship between immune activation, this compound levels, and autoimmune disease activity.

References

Establishing Reference Ranges for Neopterin in Healthy Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] It is synthesized and secreted primarily by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in T-helper 1 (Th1) type immune responses.[1][3][4] Consequently, quantifying this compound levels in various body fluids, such as serum, plasma, and urine, provides a valuable tool for monitoring cellular immune activation in a wide range of clinical and research settings.[3][5] Elevated this compound concentrations are associated with viral infections, autoimmune diseases, certain malignancies, and allograft rejection.[6][7][8] Conversely, low levels are typically observed in healthy individuals, indicating an absence of significant Th1-type immune activation.[9] This document provides detailed application notes and protocols for establishing reference ranges for this compound in healthy populations, a critical step for the accurate interpretation of this important biomarker.

Data Presentation: Reference Ranges for this compound

Establishing robust reference ranges is fundamental for the clinical and research utility of any biomarker. The following tables summarize this compound reference values in healthy adult and pediatric populations as reported in the literature. It is important to note that reference ranges can vary based on the analytical method used, and the demographic characteristics of the study population, including age and geographic location.[10]

Table 1: this compound Reference Ranges in Healthy Adults

Specimen TypeMethodReference RangePopulation/Notes
SerumELISA/RIA< 10 nmol/LGenerally accepted cut-off for normal.[11][12]
SerumEIA< 2.5 ng/mL
SerumELISAMean: 5.47 ± 2.58 nmol/L
UrineHPLC169.6 µmol/mol creatinine (B1669602)Mean value in healthy controls.[13]
UrineNot Specified108.9 ± 57.9 µmol/mol creatinineMean ± SD in a control group.[14]
Cerebrospinal Fluid (CSF)HPLC13.77 ± 5.08 pmol/mLMean ± SD in a control group with a mean age of 52.56 years.[15]

Table 2: this compound Reference Ranges in Healthy Children

Specimen TypeMethodReference RangePopulation/Notes
SerumELISA< 11 nmol/LCut-off value for healthy children older than 1 month, independent of age and gender.[16][17]
SerumELISA2.87 - 14.78 nmol/LRange observed in healthy children from 1 month to 17.9 years.[16]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Signaling Pathway

This compound synthesis is initiated by the activation of T-lymphocytes, which release IFN-γ. This cytokine then stimulates monocytes and macrophages, leading to the enzymatic conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate, a precursor to this compound.

Neopterin_Pathway cluster_TCell T-Lymphocyte cluster_Macrophage Monocyte / Macrophage TCell Activated T-Cell IFNy Interferon-γ (IFN-γ) TCell->IFNy Releases GTP Guanosine Triphosphate (GTP) GTP_CH1 GTP-Cyclohydrolase I GTP->GTP_CH1 Substrate DHNP 7,8-Dihydrothis compound Triphosphate GTP_CH1->DHNP Catalyzes This compound This compound DHNP->this compound Precursor to IFNy->GTP_CH1 Stimulates

Caption: this compound biosynthesis is induced by IFN-γ from activated T-cells.

Experimental Workflow for this compound Measurement

The following diagram outlines the general workflow for the quantification of this compound in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA), a commonly used method.[18]

Experimental_Workflow Start Start SampleCollection Sample Collection (Serum, Plasma, Urine) Protect from Light Start->SampleCollection SamplePrep Sample Preparation (Centrifugation, Dilution) SampleCollection->SamplePrep ELISA Competitive ELISA SamplePrep->ELISA Incubation1 Incubation with Enzyme Conjugate & Antiserum ELISA->Incubation1 Washing1 Washing Step Incubation1->Washing1 SubstrateAdd Substrate Addition Washing1->SubstrateAdd Incubation2 Color Development (Incubation) SubstrateAdd->Incubation2 StopReaction Stop Reaction Incubation2->StopReaction Readout Measure Optical Density (450 nm) StopReaction->Readout DataAnalysis Data Analysis (Standard Curve) Readout->DataAnalysis End End DataAnalysis->End

Caption: General workflow for this compound quantification by ELISA.

Experimental Protocols

The following protocols provide a detailed methodology for the measurement of this compound in serum and urine samples using a competitive ELISA, which is a widely available and robust method.[18][19]

Protocol 1: Serum/Plasma this compound Measurement by Competitive ELISA

1. Principle: This assay is based on the competitive binding principle.[5] this compound in the sample competes with a fixed amount of enzyme-labeled this compound for the binding sites of a rabbit anti-neopterin antibody. The antibody-antigen complexes are then captured on a microtiter plate coated with goat anti-rabbit antibodies. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.[5]

2. Materials:

  • This compound ELISA Kit (commercial kits are available, e.g., from IBL-America, Tecan)[18][20]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Vortex mixer

  • Microplate washer (optional)

  • Distilled or deionized water

  • Absorbent paper

3. Sample Collection and Storage:

  • Collect blood in a serum separator tube (SST) or a tube containing EDTA as an anticoagulant for plasma.

  • Protect the samples from light immediately after collection, as this compound is light-sensitive.[20]

  • Centrifuge at 3500 rpm for 10 minutes to separate serum or plasma.[21]

  • Aspirate the serum or plasma and store it in a light-protected tube.

  • Samples can be stored at 2-8°C for up to 7 days. For long-term storage, freeze at -20°C or lower.[20] Avoid repeated freeze-thaw cycles.[20]

4. Assay Procedure (based on a typical commercial kit):

  • Bring all reagents and samples to room temperature before use.

  • Pipette 20 µL of standards, controls, and patient samples into the appropriate wells of the microtiter plate.[20]

  • Add 100 µL of Enzyme Conjugate to each well.[20]

  • Add 50 µL of this compound Antiserum to each well.[20]

  • Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (approximately 500 rpm), protected from light.[20]

  • Wash the plate 4 times with 300 µL of diluted Wash Buffer per well. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[20]

  • Add 150 µL of TMB Substrate Solution to each well.[20]

  • Incubate for 10 minutes at room temperature in the dark.[20]

  • Stop the reaction by adding 150 µL of Stop Solution to each well.[20]

  • Measure the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.[21]

5. Data Analysis:

  • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis.

  • Determine the concentration of this compound in the patient samples by interpolating their mean absorbance values from the standard curve.

Protocol 2: Urinary this compound Measurement by Competitive ELISA

1. Principle: The principle is the same as for serum/plasma this compound measurement. However, urine samples require a dilution step and the results are typically normalized to creatinine concentration to account for variations in urine dilution.

2. Materials:

  • Same as for Protocol 1.

  • Creatinine measurement assay kit.

3. Sample Collection and Storage:

  • Collect a first-morning urine sample.

  • Protect the sample from light.

  • Centrifuge the urine sample to remove any particulate matter.

  • Samples can be stored at 2-8°C for up to 7 days or frozen at -20°C for longer-term storage.[20]

4. Sample Preparation:

  • Dilute urine samples 1:101 with the provided sample diluent (or as instructed by the kit manufacturer). For example, add 10 µL of urine to 1 mL of diluent.[20]

5. Assay Procedure:

  • Follow the same assay procedure as described in Protocol 1, using the diluted urine samples.

6. Data Analysis:

  • Determine the this compound concentration in the diluted urine samples from the standard curve.

  • Multiply the obtained this compound concentration by the dilution factor (e.g., 101) to get the actual this compound concentration in the urine sample.

  • Measure the creatinine concentration in the urine sample using a separate assay.

  • Express the urinary this compound level as a ratio to creatinine (e.g., in µmol of this compound per mol of creatinine) to normalize for urine output.

The determination of this compound reference ranges in a healthy population is a prerequisite for its application as a biomarker of cellular immune activation. The provided protocols for serum, plasma, and urine this compound measurement using the robust and widely accessible ELISA method offer a standardized approach for researchers and clinicians. Adherence to proper sample collection, storage, and assay procedures is crucial for obtaining accurate and reproducible results. The established reference ranges, in conjunction with these protocols, will facilitate the reliable interpretation of this compound levels in various research and clinical settings, ultimately contributing to a better understanding of the role of cellular immunity in health and disease.

References

Troubleshooting & Optimization

Troubleshooting common issues in neopterin ELISA kits

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using neopterin ELISA kits.

Troubleshooting Common Issues

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

High Background

Question: Why am I observing high background in my this compound ELISA?

High background, characterized by excessive color development or high optical density (OD) readings in all wells, can obscure the specific signal from your samples.[1] This can be caused by several factors related to non-specific binding, reagent handling, and washing steps.

Answer:

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between each step. An automated plate washer is recommended for consistency.[2][3] If washing manually, tap the inverted plate on absorbent paper to remove residual liquid.[2]
Contaminated Reagents or Buffers Prepare fresh wash buffers and substrate solutions for each experiment.[4] Ensure that the water used is of high purity.[5] Avoid cross-contamination by using fresh pipette tips for each reagent and sample.[6]
Improper Blocking If not using a pre-coated plate, ensure that the blocking buffer is optimized and completely covers the well surface. Increase the blocking incubation time if necessary.[7]
Excessive Antibody or Conjugate Concentration Titrate the detection antibody and enzyme conjugate to their optimal concentrations. Using concentrations that are too high can lead to non-specific binding.[7][8]
Prolonged Incubation Times Adhere strictly to the incubation times specified in the kit protocol. Over-incubation can increase non-specific signal.[6][9]
Substrate Solution Issues The TMB substrate solution should be colorless before use.[5] Protect the substrate from light during storage and incubation.[10]
Edge Effects Uneven temperature across the plate during incubation can lead to higher background in the outer wells. Ensure the plate is evenly warmed to room temperature before use and use a plate sealer during incubations.[11]
Low or No Signal

Question: What are the reasons for weak or no signal in my this compound ELISA?

A weak or absent signal can indicate a problem with one or more critical steps of the assay, from reagent preparation to the final detection. Since this compound ELISAs are competitive assays, a low signal corresponds to a high concentration of this compound, and a high signal to a low concentration. Therefore, "no signal" in the context of the standard curve (except for the zero standard) is expected at high this compound concentrations. A complete lack of signal across the entire plate, including the zero standard, points to a systemic issue.

Answer:

Possible Cause Recommended Solution
Incorrect Reagent Preparation or Addition Double-check all reagent dilutions and ensure they were added in the correct order as specified by the protocol.[7] Confirm that no essential reagent was omitted.[8]
Degraded Reagents Verify the expiration dates of all kit components.[6] Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles of standards and antibodies.[4]
Improper Standard Curve Preparation Ensure the standard was reconstituted correctly and the serial dilutions were performed accurately.[12] Use fresh dilutions for each assay.
Insufficient Incubation Times or Incorrect Temperature Follow the recommended incubation times and temperatures precisely.[8] Ensure all reagents are brought to room temperature before starting the assay.[6]
Inactive Enzyme Conjugate or Substrate Confirm the activity of the HRP conjugate and the TMB substrate. The substrate should develop a blue color that turns yellow upon adding the stop solution.[13]
Over-washing of the Plate While thorough washing is crucial, overly aggressive or prolonged washing can elute the bound antibody-antigen complexes, leading to a reduced signal.[14]
Incorrect Plate Reader Settings Ensure the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm).[15]
Poor Precision and High Coefficient of Variation (CV%)

Question: My duplicate samples show high variability. What could be causing poor precision in my assay?

Poor precision, indicated by a high coefficient of variation (CV) between replicate wells, compromises the reliability of your results. Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable.[5]

Answer:

Possible Cause Recommended Solution
Pipetting Inconsistencies Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. Use fresh tips for each standard, sample, and reagent. When possible, use a multichannel pipette for adding reagents to multiple wells simultaneously.[13]
Inadequate Mixing of Reagents Thoroughly mix all reagents and samples before adding them to the wells. Avoid foaming.
Bubbles in Wells Inspect wells for bubbles before reading the plate and remove them if present, as they can interfere with the optical reading.[1][11]
Inconsistent Washing Technique Use a consistent and thorough washing procedure for all wells. Automated plate washers can improve precision.[11]
Edge Effects As mentioned previously, temperature gradients across the plate can lead to variability. Use a plate sealer and ensure even incubation temperatures.[11]
Particulates in Samples Centrifuge samples to remove any particulate matter before adding them to the wells.[2]
Plate Contamination Avoid splashing between wells by carefully pipetting reagents down the side of the wells. Use a fresh plate sealer for each incubation step.

Quantitative Data Summary

The following tables provide typical performance data for this compound ELISA kits. Note that these values are examples and you should always refer to the specific datasheet provided with your kit.

Table 1: Example this compound ELISA Standard Curve

This table shows representative Optical Density (OD) values for a set of this compound standards in a competitive ELISA format. In this format, the OD is inversely proportional to the concentration of this compound.

Standard Concentration (ng/mL)Mean OD (450 nm)
02.122
0.1561.565
0.3131.106
0.625Not Provided
1.250.873
2.5Not Provided
5.0Not Provided
10.0Not Provided
Data adapted from a sample datasheet. Actual values may vary between kits and experiments.
Table 2: Typical Assay Precision

This table illustrates the expected intra-assay (within a single plate) and inter-assay (between different plates) precision for this compound ELISA kits. The Coefficient of Variation (CV%) is a measure of the reproducibility of the assay.

Intra-Assay Precision (CV%) Inter-Assay Precision (CV%)
Typical Range < 10%< 12%
Data compiled from various this compound ELISA kit manuals.[1]

Experimental Protocols

General this compound Competitive ELISA Protocol

This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards and samples to the appropriate wells of the microplate.

  • Biotinylated Antibody/Enzyme Conjugate Addition: Immediately add a specific volume (e.g., 50 µL) of biotin-labeled anti-neopterin antibody or this compound-enzyme conjugate to each well.

  • Incubation: Cover the plate with a sealer and incubate for the specified time and temperature (e.g., 45 minutes at 37°C or 90 minutes at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of the wash buffer after the final wash.

  • Streptavidin-HRP Addition (if applicable): If using a biotin-streptavidin detection system, add Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 10-20 minutes) until color develops.

  • Stop Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read Plate: Measure the optical density at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.[15]

  • Data Analysis: Calculate the concentration of this compound in your samples by plotting a standard curve (OD vs. concentration) and interpolating the sample values.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common this compound ELISA issues.

TroubleshootingWorkflow Start Assay Problem (High Background, Low Signal, Poor Precision) CheckReagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation/Dilutions Start->CheckReagents CheckProcedure Review Protocol: - Incubation Times/Temps - Pipetting Technique - Washing Steps Start->CheckProcedure CheckEquipment Verify Equipment: - Pipette Calibration - Plate Washer Function - Plate Reader Settings Start->CheckEquipment LowSignal Low/No Signal? CheckReagents->LowSignal HighBackground High Background? CheckProcedure->HighBackground Sol_Incubation Solution: - Adhere to Protocol Times - Ensure Even Temperature PoorPrecision Poor Precision? CheckEquipment->PoorPrecision HighBackground->LowSignal No Sol_Washing Solution: - Increase Wash Steps - Ensure Complete Aspiration HighBackground->Sol_Washing Yes LowSignal->PoorPrecision No Sol_Reagents Solution: - Prepare Fresh Reagents - Optimize Concentrations LowSignal->Sol_Reagents Yes Sol_Pipetting Solution: - Calibrate Pipettes - Use Consistent Technique PoorPrecision->Sol_Pipetting Yes Resolved Problem Resolved PoorPrecision->Resolved No Sol_Washing->Resolved Sol_Reagents->Resolved Sol_Incubation->Resolved Sol_Pipetting->Resolved Competitive_ELISA cluster_low Low this compound in Sample cluster_high High this compound in Sample Well_A Antibody-Coated Well Result_A High Signal Well_A->Result_A More labeled antigen binds Sample_A Sample (Low this compound) Sample_A->Well_A Labeled_Ag_A Labeled this compound Labeled_Ag_A->Well_A Well_B Antibody-Coated Well Result_B Low Signal Well_B->Result_B Less labeled antigen binds Sample_B Sample (High this compound) Sample_B->Well_B Labeled_Ag_B Labeled this compound Labeled_Ag_B->Well_B

References

Technical Support Center: Optimizing HPLC Methods for Neopterin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize High-Performance Liquid Chromatography (HPLC) methods for improved sensitivity and accurate quantification of neopterin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Q1: Why am I observing low sensitivity or no this compound peak?

A1: Low sensitivity is a common issue that can be attributed to several factors:

  • Detector Settings: this compound has strong natural fluorescence. Ensure your fluorescence detector is set to the optimal excitation and emission wavelengths, which are approximately 353 nm for excitation and 438 nm for emission.[1][2][3] Using a UV detector is possible, but it is significantly less sensitive for this compound analysis.[4][5]

  • Sample Degradation: this compound, and particularly its reduced form 7,8-dihydrothis compound, can be sensitive to light and heat.[6][7] Protect samples from UV light and keep them cool during preparation and storage.[7] Long-term storage should be at -80°C to ensure stability.[8]

  • Improper Sample Preparation: Incomplete protein removal can interfere with the analysis. Ensure the protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) is effective.[2][3] Solid-phase extraction (SPE) can also be used to clean up the sample and concentrate the analyte.[9]

  • Mobile Phase pH: The pH of the mobile phase can influence the fluorescence of this compound. While various pH levels are used, a common approach involves a phosphate (B84403) buffer with a pH around 6.2-7.0.[1][9]

Q2: My this compound peak is tailing or showing poor shape. What can I do?

A2: Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.

  • Column Contamination: Residual proteins or other matrix components adsorbed onto the column are a frequent cause. Use a guard column to protect your analytical column and ensure your sample preparation is thorough.[1] If the column is contaminated, try flushing it with a strong solvent or follow the manufacturer's regeneration protocol.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the final sample extract in the mobile phase itself.[10]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with this compound, causing tailing. Using a well-endcapped column or adding a competing agent like triethylamine (B128534) (TEA) to the mobile phase can mitigate this effect.

  • Column Degradation: Over time, HPLC columns degrade. If other troubleshooting steps fail, it may be time to replace the column.[11]

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Unstable retention times can indicate a problem with the HPLC system or the method conditions.[11][12]

  • Pump and Flow Rate Issues: Inconsistent flow from the pump is a primary cause of retention time drift. Check for leaks in the system, ensure proper solvent degassing to avoid air bubbles in the pump head, and verify the pump is delivering a consistent flow rate.[13]

  • Mobile Phase Composition: If using a gradient or preparing the mobile phase online, ensure the mixing is accurate and consistent.[12] For isocratic methods, preparing the mobile phase manually in a single batch can improve consistency.

  • Temperature Fluctuations: Column temperature affects retention time. Using a column oven provides a stable temperature environment and improves reproducibility.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.[11] Insufficient equilibration can cause drift in the initial runs.

Q4: I'm seeing a noisy or drifting baseline in my chromatogram. What are the potential causes?

A4: A high-noise or drifting baseline can interfere with the detection and quantification of low-concentration analytes.

  • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and reagents. Contaminants in the mobile phase can create a noisy or rising baseline, especially during gradient elution.[10]

  • Air Bubbles: Air bubbles in the detector cell can cause sharp spikes in the baseline. Ensure the mobile phase is thoroughly degassed.[11][13]

  • Detector Lamp Failure: An aging or failing detector lamp can lead to increased noise and decreased sensitivity.[11] Check the lamp's energy output and replace it if necessary.

  • Leaks: A leak anywhere in the system can cause pressure fluctuations and contribute to baseline noise.[13]

Experimental Protocols

This section provides a detailed methodology for a common reversed-phase HPLC method with fluorescence detection for quantifying this compound in human serum or urine.

1. Sample Preparation (Protein Precipitation)

This is a critical step to remove interfering proteins from biological samples like serum or plasma.[14]

  • Materials:

    • Serum or urine sample

    • Trichloroacetic Acid (TCA) solution (e.g., 15% w/v) or HPLC-grade Acetonitrile.

    • Microcentrifuge tubes

    • Vortex mixer

    • Microcentrifuge

  • Protocol (using TCA):

    • Pipette 100 µL of serum or urine into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of 15% TCA solution.

    • Vortex vigorously for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Dilute the supernatant (e.g., five times) with the mobile phase.[2][3]

    • The sample is now ready for injection into the HPLC system.

2. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1] A guard column with the same packing material is highly recommended.

  • Mobile Phase: A common isocratic mobile phase consists of a mixture of a buffer and a small amount of organic solvent. For example:

    • 15 mM Potassium Phosphate buffer, adjusted to pH 7.0, mixed with methanol (B129727) (e.g., 97.5:2.5 v/v).[1]

    • Alternatively, a water-acetonitrile mixture (e.g., 99:1 v/v) can be used.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-35°C.[9]

  • Injection Volume: 20-50 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 353 nm[1][2][3]

    • Emission Wavelength: 438 nm[1][2][3]

Data Presentation: Method Parameters & Performance

Quantitative data from various published methods are summarized below for easy comparison.

Table 1: Comparison of HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Matrix UrineSerumSerum
Column Ace C18 (250x4.6 mm, 5µm)[1]C18 Reversed-Phase[2][3]ODS2 (25 cm, 5µm)[9]
Mobile Phase 15 mM Phosphate Buffer (pH 7) / Methanol (97.5:2.5)[1]Water / Acetonitrile (99:1)[2][3]50 mM Phosphate Buffer (pH 6.2) / Methanol (95:5)[9]
Flow Rate 1.0 mL/min[1]1.5 mL/min[2][3]Not Specified (Implied by run time)
Detection (Ex/Em) 353 nm / 438 nm[1]353 nm / 438 nm[2][3]360 nm / 440 nm[9]

Table 2: Method Performance Data

ParameterMethod 1 (Urine)Method 2 (Serum)
Retention Time ~6.2 min[1]~4.0 min[2][3]
Limit of Detection (LOD) 0.3 ng/mL[1][15]0.75 nmol/L (~0.19 ng/mL)[9]
Limit of Quantification (LOQ) 1.0 ng/mL[1][15]Not Specified
Precision (%RSD) < 3.14%[1][15]< 7.1%[9]
Accuracy (Relative Error) < 3.00%[1][15]Not Specified

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect Serum/Urine Sample Precipitate 2. Add TCA/Acetonitrile (Protein Precipitation) Sample->Precipitate Vortex 3. Vortex to Mix Precipitate->Vortex Centrifuge 4. Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject Sample into HPLC Supernatant->Inject Separate 7. Separate on C18 Column Inject->Separate Detect 8. Detect by Fluorescence (Ex: 353nm, Em: 438nm) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate Quantify 10. Quantify Concentration (vs. Calibration Curve) Integrate->Quantify Report 11. Report Results Quantify->Report

Caption: Workflow for this compound analysis from sample collection to final report.

Troubleshooting Decision Tree

G Problem Start: Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Sensitivity Low Sensitivity? Problem->Sensitivity Retention Retention Time Shift? Problem->Retention Tailing Tailing/Fronting PeakShape->Tailing Yes LowSignal Low/No Peak Sensitivity->LowSignal Yes Drift Drifting RT Retention->Drift Yes Sol_Tailing1 Check Sample Solvent (Dissolve in Mobile Phase) Tailing->Sol_Tailing1 Sol_Tailing2 Use Guard Column / Flush Column Tailing->Sol_Tailing2 Sol_Tailing3 Replace Column Tailing->Sol_Tailing3 Sol_Sens1 Verify Detector Wavelengths (Ex:353nm, Em:438nm) LowSignal->Sol_Sens1 Sol_Sens2 Check Sample Prep for Analyte Loss LowSignal->Sol_Sens2 Sol_Sens3 Check Detector Lamp LowSignal->Sol_Sens3 Sol_RT1 Check for System Leaks Drift->Sol_RT1 Sol_RT2 Degas Mobile Phase Drift->Sol_RT2 Sol_RT3 Use Column Oven for Temp Control Drift->Sol_RT3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Impact of pre-analytical variables on neopterin measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pre-analytical variables on neopterin measurement.

Frequently Asked Questions (FAQs)

This section addresses common questions about sample handling, storage, and other pre-analytical factors that can influence this compound measurement accuracy.

Q1: What are the recommended sample types for this compound measurement?

This compound can be measured in various body fluids. The most common sample types are serum, plasma (EDTA), urine, and cerebrospinal fluid (CSF).[1][2][3] The choice of sample may depend on the specific research question and patient population. For instance, this compound concentrations in serum and urine often increase in parallel with the clinical course of infections.[4] Gingival crevicular fluid and oral fluid have also been evaluated for monitoring periodontitis.[2]

Q2: How should blood samples be collected and processed for serum or plasma this compound analysis?

For serum, collect blood by venipuncture into a standard serum tube (SST or red top).[5][6] Allow the blood to clot at room temperature before separating the serum by centrifugation.[5][7] For plasma, EDTA tubes are recommended.[3] After centrifugation, the serum or plasma should be aliquoted into a clean tube. It is critical to avoid heat inactivation of the serum.[5][7] Grossly hemolyzed or lipemic samples should not be used.[5]

Q3: Is this compound sensitive to light?

Yes, this compound is sensitive to light, particularly UV light.[2][8] Samples should be collected in shaded tubes or wrapped to protect them from light during collection, processing, and storage to prevent degradation.[6][9][10]

Q4: What are the proper storage conditions and how stable is this compound?

This compound is generally stable. For short-term storage, samples can be refrigerated (2-8°C).[6] For long-term storage, freezing at -20°C or -80°C is recommended.[5][9] Serum samples can be stored at -20°C for up to six months.[5][7] Studies have shown that this compound in CSF is stable for up to 11 years when stored at -80°C, with a strong correlation between initial and re-tested values.[11][12] Urinary this compound is also remarkably resilient and can be stored frozen or lyophilized for months with minimal effect.[8]

Q5: How many freeze-thaw cycles can this compound samples tolerate?

Repeated freezing and thawing of samples should be avoided.[5][7] However, urinary this compound has been shown to be resistant to multiple 24-hour freeze-thaw cycles.[8] To be safe, it is best practice to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Q6: Does hemolysis affect this compound measurement?

While the provided search results do not offer specific quantitative data on the effect of hemolysis on this compound assays, hemolysis is a common pre-analytical error that affects many biochemical tests by releasing intracellular components, including proteases, and causing spectral interference.[13][14] Some ELISA kits explicitly advise against using grossly hemolyzed samples.[5] Therefore, it is crucial to employ proper phlebotomy techniques to minimize the risk of hemolysis.

Q7: Are there any patient-related factors that can influence this compound levels?

Yes, several physiological and demographic factors can affect baseline this compound concentrations. Levels are known to increase with age.[15][16][17] While some studies report no significant sex dependence, others have found that gender, race, and Body Mass Index (BMI) can influence serum this compound levels.[15][17] Because this compound is cleared by the kidneys, impaired renal function can lead to elevated levels, which may not reflect immune activation status.[4][6][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound measurement, particularly with ELISA, a frequently used method.[1]

Q1: My standard curve is poor or has a low R² value. What should I do?

A poor standard curve can result from several issues.

  • Pipetting Errors: Ensure accurate and consistent pipetting. Use calibrated micropipettes and change tips for each standard, control, and sample.[18]

  • Improper Reagent Preparation: Double-check all calculations and ensure standards and reagents were diluted correctly according to the protocol.

  • Temperature: Allow all reagents and plates to reach room temperature for 15-20 minutes before starting the assay.[19]

  • Washing Steps: Inadequate washing can lead to high background noise. Ensure the plate washer is functioning correctly and that all wells are filled and emptied completely during each wash step.[18]

Q2: I'm seeing high variability between my duplicate/triplicate wells (high CV%). What is the cause?

High coefficient of variation (CV) between replicates compromises the reliability of your results.

  • Inadequate Mixing: Ensure thorough mixing of samples and reagents before pipetting them into the wells.[18]

  • Pipetting Inconsistency: Small variations in volume can lead to large differences in results. Pipette samples and reagents carefully and consistently.

  • Edge Effects: Temperature gradients across the plate during incubation can cause "edge effects," where wells on the outside of the plate behave differently than interior wells. To mitigate this, ensure the plate is sealed properly and incubated in a stable temperature environment, avoiding stacking plates.[19]

  • Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[19]

Q3: My results show weak or no signal. What went wrong?

A lack of signal can be frustrating. Here are some potential causes:

  • Expired Reagents: Check the expiration dates on all kit components. Do not use expired reagents.[19][20]

  • Incorrect Reagent Addition: Ensure all reagents were added in the correct order as specified by the protocol.

  • Omitted a Step: Review the protocol to ensure no steps, such as the addition of the detection antibody or substrate, were accidentally skipped.

  • Improper Storage: Verify that the kit and its components were stored at the recommended temperature (usually 2-8°C).[19]

Q4: The background signal is too high. How can I reduce it?

High background reduces the signal-to-noise ratio and can mask true results.

  • Insufficient Washing: This is a primary cause of high background. Increase the number of washes or the soaking time during wash steps.[19]

  • Incubation Times/Temperatures: Over-incubation or incubation at too high a temperature can lead to increased non-specific binding. Adhere strictly to the protocol's recommended times and temperatures.

  • Contaminated Reagents: Ensure buffers and other reagents are not contaminated. Use sterile technique when preparing and handling them.

Data Presentation: Impact of Pre-Analytical Variables

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Long-Term Stability of this compound in Cerebrospinal Fluid (CSF) at -80°C

AnalyteInitial Concentration (nmol/L)Concentration After 3 Years (nmol/L)Correlation (r)
This compound (n=10)Mean: 30 (SD: 18.4)Mean: 33 (SD: 19.1)>0.98

Data from a study on CSF samples stored for up to 11 years, re-tested after a 3-year interval.[11][12]

Table 2: Stability of Urinary this compound Under Simulated Field Conditions

TreatmentChange in this compound Concentration
LyophilisationNo significant change (100.6 ± 2.0% of control)
Long-term Freezing (8 months)No significant increase (105.4 ± 3.9% of control)
Multiple Freeze-Thaw CyclesResistant to multiple 24-hour cycles
Soil/Faecal ContaminationNot affected
Room Temperature StorageStable for long periods with a biocidal preservative

Based on experiments simulating common field collection issues.[8]

Experimental Protocols

Protocol 1: General Method for Serum/Plasma Collection and Processing

  • Collection:

    • For Serum: Draw blood into a serum separator tube (SST) or a red-top tube.[6]

    • For Plasma: Draw blood into an EDTA-containing tube.[3]

  • Light Protection: Immediately after collection, wrap the tube in aluminum foil or use an amber tube to protect it from light.[6][9]

  • Clotting (Serum Only): Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifugation: Centrifuge the sample at approximately 1000-2000 x g for 15 minutes at room temperature to separate serum/plasma from blood cells.[5]

  • Aliquoting: Carefully transfer the supernatant (serum or plasma) into a new, clearly labeled, light-protected tube. Avoid disturbing the cell layer.

  • Storage:

    • For immediate analysis (within a few hours), store at 2-8°C.

    • For short-term storage (up to 72 hours), samples can be refrigerated.[6]

    • For long-term storage, freeze at -20°C or preferably -80°C.[5][11] Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Generic Competitive ELISA for this compound Measurement

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying this compound.[7]

  • Preparation: Bring all reagents, samples, and the microtiter plate to room temperature before use.

  • Standard/Sample Addition: Pipette standards, controls, and samples into the appropriate wells of the this compound antibody-coated microtiter plate.[5]

  • Enzyme Conjugate Addition: Add the this compound-enzyme conjugate to each well. This will compete with the this compound in the sample for binding to the immobilized antibody.[5][7]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at room temperature).[5]

  • Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer. This removes any unbound substances.

  • Substrate Addition: Add the chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development.[5][7]

  • Incubation: Incubate the plate in the dark for a specified period to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well. This terminates the enzymatic reaction and stabilizes the color.[5][7]

  • Reading: Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).[5] The intensity of the color is inversely proportional to the amount of this compound in the sample.[5][7]

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the this compound concentration in the unknown samples.[5]

Visualizations

dot

Neopterin_Pathway cluster_cell Macrophage / Monocyte cluster_stimulus Immune Stimulus GTP Guanosine Triphosphate (GTP) GCH1 GTP Cyclohydrolase I (Rate-Limiting Enzyme) GTP->GCH1 DHNP 7,8-Dihydrothis compound GCH1->DHNP Oxidation Non-enzymatic Oxidation DHNP->Oxidation This compound This compound (Stable End Product) Oxidation->this compound IFNg Interferon-gamma (IFN-γ) (from T-cells) IFNg->GCH1 Induces

Caption: IFN-γ stimulates macrophages to produce this compound from GTP.

dot

Preanalytical_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Initial Processing cluster_handling 3. Aliquoting & Storage Collect Venipuncture Protect Protect from Light (Amber Tube / Foil) Collect->Protect Clot Allow Clotting (Serum) (30-60 min) Protect->Clot Centrifuge Centrifuge (1000-2000 x g, 15 min) Clot->Centrifuge Aliquot Aliquot Supernatant Centrifuge->Aliquot Storage Store Sample Short-term: 2-8°C Long-term: -20°C / -80°C Aliquot->Storage Analysis 4. Analysis (e.g., ELISA) Storage->Analysis

Caption: Recommended workflow for this compound sample handling.

dot

Troubleshooting_Tree Start Unexpected ELISA Result HighCV High CV between Replicates? Start->HighCV Check First NoSignal Weak or No Signal? HighCV->NoSignal No Pipetting Check Pipetting Technique Ensure Proper Mixing Check for Edge Effects HighCV->Pipetting Yes HighBG High Background? NoSignal->HighBG No Reagents Check Reagent Expiry & Storage Confirm All Steps Performed Verify Reagent Order NoSignal->Reagents Yes Washing Improve Washing Steps (Increase volume/soak time) Check Incubation Time/Temp Verify Reagent Purity HighBG->Washing Yes Rerun Address Issues & Rerun Assay HighBG->Rerun No, consult kit manufacturer Pipetting->Rerun Reagents->Rerun Washing->Rerun

Caption: Decision tree for troubleshooting common ELISA issues.

References

Neopterin sample stability in serum and urine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of neopterin in serum and urine samples during storage. Proper sample handling is crucial for accurate quantification of this important biomarker of cellular immune activation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound stability in serum and urine samples?

A1: The main factors influencing this compound stability are storage temperature, duration of storage, exposure to light, and the number of freeze-thaw cycles. This compound is sensitive to UV light and can degrade upon prolonged exposure.[1][2]

Q2: What are the recommended storage temperatures for long-term stability of this compound in serum and urine?

A2: For long-term storage, it is highly recommended to store both serum and urine samples at -80°C.[3][4][5][6] Storage at -20°C is also acceptable for extended periods.[7][8] Studies have shown that this compound in cerebrospinal fluid (CSF), a similar biological matrix to serum, is stable for up to 11 years at -80°C.[4][9] Similarly, urinary this compound is stable for up to 10 years at -80°C.[3]

Q3: How stable is this compound at room temperature or refrigerated conditions?

A3: this compound in unprocessed blood (for serum collection) has been shown to be stable for up to 24 hours at both room temperature (20-25°C) and refrigerated temperatures (4-8°C) before centrifugation.[10] However, for separated serum and urine, prolonged storage at these temperatures is not recommended. If analysis cannot be performed the same day, samples should be refrigerated at +4°C for short-term storage (up to 24 hours) or preferably frozen.[6][8]

Q4: How do freeze-thaw cycles affect this compound concentrations?

A4: this compound is generally considered robust to a limited number of freeze-thaw cycles.[9] However, repeated freeze-thaw cycles should be avoided as a best practice to maintain sample integrity. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q5: Is it necessary to protect this compound samples from light?

A5: Yes, it is crucial to protect both serum and urine samples from light, especially UV light, to prevent photodegradation of this compound.[1][2] Samples should be stored in amber tubes or wrapped in aluminum foil.

Q6: Is there a difference in the stability of this compound in serum versus urine?

A6: Both serum and urine are suitable matrices for this compound measurement, and this compound is considered stable in both when handled and stored correctly.[11][12][13] The choice between serum and urine often depends on the clinical context and the preference for non-invasive collection methods (urine).[13] It is important to note that renal function can influence the correlation between serum and urine this compound levels.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected this compound values Sample degradation due to improper storage (e.g., prolonged exposure to room temperature or light).Review sample handling and storage protocols. Ensure samples are promptly processed and stored at recommended temperatures, protected from light.
Multiple freeze-thaw cycles.Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample.
Inconsistent results between replicates Non-homogenous sample after thawing.Ensure complete thawing and proper mixing of the sample by gentle vortexing before analysis.
Contamination of the sample.Follow proper aseptic techniques during sample collection and handling.
High variability between different samples from the same patient collected at different times Differences in sample collection and initial processing times.Standardize the protocol for sample collection, processing, and storage across all time points.
Biological variation.Consider the timing of sample collection, as some studies suggest a potential for diurnal variation in urinary this compound.[2]

Data on this compound Stability

The following tables summarize the stability of this compound in serum and urine under different storage conditions based on available literature.

Table 1: this compound Stability in Serum

Storage TemperatureDurationStabilityReference
Room Temperature (20-25°C)Up to 24 hours (unprocessed blood)Stable[10]
Refrigerated (4-8°C)Up to 24 hours (unprocessed blood)Stable[10]
-20°C72 hoursStable[6]
-80°CIndefinitelyStable[6]
Daylight ExposureNot specifiedDegradation observed[1]

Table 2: this compound Stability in Urine

Storage TemperatureDurationStabilityReference
Room Temperature (~20°C)24 hoursStable[8]
Refrigerated (4°C)Up to 2 daysStable if protected from light[8]
-20°CAt least 2 daysNo significant degradation[8]
-80°CUp to 10 yearsNo degradation observed[3]

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the long-term stability of this compound in serum or urine.

  • Sample Collection and Processing:

    • Collect blood or urine samples from healthy volunteers or patients.

    • For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes.

    • For urine, centrifuge at 500 x g for 10 minutes to remove cellular debris.

    • Pool the serum or urine to ensure homogeneity for the study.

  • Aliquoting and Baseline Measurement:

    • Divide the pooled sample into multiple small aliquots in light-protected tubes (e.g., amber cryovials).

    • Analyze a set of aliquots immediately to establish the baseline (T=0) this compound concentration.

  • Storage:

    • Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year, etc.), retrieve a set of aliquots from each storage temperature.

    • Allow the samples to thaw completely at room temperature, and mix gently.

    • Analyze the this compound concentration using a validated method (e.g., ELISA or HPLC).

  • Data Analysis:

    • Compare the this compound concentrations at each time point to the baseline measurement.

    • Calculate the percentage change from baseline to determine the stability.

Protocol for Freeze-Thaw Stability Assessment of this compound
  • Sample Preparation:

    • Use a pooled serum or urine sample.

    • Establish the baseline this compound concentration from an unfrozen aliquot.

  • Freeze-Thaw Cycles:

    • Freeze a set of aliquots at -20°C or -80°C for at least 24 hours.

    • Thaw the aliquots completely at room temperature. This constitutes one freeze-thaw cycle.

    • After thawing, take a small volume for analysis and refreeze the remaining sample.

    • Repeat this process for a predetermined number of cycles (e.g., 3-5 cycles).

  • Analysis:

    • Measure the this compound concentration after each freeze-thaw cycle.

  • Data Analysis:

    • Compare the this compound concentrations after each cycle to the baseline concentration to assess the impact of freeze-thaw events.

Visualizations

experimental_workflow_long_term_stability cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Blood/Urine Process Process to Serum/Urine Collect->Process Pool Pool Samples Process->Pool Aliquots Create Aliquots Pool->Aliquots Store_neg20 Store at -20°C Aliquots->Store_neg20 Store_neg80 Store at -80°C Aliquots->Store_neg80 Baseline Baseline Analysis (T=0) Aliquots->Baseline Timepoints Analyze at Time Points Store_neg20->Timepoints Store_neg80->Timepoints Compare Compare to Baseline Baseline->Compare Timepoints->Compare

Caption: Workflow for Long-Term this compound Stability Testing.

experimental_workflow_freeze_thaw start Start with Pooled Sample baseline Measure Baseline this compound start->baseline freeze1 Freeze (-20°C / -80°C) baseline->freeze1 end Compare all cycles to baseline baseline->end thaw1 Thaw freeze1->thaw1 analyze1 Analyze after Cycle 1 thaw1->analyze1 freeze2 Freeze analyze1->freeze2 analyze1->end thaw2 Thaw freeze2->thaw2 analyze2 Analyze after Cycle 2 thaw2->analyze2 freeze_n ... Subsequent Cycles ... analyze2->freeze_n analyze2->end freeze_n->end

Caption: Workflow for Freeze-Thaw Cycle Stability Assessment.

References

Technical Support Center: Minimizing Interference in Neopterin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in neopterin immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound immunoassays?

A1: The most common sources of interference in this compound immunoassays are endogenous substances in the sample matrix. These include hemoglobin from hemolyzed samples, lipids in lipemic samples, and bilirubin (B190676) in icteric samples.[1] Other potential issues include cross-reactivity with structurally similar molecules, the presence of heterophilic antibodies, and improper sample handling.[2][3]

Q2: My assay is showing high background. What are the likely causes and solutions?

A2: High background in an ELISA can stem from several factors, including insufficient washing, non-specific binding of antibodies, or problems with the substrate.

  • Insufficient Washing: Residual unbound antibodies or enzyme conjugates can lead to a high background signal.[4] Ensure adequate washing between each step.

  • Non-Specific Binding: The primary or secondary antibody may be binding non-specifically to the plate. Optimizing the blocking step by increasing incubation time or changing the blocking agent can help.

  • Substrate Issues: The substrate may be contaminated or have deteriorated.[4] Use fresh, colorless substrate for each assay.

Q3: I am observing a weak or no signal in my assay. What should I check?

A3: A weak or no signal can be due to problems with reagents, incubation times, or the sample itself.

  • Reagent Problems: Ensure all reagents are prepared correctly, are not expired, and have been brought to room temperature before use.[5]

  • Incorrect Incubation: Incubation times that are too short can lead to a weak signal.[6] Adhere to the incubation times specified in the assay protocol.

  • Sample Concentration: The this compound concentration in your sample may be below the detection limit of the assay.

Q4: My replicate wells show poor precision. What could be causing this variability?

A4: Poor precision between replicate wells is often due to procedural inconsistencies.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.[7] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inadequate Washing: Inconsistent washing across the plate can result in variable results.[8] Automated plate washers can improve consistency.

  • Plate Reader Issues: A malfunctioning plate reader can also be a source of imprecision.[8]

Troubleshooting Guides

Issue 1: Suspected Interference from Sample Matrix

If you suspect that components in your sample matrix (e.g., serum, plasma) are interfering with the assay, you can perform a spike and recovery experiment and a linearity of dilution assessment.

This experiment helps determine if the sample matrix is inhibiting or enhancing the detection of this compound. An acceptable recovery range is typically 80-120%.[9][10][11]

Experimental Protocol:

  • Prepare Samples: You will need three sets of samples:

    • Neat Sample: The biological sample without any added this compound.

    • Spiked Sample: The biological sample with a known concentration of this compound added.

    • Control Spike: The assay buffer with the same known concentration of this compound added.

  • Assay: Run all three samples in the this compound immunoassay according to the kit protocol.

  • Calculate Percent Recovery: Use the following formula:

This test assesses whether the sample can be diluted to a point where the interference is minimized while still allowing for accurate measurement of this compound.

Experimental Protocol:

  • Prepare a Dilution Series: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Assay: Measure the this compound concentration in each dilution.

  • Analyze Results: Multiply the measured concentration of each dilution by its dilution factor. The calculated concentrations should be consistent across the dilution series. A significant deviation from the expected values indicates the presence of matrix effects.

Some assay kits provide information on the tolerance to common interfering substances.

Interfering SubstanceConcentration with No Significant Interference
Hemoglobin35 mg/dL
Bilirubin2.25 mg/dL
Triglycerides125 mg/dL

Table based on data from a commercially available this compound ELISA kit.[12]

If your samples exceed these levels, sample dilution may be necessary.

Issue 2: Suspected Cross-Reactivity

Cross-reactivity occurs when the assay antibodies bind to molecules structurally similar to this compound, leading to falsely elevated results. The specificity of the anti-neopterin antiserum is crucial.

The cross-reactivity of an immunoassay is determined by testing the response of the assay to potentially cross-reacting substances. The results are typically expressed as a percentage of the reactivity of the target analyte.

Pterin DerivativePercent Cross-Reactivity (%)
This compound100
Biopterin0.002

This table shows the high specificity of an anti-neopterin antiserum, with minimal cross-reactivity to the closely related biopterin.[13]

Experimental Workflows and Signaling Pathways

Interference_Troubleshooting_Workflow Troubleshooting Workflow for this compound Immunoassay Interference start Inaccurate or Inconsistent Results check_procedure Review Assay Protocol and Technique (Pipetting, Washing, Incubation) start->check_procedure spike_recovery Perform Spike and Recovery Experiment check_procedure->spike_recovery recovery_check Is Recovery within 80-120%? spike_recovery->recovery_check linearity Perform Linearity of Dilution recovery_check->linearity Yes contact_support Contact Technical Support recovery_check->contact_support No linearity_check Is Dilution Linear? linearity->linearity_check dilute_sample Dilute Sample and Re-assay linearity_check->dilute_sample No valid_results Results are Valid linearity_check->valid_results Yes dilute_sample->linearity

Caption: A logical workflow for troubleshooting interference issues in this compound immunoassays.

Neopterin_Signaling_Pathway This compound Production Pathway ifn_gamma Interferon-gamma (IFN-γ) macrophage Macrophage / Monocyte ifn_gamma->macrophage Stimulates gtpch1 GTP-cyclohydrolase I macrophage->gtpch1 Induces gtp Guanosine Triphosphate (GTP) gtp->gtpch1 Substrate dihydrothis compound 7,8-Dihydrothis compound Triphosphate gtpch1->dihydrothis compound Converts to This compound This compound dihydrothis compound->this compound Further processed to

Caption: The signaling pathway showing the production of this compound upon immune stimulation.

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound start Start add_sample Add Sample (containing this compound) and this compound-Enzyme Conjugate start->add_sample add_antiserum Add Anti-Neopterin Antiserum add_sample->add_antiserum incubate1 Incubate (Competition for Antibody Binding) add_antiserum->incubate1 wash1 Wash to Remove Unbound Reagents incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_od Read Optical Density (OD) add_stop->read_od end End read_od->end

Caption: A step-by-step workflow of a competitive ELISA for this compound quantification.

References

Improving the signal-to-noise ratio in neopterin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio during neopterin detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection, and which one should I choose?

A1: The three primary methods for this compound detection are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Radioimmunoassay (RIA).

  • ELISA: This is often the most reliable and robust method for quantifying this compound in complex biological samples like serum, plasma, and urine. It offers high sensitivity and is well-suited for processing a large number of samples.

  • HPLC with Fluorescence Detection: This method is also highly sensitive and robust. It is considered a gold standard for this compound determination. However, detecting this compound in serum can be challenging due to the presence of other proteins.[1]

  • RIA: While a suitable method, the use of radioisotopes is becoming less common in research and diagnostics.[2]

The choice of method depends on the sample type, required sensitivity, available equipment, and throughput needs. For most applications, a commercially available this compound ELISA kit provides a good balance of sensitivity, reliability, and ease of use.

Q2: How should I collect and store my samples to ensure this compound stability?

A2: Proper sample collection and storage are critical for accurate this compound measurement. This compound itself is relatively stable, but its precursor, 7,8-dihydrothis compound, is not and can be non-enzymatically oxidized to this compound, leading to falsely elevated results.

  • Sample Types: this compound can be measured in various body fluids, including serum, plasma (EDTA), urine, and cerebrospinal fluid (CSF).[2]

  • Light Sensitivity: this compound is light-sensitive. Therefore, samples should be protected from light during collection and storage.[3]

  • Storage Temperature: For long-term storage, samples should be kept at -80°C. Studies have shown that this compound in CSF is stable for up to 11 years at -80°C.[4][5][6] For short-term storage, +4°C is acceptable for urine samples if analyzed within two days.[7] Avoid repeated freeze-thaw cycles.[2]

  • Urine Samples: Urine samples should be centrifuged to remove any particulate matter. It is recommended to dilute urine samples (e.g., 1:100 with distilled water) before analysis.[7]

Q3: What is the biological significance of measuring this compound?

A3: this compound is a biomarker for the activation of the cellular immune system. It is produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is released by activated T-lymphocytes. Elevated this compound levels are associated with various conditions involving a cell-mediated immune response, including viral and bacterial infections, autoimmune diseases, and cancer.

Signaling Pathway of this compound Biosynthesis

The production of this compound is initiated by the activation of T-helper 1 (Th1) cells, which release IFN-γ. This cytokine then stimulates macrophages to produce this compound from guanosine (B1672433) triphosphate (GTP) via the enzyme GTP cyclohydrolase I.

Neopterin_Biosynthesis cluster_Th1 Th1 Cell Activation cluster_Macrophage Macrophage Th1 Activated Th1 Cell IFNy IFN-γ Th1->IFNy releases Macrophage Macrophage GCH1 GTP Cyclohydrolase I GTP GTP GTP->GCH1 catalyzes DHNP 7,8-Dihydrothis compound Triphosphate GCH1->DHNP catalyzes This compound This compound DHNP->this compound spontaneous oxidation IFNy->Macrophage stimulates

Caption: this compound biosynthesis pathway induced by IFN-γ in macrophages.

Troubleshooting Guides

This compound ELISA: Improving Signal-to-Noise Ratio

A common issue in competitive ELISAs for this compound is a high background signal, which can lead to a poor signal-to-noise ratio and inaccurate results.

ELISA_Workflow start Start add_samples Add Standards, Controls, & Samples to Wells start->add_samples add_conjugate Add this compound-HRP Conjugate add_samples->add_conjugate add_antiserum Add this compound Antiserum add_conjugate->add_antiserum incubate1 Incubate (e.g., 90 min, RT) on Orbital Shaker add_antiserum->incubate1 wash1 Wash Plate (e.g., 4 times) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (e.g., 10 min, RT) in the Dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: A typical experimental workflow for a this compound competitive ELISA.

Potential Cause Recommended Solution
Inadequate Washing Increase the number of wash cycles from 3 to 5. Ensure complete aspiration of wash buffer after each step. A soak time of 30-60 seconds between washes can also be beneficial.[8][9]
Contaminated Reagents or Buffers Prepare fresh wash and assay buffers for each experiment. Ensure that the water used is of high purity.[2]
Suboptimal Antibody/Conjugate Concentration If using a self-developed assay, perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the this compound-enzyme conjugate. High concentrations can lead to increased non-specific binding.
Insufficient Blocking Optimize the blocking buffer by increasing its concentration or trying different blocking agents (e.g., BSA, casein). Adding a non-ionic detergent like Tween-20 to the blocking and wash buffers can also help reduce non-specific binding.[2]
Cross-reactivity Ensure the use of highly specific antibodies. If cross-reactivity is suspected, try an antibody that recognizes a different epitope of this compound.[2]
Prolonged Incubation or High Temperature Adhere strictly to the incubation times and temperatures specified in the kit protocol. Over-incubation can increase background signal.[10]
Sample Matrix Effects Dilute samples further in the provided assay buffer to minimize interference from other components in the sample matrix.[11]
Light Exposure of Substrate The TMB substrate is light-sensitive. Protect it from light during storage and incubation to prevent premature color development.[12]

Quantitative Impact of Washing Steps on Signal-to-Noise Ratio (Illustrative)

Number of Wash Cycles Average Background OD Average Signal OD (0 nmol/L Standard) Signal-to-Noise Ratio (Signal/Background)
20.2501.8007.2
30.1501.75011.7
40.1001.72517.3
50.0951.70017.9
60.0921.65017.9

Note: This table provides illustrative data. The optimal number of washes should be determined empirically for your specific assay. Increasing the number of washes generally reduces background, but excessive washing can also decrease the specific signal.[13]

This compound HPLC: Improving Signal-to-Noise Ratio

For HPLC with fluorescence detection, a stable baseline and well-defined peaks are crucial for a good signal-to-noise ratio.

HPLC_Workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation with TCA) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant injection Inject Sample into HPLC System supernatant->injection separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation detection Fluorescence Detection (Ex: 353 nm, Em: 438 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis end End analysis->end

Caption: A general workflow for the analysis of this compound by HPLC with fluorescence detection.

Problem Potential Cause Recommended Solution
Baseline Drift Mobile phase composition change or contamination. Column contamination. Detector lamp aging.Prepare fresh mobile phase daily and ensure proper degassing. Flush the column with a strong solvent. Replace the detector lamp if its intensity has decreased significantly.[14]
Peak Tailing or Broadening Column degradation or contamination. Sample overload. Incompatible sample solvent.Replace or clean the column. Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase.[14]
Noisy Baseline or Spikes Air bubbles in the system. Contaminated detector flow cell. Electrical interference.Degas the mobile phase and purge the pump. Flush the flow cell with a strong, miscible solvent. Ensure proper grounding of the HPLC system.[15]
Loss of Sensitivity Detector lamp failure. Contaminated flow cell. Leak in the system.Replace the detector lamp. Clean the flow cell. Check all fittings for leaks.[14][16]

Detailed HPLC Methodologies for this compound Detection

Method 1: Serum this compound Analysis [4]

Parameter Condition
Sample Preparation Protein precipitation with trichloroacetic acid (TCA).
Column C18 reversed-phase column.
Mobile Phase Isocratic elution with water-acetonitrile (99:1).
Flow Rate 1.5 mL/min.
Detection Fluorescence (Excitation: 353 nm, Emission: 438 nm).
Retention Time Approximately 4 minutes.

Method 2: Urine this compound Analysis [7][17]

Parameter Condition
Sample Preparation Dilution of urine with distilled water (e.g., 1:100).
Column Ace C18 column (250 x 4.6 mm i.d., 5 µm).
Mobile Phase 15 mM phosphate (B84403) buffer (pH 7) containing 2.5% methanol.
Flow Rate 1.0 mL/min.
Detection Fluorescence (Excitation: 353 nm, Emission: 438 nm).
Retention Time Approximately 6.2 minutes.

References

Strategies for reducing variability in neopterin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for neopterin assays. This resource is designed for researchers, scientists, and drug development professionals to help you reduce variability and troubleshoot common issues encountered during this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound is a pteridine (B1203161) molecule produced by human macrophages after stimulation by interferon-gamma (IFN-γ), which is primarily released by activated T-cells and Natural Killer (NK) cells.[1][2] Therefore, the concentration of this compound in body fluids like serum, plasma, urine, and cerebrospinal fluid (CSF) serves as a sensitive marker of cellular immune system activation.[3][4][5] Its measurement is a valuable tool for monitoring the clinical course of various diseases, including viral infections, autoimmune diseases, malignancies, and allograft rejection, as well as for assessing the efficacy of immunomodulatory therapies.[4][5][6]

Q2: Which assay method is most suitable for this compound quantification?

Several methods are available for this compound detection, including Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Radioimmunoassay (RIA).[1][7]

  • ELISA: This is often the most reliable and robust method for quantifying this compound in complex biological samples like serum, plasma, and urine due to its high sensitivity.[7] Competitive ELISAs are a common format for this compound measurement.[5]

  • HPLC: While also sensitive and robust, HPLC can be more challenging for serum samples due to the presence of numerous proteins and lower this compound concentrations.[7]

  • RIA: This method is also suitable, but the use of radioisotopes is becoming less common in research and diagnostics.[7]

For most applications, a validated ELISA kit is the recommended choice, providing results within a few hours.[7]

Q3: What are the main sources of variability in this compound assays?

Variability in this compound assays can be broadly categorized into three areas:

  • Pre-analytical Variability: This is a significant source of error and includes factors related to sample collection, handling, and storage.[8][9][10][11]

  • Analytical Variability: This arises during the assay procedure itself and can be divided into intra-assay (within-plate) and inter-assay (between-plate) variability.[12] Common causes include pipetting errors, inconsistent incubation times, and temperature fluctuations.[13][14][15]

  • Biological Variability: this compound levels can be influenced by factors such as age, gender, race, Body Mass Index (BMI), and percentage of body fat.[16] It's also important to consider the within-subject and between-subject biological variation when interpreting results.[17]

Troubleshooting Guide

High Background Signal

Issue: The optical density (OD) values of the blank or zero standard wells are unexpectedly high, which can mask the true signal from the samples.[13]

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound reagents.[13][18] Ensure the plate is tapped firmly on absorbent paper to remove residual wash buffer.[14]
Contamination of Reagents Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[19] Do not mix reagents from different kit lots.
Non-specific Antibody Binding Ensure that the blocking buffer is appropriate for the assay and that the blocking step is performed for the recommended duration to prevent non-specific binding of antibodies to the plate.[13][18]
Substrate Solution Issues Protect the TMB substrate from light. If the substrate solution has turned blue before use, it is contaminated and should be discarded.
Weak or No Signal

Issue: The OD values for the standards and samples are very low or indistinguishable from the blank.[18]

Possible Cause Recommended Solution
Improper Reagent Preparation or Storage Ensure all reagents are brought to room temperature before use.[14] Verify that reagents have not expired and have been stored at the recommended temperature (typically 2-8°C).[5][14] Reconstitute lyophilized standards and controls accurately according to the kit protocol.
Incorrect Assay Procedure Double-check that all reagents were added in the correct order and volume.[14] Adhere strictly to the specified incubation times and temperatures.[13]
Degraded Analyte This compound is sensitive to light. Protect samples from direct light during collection and processing.[1][20] Repeated freeze-thaw cycles can also degrade the analyte.[21]
Inactive Enzyme Conjugate Ensure the enzyme conjugate has been stored correctly and has not been subjected to repeated temperature fluctuations.
High Inter-Assay or Intra-Assay Variability

Issue: There are significant differences in results for the same sample run on different plates (inter-assay) or in different wells of the same plate (intra-assay).[12][22]

Possible Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use a consistent pipetting technique, ensuring no air bubbles are introduced.[14][15] For adding reagents to multiple wells, a multi-channel pipette can improve consistency.[13]
Temperature Gradients ("Edge Effects") Allow the plate to equilibrate to room temperature before adding reagents.[13] Use a plate sealer during incubations to prevent evaporation and ensure uniform temperature distribution.[14] Avoid stacking plates during incubation.[14]
Variable Incubation Times Be consistent with the timing of each step for all wells and plates.
Improper Mixing Gently swirl all reagents and samples before use to ensure homogeneity.[5]

Experimental Protocols

Protocol 1: Sample Collection and Handling to Minimize Pre-analytical Variability
  • Sample Type: Serum, plasma (EDTA), urine, or CSF can be used.[3][19][21]

  • Collection:

    • Blood (for Serum/Plasma): Collect blood via standard venipuncture. For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation. For plasma, use collection tubes containing EDTA.

    • Urine: Collect a mid-stream urine sample.

    • CSF: Collect CSF via lumbar puncture.[23] The sample should be collected on ice and sent to the lab immediately.[3][23]

  • Processing:

    • Centrifuge samples as soon as possible after collection to separate cells and other debris. For blood contaminated CSF, centrifugation should occur immediately, prior to freezing.[3]

    • After centrifugation, transfer the clear supernatant to a clean, labeled tube.[3][19]

  • Storage:

    • Protect samples from light at all times.[1][20]

    • For short-term storage, samples can be kept at 2-8°C.

    • For long-term storage, aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[19][21] Studies have shown that this compound in CSF is stable for up to 11 years when stored at -80°C.[8][9]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to an increase in measured this compound levels.[21]

Protocol 2: Standard Competitive ELISA Procedure for this compound

This is a generalized protocol based on a competitive ELISA principle.[5] Always refer to the specific manufacturer's instructions for your kit.

  • Preparation: Bring all reagents and samples to room temperature (18-25°C).[5] Dilute wash buffer and prepare standards and controls as instructed in the kit manual. If using urine samples, they typically require dilution with the assay buffer.[21]

  • Sample/Standard Addition: Pipette 20 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[5]

  • Enzyme Conjugate Addition: Add 100 µL of the enzyme-labeled this compound (Enzyme Conjugate) to each well.[5]

  • Antiserum Addition: Add 50 µL of the this compound Antiserum to each well.[5]

  • Incubation: Cover the plate with an adhesive foil and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm) in the dark.[5]

  • Washing: Discard the incubation solution and wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[5] After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well.

  • Second Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark. A color change will occur.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[19]

  • OD Measurement: Read the absorbance of each well at 450 nm using a microplate reader, preferably within 10 minutes of adding the Stop Solution.[19] If available, use a correction wavelength of 570 nm or 630 nm.[19]

  • Calculation: The concentration of this compound is inversely proportional to the color intensity.[5] Calculate the this compound concentration of the samples by referring to the standard curve generated from the standards.

Data Presentation

Table 1: Effects of Pre-analytical Factors on this compound Stability in Urine

Condition Effect on this compound Levels Reference
Multiple Freeze-Thaw Cycles (1-5 times) Increase in measured this compound levels.[21]
Storage at Room Temperature (4 hours) Decrease of approximately 20%.[21]
Exposure to Sunlight Degradation of this compound.[21]
Long-term Storage at -20°C (up to 2 years) No significant effect on this compound levels.[21]

Table 2: Acceptable Coefficients of Variation (CV) for Immunoassays

Type of Variability Acceptable %CV Reference
Intra-Assay < 10%[12]
Inter-Assay < 15%[12]

Visualizations

Neopterin_Signaling_Pathway T_Cell Activated T-Cell / NK Cell IFN_gamma Interferon-gamma (IFN-γ) T_Cell->IFN_gamma releases Macrophage Macrophage IFN_gamma->Macrophage stimulates GTP Guanosine Triphosphate (GTP) Macrophage->GTP upregulates conversion of Release Release into Circulation Macrophage->Release This compound This compound GTP->this compound is converted to

Caption: this compound production is initiated by IFN-γ from activated T-cells.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition prep_reagents Bring Reagents to RT prep_samples Prepare Samples & Standards prep_reagents->prep_samples add_samples Add Samples/Standards to Plate prep_samples->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate add_antiserum Add Antiserum add_conjugate->add_antiserum incubate1 Incubate (90 min, RT) add_antiserum->incubate1 wash Wash Plate (4x) incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate (10-15 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate calculate Calculate Concentrations read_plate->calculate

Caption: A typical workflow for a competitive this compound ELISA.

Troubleshooting_Logic start Unexpected Results? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No check_washing Review Washing Protocol high_bg->check_washing high_var High Variability? low_signal->high_var No check_reagents Check Reagent Prep/Storage low_signal->check_reagents Yes check_pipetting Verify Pipetting Technique high_var->check_pipetting Yes check_samples Assess Sample Integrity check_reagents->check_samples check_temp Ensure Uniform Temperature check_pipetting->check_temp

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Navigating Neopterin Nuances: A Guide to Freeze-Thaw Cycle Effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical resource for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on neopterin concentration, providing troubleshooting guidance and frequently asked questions for robust and reliable experimental results.

This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system, particularly T-helper cell 1 (Th1) mediated immunity. Its concentration in biological fluids such as serum, plasma, cerebrospinal fluid (CSF), and urine is a valuable tool in various research and clinical settings. However, the pre-analytical handling of samples, specifically repeated freeze-thaw cycles, can introduce variability and potentially compromise the integrity of experimental data. This guide provides a comprehensive overview of the effects of freeze-thaw cycles on this compound concentrations, detailed experimental protocols, and troubleshooting advice to ensure the accuracy and reproducibility of your results.

The Impact of Freeze-Thaw Cycles on this compound Stability: A Quantitative Overview

While this compound is generally considered a stable molecule, repeated freezing and thawing can influence its measured concentration. The extent of this effect can vary depending on the biological matrix, the number of cycles, and storage conditions.

A study on the stability of urinary this compound in non-human primates provides valuable quantitative insights into the potential effects of freeze-thaw cycles. The following table summarizes the percentage change in urinary this compound concentrations after repeated freeze-thaw cycles in bonobos and chimpanzees. It is important to note that while this data is from urine samples of non-human primates, it offers a crucial indication of the potential for variability in human samples and underscores the importance of standardized sample handling.

Number of Freeze-Thaw CyclesMean Percentage Change in this compound (Bonobos)Mean Percentage Change in this compound (Chimpanzees)
1+20%+45%
2+5%+35%
3+20%+30%
4+20%+40%
5+20%+35%

Data adapted from a study on urinary this compound stability in bonobos and chimpanzees, highlighting a general trend of increased concentrations with repeated freeze-thaw cycles.[1]

Long-term studies on human cerebrospinal fluid (CSF) have demonstrated that this compound is a stable biomarker, even after storage for up to 11 years at -80°C, and is resistant to a limited number of freeze-thaw cycles.[2] However, the quantitative data from the primate study suggests that frequent freeze-thaw events should be avoided to maintain sample integrity, especially in matrices other than CSF where stability data is less robust.

Experimental Protocols for this compound Measurement

Accurate measurement of this compound is critical for reliable data. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

This compound Measurement by ELISA: A Step-by-Step Guide

Principle: Competitive ELISA is a common method for this compound quantification. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated wells. The amount of enzyme-labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

Materials:

  • This compound ELISA kit (containing microplate, standards, controls, enzyme conjugate, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Plate washer (optional)

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use. Dilute wash buffer concentrate as instructed in the kit manual.

  • Standard and Sample Addition: Pipette standards, controls, and samples into the appropriate wells of the microplate.

  • Enzyme Conjugate Addition: Add the enzyme-labeled this compound to each well.

  • Incubation: Incubate the plate as per the kit's instructions, typically at room temperature with gentle shaking.

  • Washing: After incubation, wash the wells multiple times with the diluted wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. A color change will occur.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change, typically from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the this compound concentration of the samples by comparing their absorbance to the standard curve generated from the standards.

This compound Measurement by HPLC: A Methodological Overview

Principle: HPLC separates this compound from other components in the sample based on its physicochemical properties. The separated this compound is then detected and quantified, often by fluorescence detection due to its native fluorescence.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • This compound standard

  • Sample preparation reagents (e.g., for protein precipitation)

Procedure:

  • Sample Preparation: Precipitate proteins from serum or plasma samples using an appropriate agent (e.g., trichloroacetic acid). Centrifuge to obtain a clear supernatant.

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase.

  • Injection: Inject a specific volume of the prepared sample or standard onto the column.

  • Separation: Elute the column with the mobile phase at a constant flow rate.

  • Detection: Detect the eluting this compound using a fluorescence detector (excitation wavelength ~353 nm, emission wavelength ~438 nm).

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area or height to that of the this compound standard.

Troubleshooting Guide for this compound Assays

Problem Possible Cause Recommended Solution
High Variability Between Replicates Inconsistent pipetting technique.Ensure proper pipette calibration and consistent technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously.
Cross-contamination between wells.Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.
Incomplete mixing of reagents.Gently mix all reagents before use.
Low or No Signal (ELISA) Incorrect reagent addition or omission of a step.Carefully review the protocol and ensure all steps are followed in the correct order.
Inactive reagents (e.g., expired kit, improper storage).Check the expiration dates of all reagents and ensure they have been stored correctly.
Insufficient incubation times or incorrect temperature.Adhere strictly to the incubation times and temperatures specified in the protocol.
High Background (ELISA) Insufficient washing.Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells.
Contaminated reagents or buffers.Use fresh, high-quality reagents and buffers.
Inconsistent Peak Retention Times (HPLC) Changes in mobile phase composition or flow rate.Prepare fresh mobile phase daily and ensure the pump is delivering a consistent flow rate.
Column degradation.Replace the column if it shows signs of deterioration (e.g., high backpressure, poor peak shape).
Poor Peak Shape (HPLC) Sample overload.Dilute the sample and re-inject.
Inappropriate mobile phase.Optimize the mobile phase composition to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: How many times can I freeze and thaw my serum/plasma samples before this compound concentration is significantly affected?

A1: Based on available data, it is strongly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after the initial processing to avoid repeated thawing of the entire sample. While this compound is relatively stable, studies on other biomarkers have shown significant changes after as few as two to three freeze-thaw cycles. The provided data on urinary this compound in primates indicates that even a single freeze-thaw cycle can lead to a notable increase in measured concentration.[1] For critical experiments, it is best to use a fresh aliquot that has not been previously thawed.

Q2: What is the optimal storage temperature for long-term stability of this compound in serum and plasma?

A2: For long-term storage, it is recommended to store serum and plasma samples at -80°C. Studies on CSF have shown excellent stability of this compound at this temperature for over a decade.[2] While -20°C may be suitable for shorter periods, -80°C provides greater assurance of long-term stability.

Q3: Can I use hemolyzed samples for this compound measurement?

A3: It is generally not recommended to use hemolyzed samples for this compound analysis. Hemolysis can interfere with both ELISA and HPLC measurements, leading to inaccurate results. It is best to use clear, non-hemolyzed serum or plasma.

Q4: My this compound concentrations seem to be consistently higher than expected. What could be the cause?

A4: Several factors could contribute to unexpectedly high this compound levels. In the context of this guide, repeated freeze-thaw cycles of your samples could be a significant factor, as evidence suggests this can lead to an increase in measured concentrations.[1] Other potential causes include issues with the standard curve, improper sample dilution, or a problem with the assay reagents. Refer to the troubleshooting guide for more specific solutions.

Q5: What is the biological reason for the change in this compound concentration after freeze-thaw cycles?

A5: The exact mechanism for the observed increase in this compound concentration after freeze-thaw cycles is not fully elucidated. One hypothesis is that the physical stress of freezing and thawing could lead to the release of this compound that was previously bound to other molecules or cellular debris within the sample, making it more accessible for detection by the assay.

Visualizing the this compound Biosynthesis Pathway and Experimental Workflow

To further aid in understanding the biological context and proper handling of samples for this compound analysis, the following diagrams have been created.

Neopterin_Biosynthesis_Pathway cluster_macrophage Macrophage/Dendritic Cell GTP Guanosine Triphosphate (GTP) GTPCH1 GTP Cyclohydrolase I GTP->GTPCH1 Dihydroneopterin_TP 7,8-Dihydrothis compound Triphosphate GTPCH1->Dihydroneopterin_TP Phosphatases Phosphatases Dihydroneopterin_TP->Phosphatases Dihydrothis compound 7,8-Dihydrothis compound Phosphatases->Dihydrothis compound Oxidation Oxidation Dihydrothis compound->Oxidation This compound This compound Oxidation->this compound IFNy Interferon-gamma (IFN-γ) IFNy->GTPCH1 Induces

Caption: this compound biosynthesis pathway in macrophages.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis cluster_avoid Avoid Collect Collect Blood Sample Centrifuge Centrifuge to Separate Serum/Plasma Collect->Centrifuge Aliquot Aliquot into Multiple Tubes Centrifuge->Aliquot Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw ONE Aliquot per Assay Store->Thaw Analyze Perform this compound Assay (ELISA or HPLC) Thaw->Analyze Repeat_FT Repeated Freeze-Thaw of the Same Aliquot

Caption: Recommended experimental workflow for this compound analysis.

References

Quality control measures for reliable neopterin testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reliable neopterin testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and best practices for this compound measurement assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound testing, providing potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why am I seeing no peak or a very weak this compound peak in my HPLC chromatogram?

A1: This issue can stem from several factors related to sample integrity, standard preparation, or the HPLC system itself.

  • Sample Degradation: this compound is sensitive to light. Ensure samples have been protected from UV light and sunlight at all stages, including collection, storage, and processing.[1][2][3] If not properly protected, the analyte may have degraded.

  • Improper Sample Storage: Samples should be stored appropriately. For short-term storage, refrigeration at 2-8°C is acceptable.[4] For long-term storage, freezing at -20°C or -80°C is required.[2][5][6] Repeated freeze-thaw cycles should be avoided as they can lead to an increase in measured this compound levels.[7]

  • Standard Curve Issues: Your standards may have been prepared incorrectly or degraded. Prepare fresh standard solutions from a reliable stock.[8]

  • Incorrect Wavelengths: Verify that the fluorescence detector is set to the correct excitation and emission wavelengths for this compound (typically 353 nm for excitation and 438 nm for emission).[8][9][10]

  • Mobile Phase Problems: The mobile phase composition may be incorrect. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 15 mM, pH 7) with a small percentage of organic solvent like methanol (B129727) or acetonitrile.[8][9] Ensure the pH is correct and the buffer is properly prepared.

Q2: My this compound peak has a poor shape (e.g., tailing, fronting, or splitting). What should I do?

A2: Poor peak shape is often a sign of column or mobile phase issues.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent recommended by the manufacturer.

  • Column Degradation: The stationary phase of the C18 reversed-phase column may be degraded. If flushing does not resolve the issue, the column may need to be replaced.[9]

  • Mobile Phase pH: The pH of the mobile phase can affect peak shape. Ensure it is consistent and at the optimal level for your specific column and method.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. The dilution integrity should be validated to ensure accuracy.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) Issues

Q3: I am getting no signal or a very weak signal in my this compound ELISA.

A3: A weak or absent signal in an ELISA is a common problem with multiple potential causes.

  • Omission of a Reagent: Carefully review the protocol to ensure all reagents (e.g., primary antibody, conjugate, substrate) were added in the correct sequence.

  • Inactive Reagents: Check the expiration dates of the kit and its components. The enzyme conjugate or substrate may have lost activity. Store reagents at the recommended temperatures.

  • Insufficient Incubation Time: Ensure that all incubation steps were performed for the specified duration and at the correct temperature.[4]

  • Improper Washing: Inadequate washing between steps can leave interfering substances in the wells, while overly aggressive washing can remove the bound antibody-antigen complexes. Use an automated plate washer for consistency if possible.[4]

  • Incorrect Plate Reader Settings: Verify the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[4]

Q4: The background signal in my ELISA is too high.

A4: High background can obscure results and reduce the dynamic range of the assay.

  • Insufficient Washing: Residual unbound conjugate can lead to a high background. Ensure washing is thorough and that all wells are completely aspirated between washes.

  • Concentration of Reagents: The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to determine the optimal concentration.

  • Cross-Reactivity: The detection antibody might be cross-reacting with other components in the sample or blocking buffer. Run appropriate controls to test for this.

  • Extended Incubation: Over-incubation of the substrate can lead to high background. Adhere strictly to the recommended incubation time.

  • Contaminated Buffers: Use fresh, sterile buffers to avoid contamination.

Q5: I am observing high variability between my duplicate/triplicate wells.

A5: Poor precision can invalidate your results.

  • Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper technique. Change tips for each sample and reagent.[4][11]

  • Improper Mixing: Ensure all reagents and samples are thoroughly mixed before being added to the plate.[11]

  • Well-to-Well Contamination: Be careful to avoid splashing between wells during reagent addition and washing.

  • Plate Edge Effects: Inconsistent temperature across the plate during incubation can cause "edge effects." Avoid stacking plates and ensure uniform temperature distribution.[11]

Frequently Asked Questions (FAQs)

Q1: How should I collect and handle samples for this compound testing?

A1: Proper sample handling is critical for reliable results.

  • Sample Types: this compound can be measured in various body fluids, including serum, plasma (EDTA), urine, and cerebrospinal fluid (CSF).[3][5][12]

  • Light Protection: this compound is light-sensitive. All samples must be protected from direct sunlight and UV light during collection, transport, and storage.[1][3][13] Using amber tubes is recommended.[13]

  • Storage: For short-term storage (up to 24-72 hours), samples can be refrigerated at 2-8°C.[5][13] For long-term storage, samples should be aliquoted and frozen at -20°C or, ideally, -80°C.[2][5][6] Studies have shown this compound in CSF is stable for years when stored at -80°C.[6][14]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can affect this compound concentrations.[7]

  • Urine Samples: For urine, either spontaneous or 24-hour collections can be used. If using a 24-hour collection, the total volume should be recorded.[4] Urinary this compound levels are often normalized to creatinine (B1669602) concentrations to account for variations in urine dilution.[8][15]

Q2: What is the difference between measuring "this compound" and "total this compound"?

A2: In biological systems, this compound exists in both a reduced form (7,8-dihydrothis compound) and an oxidized form (this compound).

  • This compound: Standard assays typically measure only the oxidized, stable, and naturally fluorescent form.[16]

  • 7,8-dihydrothis compound (B1664191): This is the primary form produced by macrophages upon stimulation by interferon-gamma (IFN-γ).[16] It is a potent antioxidant but is unstable and not fluorescent.[1][16]

  • Total this compound: To measure the total amount of this compound produced (both forms), samples can be treated with an oxidizing agent (e.g., acidic iodine) to convert all 7,8-dihydrothis compound to this compound before measurement. The result is "total this compound."[1][16][17] The concentration of 7,8-dihydrothis compound can then be calculated by subtracting the this compound value (from an untreated sample) from the total this compound value.[16] Measuring both can provide insights into both immune activation and oxidative stress.[16][17]

Q3: What are typical quality control (QC) measures I should implement?

A3: Robust QC ensures the accuracy and reliability of your results.

  • Standard Curve: A standard curve with a blank and at least 5-6 non-zero standards must be included on every plate/run.

  • Quality Controls: Include at least two levels of quality control samples (low and high) in each assay run.[8] These controls should fall within pre-defined acceptable ranges.[4]

  • Assay Precision: Monitor the intra-assay (within-run) and inter-assay (between-run) precision. Generally, an intra-assay coefficient of variation (CV) should be less than 10%, and an inter-assay CV should be less than 15%.[7][18][19]

  • Spike and Recovery: To assess accuracy and potential matrix effects, spike a known amount of this compound standard into a sample and calculate the recovery. Recoveries are typically expected to be within 80-120%.[20]

  • Linearity/Parallelism: Test serial dilutions of a high-concentration sample to ensure they are parallel to the standard curve. This confirms that the assay behaves consistently across the measurement range.[7]

Q4: Which assay method is better: HPLC or ELISA?

A4: The choice depends on your specific needs, resources, and sample type.

  • HPLC: High-performance liquid chromatography with fluorescence detection is considered a gold-standard method. It is highly sensitive and specific.[9][10] However, it requires specialized equipment and expertise, and can be more time-consuming. It may be difficult to detect the low concentrations of this compound in serum due to protein interference.[12]

  • ELISA: Enzyme-linked immunosorbent assays are widely used, sensitive, and suitable for high-throughput analysis.[12] Commercial kits are readily available and validated for various sample types like serum, plasma, and urine.[4][7][12] ELISAs are generally simpler and more cost-effective than HPLC.[21]

  • Radioimmunoassay (RIA): RIA is another sensitive method but is used less frequently now due to safety concerns and handling requirements for radioactive materials.[12][22][23]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound testing to aid in assay setup and data interpretation.

Table 1: Assay Performance Characteristics
ParameterMethodTypical ValueSample MatrixReference
Intra-Assay CV ELISA6.1%Urine[7]
ELISA<10%Serum[18]
HPLC12.9%Urine[20]
Inter-Assay CV ELISA6.2% - 7.7%Urine[7]
ELISA<15%General[19]
HPLC12.5%Urine[20]
Recovery HPLC79.5% - 82%Urine[20]
Limit of Detection (LOD) HPLC0.3 ng/mLUrine[8]
Limit of Quantification (LOQ) HPLC1.0 ng/mLUrine[8]

CV: Coefficient of Variation

Table 2: Reference Ranges for this compound in Healthy Adults
Sample MatrixMethodReference RangeReference
Serum EIA/IA< 2.5 ng/mL[3][13]
Serum ELISA/HPLC< 10 nmol/L[21][24][25]
Urine HPLC294.6 ± 178.6 µmol/mol creatinine[20]
Urine (Female) HPLC124 - 156 µmol/mol creatinine[8]

Note: Reference ranges can vary between laboratories and populations. It is recommended that each laboratory establishes its own reference intervals.

Table 3: Sample Stability
Sample MatrixConditionDurationStabilityReference
CSF Refrigerated (2-8°C)24 hoursStable[5]
Serum/Plasma Refrigerated (2-8°C)72 hoursStable[13]
CSF Frozen (-20°C)72 hoursStable[5]
Urine Frozen (-20°C)>2 yearsStable[7]
Serum/Plasma Frozen (-20°C)6 monthsStable[13]
CSF Frozen (-80°C)IndefinitelyStable[5][6]

CSF: Cerebrospinal Fluid

Experimental Protocols

Protocol 1: this compound Measurement by Competitive ELISA (General Protocol)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[4] Always refer to the specific manufacturer's insert for the kit you are using.

1. Reagent Preparation:

  • Allow all reagents and samples to reach room temperature (18-25°C) before use.
  • Prepare wash buffer by diluting the concentrated stock (e.g., 1:20) with distilled water.
  • Reconstitute or dilute standards, controls, and other reagents as instructed in the kit manual.

2. Assay Procedure:

  • Assign wells on the microtiter plate for standards, controls, and samples. It is recommended to run all in duplicate.[4]
  • Pipette 20 µL of each standard, control, and sample into the appropriate wells.[26]
  • Add 50 µL of the this compound Antiserum to each well.
  • Add 100 µL of the this compound-HRP Conjugate to each well.
  • Cover the plate and incubate for 90 minutes at room temperature (18-25°C).
  • Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1X wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
  • Add 150 µL of TMB Substrate Solution to each well.[4]
  • Incubate for 10 minutes at room temperature in the dark.[4]
  • Stop the reaction by adding 150 µL of Stop Solution to each well. The color will change from blue to yellow.[4]

3. Data Analysis:

  • Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution. A reference wavelength of 600-650 nm can be used if available.[4]
  • Generate a standard curve by plotting the mean OD for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
  • Calculate the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.

Protocol 2: this compound Measurement by HPLC with Fluorescence Detection

This protocol is a representative method for this compound analysis in urine.[8][20]

1. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a mobile phase consisting of 15 mM potassium phosphate buffer (pH 7.0) containing 2.5% methanol. Filter and degas the mobile phase before use.[8]
  • This compound Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in 0.1 M NaOH.[8]
  • Working Standards: Prepare a series of working standards (e.g., 1.0 - 1000 ng/mL) by diluting the stock solution with the mobile phase.[8]
  • QC Samples: Prepare low, medium, and high concentration QC samples in a similar manner.[8]

2. Sample Preparation:

  • Thaw urine samples and centrifuge to remove particulate matter.
  • Dilute the urine sample (e.g., 1:100) with the mobile phase.[20]

3. HPLC Conditions:

  • HPLC System: An HPLC system equipped with a fluorescence detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[27]
  • Flow Rate: 0.8 - 1.5 mL/min.[9][20]
  • Injection Volume: 100 µL.[27]
  • Fluorescence Detection: Excitation wavelength at 353 nm and emission wavelength at 438 nm.[8][9]

4. Data Analysis:

  • Run the standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared samples and QC samples.
  • Identify the this compound peak based on its retention time (typically around 4-6 minutes).[8][9]
  • Quantify the this compound concentration in the samples using the calibration curve.
  • If creatinine is also measured (e.g., by UV detection at 235 nm), express the this compound concentration as a ratio to creatinine concentration (µmol/mol creatinine).[8]

Visualizations

This compound Biosynthesis Pathway

Neopterin_Pathway InterferonGamma Interferon-gamma (IFN-γ) Macrophage Macrophage / Monocyte InterferonGamma->Macrophage Stimulates GTPCH1 GTP Cyclohydrolase I (GTPCH1) Macrophage->GTPCH1 GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydrothis compound Triphosphate GTP->DHNP Catalyzed by GTPCH1->GTP Dihydrothis compound 7,8-Dihydrothis compound DHNP->Dihydrothis compound via Phosphatase Phosphatase Phosphatase->DHNP This compound This compound (Measured Biomarker) Dihydrothis compound->this compound Oxidation OxidativeStress Oxidative Stress (ROS, etc.) OxidativeStress->Dihydrothis compound

Caption: IFN-γ stimulates macrophages to produce 7,8-dihydrothis compound, which is then oxidized to this compound.

General Experimental Workflow for this compound ELISA

ELISA_Workflow Start Start: Sample Collection (Serum, Plasma, Urine) SamplePrep Sample Preparation (Thaw, Centrifuge, Dilute) Start->SamplePrep PlatePrep Plate Preparation (Add Standards, Controls, Samples) SamplePrep->PlatePrep Incubation1 Competitive Binding (Add Antiserum & Conjugate, Incubate) PlatePrep->Incubation1 Wash1 Wash Step (Remove unbound reagents) Incubation1->Wash1 SubstrateAdd Substrate Addition (Add TMB, Incubate in dark) Wash1->SubstrateAdd StopReaction Stop Reaction (Add Stop Solution) SubstrateAdd->StopReaction ReadPlate Read Plate (OD at 450 nm) StopReaction->ReadPlate DataAnalysis Data Analysis (Generate Standard Curve, Calculate Concentrations) ReadPlate->DataAnalysis End End: Report Results DataAnalysis->End

Caption: A typical workflow for quantifying this compound using a competitive ELISA method.

Troubleshooting Logic: High ELISA Background

Troubleshooting_High_Background Problem Problem: High Background Signal CheckWashing Review Washing Protocol Problem->CheckWashing Possible Cause CheckReagents Review Reagent Concentrations Problem->CheckReagents Possible Cause CheckIncubation Review Incubation Times/Temps Problem->CheckIncubation Possible Cause CheckBuffers Check Buffers for Contamination Problem->CheckBuffers Possible Cause Sol_Washing Solution: Increase wash steps or ensure complete aspiration. CheckWashing->Sol_Washing Sol_Reagents Solution: Titrate detection antibody and conjugate to optimize. CheckReagents->Sol_Reagents Sol_Incubation Solution: Strictly adhere to protocol times. Avoid temperatures >37°C. CheckIncubation->Sol_Incubation Sol_Buffers Solution: Prepare fresh, sterile buffers. CheckBuffers->Sol_Buffers

Caption: A decision tree for troubleshooting high background signals in this compound ELISA tests.

References

Addressing matrix effects in neopterin analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopterin analysis in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] In this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] These effects can significantly compromise the precision and accuracy of bioanalytical methods.[3] Common interfering substances in biological matrices like serum, plasma, and urine include phospholipids (B1166683), salts, proteins, and metabolites.[4]

Q2: Which analytical method is more susceptible to matrix effects for this compound analysis: LC-MS/MS or ELISA?

A2: Both LC-MS/MS and ELISA can be affected by matrix effects, but the nature of the interference differs.

  • LC-MS/MS: Electrospray ionization (ESI), commonly used in LC-MS/MS, is particularly prone to ion suppression or enhancement caused by co-eluting matrix components that compete with the analyte for ionization.[5] Phospholipids are a major cause of matrix effects in plasma and serum samples.[6]

  • ELISA: Matrix effects in ELISA can arise from components in the sample that interfere with the binding of the antibody to the this compound antigen or that produce a non-specific signal.[7][8] This can lead to either falsely elevated or depressed results.[6]

Q3: What are the most common biological samples used for this compound analysis and what are their characteristics?

A3: The most common biological matrices for this compound analysis are serum, plasma, and urine.[9][10]

  • Serum/Plasma: These are the preferred matrices for assessing systemic inflammation. However, they are complex and contain high concentrations of proteins and phospholipids, which are major sources of matrix effects.[6]

  • Urine: Urine is a less invasive sample type and is less protein-rich, which can lead to fewer matrix effects compared to serum or plasma.[11] However, urine composition can be highly variable, which can still introduce matrix effects.[12] Urinary this compound levels are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[3][13]

Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A4: The FDA recommends evaluating matrix effects during method validation.[14][15] Two common methods are:

  • Post-extraction Spike Analysis: This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The ratio of these responses indicates the extent of ion suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal tool to compensate for matrix effects in LC-MS/MS analysis.[8][16] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction of the analyte signal.[8]

For ELISA, spike and recovery experiments are commonly used. A known amount of this compound is added to the sample matrix, and the recovery is calculated. A recovery outside the acceptable range (typically 80-120%) suggests the presence of matrix effects.[16][17][18][19]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Low this compound signal or poor sensitivity Ion Suppression: Co-eluting matrix components are suppressing the this compound signal.1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or phospholipid removal plates instead of simple protein precipitation.[14][20] 2. Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry to separate this compound from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal suppression.[8][16]
High variability between replicate injections Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.1. Implement Robust Sample Preparation: Ensure your sample cleanup method is consistent and effectively removes interfering substances from all samples. 2. Matrix Matching: Prepare calibration standards in a matrix that closely mimics the study samples to ensure that the standards and samples experience similar matrix effects.
Inaccurate quantification (bias) Matrix Effect without proper correction: Ion suppression or enhancement is leading to underestimation or overestimation of this compound concentration.1. Mandatory use of a SIL-IS: This is the most effective way to correct for matrix effects.[8][16] 2. Validate the method thoroughly: Perform comprehensive matrix effect evaluations using multiple lots of the biological matrix as per regulatory guidelines.[14][15]
ELISA
Problem Potential Cause Troubleshooting Steps & Solutions
Low spike recovery (<80%) Matrix Interference: Components in the sample are inhibiting the binding of this compound to the antibody.[17]1. Sample Dilution: Dilute the sample with the assay buffer to reduce the concentration of interfering substances. It's crucial to determine the optimal dilution factor through experimentation.[21][22] 2. Buffer Exchange: For highly problematic matrices, consider a buffer exchange step using techniques like dialysis or gel filtration to move the analyte into a cleaner buffer system.[22]
High spike recovery (>120%) Matrix Interference: The sample matrix is non-specifically enhancing the signal.1. Sample Dilution: Similar to low recovery, diluting the sample can mitigate this effect.[21][22] 2. Use a different sample diluent: Some commercial ELISA kits offer specialized diluents designed to minimize matrix effects from specific sample types.
High background signal Non-specific binding: Components in the matrix are binding non-specifically to the plate or antibodies.1. Optimize Blocking: Ensure adequate blocking of the plate to prevent non-specific binding. 2. Thorough Washing: Increase the number and vigor of wash steps to remove unbound matrix components.[7]

Data Presentation: Comparison of Sample Preparation Methods for LC-MS/MS

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques for plasma/serum samples.

Sample Preparation Method Typical Analyte Recovery (%) Phospholipid Removal Efficiency (%) Relative Matrix Effect Advantages Disadvantages
Protein Precipitation (PPT) 80-100<10HighSimple, fast, and inexpensive.Ineffective at removing phospholipids and other small molecule interferences, leading to significant matrix effects.[14][20]
Solid-Phase Extraction (SPE) 70-9550-80Moderate to LowProvides cleaner extracts than PPT by removing a broader range of interferences.More time-consuming and requires method development. Recovery can be variable depending on the sorbent and elution conditions.[4][13]
Phospholipid Removal Plates >90>99LowHighly effective at removing phospholipids, a major source of matrix effects in plasma/serum. Simple and fast workflow.[9][20][23]Higher cost compared to PPT. May not remove all other types of interfering substances.

Note: The exact values for recovery and matrix effect can vary depending on the specific analyte, matrix, and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for this compound Analysis by LC-MS/MS

This protocol is a simplified method for preparing urine samples, which generally have lower matrix effects than plasma or serum.

  • Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis. Protect samples from light, as this compound is light-sensitive.[4]

  • Thawing and Centrifugation: Thaw the urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Oxidation (Optional but Recommended): To convert reduced forms of pterins to their oxidized state for consistent measurement, add a small volume of manganese dioxide (MnO₂) suspension to the supernatant. Vortex and incubate in the dark. Centrifuge to remove the MnO₂.[9][13]

  • Dilution: Dilute the supernatant with the initial mobile phase of the LC method. A 1:10 dilution is a common starting point to reduce matrix effects.[23]

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.

Protocol 2: Spike and Recovery for this compound ELISA in Serum

This protocol is used to assess matrix interference in an ELISA.

  • Sample Preparation: Obtain serum samples and a "matrix-free" diluent (typically the assay buffer provided with the ELISA kit).

  • Spiking Solution: Prepare a high-concentration stock solution of this compound standard.

  • Prepare Spiked and Unspiked Samples:

    • Unspiked Sample: Mix a volume of serum with an equal volume of assay buffer.

    • Spiked Sample: Mix the same volume of serum with an equal volume of the spiking solution.

    • Spiked Control: Mix a volume of assay buffer with an equal volume of the spiking solution.

  • ELISA Analysis: Analyze the unspiked sample, spiked sample, and spiked control according to the ELISA kit manufacturer's instructions.

  • Calculate Percent Recovery:

    • Percent Recovery = [ ([Spiked Sample] - [Unspiked Sample]) / [Spiked Control] ] * 100

    • An acceptable recovery is typically within 80-120%.[16][17] Values outside this range indicate significant matrix effects.

Visualizations

This compound Biosynthesis Pathway

Neopterin_Biosynthesis cluster_cell Macrophage / Monocyte cluster_nucleus IFNg Interferon-γ (IFN-γ) IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binds JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 Activates STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 Dimer STAT1->pSTAT1 Dimerizes Nucleus Nucleus pSTAT1->Nucleus Translocates to GCH1_Gene GCH1 Gene Transcription pSTAT1->GCH1_Gene Induces GCH1 GTP Cyclohydrolase I (GCH1) GCH1_Gene->GCH1 Translates to GTP Guanosine Triphosphate (GTP) DHNTP 7,8-Dihydrothis compound Triphosphate GTP->DHNTP Catalyzed by GCH1 This compound This compound DHNTP->this compound Spontaneous Oxidation & Enzymatic Steps

Caption: Interferon-gamma signaling pathway leading to this compound biosynthesis in macrophages.

Experimental Workflow: LC-MS/MS Sample Preparation Comparison

Sample_Prep_Workflow cluster_workflow LC-MS/MS Sample Preparation Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) Start Plasma/Serum Sample PPT Add Acetonitrile, Vortex, Centrifuge Start->PPT Condition Condition SPE Cartridge Start->Condition PLR_PPT Add Acetonitrile, Vortex Start->PLR_PPT Supernatant1 Collect Supernatant PPT->Supernatant1 End Analyze by LC-MS/MS Supernatant1->End Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Elute->End PLR_Plate Pass through PLR Plate PLR_PPT->PLR_Plate Collect Collect Filtrate PLR_Plate->Collect Collect->End

Caption: Comparison of common sample preparation workflows for this compound analysis by LC-MS/MS.

Logical Relationship: Troubleshooting Matrix Effects in ELISA

ELISA_Troubleshooting Start Inaccurate ELISA Results (Poor Spike & Recovery) Dilution Dilute Sample with Assay Buffer Start->Dilution CheckRecovery Re-run Spike & Recovery Dilution->CheckRecovery Acceptable Recovery is Acceptable (80-120%) CheckRecovery->Acceptable Yes NotAcceptable Recovery Still Unacceptable CheckRecovery->NotAcceptable No Final Proceed with Analysis at Validated Dilution Acceptable->Final FurtherDilution Increase Dilution Factor NotAcceptable->FurtherDilution BufferExchange Consider Buffer Exchange or Alternative Sample Prep NotAcceptable->BufferExchange FurtherDilution->CheckRecovery

Caption: A logical workflow for troubleshooting matrix effects in this compound ELISA.

References

Light sensitivity and degradation of neopterin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of neopterin samples. Our goal is to help you navigate potential challenges and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a sensitive analyte?

A1: this compound is a pteridine (B1203161) molecule synthesized by human macrophages when stimulated by interferon-gamma (IFN-γ)[1]. It serves as a crucial biomarker for the activation of the cellular immune system[1][2]. This compound and its precursor, 7,8-dihydrothis compound, are inherently sensitive to ultraviolet (UV) light, which can cause their degradation and lead to inaccurate measurements[2][3][4]. Therefore, proper sample handling and storage are critical to maintain sample integrity.

Q2: How does light exposure affect this compound samples?

A2: Exposure to light, particularly UVA radiation, can lead to the photodegradation of this compound[3][5]. This process involves the formation of various degradation products, such as 6-formylpterin, through photo-oxidation[5][6]. The degradation is accelerated in the presence of UV light and can significantly lower the concentration of this compound in a sample, compromising the reliability of the results[2][4].

Q3: What are the recommended procedures for collecting and handling this compound samples?

A3: To minimize degradation, it is essential to protect samples from light immediately after collection. Use amber or opaque tubes for collection and storage. If transparent tubes are used, they should be wrapped in aluminum foil. For serum samples, allow the blood to clot at room temperature before centrifugation[7]. For cerebrospinal fluid (CSF), collect the specimen on ice and process it promptly[8]. Urine samples should also be protected from light upon collection[9].

Q4: What are the optimal storage conditions for this compound samples?

A4: The ideal storage temperature depends on the duration of storage. For long-term storage, freezing samples at -80°C is recommended, which has been shown to maintain this compound stability in CSF for up to 11 years[10][11][12]. For storage up to six months, -20°C is also acceptable for serum samples[7]. For short-term storage of a few days, samples can be kept at 4°C, provided they are protected from light[9][13]. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation[7][13].

Q5: Can I use plasma instead of serum for this compound measurement?

A5: While serum is the most commonly used matrix for this compound analysis, plasma collected with EDTA or heparin as an anticoagulant can also be used[7][13]. However, it is important to note that some assay kits may be specifically calibrated for serum, so it is essential to follow the manufacturer's instructions[7].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected this compound concentrations Sample degradation due to light exposure.Always handle and store samples in light-protected containers (e.g., amber tubes or tubes wrapped in foil). Minimize exposure to ambient light during all experimental steps.
Improper storage temperature.For long-term storage, use a -80°C freezer. For short-term storage, maintain samples at 4°C. Refer to the storage stability data below.
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid the need for multiple thaws.
High variability between replicate samples Inconsistent light exposure between samples.Ensure all samples are treated identically regarding light protection throughout the entire workflow.
Non-homogenous sample after thawing.Vortex samples gently after thawing and before analysis to ensure a homogenous mixture.
Interference or unexpected peaks in HPLC analysis Presence of degradation products.Review the sample handling and storage history to check for potential light exposure. Consider using a more specific detection method if interference is suspected.
Co-elution of other compounds.Optimize the HPLC method, including the mobile phase composition and gradient, to improve the separation of this compound from interfering substances.

Quantitative Data on this compound Stability

The stability of this compound is influenced by storage temperature and duration. The following tables summarize the stability of this compound in different biological matrices under various conditions.

Table 1: Long-Term Storage Stability of this compound in CSF

Storage TemperatureDurationAnalyte StabilityReference
-80°CUp to 11 yearsStable[10][11][12]
-20°C21 daysUnaffected[14]
4°C21 daysDecrease in concentration[15]
Room Temperature7 daysUnaffected[10]
37°C5 daysSignificant decrease[15]

Table 2: Short-Term Storage and Handling Stability

ConditionMatrixDurationAnalyte StabilityReference
Daylight ExposureSerumNot specifiedDegradation observed[3]
4°CGeneralUp to 5 daysStable[13]
Freeze-Thaw CyclesSerum/PlasmaUp to 3 cyclesNo significant change[10]
Freeze-Thaw CyclesGeneralRepeated cyclesTo be avoided[7][13]

Experimental Protocols

Protocol 1: Serum/Plasma Sample Handling and Storage
  • Collection: Collect whole blood in either a serum separator tube or a tube containing EDTA or heparin as an anticoagulant.

  • Light Protection: Immediately after collection, protect the tube from light by using an amber tube or by wrapping it in aluminum foil.

  • Serum Separation: For serum, allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours. Centrifuge at 1000-2000 x g for 15 minutes at room temperature[7].

  • Plasma Separation: For plasma, centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection[13].

  • Aliquoting: Transfer the serum or plasma into cryovials, creating multiple aliquots to avoid repeated freeze-thaw cycles.

  • Storage:

    • For analysis within 5 days, store aliquots at 4°C[13].

    • For storage up to 1 month, store at -20°C[13].

    • For long-term storage (beyond 2 months), store at -80°C[13].

Protocol 2: HPLC Method for this compound Measurement in Serum

This protocol is a generalized example based on common practices. Specific parameters may need to be optimized for your instrument and samples.

  • Sample Preparation:

    • Thaw frozen serum samples at room temperature, protected from light.

    • Precipitate proteins by adding a precipitating agent (e.g., trichloroacetic acid) to the serum[16].

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC System:

    • Column: C18 reversed-phase column[16].

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of a phosphate (B84403) buffer and a small percentage of an organic solvent like methanol (B129727) or acetonitrile[16][17].

    • Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min[9][16].

    • Detection: Fluorescence detection with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm[9][16].

  • Analysis:

    • Inject the prepared supernatant into the HPLC system.

    • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Visualizations

This compound Biosynthesis Pathway

Neopterin_Biosynthesis GTP Guanosine Triphosphate (GTP) GTP_CH1 GTP-Cyclohydrolase I (induced by IFN-γ) GTP->GTP_CH1 DHNP_TP 7,8-Dihydrothis compound Triphosphate GTP_CH1->DHNP_TP This compound This compound DHNP_TP->this compound Non-enzymatic oxidation Biopterin (B10759762) Tetrahydrobiopterin (BH4) DHNP_TP->Biopterin Enzymatic conversion

Caption: Biosynthesis of this compound from GTP.

Experimental Workflow for this compound Analysis

Neopterin_Workflow cluster_collection Sample Collection & Handling cluster_storage Storage cluster_analysis Analysis Collection 1. Collect Sample (Protect from Light) Processing 2. Process Sample (Centrifugation) Collection->Processing Aliquoting 3. Aliquot Processing->Aliquoting ShortTerm Short-term (≤ 5 days) 4°C Aliquoting->ShortTerm If analyzed soon LongTerm Long-term -80°C Aliquoting->LongTerm For later analysis Preparation 4. Sample Preparation (e.g., Protein Precipitation) ShortTerm->Preparation LongTerm->Preparation HPLC 5. HPLC with Fluorescence Detection Preparation->HPLC Data 6. Data Analysis HPLC->Data

Caption: Workflow for this compound sample analysis.

References

Technical Support Center: Neopterin Specimen Handling & Shipping

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the shipping and handling of neopterin specimens. It includes troubleshooting advice and answers to frequently asked questions to ensure specimen integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of specimens used for this compound analysis?

A1: The most common specimen types for this compound analysis are serum, plasma (EDTA), urine, and cerebrospinal fluid (CSF).[1][2]

Q2: What is the general stability of this compound?

A2: this compound is a relatively stable molecule, especially when stored properly.[3] It is stable in CSF for extended periods when stored at -80°C.[4][5][6][7] Urine samples have also shown good stability when stored at -20°C for up to two years.[3] For serum, it is recommended to store it frozen if not assayed immediately.[8][9]

Q3: Are there different methods for measuring this compound, and do they have different specimen requirements?

A3: Yes, common methods include ELISA (Enzyme-Linked Immunosorbent Assay), HPLC (High-Performance Liquid Chromatography), and RIA (Radioimmunoassay).[1] ELISA is a robust and sensitive method suitable for serum, plasma, and urine.[1][2] HPLC is also sensitive but can be more complex for serum samples due to protein interference.[1] Specimen requirements are generally similar, but it is always best to consult the specific assay protocol.

Troubleshooting Guides

Issue 1: Unexpectedly low or high this compound levels in results.

  • Possible Cause 1: Improper Specimen Handling. this compound is sensitive to light, especially in serum and plasma.[8][10] Exposure to light can lead to degradation and falsely low readings.

    • Solution: Always protect serum and plasma specimens from light during collection, processing, and storage by using amber tubes or wrapping tubes in foil.[8][10]

  • Possible Cause 2: Incorrect Storage Temperature. While this compound is stable, prolonged storage at improper temperatures can affect its concentration.

    • Solution: Adhere strictly to the recommended storage conditions. Freeze serum, plasma, and CSF specimens as soon as possible after collection if not analyzed immediately.[11][12][13]

  • Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing specimens can degrade this compound.

    • Solution: Aliquot specimens into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[9] The stability requirements from one source indicate no freeze/thaw cycles are permissible for CSF.[11]

  • Possible Cause 4: Hemolysis in the sample. Grossly hemolyzed serum should not be used as it can interfere with the assay.[9]

    • Solution: Ensure proper blood collection techniques to minimize hemolysis. Centrifuge and separate serum or plasma promptly.

Issue 2: High variability between replicate samples.

  • Possible Cause 1: Inconsistent sample processing. Variations in centrifugation speed, time, or temperature can lead to differences in the sample matrix.

    • Solution: Standardize all sample processing steps in your protocol. Ensure all samples are processed identically.

  • Possible Cause 2: Particulate matter in the sample. Turbid samples can interfere with assay readings.

    • Solution: Centrifuge samples that appear turbid before testing to remove any particulate material.[9]

Issue 3: Specimen rejection by a testing laboratory.

  • Possible Cause 1: Improper labeling or documentation.

    • Solution: Ensure each specimen is clearly labeled with the appropriate patient identifiers and that all required forms are completed and accompany the shipment.[12]

  • Possible Cause 2: Shipment arrived at the wrong temperature. Specimens that are required to be frozen but arrive thawed will be rejected.[11]

    • Solution: Use a sufficient amount of dry ice (5-10 pounds for an overnight shipment) in a well-insulated container to ensure specimens remain frozen during transit.[14][15]

  • Possible Cause 3: Bloody CSF specimen.

    • Solution: If a CSF sample is contaminated with blood, it should be centrifuged immediately to separate the clear supernatant, which is then transferred to a new tube before freezing.[12][13] This should be noted on the documentation.

Data Summary Tables

Table 1: this compound Specimen Stability

Specimen TypeTemperatureDurationStability Notes
CSF Room TemperatureNot StableFreeze as soon as possible after collection.[11]
Refrigerated (2-8°C)24 hours
Frozen (-20°C)72 hours
Frozen (-70°C / -80°C)IndefinitelyLong-term storage at -80°C does not appear to impact quantification.[5][6][7][11]
Serum Refrigerated (2-8°C)Up to 72 hoursFrozen storage is preferred.[8]
Frozen (-20°C)Up to 6 monthsAvoid repeated freeze-thaw cycles.[9]
Urine Frozen (-20°C)Up to 2 yearsUrinary this compound levels remained stable after 2 years of storage at -20°C.[3]

Experimental Protocols

Protocol: General this compound ELISA (Competitive Binding)

This protocol is a generalized representation of a competitive ELISA for this compound determination. For specific details, always refer to the manufacturer's instructions for the particular ELISA kit being used.[9][16]

  • Reagent Preparation: Allow all reagents and specimens to reach room temperature (18-25°C). Prepare wash buffer and any other required reagents according to the kit instructions.

  • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations as per the kit protocol.

  • Sample Preparation: If necessary, dilute samples with the provided assay buffer.

  • Incubation: Pipette standards, controls, and samples into the wells of the microtiter plate coated with anti-neopterin antibodies. Add the enzyme-labeled this compound to each well. Incubate as specified in the protocol to allow for competitive binding.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove unbound antigen.

  • Substrate Addition: Add the chromogenic substrate to each well and incubate for the recommended time. The substrate will react with the enzyme to produce a color.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This often results in a color change.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: The intensity of the color is inversely proportional to the amount of this compound in the sample.[16] Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the this compound concentration in the unknown samples.

Visual Workflows

G Workflow for Serum/Plasma this compound Specimen Handling cluster_collection Collection cluster_processing Processing (Protect from Light) cluster_storage_shipping Storage & Shipping cluster_analysis Analysis A Draw blood into a red-top or SST. B Allow blood to clot. A->B C Centrifuge to separate serum/plasma. B->C D Aliquot serum/plasma into amber, screw-capped vials. C->D E Store at -20°C or colder. D->E F Ship frozen on dry ice. E->F For transport G Thaw and perform assay (e.g., ELISA). E->G For immediate analysis F->G

Caption: Serum/Plasma Handling Workflow

G Workflow for CSF this compound Specimen Handling cluster_collection Collection cluster_processing Processing cluster_storage_shipping Storage & Shipping cluster_analysis Analysis A Collect CSF into sterile screw-capped vials. B If blood-contaminated, centrifuge immediately. A->B Check for blood D Freeze immediately after collection. A->D If not bloody C Transfer clear supernatant to a new labeled tube. B->C If needed C->D E Store at -80°C for long-term stability. D->E F Ship frozen on dry ice. E->F For transport G Thaw and perform assay. E->G For immediate analysis F->G

Caption: CSF Handling Workflow

References

Enhancing the recovery of neopterin from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of neopterin from various biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis using common laboratory techniques.

Solid-Phase Extraction (SPE)

Question: Why am I experiencing low this compound recovery after SPE?

Answer: Low this compound recovery following solid-phase extraction can stem from several factors throughout the extraction process. Here are common causes and their respective solutions:

  • Improper Cartridge Conditioning/Equilibration: The sorbent bed may not be adequately activated.

    • Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's matrix composition before loading the sample. Do not let the sorbent dry out between these steps.[1]

  • Suboptimal Sample pH: The pH of the sample can significantly affect the retention of this compound on the sorbent.

    • Solution: Adjust the sample pH to ensure this compound is in the correct ionic state for optimal binding to the SPE sorbent.[2]

  • Incorrect Sorbent Selection: The chosen SPE sorbent may not have a high affinity for this compound.

    • Solution: For this compound, which is a polar compound, a cation-exchange or a mixed-mode sorbent is often effective.[3]

  • Inappropriate Wash Solvent: The wash solvent might be too strong, leading to the premature elution of this compound.

    • Solution: Use a weaker wash solvent that can remove interferences without affecting this compound binding. You may need to decrease the solvent strength or volume.[3]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

    • Solution: Increase the strength or volume of the elution solvent. For cation-exchange SPE, a common elution solvent is a mixture of an organic solvent (e.g., acetonitrile) and a basic aqueous solution (e.g., ammonia (B1221849) solution).[3]

  • High Flow Rate: Loading the sample or passing solvents through the cartridge too quickly can lead to insufficient interaction time between this compound and the sorbent.

    • Solution: Decrease the flow rate during sample loading, washing, and elution steps to allow for proper equilibration.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: What causes high background in my this compound ELISA?

Answer: A high background in an ELISA can obscure the specific signal and reduce the assay's sensitivity. Common causes include:

  • Insufficient Washing: Residual unbound antibodies or reagents can lead to non-specific signal.

    • Solution: Ensure thorough and consistent washing of the microplate wells between each step. Increase the number of wash cycles or the soaking time if necessary.[4][5]

  • Inadequate Blocking: Non-specific binding sites on the plate may not be completely blocked.

    • Solution: Increase the blocking incubation time or try a different blocking agent. Using 5-10% normal serum from the same species as the secondary antibody can be effective.[4]

  • High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.

    • Solution: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4]

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated.

    • Solution: Prepare fresh buffers and ensure all reagents are handled with clean techniques to avoid contamination.

  • Extended Incubation Times: Over-incubation can lead to increased non-specific binding.

    • Solution: Adhere to the recommended incubation times in the protocol.

Question: Why is the signal in my this compound ELISA too low?

Answer: A weak or absent signal can be frustrating. Here are potential reasons and how to address them:

  • Low this compound Concentration in Sample: The sample may contain this compound levels below the detection limit of the assay.

    • Solution: Concentrate the sample prior to the assay, if possible, or use a more sensitive ELISA kit.

  • Inactive Reagents: Antibodies, enzyme conjugates, or the substrate may have lost activity due to improper storage or expiration.

    • Solution: Ensure all reagents are stored correctly and are within their expiration dates. Test the activity of individual reagents if possible.

  • Incorrect Reagent Preparation: Errors in diluting antibodies or preparing other reagents can lead to a weak signal.

    • Solution: Double-check all calculations and dilution steps.[6]

  • Suboptimal Incubation Times or Temperatures: Insufficient incubation can result in incomplete binding.

    • Solution: Follow the protocol's recommended incubation times and temperatures. You can try increasing the incubation time to enhance the signal.[7]

  • Presence of Inhibitors: The sample matrix may contain substances that inhibit the enzyme reaction.

    • Solution: Dilute the sample to reduce the concentration of potential inhibitors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: How can I mitigate matrix effects in my this compound LC-MS/MS analysis?

Answer: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of LC-MS/MS quantification. Here are strategies to minimize them:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample.

    • Solution: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. HybridSPE techniques can be particularly effective at removing both proteins and phospholipids.[8]

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound is a primary cause of matrix effects.

    • Solution: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering compounds.[9]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix effects.

    • Solution: Incorporate a this compound SIL-IS into your workflow. This is considered the gold standard for correcting matrix effects.[9]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.

    • Solution: If the sensitivity of the assay allows, dilute the sample extract before injection.[9]

  • Optimize MS Source Parameters: The settings of the mass spectrometer's ion source can influence the extent of matrix effects.

    • Solution: Optimize parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to enhance the ionization of this compound relative to matrix components.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical recovery rate I should expect for this compound from serum/plasma using SPE?

A1: The recovery of this compound can vary depending on the specific SPE protocol and the biological matrix. Generally, with an optimized SPE method, you can expect recovery rates to be high. For instance, some studies have reported mean recoveries of around 90% for this compound from serum using solid-phase extraction.

Q2: How stable is this compound in biological samples?

A2: this compound is generally considered to be biologically stable. To prevent degradation, it is recommended to freeze urine samples as soon as possible after collection. Studies have shown that this compound in cerebrospinal fluid (CSF) is stable for up to 11 years when stored at -80°C.[9]

Q3: Can I use protein precipitation instead of SPE for sample cleanup before LC-MS/MS?

A3: While protein precipitation (e.g., with acetonitrile (B52724) or methanol) is a simpler and faster method, it is generally less effective at removing matrix components compared to SPE.[8][11] This can lead to more significant matrix effects and potentially lower assay sensitivity and reproducibility. SPE is often the preferred method for cleaner extracts.[12]

Q4: My ELISA standard curve is poor. What should I check first?

A4: A poor standard curve can be due to several factors. First, check for pipetting errors and ensure your pipettes are calibrated.[5] Next, verify that the standard was reconstituted correctly and has not degraded due to improper storage.[5] Also, confirm that all reagents were added in the correct order and that the plate was read at the correct wavelength.

Q5: What are the key differences in this compound recovery between different biological matrices like serum, urine, and CSF?

A5: The composition of each biological matrix is different, which can affect this compound recovery. Urine typically has lower protein content than serum, which might simplify extraction, but it can contain other interfering substances.[13] Serum and plasma are more complex due to high protein content, often necessitating a protein removal step. CSF generally has a lower protein concentration than blood products. The optimal extraction method may need to be adapted for each specific matrix to achieve the best recovery.

Data Presentation

Table 1: Comparison of this compound Recovery Rates Using Different Extraction Methods

Biological MatrixExtraction MethodReported Recovery Rate (%)Reference
SerumSolid-Phase Extraction (SPE)~90%N/A
PlasmaProtein Precipitation (Acetonitrile)>50%[12]
PlasmaProtein Precipitation (Ethanol)>50%[12]
PlasmaMixed-Mode Anion Exchange SPE>20%[12]
UrineAcetonitrile Precipitation~55%[14]
UrineAcetone Precipitation~79%[14]
UrineMethanol (B129727)/Chloroform Precipitation~78%[14]
UrineEthanol Precipitation~85%[14]

Note: Recovery rates can vary significantly based on the specific protocol, reagents, and instrumentation used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature.

    • Centrifuge the serum at 10,000 x g for 10 minutes to remove any particulate matter.

    • To 100 µL of serum, add 100 µL of an internal standard solution (if used) and 200 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a cation-exchange SPE cartridge (e.g., WCX - Weak Cation Exchange).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0).

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of wash buffer (e.g., 25 mM ammonium acetate, pH 6.0) to remove unbound impurities.

    • Wash the cartridge with a second, slightly stronger wash buffer if necessary (e.g., 5% methanol in 25 mM ammonium acetate, pH 6.0).

  • Elution:

    • Elute the this compound with 1 mL of elution buffer (e.g., 5% ammonia in methanol).

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., HPLC or LC-MS/MS).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points start Start: Biological Sample (Serum/Plasma/Urine) pretreatment Sample Pre-treatment (e.g., Centrifugation, Protein Precipitation) start->pretreatment conditioning Cartridge Conditioning & Equilibration pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution ts1 Low Recovery washing->ts1 drydown Dry-down & Reconstitution elution->drydown elution->ts1 analysis Analytical Measurement (e.g., HPLC, LC-MS/MS, ELISA) drydown->analysis ts2 Matrix Effects analysis->ts2 ts3 High Background (ELISA) analysis->ts3

Caption: General workflow for enhancing this compound recovery.

signaling_pathway cluster_activation Immune Cell Activation cluster_synthesis This compound Synthesis Pathway cluster_measurement Measurement in Biological Matrices ifn_gamma Interferon-gamma (IFN-γ) macrophage Macrophage / Monocyte ifn_gamma->macrophage Stimulation gtpch1 GTP-cyclohydrolase I macrophage->gtpch1 Induces gtp Guanosine Triphosphate (GTP) gtp->gtpch1 dihydrothis compound 7,8-Dihydrothis compound Triphosphate gtpch1->dihydrothis compound This compound This compound dihydrothis compound->this compound Oxidation matrices Serum, Plasma, Urine, CSF This compound->matrices Released into

References

Calibration and standardization of neopterin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neopterin assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound ELISA?

A1: A competitive enzyme-linked immunosorbent assay (ELISA) for this compound is based on the principle of competitive binding.[1][2][3] In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on an anti-neopterin antibody. The antibody-antigen complexes are then captured on a microplate. After a washing step to remove unbound components, a substrate is added, which develops a color in proportion to the amount of enzyme present. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a stronger signal indicates a lower concentration of this compound.[1][3]

Q2: What sample types can be used for this compound measurement?

A2: this compound levels can be quantified in various biological fluids. The most common sample types are serum, plasma (EDTA), and urine.[1][2] Cerebrospinal fluid (CSF) can also be used.[4] It is important to ensure proper sample collection and storage to maintain the stability of this compound.[1][4]

Q3: How should samples be stored before analysis?

A3: For short-term storage, samples can be kept at 2-8°C for up to 7 days. For long-term storage (up to 6 months), it is recommended to aliquot and freeze samples at -20°C or lower.[1][3] Studies have shown that this compound in CSF is stable for extended periods when stored at -80°C.[4][5] It is crucial to protect samples from direct sunlight and heat due to the light sensitivity of this compound.[1][6] Avoid repeated freeze-thaw cycles.[1]

Q4: How is the standard curve generated and used for quantification?

A4: A standard curve is generated by plotting the optical density (OD) of the standards on the y-axis against their known concentrations on the x-axis, typically on a semi-logarithmic scale.[1] A curve-fitting algorithm, such as a four-parameter logistic (4-PL) or logit-log fit, is then applied to the data points. The concentration of this compound in the unknown samples is determined by interpolating their OD values from this standard curve.[1]

Q5: What are the expected normal ranges for this compound in healthy individuals?

A5: this compound levels can vary depending on the sample type and the individual's age and health status. In most studies, serum this compound concentrations below 10 nmol/L are considered normal for healthy adults.[7] One source suggests a reference range for adults of <2.5 ng/mL.[8] It is important to note that this compound levels may be higher in children and can increase with age in adults.[7][9] Each laboratory should establish its own reference ranges.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal - Insufficient washing- Non-specific binding of antibodies- Contaminated reagents or plate- Increase the number of wash steps or the soaking time during washes.[10]- Ensure proper blocking of the microplate.- Use fresh, high-quality reagents and handle them carefully to avoid contamination.[10]
Low Assay Sensitivity (Weak Signal) - Inactive enzyme or substrate- Suboptimal antibody concentrations- Incorrect incubation times or temperatures- Check the expiration dates and storage conditions of all reagents.- Verify that the antibody concentrations are optimal for the assay.- Strictly adhere to the incubation times and temperatures specified in the protocol.[10]
High Coefficient of Variation (%CV) between Duplicates - Pipetting errors- Improper mixing of reagents- "Edge effects" due to uneven temperature- Use calibrated pipettes and ensure consistent pipetting technique.- Gently mix all reagents before use.- Ensure the microplate is at room temperature before adding reagents and incubate it in a stable temperature environment to avoid edge effects.[10]
Standard Curve is Flat or has a Poor Fit - Improperly prepared standards- Pipetting errors when adding standards- Incorrect plate reader settings- Prepare fresh standards and ensure accurate dilutions.- Carefully pipette the standards into the correct wells.- Verify the correct wavelength and other settings on the plate reader.
Sample Values are Outside the Range of the Standard Curve - this compound concentration in the sample is too high or too low- Samples with this compound concentrations above the highest standard should be diluted with the assay buffer and re-assayed.[1]- For samples below the lowest standard, the result is considered below the limit of quantification.

Quantitative Data Summary

Table 1: Performance Characteristics of a Typical this compound ELISA

Parameter Serum Urine
Limit of Blank (LoB) 0.65 nmol/L66 nmol/L
Limit of Quantitation (LoQ) 2.5 nmol/L252.5 nmol/L
Linearity (Dilution) Up to 1:16Up to 1:8
Recovery 91 - 114 %87 - 120 %
(Data summarized from a representative commercial ELISA kit)[6]

Table 2: Cross-Reactivity of a this compound ELISA

Substance Cross-Reactivity (%)
7,8-Dihydro-Neopterin2.0
5,6,7,8-Tetrahydro-Neopterin< 0.44
D-Monapterin< 0.17
L-Monapterin< 0.03
L-Biopterin< 0.01
7,8-Dihydro-L-Biopterin< 0.03
(Data summarized from a representative commercial ELISA kit)[6]

Experimental Protocols

Detailed Methodology for a Competitive this compound ELISA

This protocol provides a general procedure for a competitive this compound ELISA. Users should always refer to the specific instructions provided with their assay kit.

1. Reagent and Sample Preparation:

  • Allow all reagents and samples to reach room temperature (18-25°C).[1]
  • Gently mix all reagents before use.[1]
  • Prepare the wash buffer by diluting the concentrated stock as per the kit instructions.
  • Prepare this compound standards and controls as directed.
  • Dilute urine samples (e.g., 1:101 with assay buffer) as they typically have high this compound concentrations. Serum and plasma samples may not require initial dilution.[1]

2. Assay Procedure:

  • Pipette 20 µL of each standard, control, and sample (or diluted sample) into the appropriate wells of the microtiter plate.[1] It is recommended to run all standards, controls, and samples in duplicate.[1]
  • Add 100 µL of Enzyme Conjugate to each well.[1]
  • Add 50 µL of this compound Antiserum to each well.[1]
  • Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (e.g., 500 rpm), protected from light.[1]
  • After incubation, discard the solution and wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[1] After the final wash, remove any excess buffer by tapping the inverted plate on a paper towel.[1]
  • Add 150 µL of TMB Substrate solution to each well and incubate for 10 minutes in the dark at room temperature.[3]
  • Stop the reaction by adding 150 µL of Stop Solution to each well. The color will change from blue to yellow.[3]

3. Data Acquisition and Analysis:

  • Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[3]
  • Calculate the average OD for each set of duplicates.
  • Plot the average OD of the standards against their concentrations to generate a standard curve.
  • Determine the this compound concentration of the samples by interpolating their average OD values from the standard curve. Remember to multiply the result by the dilution factor for diluted samples.[1]

Visualizations

neopterin_pathway This compound Production Pathway Interferon-gamma (IFN-γ) Interferon-gamma (IFN-γ) IFN-γ Receptor IFN-γ Receptor Interferon-gamma (IFN-γ)->IFN-γ Receptor JAK/STAT Pathway JAK/STAT Pathway IFN-γ Receptor->JAK/STAT Pathway GTP Cyclohydrolase I (GCH1) GTP Cyclohydrolase I (GCH1) JAK/STAT Pathway->GTP Cyclohydrolase I (GCH1) Upregulates Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) 7,8-Dihydrothis compound Triphosphate 7,8-Dihydrothis compound Triphosphate Guanosine Triphosphate (GTP)->7,8-Dihydrothis compound Triphosphate GCH1 This compound This compound 7,8-Dihydrothis compound Triphosphate->this compound

Caption: Interferon-gamma induced this compound synthesis pathway.

elisa_workflow Competitive this compound ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_samples Add Standards, Controls, & Samples to Plate (20 µL) prep_reagents->add_samples prep_samples Prepare Samples (Dilute Urine) prep_samples->add_samples add_conjugate Add Enzyme Conjugate (100 µL) add_samples->add_conjugate add_antiserum Add Antiserum (50 µL) add_conjugate->add_antiserum incubate1 Incubate (90 min, RT, Shaking, Dark) add_antiserum->incubate1 wash Wash Plate (4x) incubate1->wash add_substrate Add TMB Substrate (150 µL) wash->add_substrate incubate2 Incubate (10 min, RT, Dark) add_substrate->incubate2 add_stop Add Stop Solution (150 µL) incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calc_curve Generate Standard Curve read_plate->calc_curve calc_conc Calculate Sample Concentrations calc_curve->calc_conc

Caption: Step-by-step workflow for a competitive this compound ELISA.

troubleshooting_logic This compound Assay Troubleshooting Logic start Assay Results Unsatisfactory check_qc Are QC Controls within range? start->check_qc high_cv High CV between duplicates? check_qc->high_cv Yes repeat_assay Repeat Assay check_qc->repeat_assay No (Review entire protocol) pipetting_error Review Pipetting Technique Use Calibrated Pipettes high_cv->pipetting_error Yes low_signal Weak or No Signal (Low ODs)? high_cv->low_signal No pipetting_error->repeat_assay reagent_issue Check Reagent Expiry/Storage Prepare Fresh Reagents low_signal->reagent_issue Yes high_bkg High Background (High OD in lowest standard)? low_signal->high_bkg No reagent_issue->repeat_assay wash_issue Improve Washing Steps (Increase volume/repeats) high_bkg->wash_issue Yes high_bkg->repeat_assay No (Contact Technical Support) wash_issue->repeat_assay

Caption: A logical guide for troubleshooting common this compound assay issues.

References

Technical Support Center: Measuring Low Concentrations of Neopterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopterin assays, particularly when measuring low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring this compound, and which is best for low concentrations?

A1: The primary methods for this compound quantification are ELISA, High-Performance Liquid Chromatography (HPLC) with fluorometric or mass spectrometric detection, and Radioimmunoassay (RIA).[1][2][3]

  • ELISA is often a reliable, sensitive, and robust method for quantifying this compound in complex biological samples like serum, plasma, and urine.[3]

  • HPLC with fluorometric detection offers high sensitivity, making it suitable for detecting low this compound concentrations.[1]

  • LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is another highly sensitive and high-throughput option.[4][5][6][7][8]

  • RIA is also a suitable method, though the use of radioisotopes is becoming less common.[3]

For very low concentrations, HPLC and LC-MS/MS are often preferred due to their high sensitivity and specificity.

Q2: My this compound levels are below the detection limit of my assay. What can I do?

A2: If your this compound concentrations are too low to be detected, consider the following:

  • Switch to a more sensitive assay: If you are using a standard ELISA, switching to a high-sensitivity ELISA, HPLC with fluorescence detection, or LC-MS/MS could provide the necessary sensitivity.[1][4]

  • Increase sample volume: If the protocol allows, increasing the amount of sample used in the assay can help to bring the this compound concentration within the detectable range.[9]

  • Optimize your current assay: For ELISAs, you can try increasing antibody incubation times or the concentration of the secondary antibody-enzyme conjugate to amplify the signal.[10]

Q3: I am seeing high variability between my sample replicates. What could be the cause?

A3: High variability in replicate measurements can be caused by several factors:

  • Pipetting errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense accurate volumes.[9]

  • Inadequate mixing: Thoroughly mix all reagents and samples before use.

  • Plate inconsistency: If using an ELISA, there may be inconsistencies in the plate coating or well volumes.

  • Washing steps: Ensure consistent and thorough washing of all wells in an ELISA to remove unbound reagents.[11]

Q4: How should I properly store my samples for this compound analysis?

A4: Proper sample storage is crucial for accurate this compound measurement. Samples should be protected from UV light.[2] For long-term storage, freezing at -20°C or -80°C is recommended.[12][13] Studies have shown that this compound is stable in cerebrospinal fluid (CSF) for over 10 years when stored at -80°C.[13] Urinary this compound is also remarkably stable and can be stored frozen, lyophilized, or on filter paper for extended periods with minimal degradation.[14]

Troubleshooting Guides

ELISA Troubleshooting
ProblemPossible CauseSuggested Solution
Weak or No Signal Low concentration of this compound in the sample.- Use a more sensitive assay format.[9] - Increase the sample volume if possible.
Inadequate incubation time or temperature.- Increase the incubation time for antibodies.[9][10] - Ensure all reagents are at room temperature before use.[9]
Inactive reagents (antibodies, enzyme conjugate, substrate).- Use fresh reagents and ensure they have been stored correctly.[9] - Protect the TMB substrate from light.[10]
High Background Insufficient washing.- Increase the number of wash cycles and ensure complete aspiration of wash buffer from wells.[11]
High concentration of detection antibody.- Titrate the detection antibody to an optimal concentration.
Cross-reactivity or non-specific binding.- Use a robust blocking buffer and ensure a sufficient blocking step.[11]
Poor Precision Inconsistent pipetting.- Check pipette calibration and use fresh tips for each sample and reagent.[9]
Incomplete mixing of reagents.- Thoroughly mix all reagents before use.
"Edge effect" on the plate.- Avoid using the outer wells of the plate if this is a recurring issue. - Ensure even temperature distribution during incubation.[11]
HPLC and LC-MS/MS Troubleshooting
ProblemPossible CauseSuggested Solution
Low Signal/Sensitivity Suboptimal mobile phase composition.- Adjust the mobile phase pH and organic solvent concentration to optimize this compound retention and ionization.
Matrix effects (ion suppression in LC-MS/MS).- Dilute the sample to reduce the concentration of interfering substances.[15][16] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[6][7][8] - Improve sample preparation to remove interfering components.[17]
Poor chromatographic peak shape.- Ensure the analytical column is not overloaded and is in good condition. - Use a guard column to protect the analytical column.[18]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.- Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. - Prepare fresh mobile phase daily.
Column degradation.- Replace the analytical column if it is old or has been subjected to harsh conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound measurement methods.

Table 1: Detection Limits and Normal Concentrations

Assay MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Normal Concentration Range (approximate)
HPLCUrineLOD: 0.3 ng/mL, LOQ: 1.0 ng/mL[19]Varies with age and sex.[20]
ELISASerumSensitivity: 2 nmol/L[21]< 10 nmol/L[2][22]
LC-MS/MSCSFLinear working range: 3 to 200 nmol/L[6][7][8]Varies based on age and clinical condition.
HPLCSerumDetectable at µg/L levels[18]Mean: 5.52 µg/L[18]

Table 2: Assay Precision

Assay MethodMatrixIntra-assay CV (%)Inter-assay CV (%)
HPLCSerum/Urine≤ 10% (Total CV)[18]Not specified
LC-MS/MSCSF< 14.4% (Total analytical imprecision)[6][7][8]< 14.4% (Total analytical imprecision)[6][7][8]
UPLC-MS/MSUrineNot specifiedNot specified

Experimental Protocols

Detailed Methodology: HPLC with Fluorometric Detection for this compound in Serum/Urine

This protocol is a synthesized example based on common practices.

  • Sample Preparation:

    • Acidify the serum or urine specimen.

    • Perform an oxidation step, for instance, using iodine in trichloroacetic acid, to convert reduced pterins to their fluorescent oxidized forms.

    • For cleaner samples, use a solid-phase extraction (SPE) step with a cation-exchange column for partial purification.[18]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reversed-phase C18 column.

    • Use a guard column to protect the analytical column.[18]

    • Employ an isocratic mobile phase, such as a phosphate (B84403) buffer (e.g., 15 mM, pH 7) with a small percentage of organic modifier like methanol (B129727) (e.g., 2.5%).[19]

  • Detection:

    • Set the fluorescence detector to an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[19]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Neopterin_Biosynthesis_and_Cellular_Activation Interferon_gamma Interferon-gamma (IFN-γ) Macrophage Macrophage / Monocyte Interferon_gamma->Macrophage stimulates GTP Guanosine Triphosphate (GTP) Macrophage->GTP initiates synthesis in Dihydroneopterin_Triphosphate 7,8-Dihydrothis compound Triphosphate GTP->Dihydroneopterin_Triphosphate GTP cyclohydrolase I Dihydrothis compound 7,8-Dihydrothis compound Dihydroneopterin_Triphosphate->Dihydrothis compound This compound This compound (Stable, Fluorescent) Dihydrothis compound->this compound Oxidation Cellular_Immunity Cellular Immune Activation This compound->Cellular_Immunity is a marker for Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Dihydrothis compound

Caption: this compound biosynthesis pathway and its role as a biomarker.

Neopterin_Measurement_Workflow Sample_Collection 1. Sample Collection (e.g., Serum, Urine, CSF) Sample_Processing 2. Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Storage 3. Storage (-20°C or -80°C, protect from light) Sample_Processing->Storage Assay_Selection 4. Assay Selection Storage->Assay_Selection ELISA ELISA Assay_Selection->ELISA Robustness HPLC HPLC Assay_Selection->HPLC Sensitivity LCMS LC-MS/MS Assay_Selection->LCMS High-Throughput Assay_Execution 5. Assay Execution ELISA->Assay_Execution HPLC->Assay_Execution LCMS->Assay_Execution Data_Analysis 6. Data Analysis (Standard Curve, Quantification) Assay_Execution->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for this compound measurement.

Troubleshooting_Logic Start Low or No Signal Detected Check_Concentration Is this compound concentration expected to be low? Start->Check_Concentration Check_Assay_Performance Are controls and standards working correctly? Check_Concentration->Check_Assay_Performance No Increase_Sensitivity Increase Assay Sensitivity: - Switch to HPLC or LC-MS/MS - Use high-sensitivity ELISA kit Check_Concentration->Increase_Sensitivity Yes Troubleshoot_Assay Troubleshoot Assay Protocol: - Check reagent integrity - Verify incubation times/temps - Confirm plate reader settings Check_Assay_Performance->Troubleshoot_Assay No Review_Sample_Handling Review Sample Handling: - Check storage conditions - Assess for degradation - Rule out matrix effects Check_Assay_Performance->Review_Sample_Handling Yes End Problem Resolved Increase_Sensitivity->End Troubleshoot_Assay->End Review_Sample_Handling->End

Caption: Logical workflow for troubleshooting low this compound signal.

References

Validation & Comparative

A Head-to-Head Comparison of Neopterin and C-Reactive Protein in the Diagnosis of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate diagnosis of sepsis is a critical challenge. This guide provides an objective comparison of two key biomarkers, neopterin and C-reactive protein (CRP), in the context of sepsis diagnosis, supported by experimental data and detailed methodologies.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, requires rapid identification to improve patient outcomes. Biomarkers play a pivotal role in this process, and while C-reactive protein (CRP) is a widely used inflammatory marker, this compound is emerging as a potentially more specific indicator of the cellular immune response central to the pathophysiology of sepsis. This guide delves into a comparative analysis of their diagnostic performance.

Quantitative Data Comparison

The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve (AUC), which represents the overall diagnostic accuracy. The following table summarizes the performance of this compound and CRP in diagnosing sepsis based on data from various clinical studies.

BiomarkerParameterValue (%)Study Population / Notes
This compound Sensitivity74Periprosthetic joint infection[1]
Specificity59Periprosthetic joint infection[1]
AUC0.763Critically ill ICU patients[2]
C-Reactive Protein (CRP) Sensitivity80Meta-analysis of adult patients[3][4]
Specificity61Meta-analysis of adult patients[3][4]
AUC0.73Meta-analysis of adult patients[3][4]
Sensitivity85Meta-analysis in neonates and children[5]
Specificity84Meta-analysis in neonates and children[5]
AUC0.945Meta-analysis in neonates and children[5]
Sensitivity74.5Critically ill patients in India[6]
Specificity75.6Critically ill patients in India[6]
AUC0.741Critically ill patients in India[6]

Note: The diagnostic performance of biomarkers can vary depending on the patient population, the severity of illness, and the specific assay used.

Signaling Pathways and Experimental Workflow

To understand the biological basis of these biomarkers and the process of their measurement, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for sepsis diagnosis.

Neopterin_Signaling_Pathway This compound Production Pathway in Sepsis Infection Bacterial/Viral Infection Macrophage Macrophage / Monocyte Infection->Macrophage activates T_Cell T-Lymphocyte Macrophage->T_Cell presents antigen to GTPCH1 GTP-Cyclohydrolase I Macrophage->GTPCH1 upregulates IFN_gamma Interferon-gamma (IFN-γ) T_Cell->IFN_gamma releases IFN_gamma->Macrophage stimulates GTP Guanosine Triphosphate (GTP) GTP->GTPCH1 converted by Dihydrothis compound 7,8-Dihydrothis compound Triphosphate GTPCH1->Dihydrothis compound This compound This compound Dihydrothis compound->this compound released as

Caption: this compound production is induced by interferon-gamma released from activated T-lymphocytes.

Experimental_Workflow Experimental Workflow for Sepsis Diagnosis Patient Patient with Suspected Sepsis Sample_Collection Blood Sample Collection (Serum or Plasma) Patient->Sample_Collection Biomarker_Assay Biomarker Measurement (this compound ELISA or CRP Nephelometry/Turbidimetry) Sample_Collection->Biomarker_Assay Data_Analysis Data Analysis and Interpretation Biomarker_Assay->Data_Analysis Diagnosis Sepsis Diagnosis / Prognosis Data_Analysis->Diagnosis

References

Differentiating Bacterial from Viral Infections: A Comparative Analysis of Neopterin and Procalcitonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate differentiation of bacterial from viral infections is a critical challenge that directly impacts patient outcomes and antimicrobial stewardship. This guide provides a comprehensive comparison of two promising biomarkers, neopterin and procalcitonin (B1506340), summarizing their diagnostic performance based on experimental data, detailing relevant biological pathways, and outlining the methodologies used in key studies.

This compound, a pteridine (B1203161) derivative, is a marker of cellular immune activation, primarily released by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ)[1][2][3]. Its levels rise significantly in viral infections, which are characterized by a strong cell-mediated immune response[2][4]. In contrast, procalcitonin (PCT), a precursor to the hormone calcitonin, is released by various cell types throughout the body in response to bacterial endotoxins and inflammatory cytokines like IL-6 and TNF-alpha[5][6][7]. Notably, IFN-γ, a key cytokine in viral responses, inhibits the production of PCT, providing a biological basis for its specificity in bacterial infections[6][8].

Diagnostic Performance: A Data-Driven Comparison

The clinical utility of a biomarker is determined by its ability to accurately distinguish between different pathological states. The following tables summarize the diagnostic performance of this compound and procalcitonin in differentiating bacterial from viral infections, based on data from various clinical studies.

Procalcitonin (PCT) for Diagnosing Bacterial Infections
Patient Cohort Cut-off Value Sensitivity Specificity AUC
Community-Acquired Pneumonia (Adults)[9][10]0.5 µg/L55%76%0.73
Lower Respiratory Tract Infections[11]Not specified--0.770
Critically Ill Patients with Fever/Septic Shock[12]0.8 µg/L (Day 1)67.7%47.8%-
Critically Ill Patients with Fever/Septic Shock[12]0.9 µg/L (Day 2)60.9%63.0%-
This compound for Differentiating Viral from Bacterial Infections
Patient Cohort Cut-off Value Sensitivity Specificity AUC
Lower Respiratory Tract Infections[11][13]Not specified--0.832
Critically Ill Patients with Fever/Septic Shock[12]18 pg/L (Day 1)62.7%78.3%-
Critically Ill Patients with Fever/Septic Shock[12]16 pg/L (Day 2)69.3%67.9%-
Sepsis Diagnosis[14]Not specified--0.763

AUC: Area Under the Receiver Operating Characteristic Curve. A higher AUC value indicates better diagnostic accuracy.

Studies have shown that combining these markers with others, such as C-reactive protein (CRP), may improve discriminatory power[11]. For instance, the ratio of CRP to this compound has been investigated as a useful tool in patients with acute respiratory tract infections.

Signaling Pathways and Biological Rationale

The differential expression of this compound and procalcitonin in response to viral and bacterial pathogens is rooted in distinct immunological signaling pathways.

neopterin_pathway cluster_viral Viral Infection cluster_immune Host Immune Response cluster_production Biomarker Production Viral Pathogen Viral Pathogen T-Helper 1 Cell T-Helper 1 Cell Viral Pathogen->T-Helper 1 Cell Activates IFN-gamma IFN-gamma T-Helper 1 Cell->IFN-gamma Produces Macrophage/Dendritic Cell Macrophage/Dendritic Cell GTP GTP Macrophage/Dendritic Cell->GTP Converts IFN-gamma->Macrophage/Dendritic Cell Stimulates This compound This compound GTP->this compound to procalcitonin_pathway cluster_bacterial Bacterial Infection cluster_immune Host Immune Response cluster_viral_inhibition Viral Infection Influence cluster_production Biomarker Production Bacterial Pathogen (Endotoxins) Bacterial Pathogen (Endotoxins) Various Body Cells (e.g., Lung, Intestine) Various Body Cells (e.g., Lung, Intestine) Bacterial Pathogen (Endotoxins)->Various Body Cells (e.g., Lung, Intestine) Stimulate Inflammatory Cytokines (IL-6, TNF-alpha) Inflammatory Cytokines (IL-6, TNF-alpha) Various Body Cells (e.g., Lung, Intestine)->Inflammatory Cytokines (IL-6, TNF-alpha) Release Procalcitonin Procalcitonin Various Body Cells (e.g., Lung, Intestine)->Procalcitonin Produce Inflammatory Cytokines (IL-6, TNF-alpha)->Various Body Cells (e.g., Lung, Intestine) Induce Viral Pathogen Viral Pathogen IFN-gamma IFN-gamma Viral Pathogen->IFN-gamma Induces IFN-gamma->Procalcitonin Inhibits Production experimental_workflow cluster_sample Sample Collection & Preparation cluster_assay Biomarker Measurement cluster_analysis Data Analysis Patient Blood Sample Patient Blood Sample Centrifugation Centrifugation Patient Blood Sample->Centrifugation Serum/Plasma Aliquoting Serum/Plasma Aliquoting Centrifugation->Serum/Plasma Aliquoting Storage at -80C Storage at -80C Serum/Plasma Aliquoting->Storage at -80C This compound Assay (ELISA/HPLC) This compound Assay (ELISA/HPLC) Storage at -80C->this compound Assay (ELISA/HPLC) Procalcitonin Assay (Automated Immunoassay) Procalcitonin Assay (Automated Immunoassay) Storage at -80C->Procalcitonin Assay (Automated Immunoassay) Standard Curve Generation Standard Curve Generation This compound Assay (ELISA/HPLC)->Standard Curve Generation Concentration Calculation Concentration Calculation Procalcitonin Assay (Automated Immunoassay)->Concentration Calculation Standard Curve Generation->Concentration Calculation Statistical Analysis (ROC, etc.) Statistical Analysis (ROC, etc.) Concentration Calculation->Statistical Analysis (ROC, etc.)

References

Validation of neopterin as an independent prognostic marker in various cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a significant independent prognostic marker in a variety of cancers. Its production by activated macrophages in response to interferon-gamma (IFN-γ) stimulation firmly links it to the cellular immune response against tumors. Elevated this compound levels in bodily fluids such as serum, urine, and ascites have been consistently associated with a poorer prognosis, reflecting a state of heightened and persistent immune activation that is often counterintuitively linked to tumor progression and immune escape. This guide provides a comprehensive comparison of this compound's prognostic performance with another common inflammatory marker, C-reactive protein (CRP), supported by experimental data and detailed methodologies.

Prognostic Performance: this compound vs. C-reactive Protein

The following tables summarize the prognostic value of this compound and C-reactive protein (CRP) for overall survival (OS) and progression-free survival (PFS) across various cancer types. The data is presented as Hazard Ratios (HR) with 95% confidence intervals (CI), where an HR greater than 1 indicates a worse prognosis for patients with elevated marker levels.

Table 1: Prognostic Value of this compound for Overall Survival (OS) in Various Cancers

Cancer TypeBiomarkerHazard Ratio (95% CI)p-valueReference
Metastatic Renal Cell CarcinomaSerum this compound2.01 (not specified)0.0007[1]
Metastatic Renal Cell CarcinomaSerum this compound/Creatinine (B1669602) Ratio1.97 (not specified)0.0004[1]
Dermatomyositis (associated with cancer)Serum this compound4.619 (2.092–10.195)< 0.001[2]
Pancreatic CancerSerum this compoundStatistically Significant< 0.05[3]
Rectal Cancer (Neoadjuvant setting)Serum this compoundStatistically Significant0.009[4]

Table 2: Prognostic Value of C-reactive Protein (CRP) for Overall Survival (OS) in Various Cancers

Cancer TypeBiomarkerHazard Ratio (95% CI)p-valueReference
Various Cancers (treated with immunotherapy)Baseline Serum CRP1.62 (1.27–2.07)< 0.001[5]
Various Cancers (treated with immunotherapy, CRP ≥10 mg/l)Baseline Serum CRP2.76 (1.70–4.48)< 0.001[5][6]
Prostate CancerSerum CRP1.83 (1.51–2.21)Not specified[7]
Colorectal CancerPost-operative Serum CRP(Meta-analysis)Not specified[8]
Overall CancerPlasma CRP (top vs. bottom quartile)1.28 (1.11–1.48)< 0.001[9]
Overall CancerSerum CRP (per 1mg/L increase)1.02 (1.01–1.02)< 0.001

Table 3: Prognostic Value of this compound for Progression-Free Survival (PFS) in Various Cancers

Cancer TypeBiomarkerHazard Ratio (95% CI)p-valueReference
Advanced Non-Small Cell Lung Cancer (on immunotherapy)Low Serum this compound0.327 (0.171–0.625)< 0.001
Rectal Cancer (Neoadjuvant setting)Serum this compoundStatistically Significant0.001[4]

Table 4: Prognostic Value of C-reactive Protein (CRP) for Progression-Free Survival (PFS) in Various Cancers

Cancer TypeBiomarkerHazard Ratio (95% CI)p-valueReference
Various Cancers (treated with immunotherapy)Baseline Serum CRP(Associated with low PFS)Not specified[5][6]

Experimental Protocols

Accurate and reproducible measurement of this compound is crucial for its validation as a prognostic marker. Below are detailed methodologies for the two most common analytical techniques.

Measurement of Serum this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative determination of this compound in serum.

Materials:

  • This compound ELISA Kit (commercially available)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Orbital shaker

  • Distilled or deionized water

Procedure:

  • Preparation of Reagents: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • Sample Preparation: Serum samples should be centrifuged to remove particulate matter. If samples have high concentrations of this compound, they should be diluted with the provided assay buffer.

  • Assay Procedure: a. Add 20 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate. b. Add 100 µL of enzyme-conjugated this compound to each well. c. Add 50 µL of anti-neopterin antibody to each well. d. Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (500 rpm) in the dark. e. Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (~300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels. f. Add 150 µL of TMB Substrate Solution to each well. g. Incubate for 10 minutes at room temperature in the dark. h. Add 150 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Analysis: a. Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution. b. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Measurement of Urinary this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in urine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • This compound standard

  • Creatinine standard

  • Mobile phase: Potassium phosphate (B84403) buffer (e.g., 15 mmol/L, pH 6.4)

  • Acetonitrile (B52724)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: a. Collect spot urine samples. b. Centrifuge the urine samples to remove any sediment. c. Dilute the supernatant with the mobile phase (e.g., 1:10 dilution). d. Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions: a. Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). b. Mobile Phase: Isocratic elution with potassium phosphate buffer. A small percentage of acetonitrile may be added to optimize separation. c. Flow Rate: Typically 0.8 to 1.5 mL/min. d. Detection:

    • Fluorescence detector: Excitation at 353 nm and emission at 438 nm.
    • UV detector: 353 nm. e. Injection Volume: 20 µL.

  • Quantification: a. Prepare a series of this compound and creatinine standards of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared urine samples. d. Identify and quantify the this compound and creatinine peaks based on their retention times compared to the standards. e. Express the urinary this compound concentration as a ratio to the urinary creatinine concentration (e.g., in µmol of this compound per mol of creatinine) to correct for variations in urine dilution.

Signaling Pathways and Experimental Workflows

Interferon-gamma Signaling Pathway Leading to this compound Production

The production of this compound is a direct consequence of the activation of the cellular immune system, specifically the stimulation of macrophages by IFN-γ. This signaling cascade is a critical component of the anti-tumor immune response.

IFN_gamma_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFNGR1 IFNGR2 IFN-γ->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1_dimer STAT1 Dimer JAK1->STAT1_dimer Phosphorylation & Dimerization JAK2->STAT1_dimer GAS Gamma-activated sequence (GAS) STAT1_dimer->GAS Translocation & Binding GTP GTP 7,8-Dihydrothis compound\nTriphosphate 7,8-Dihydrothis compound Triphosphate GTP->7,8-Dihydrothis compound\nTriphosphate Conversion GCH-I GCH-I GTP Cyclohydrolase I This compound This compound 7,8-Dihydrothis compound\nTriphosphate->this compound Spontaneous Oxidation GCH-I_gene GCH-I Gene Transcription GAS->GCH-I_gene Induction GCH-I_gene->GCH-I Translation

Caption: IFN-γ signaling in macrophages leading to this compound synthesis.

Experimental Workflow for Validating a Prognostic Biomarker

The validation of a biomarker like this compound follows a structured workflow to ensure its clinical utility and reliability. This process involves multiple phases, from initial discovery to clinical validation.

biomarker_validation_workflow discovery Phase 1: Discovery (e.g., Proteomics, Metabolomics) qualification Phase 2: Assay Development & Qualification discovery->qualification Develop robust assay retrospective Phase 3: Retrospective Validation (Case-Control Studies) qualification->retrospective Assess prognostic potential prospective Phase 4: Prospective Validation (Cohort Studies) retrospective->prospective Confirm findings in a real-world setting clinical_utility Phase 5: Clinical Utility Assessment prospective->clinical_utility Evaluate impact on patient outcomes

Caption: Phased workflow for prognostic biomarker validation.

References

A Comparative Analysis of Neopterin and Other Inflammatory Markers in COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

Publication for Researchers, Scientists, and Drug Development Professionals

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, is characterized by a spectrum of clinical outcomes, ranging from asymptomatic infection to severe pneumonia, acute respiratory distress syndrome (ARDS), and multi-organ failure. A key driver of severity is an excessive and dysregulated inflammatory response, often termed a "cytokine storm".[1][2] This has underscored the critical need for reliable biomarkers to stratify patients, predict disease progression, and guide therapeutic interventions. While traditional inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), D-dimer, and ferritin are widely used, neopterin has emerged as a promising candidate that offers unique insights into the cellular immune response.[3]

This guide provides a comparative analysis of this compound against other key inflammatory markers in COVID-19, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Data Presentation: Quantitative Comparison of Inflammatory Markers

This compound levels, along with other common inflammatory markers, are significantly elevated in COVID-19 patients, with concentrations often correlating with disease severity. This compound, specifically, serves as a sensitive indicator of macrophage activation and the intensity of the cell-mediated immune response.[4][5] The table below summarizes key quantitative findings from various studies, comparing this compound with CRP, IL-6, D-dimer, and ferritin.

MarkerPatient GroupValueControl GroupValueKey FindingCitations
This compound Severe COVID-1916.57 ± 9.29 nmol/L (mean)Healthy2.26 ± 2.13 nmol/L (mean)~8-fold increase in severe patients compared to healthy controls.
COVID-19 (All)46 nmol/L (median)Healthy12 nmol/L (median)Levels are four times higher in patients than in controls.[6]
Severe COVID-19Cut-off: > 90 nmol/LMild COVID-19-A high cut-off value identifies severe cases with 100% sensitivity and 76% specificity.[6]
Severe COVID-19> 45 nmol/LMild COVID-19≤ 45 nmol/LPatients with levels >45 nmol/L had a 4x higher risk of death and 14x higher rate of ICU admission.[3]
C-Reactive Protein (CRP) COVID-1959.26 mg/L (mean)Healthy7.61 mg/L (mean)Significantly elevated in COVID-19 patients.[7]
Severe COVID-19Positive CorrelationMild COVID-19-CRP levels positively correlate with this compound levels and disease severity.[8]
Interleukin-6 (IL-6) COVID-19130 pg/mL (mean)Healthy9.2 pg/mL (mean)Markedly increased in COVID-19 patients, indicating a strong inflammatory response.[7]
Severe COVID-19> 7 pg/mL--In one study, 96% of severe patients had IL-6 levels above the normal range of 7 pg/mL.
D-Dimer COVID-191104 ng/mL (mean)Healthy220 ng/mL (mean)Significantly elevated, reflecting coagulopathy associated with severe COVID-19.[7]
Non-survivorsSignificantly HigherSurvivors-D-dimer levels are a strong predictor of mortality in COVID-19.[9]
Ferritin COVID-19392.4 µg/L (mean)Healthy131.6 µg/L (mean)Elevated levels are associated with hyperinflammation and poor outcomes.[7]
Non-survivorsSignificantly HigherSurvivors-Ferritin levels correlate with the severity of COVID-19 illness.[9]

Signaling Pathways and Mechanisms

The inflammatory response in COVID-19 is a complex cascade involving multiple signaling pathways. This compound's production is specifically tied to the activation of cellular immunity, offering a distinct signal compared to more general markers of inflammation.

This compound Biosynthesis Pathway

This compound is a direct product of the cellular immune response. Its synthesis is initiated when T-helper 1 (Th1) cells release interferon-gamma (IFN-γ) in response to viral antigens. IFN-γ then stimulates monocytes and macrophages, triggering the enzymatic conversion of guanosine (B1672433) triphosphate (GTP) into this compound.[3][4] This makes this compound a precise marker of Th1-type immune activation.

Neopterin_Biosynthesis cluster_0 T-Cell Activation cluster_1 Macrophage Stimulation & this compound Production SARS-CoV-2 SARS-CoV-2 Antigen APC Antigen Presenting Cell (e.g., Macrophage) SARS-CoV-2->APC Presents Antigen Th1 Th1 Helper Cell APC->Th1 Activates IFN-g IFN-γ Th1->IFN-g Releases Macrophage Monocyte / Macrophage IFN-g->Macrophage Stimulates GTP GTP Macrophage->GTP This compound This compound GTP->this compound GTP-Cyclohydrolase-1 COVID19_Inflammation SARS-CoV-2 SARS-CoV-2 HostCell Host Cell (e.g., Epithelial, Macrophage) SARS-CoV-2->HostCell Infection Recognition Viral Recognition (TLRs, etc.) HostCell->Recognition Initiates Signaling Activation of Signaling Pathways (NF-κB, JAK/STAT, p38 MAPK) Recognition->Signaling Cytokines Pro-inflammatory Cytokine & Chemokine Production Signaling->Cytokines Markers IL-6, TNF-α, etc. Cytokines->Markers Systemic Systemic Inflammation (Cytokine Storm) Cytokines->Systemic Workflow P1 Patient Cohort (e.g., Mild vs. Severe COVID-19) P2 Blood Sample Collection P1->P2 P3 Serum/Plasma Separation & Storage P2->P3 P4 Biomarker Measurement (ELISA, HPLC, Immunoassay) P3->P4 P5 Data Acquisition P4->P5 P6 Statistical Analysis (Comparison, Correlation, ROC) P5->P6

References

A Head-to-Head Comparison of Neopterin Measurement: ELISA vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neopterin, a key biomarker of cellular immune activation, is critical. This guide provides a detailed comparison of the two primary methods for this compound measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of the activation of the cellular immune system, particularly of macrophages stimulated by interferon-gamma.[1] Its levels in body fluids such as serum, plasma, and urine are elevated in various conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies.[1][2] Consequently, accurate and reliable measurement of this compound is crucial for disease monitoring, prognosis, and evaluating therapeutic responses.

This guide delves into a head-to-head comparison of the two most prevalent analytical methods for this compound quantification: ELISA and HPLC. We will explore their underlying principles, performance characteristics, and experimental workflows to assist you in selecting the most suitable method for your research or clinical needs.

Performance Characteristics: A Quantitative Comparison

The choice between ELISA and HPLC often depends on a balance of factors including sensitivity, specificity, precision, and throughput. The following table summarizes the key performance characteristics of both methods based on available data.

Performance CharacteristicThis compound ELISAThis compound HPLC
Principle Competitive binding immunoassayChromatographic separation with fluorescence or UV detection
Sensitivity (LOD/LOQ) LOD: ~0.7 nmol/L, LOQ: Not consistently reportedLOD: ~0.3 ng/mL (approximately 1.2 nmol/L)[3], LOQ: ~1.0 ng/mL (approximately 4 nmol/L)[3]
Linearity (Correlation Coefficient) Good correlation with HPLC (R² values ranging from 0.48 to 0.97 depending on the kit)[4][5]Excellent linearity (R² > 0.99)[6][7]
Precision (CV%) Inter-assay CV: 6.5%[4]Intra- and inter-day precision: < 3.14%[3]
Accuracy (Relative Error) Dependent on kit quality and cross-reactivityHigh accuracy, considered the gold standard[4][6]. Relative error better than 3.00%[3]
Throughput High-throughput, suitable for large sample numbersLower throughput, more time-consuming per sample
Cost Generally more cost-effective per sample[8]Higher initial instrument cost and per-sample cost
Sample Type Serum, plasma, urine[9]Serum, plasma, urine, cerebrospinal fluid[4][10]

Principles of Detection

This compound ELISA: A Competitive Approach

The this compound ELISA is a competitive immunoassay. In this setup, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibodies coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured, with a weaker signal indicating a higher concentration of this compound in the sample.

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Neopterin Antibody BoundAntibody Antibody Samplethis compound Sample this compound Samplethis compound->Antibody Competes with Enzymethis compound Enzyme-Labeled This compound Enzymethis compound->Antibody Substrate Substrate BoundAntibody->Substrate Wash Step BoundSamplethis compound Sample this compound BoundSamplethis compound->BoundAntibody BoundEnzymethis compound Enzyme-Labeled This compound BoundEnzymethis compound->BoundAntibody ColoredProduct Colored Product Substrate->ColoredProduct Enzyme

Diagram 1: Principle of Competitive this compound ELISA
This compound HPLC: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for this compound measurement due to its high specificity and accuracy.[4][6] The method involves injecting a prepared sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For this compound analysis, a reversed-phase C18 column is commonly used.[11][12] this compound has natural fluorescence, allowing for highly sensitive detection using a fluorescence detector at an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[7][12] The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.

HPLC_Workflow Sample Sample (Serum, Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Injection Autosampler/ Manual Injection Preparation->Injection Column HPLC Column (e.g., C18) Injection->Column Mobile Phase Detector Fluorescence Detector (Ex: 353 nm, Em: 438 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data Result This compound Concentration Data->Result

Diagram 2: General Workflow of this compound HPLC Analysis

Detailed Experimental Protocols

This compound ELISA Protocol (Competitive Method)

This protocol is a generalized procedure based on commercially available kits.[13] Refer to the specific manufacturer's instructions for precise details.

  • Reagent Preparation: Prepare wash buffer, standards, and controls according to the kit instructions. Allow all reagents to reach room temperature.

  • Sample Preparation: Serum or plasma samples can typically be used directly. Urine samples may require dilution with the provided assay buffer.[8]

  • Assay Procedure: a. Pipette 20 µL of standards, controls, and samples into the appropriate wells of the anti-neopterin antibody-coated microplate.[8] b. Add 100 µL of enzyme-conjugated this compound to each well.[8] c. Add 50 µL of this compound antiserum to each well.[8] d. Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[8] e. Wash the plate four times with diluted wash buffer.[8] f. Add 150 µL of TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.[8] g. Stop the reaction by adding 150 µL of stop solution to each well.[8] h. Measure the absorbance at 450 nm within 15 minutes.[8]

  • Data Analysis: Calculate the this compound concentration of the samples by referring to the standard curve generated from the standards. The optical density is inversely proportional to the this compound concentration.

This compound HPLC Protocol

This protocol is a representative example and may require optimization based on the specific HPLC system and column used.[7][12]

  • Reagent Preparation:

    • Mobile Phase: Prepare a mobile phase, for example, a mixture of 15 mM potassium phosphate (B84403) buffer (pH 6.4) and methanol (B129727) or an isocratic water-acetonitrile (99:1) mixture.[6][7]

    • Standards: Prepare a stock solution of this compound and create a series of dilutions for the standard curve.

  • Sample Preparation:

    • Serum/Plasma: Precipitate proteins by adding an equal volume of a precipitating agent like trichloroacetic acid or acetonitrile.[6][12] Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Urine: Dilute urine samples with the mobile phase or water.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[7]

    • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard.

    • Detection: Use a fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[7]

  • Data Analysis: Identify and integrate the this compound peak in the chromatogram. Construct a standard curve by plotting the peak areas of the standards against their concentrations. Determine the this compound concentration in the samples from the standard curve.

Conclusion: Choosing the Right Method

Both ELISA and HPLC are robust methods for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • ELISA is a high-throughput and cost-effective method, making it ideal for screening large numbers of samples.[8] While generally sensitive, the accuracy and specificity can vary between different commercial kits.[4]

  • HPLC offers superior specificity and is considered the gold standard for this compound analysis.[4][6] It is the preferred method when high accuracy and the ability to resolve potential interfering substances are critical. However, it has a lower throughput and higher operational costs.

For researchers and clinicians, a thorough understanding of the strengths and limitations of each method is essential for generating reliable and meaningful data in the study of immune activation.

References

Correlation of serum and urine neopterin levels in different disease states

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of neopterin levels in serum and urine across various disease states, providing researchers, scientists, and drug development professionals with a valuable resource for comparative analysis.

This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker of cellular immune activation. Primarily produced by activated monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), its levels in bodily fluids such as serum and urine can provide critical insights into the activity of various inflammatory and infectious diseases. This guide offers a detailed comparison of serum and urine this compound levels across different pathological conditions, supported by experimental data and methodological considerations.

Correlation of Serum and Urine this compound Levels

Generally, a strong positive correlation exists between serum and urine this compound concentrations, as this compound is cleared from the circulation via the kidneys.[1] However, this correlation can be influenced by factors such as renal function, age, and the specific disease state.[2] In individuals with normal renal function, both serum and urine this compound levels are considered to be of similar diagnostic value.[1] A review of multiple studies revealed that while the majority show a statistically significant correlation between plasma/serum and urine this compound levels, the strength of this correlation can vary from non-significant to highly significant.[3]

This compound Levels in Various Disease States

Elevated this compound concentrations in both serum and urine are observed in a wide range of conditions associated with cellular immune system activation.

Infectious Diseases

Viral and bacterial infections are potent inducers of this compound production.

  • Human Immunodeficiency Virus (HIV) Infection: A close correlation between urine and serum this compound concentrations has been demonstrated in HIV-1 seropositive patients.[4] These levels correlate almost identically with the clinical and immunological presentation of the infection.[4] Successful antiretroviral therapy is associated with a decrease in this compound levels.[5][6]

  • Tuberculosis: Studies have found that this compound levels in urine, serum, and bronchoalveolar lavage fluid correlate significantly in patients with tuberculosis.[5] The elevation of this compound in these patients was noted to be more pronounced in urine than in serum.[5]

  • Viral Respiratory Tract Infections: Serum this compound levels are significantly elevated in patients with viral lower respiratory tract infections compared to those with bacterial infections.[5]

  • COVID-19: this compound levels have been shown to correlate with the severity and course of COVID-19, making it a useful prognostic marker.[7]

Malignant Diseases

Increased serum and urinary this compound levels are found in various malignancies and are often associated with a poorer prognosis.[8][9][10][11]

  • Hematological Malignancies and Renal Cell Carcinoma: this compound has shown sufficient sensitivity in detecting these types of cancers.[8]

  • Gynecological Tumors: Increased urinary this compound concentrations have been identified as an independent predictor of poor prognosis in patients with cervical, endometrial, and epithelial ovarian carcinoma.[9][11]

  • Other Solid Tumors: The sensitivity of this compound as a biomarker can be lower in other solid tumors.[8] In testicular cancer patients, for instance, this compound determination provided no additional information compared to established markers like AFP and HCG.[8] Chemotherapy can also lead to a significant increase in both serum and urinary this compound concentrations.[8]

Autoimmune and Rheumatic Diseases

Elevated this compound levels are a common feature of autoimmune disorders, reflecting the underlying chronic inflammation.

  • Rheumatic Diseases: A meta-analysis of 37 studies concluded that patients with rheumatic diseases have significantly higher concentrations of this compound in both plasma/serum and urine compared to healthy controls.[12][13]

  • Systemic Lupus Erythematosus (SLE): Urinary this compound is significantly increased in patients with both active and inactive SLE compared to healthy individuals and is a strong predictor of disease activity.[14]

Cardiovascular Diseases

Emerging evidence suggests a role for this compound as a marker of inflammation and immune activation in cardiovascular diseases.

  • Acute Coronary Syndrome (ACS): Patients with ACS have statistically higher levels of both serum and urinary this compound compared to control subjects.[15]

  • Chronic Heart Failure: Increased urine this compound levels have been shown to track with disease severity in patients with chronic systolic heart failure.[16] Elevated blood this compound levels in these patients correlate with the severity of symptoms and independently predict future cardiac events.[16]

Renal Diseases

In patients with renal dysfunction, this compound levels are elevated due to both impaired excretion and increased production from systemic inflammation.[17][6][18] Serum this compound levels show a positive correlation with serum creatinine (B1669602) levels.[17][18]

Quantitative Data Summary

Disease StateSample TypeThis compound Levels in PatientsThis compound Levels in ControlsCitation
Healthy Adults SerumMean: 5.52 µg/LN/A[19]
Malignant Diseases SerumIncreased in 48% of patientsN/A[8]
UrineIncreased in 55% of patientsN/A[8]
Acute Coronary Syndrome SerumMedian: 13.7 nmol/LMedian: 7.0 nmol/L[15]
UrineMean: 220 ± 62 µmol/mol creatinineMean: 147 ± 29 µmol/mol creatinine[15]
Chronic Kidney Disease Serum~5-fold higher than controls15.0 ± 2.8 nmol/L[18]
Amyotrophic Lateral Sclerosis Urine181.7 ± 78.9 µmol/mol creatinine120.4 ± 60.8 µmol/mol creatinine[20]

Experimental Protocols

Several methods are available for the quantification of this compound in serum and urine.

High-Performance Liquid Chromatography (HPLC)

HPLC with fluorometric detection is a sensitive and robust method for measuring this compound.[19][21]

Sample Preparation (Urine):

  • Urine samples are centrifuged to remove sediment.

  • The supernatant is diluted with a mobile phase buffer.

  • The diluted sample is injected into the HPLC system.

Sample Preparation (Serum):

  • Serum samples are deproteinized, often by adding trichloroacetic acid.

  • The mixture is centrifuged, and the supernatant is collected.

  • The supernatant is then injected into the HPLC system.[19]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and high-throughput method suitable for quantifying this compound in various sample types, including serum, plasma, and urine.[21] Commercial ELISA kits are widely available and generally follow a competitive assay format.

General ELISA Protocol:

  • Standards, controls, and samples are pipetted into microplate wells coated with anti-neopterin antibodies.

  • A this compound-horseradish peroxidase (HRP) conjugate is added to all wells.

  • During incubation, endogenous this compound in the sample competes with the HRP-conjugated this compound for binding to the fixed antibodies.

  • The wells are washed to remove unbound components.

  • A substrate solution is added, which reacts with the bound HRP to produce a colored product.

  • The intensity of the color, which is inversely proportional to the this compound concentration, is measured using a microplate reader.

Radioimmunoassay (RIA)

RIA is another method for this compound detection, though its use is becoming less common due to the involvement of radioisotopes.[21] Studies have shown that for serum this compound, results from RIA and HPLC are consistent. However, for urinary this compound, the concordance between the two methods can be weak.[2][22]

Visualizations

Signaling_Pathway cluster_0 Immune Cell Activation cluster_1 This compound Production & Release cluster_2 Measurement in Body Fluids Activated T-Lymphocyte Activated T-Lymphocyte Interferon-gamma (IFN-γ) Interferon-gamma (IFN-γ) Activated T-Lymphocyte->Interferon-gamma (IFN-γ) releases Macrophage/Monocyte Macrophage/Monocyte GTP GTP Macrophage/Monocyte->GTP converts Interferon-gamma (IFN-γ)->Macrophage/Monocyte stimulates This compound This compound GTP->this compound to Bloodstream Bloodstream This compound->Bloodstream released into Serum Serum Bloodstream->Serum Urine Urine Bloodstream->Urine excreted via kidneys Experimental_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 This compound Measurement cluster_3 Data Analysis Serum_Collection Serum Collection (Venipuncture) Serum_Prep Serum Preparation (Deproteinization) Serum_Collection->Serum_Prep Urine_Collection Urine Collection (Mid-stream) Urine_Prep Urine Preparation (Dilution) Urine_Collection->Urine_Prep HPLC HPLC Serum_Prep->HPLC ELISA ELISA Serum_Prep->ELISA Urine_Prep->HPLC Urine_Prep->ELISA Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis ELISA->Data_Analysis

References

Clinical validation of neopterin as a predictor of allograft rejection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the clinical utility of neopterin in monitoring allograft status, with a comparative analysis against other key biomarkers.

The early and accurate detection of allograft rejection is a critical factor in improving long-term transplant outcomes. This compound, a pteridine (B1203161) metabolite, has emerged as a sensitive, non-invasive biomarker of cellular immune activation, offering valuable predictive information on the risk of allograft rejection. This guide provides a detailed overview of the clinical validation of this compound, a comparison with alternative biomarkers, and the experimental protocols for its measurement.

This compound as a Predictor of Allograft Rejection

This compound is produced by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine released during T-cell mediated immune responses.[1] Elevated this compound levels in blood or urine, therefore, serve as a direct indicator of cellular immune system activation, a hallmark of acute allograft rejection.[1][2]

Numerous studies have demonstrated a strong correlation between increased this compound concentrations and the incidence of acute rejection episodes in recipients of kidney, heart, and liver allografts.[3][4] Significantly higher this compound levels are observed in patients who subsequently develop biopsy-proven rejection compared to those with stable graft function.[3][5] Moreover, a rise in this compound levels can often be detected several days before the clinical manifestation of rejection, providing a crucial window for early intervention.[1]

Comparative Analysis of Allograft Rejection Biomarkers

While this compound is a well-established marker, several other biomarkers are also utilized to monitor allograft health. The following table provides a comparative summary of this compound against other prominent biomarkers.

BiomarkerSample TypeMechanism of ActionAdvantagesDisadvantages
This compound Serum, Plasma, UrineReleased by activated macrophages upon IFN-γ stimulation, indicating T-cell activation.[1]- Early indicator of rejection[1]- Non-invasive- Well-established assays (ELISA)[6]- Not specific to rejection (elevated in viral infections)[4]- Renal function can influence levels[5]
Serum Creatinine SerumA waste product filtered by the kidneys; levels rise with decreased graft function.- Widely available and inexpensive- Standard of care for monitoring kidney function- Late indicator of rejection- Lacks sensitivity and specificity for early rejection
Donor-Derived Cell-Free DNA (dd-cfDNA) PlasmaFragments of DNA from the donor organ released into the recipient's bloodstream upon graft injury.[7]- High specificity for allograft injury- Can detect both acute cellular and antibody-mediated rejection[7]- Higher cost- Levels can be affected by other factors like infection or biopsy-related trauma[8]
Urinary Chemokines (CXCL9, CXCL10) UrineChemokines that attract immune cells to the allograft during inflammation and rejection.[9]- Non-invasive- Good correlation with intra-graft inflammation[10]- May also be elevated in urinary tract infections- Less established than this compound
Soluble Interleukin-2 (B1167480) Receptor (sIL-2R) Serum, PlasmaReleased by activated T-lymphocytes.- Direct marker of T-cell activation- Also elevated in infections and other inflammatory conditions[4]

Quantitative Comparison of Biomarker Performance

The following table summarizes key performance metrics for this compound and alternative biomarkers in predicting allograft rejection, based on published studies.

BiomarkerStudy PopulationKey Findings
This compound Renal Transplant RecipientsSignificantly higher post-transplant this compound levels (days 5-7) in patients who subsequently rejected their grafts (35.7 nmol/l vs. 19.9 nmol/l, p=0.006).[5]
This compound/Creatinine Ratio Renal Transplant RecipientsA higher this compound/creatinine ratio was significantly associated with biopsy-proven cellular or vascular rejection in the first year post-transplant (p=0.001, odds ratio=1.64).[3]
dd-cfDNA Kidney Transplant Recipientsdd-cfDNA levels strongly correlated with allograft rejection (p < 0.0001). The inclusion of dd-cfDNA in a standard of care model improved the prediction of rejection.[7]
Urinary CXCL9/Creatinine Kidney Transplant RecipientsThe diagnostic performance of urinary CXCL9/creatinine in discriminating rejection showed an ROC AUC of 0.728 (p<0.001), with a sensitivity of 76.9% and specificity of 73.1% at a cut-off of 0.11 ng/mmol.[10]
Urinary CXCL10/Creatinine Kidney Transplant RecipientsThe ability of urinary CXCL10/creatinine to discriminate transplant rejection had an ROC AUC of 0.73 (p<0.001), with a sensitivity of 71.4% and specificity of 84.6% at a cut-off of 0.42 ng/mmol.[10]
sIL-2R Renal Allograft RecipientsSerum sIL-2R levels in recipients with rejection were significantly higher than in those without rejection (329.85 ± 59.22 pg/mL vs. 18.12 ± 11.22 pg/mL, p<0.001).[11]

Signaling Pathway and Experimental Workflow

Biological Pathway of this compound Production

The production of this compound is a downstream effect of the cellular immune response, primarily driven by IFN-γ. The following diagram illustrates the key steps in this pathway.

Neopterin_Pathway cluster_0 T-Cell Activation cluster_1 Macrophage Activation TCell Recipient T-Cell Macrophage Macrophage TCell->Macrophage Releases IFN-γ Alloantigen Donor Alloantigen Alloantigen->TCell Recognition GTP GTP Macrophage->GTP Stimulates This compound This compound Release GTP->this compound Converts to

Figure 1. Signaling pathway of this compound production.
Experimental Workflow for this compound Measurement

The most common method for quantifying this compound levels is through a competitive enzyme-linked immunosorbent assay (ELISA). The general workflow is depicted below.

Neopterin_ELISA_Workflow Start Sample Collection (Serum, Plasma, or Urine) Step1 Pipette Standards, Controls, and Samples into Microtiter Plate Start->Step1 Step2 Add Enzyme Conjugate and this compound Antiserum Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Wash Plate to Remove Unbound Reagents Step3->Step4 Step5 Add TMB Substrate Solution Step4->Step5 Step6 Incubate and Develop Color Step5->Step6 Step7 Add Stop Solution Step6->Step7 Step8 Measure Optical Density at 450 nm Step7->Step8 End Calculate this compound Concentration Step8->End

Figure 2. General workflow for this compound ELISA.

Experimental Protocols

Measurement of Serum this compound by ELISA

Principle: This is a competitive ELISA. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding sites on a rabbit anti-neopterin antibody. The antibody-antigen complexes are then captured on a microtiter plate coated with a goat anti-rabbit antibody. The amount of color development is inversely proportional to the concentration of this compound in the sample.[12]

Materials:

  • This compound ELISA Kit (commercially available)

  • Microtiter plate reader capable of measuring absorbance at 450 nm

  • Precision pipettes

  • Wash buffer

  • Distilled or deionized water

  • Serum, plasma, or urine samples

Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Pipette 20 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[6]

  • Add 100 µL of Enzyme Conjugate to each well.[6]

  • Add 50 µL of this compound Antiserum to each well.[6]

  • Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker.[6]

  • Wash the plate four times with 300 µL of diluted wash buffer per well.[6]

  • Add 150 µL of TMB Substrate Solution to each well.[6]

  • Incubate for 10 minutes at room temperature.[6]

  • Stop the reaction by adding 150 µL of Stop Solution to each well.[6]

  • Read the optical density at 450 nm within 15 minutes.[6]

  • Calculate the this compound concentration of the samples by referring to the standard curve.

Sample Handling:

  • Serum and Plasma: Avoid direct sunlight. Samples can be stored at 2-8°C for a short period or at -20°C for long-term storage.[6]

  • Urine: Both spontaneous and 24-hour urine collections can be used. Centrifuge samples before use to remove particulate matter.[6]

Conclusion

This compound is a valuable and clinically validated biomarker for the non-invasive prediction of allograft rejection. Its ability to provide an early indication of cellular immune activation allows for timely clinical intervention, potentially improving graft survival. While other biomarkers such as dd-cfDNA and urinary chemokines show promise, this compound remains a reliable and cost-effective tool in the immunologic monitoring of transplant recipients. The choice of biomarker will depend on the specific clinical context, and often a combination of markers may provide the most comprehensive assessment of allograft status.

References

Neopterin in Combination with Other Biomarkers: A Guide to Improved Diagnostic Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of cellular immune system activation, particularly of T-helper 1 (Th1) cell-mediated immunity. Produced predominantly by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), elevated this compound levels are associated with various conditions, including infections, autoimmune diseases, malignancies, and allograft rejection.[1][2][3][4] While a valuable biomarker in its own right, the diagnostic and prognostic power of this compound can be significantly enhanced when used in combination with other biomarkers. This guide provides a comparative overview of this compound-based biomarker combinations for various diagnostic applications, supported by experimental data and detailed methodologies.

Differentiating Bacterial from Viral Infections

A key challenge in clinical diagnostics is the rapid and accurate differentiation of bacterial from viral infections to guide appropriate antimicrobial therapy. This compound, in combination with C-reactive protein (CRP) and procalcitonin (B1506340) (PCT), has shown promise in improving this differentiation, particularly in lower respiratory tract infections (LRTIs).[5][6][7]

Data Comparison
Biomarker(s)ApplicationSensitivity (%)Specificity (%)AUCCut-off Value(s)Reference(s)
This compound Distinguishing viral from bacterial LRTI9669.50.832>15 nmol/L[5]
CRP Distinguishing bacterial from viral LRTI--0.838-[6]
PCT Distinguishing bacterial from viral LRTI--0.770-[6]
CRP/Neopterin Ratio Distinguishing viral from bacterial LRTI--0.857-[5][6]
(CRP x PCT)/Neopterin Distinguishing viral from bacterial LRTI--0.856-[6]
This compound Differentiating infection vs. inflammation (ICU)62.7 (Day 1), 69.3 (Day 2)78.3 (Day 1), 67.9 (Day 2)-18 pg/L (Day 1), 16 pg/L (Day 2)[8]
PCT Differentiating infection vs. inflammation (ICU)67.7 (Day 1), 60.9 (Day 2)47.8 (Day 1), 63.0 (Day 2)-0.8 µg/L (Day 1), 0.9 µg/L (Day 2)[8]

AUC: Area Under the Curve; LRTI: Lower Respiratory Tract Infection; ICU: Intensive Care Unit

Experimental Protocols

Measurement of this compound, PCT, and CRP:

Serum or plasma levels of this compound, PCT, and CRP are typically measured using commercially available enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA).

  • Sample Preparation: Blood samples are collected in standard serum or EDTA tubes. The samples are centrifuged to separate serum or plasma, which can then be stored at -20°C or below until analysis.

  • This compound ELISA (Competitive Assay):

    • Standards, controls, and patient samples are added to microplate wells coated with a monoclonal anti-neopterin antibody.

    • A fixed amount of biotin-labeled this compound is added, which competes with the this compound in the sample for binding to the coated antibody.

    • After incubation and washing, a streptavidin-peroxidase conjugate is added, which binds to the biotinylated this compound.

    • A substrate solution is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration is calculated from a standard curve.

  • PCT and CRP ELISA (Sandwich Assay):

    • Standards, controls, and patient samples are added to microplate wells pre-coated with a capture antibody specific for PCT or CRP.

    • After incubation and washing, a second, enzyme-conjugated antibody (e.g., HRP-conjugated) that recognizes a different epitope on the target protein is added.

    • Following another incubation and wash step, a substrate solution is added, leading to color development that is directly proportional to the concentration of PCT or CRP.

    • The reaction is stopped, and the absorbance is measured to determine the concentration from a standard curve.[5][9][10]

Signaling Pathway and Experimental Workflow

The production of this compound is a direct consequence of the activation of the cellular immune response, primarily driven by IFN-γ. In viral infections, the robust T-cell response leads to high levels of IFN-γ, which in turn stimulates macrophages to produce significant amounts of this compound. Bacterial infections, on the other hand, tend to induce a more pronounced acute-phase response, leading to higher levels of CRP and PCT. The combination of these markers, therefore, provides a more comprehensive picture of the underlying pathophysiology.

G IFN-γ Signaling Pathway for this compound Production cluster_cell Macrophage IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK1/2 JAK1/2 IFN-γ Receptor->JAK1/2 Activates STAT1 STAT1 JAK1/2->STAT1 Phosphorylates GTP-CH-I GTP-CH-I STAT1->GTP-CH-I Induces transcription GTP GTP GTP->GTP-CH-I Substrate This compound This compound GTP-CH-I->this compound Catalyzes

Caption: IFN-γ signaling cascade leading to this compound synthesis in macrophages.

G Diagnostic Workflow for Infection Differentiation Patient with Suspected LRTI Patient with Suspected LRTI Blood Sample Collection Blood Sample Collection Patient with Suspected LRTI->Blood Sample Collection Serum/Plasma Separation Serum/Plasma Separation Blood Sample Collection->Serum/Plasma Separation Biomarker Measurement Biomarker Measurement Serum/Plasma Separation->Biomarker Measurement This compound, CRP, PCT Data Analysis Data Analysis Biomarker Measurement->Data Analysis Calculate Ratios Bacterial Infection Bacterial Infection Data Analysis->Bacterial Infection High CRP/Neopterin Viral Infection Viral Infection Data Analysis->Viral Infection Low CRP/Neopterin

Caption: Workflow for biomarker-assisted diagnosis of lower respiratory tract infections.

Diagnosis of Tuberculous Pleurisy

The diagnosis of tuberculous (TB) pleurisy can be challenging. Combining this compound with adenosine (B11128) deaminase (ADA) in pleural fluid has been shown to improve diagnostic accuracy.

Data Comparison
Biomarker(s)ApplicationSensitivity (%)Specificity (%)AUCCut-off Value(s)Reference(s)
This compound (Pleural Fluid) Diagnosis of Tuberculous Pleurisy8672.55-4.7 U/L[11]
ADA (Pleural Fluid) Diagnosis of Tuberculous Pleurisy8868.63-42 U/L[11]
ADA (Pleural Fluid) Diagnosis of Tuberculous Pleurisy9193--[12]
ADA2 (Pleural Fluid) Diagnosis of Tuberculous Pleurisy95.3586-20.37 U/L[13]

ADA: Adenosine Deaminase

Experimental Protocols

Measurement of this compound and ADA in Pleural Fluid:

  • Sample Collection: Pleural fluid is collected via thoracentesis.

  • This compound Measurement: An ELISA, as described previously, can be used for the quantification of this compound in pleural fluid.[11]

  • ADA Measurement: The activity of ADA is typically determined by a spectrophotometric method. The principle of the assay is based on the deamination of adenosine to inosine, which is then converted through a series of enzymatic reactions to produce a colored product that can be measured.[14]

Assessment of Neuroinflammation

This compound, in combination with metabolites of the kynurenine (B1673888) pathway, serves as a valuable tool for diagnosing and monitoring neuroinflammatory conditions. These biomarkers can be measured in cerebrospinal fluid (CSF).[15]

Data Comparison
Biomarker(s) (in CSF)ApplicationSensitivity (%) (at 95% Specificity)AUCReference(s)
This compound Diagnosis of Neuroinflammation820.944
Quinolinic Acid Diagnosis of Neuroinflammation57-
Kynurenine/Tryptophan Ratio Diagnosis of Neuroinflammation47-
Kynurenine Diagnosis of Neuroinflammation37-
Experimental Protocols

Measurement of this compound and Kynurenine Pathway Metabolites in CSF:

  • Sample Collection: CSF is obtained via lumbar puncture.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of this compound and kynurenine pathway metabolites (tryptophan, kynurenine, quinolinic acid, etc.) in CSF.[8][15] This technique offers high sensitivity and specificity.

    • Sample Preparation: CSF samples are typically subjected to protein precipitation followed by centrifugation.

    • Chromatographic Separation: The supernatant is injected into an LC system, where the analytes are separated on a reversed-phase column.

    • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

Signaling Pathway

In neuroinflammatory conditions, pro-inflammatory cytokines, including IFN-γ, are upregulated within the central nervous system. This leads to the activation of microglia and infiltrating macrophages, which then produce this compound. Simultaneously, IFN-γ activates the enzyme indoleamine 2,3-dioxygenase (IDO), which is the rate-limiting step in the kynurenine pathway, leading to increased levels of kynurenine and its downstream metabolites, such as the neurotoxic quinolinic acid.

G Neuroinflammatory Pathway Activation cluster_cns Central Nervous System Inflammatory Stimulus Inflammatory Stimulus Activated T-cell Activated T-cell Inflammatory Stimulus->Activated T-cell IFN-γ IFN-γ Activated T-cell->IFN-γ releases Microglia/Macrophage Microglia/Macrophage IFN-γ->Microglia/Macrophage activates IDO Activation IDO Activation IFN-γ->IDO Activation induces This compound Production This compound Production Microglia/Macrophage->this compound Production Kynurenine Pathway Kynurenine Pathway IDO Activation->Kynurenine Pathway Tryptophan Tryptophan Tryptophan->IDO Activation Substrate Quinolinic Acid Quinolinic Acid Kynurenine Pathway->Quinolinic Acid produces

Caption: Crosstalk between IFN-γ, this compound, and the kynurenine pathway in neuroinflammation.

References

Assessing the Cost-Effectiveness of Neopterin Testing Compared to Other Inflammatory Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical and research diagnostics, the selection of appropriate biomarkers is paramount for accurate disease assessment and effective patient management. This guide provides a comprehensive comparison of neopterin with other commonly used inflammatory markers—C-reactive protein (CRP), procalcitonin (B1506340) (PCT), and erythrocyte sedimentation rate (ESR). We delve into the cost-effectiveness of this compound testing, supported by available data on performance, cost, and experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to this compound and Other Inflammatory Markers

This compound is a pteridine (B1203161) molecule produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), making it a specific marker of cellular immune activation.[1][2][3] Its levels rise in response to viral infections, autoimmune diseases, allograft rejection, and certain malignancies.[4] In contrast, CRP is an acute-phase reactant synthesized by the liver in response to inflammation, primarily driven by interleukin-6.[5] PCT is a peptide precursor of the hormone calcitonin, which increases significantly during systemic bacterial infections.[1][6][7] ESR, a non-specific measure of inflammation, reflects the rate at which red blood cells settle in a tube of blood.[8][9]

Comparative Data Presentation

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound, CRP, PCT, and ESR.

Table 1: Cost Comparison of Inflammatory Marker Tests

MarkerTest TypeEstimated Cost (USD)Notes
This compound ELISA Kit (96 tests)$562.00 - $696.00 (€1,234.56)Research use kits. Cost per sample is lower when running multiple samples.[10][11][12][13]
CRP Blood Test$9 - $79 (£37.00)Price for a single patient test can vary based on the provider and setting.[14][15]
PCT Blood TestVariesOften used in hospital settings for sepsis diagnosis; rapid test kits are available.[1][16][17]
ESR Blood Test$4 -
49(49 (49(
22.22 - $29.00)
A widely available and low-cost test.[18][19]

Table 2: Performance Characteristics of Inflammatory Markers

MarkerPrimary IndicationSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound Cellular Immune Activation (e.g., viral infections)High for viral infectionsCan distinguish viral from bacterial infectionsSpecific marker of T-cell mediated immunityHigher cost, less readily available in all clinical labs
CRP General Inflammation, Bacterial InfectionsHigh for bacterial infectionsLow (non-specific)Widely available, low cost, rapid turnaroundNon-specific, elevated in many inflammatory conditions
PCT Systemic Bacterial Infections, SepsisHigh for bacterial sepsisHigher than CRP for bacterial infectionGood for guiding antibiotic therapyHigher cost than CRP and ESR, less useful for viral infections
ESR Non-specific InflammationVariesVery LowInexpensive, simple to performNon-specific, slow to rise and fall, affected by other factors

Note: Sensitivity and specificity can vary significantly depending on the clinical setting, patient population, and the specific assay used.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are summaries of typical experimental protocols.

This compound Measurement (ELISA)

A common method for quantifying this compound is the competitive enzyme-linked immunosorbent assay (ELISA).

  • Sample Preparation : Serum, plasma, or urine samples are collected and stored, protected from light.[12]

  • Assay Procedure :

    • A microtiter plate is pre-coated with anti-neopterin antibodies.

    • Samples or standards are added to the wells, along with a known amount of biotinylated this compound.

    • During incubation, the this compound in the sample competes with the biotinylated this compound for binding to the antibody.

    • The plate is washed to remove unbound components.

    • Avidin-HRP conjugate is added, which binds to the captured biotinylated this compound.

    • After another wash, a substrate solution (TMB) is added, and the color development is stopped with an acid.

    • The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[20]

C-Reactive Protein (CRP) Measurement

CRP levels are typically measured using a high-sensitivity immunoassay.

  • Sample Collection : A blood sample is drawn from a vein.

  • Analysis : The test measures the concentration of CRP in the blood, often using immunoturbidimetric or chemiluminescent assays.

Procalcitonin (PCT) Measurement

PCT is often measured with a rapid immunoassay, particularly in acute care settings.

  • Sample Collection : A blood sample is collected.

  • Analysis : The assay uses antibodies specific to procalcitonin to determine its concentration. Rapid tests can provide results in under an hour.[16]

Erythrocyte Sedimentation Rate (ESR) Measurement (Modified Westergren Method)

  • Sample Collection : A whole blood sample is collected in an EDTA tube.

  • Procedure :

    • The blood is diluted and placed in a tall, thin, vertical tube.

    • The rate at which the red blood cells fall over a period of one hour is measured in millimeters.[21]

Signaling Pathway and Experimental Workflow Visualizations

This compound Production Signaling Pathway

The following diagram illustrates the cellular pathway leading to the production of this compound.

Neopterin_Signaling_Pathway cluster_macrophage Inside Macrophage IFN_gamma Interferon-gamma (IFN-γ) IFNGR IFN-γ Receptor IFN_gamma->IFNGR Binds to STAT1 STAT1 Activation IFNGR->STAT1 Triggers Macrophage Macrophage / Dendritic Cell GTPCH1 GTP Cyclohydrolase I (GTPCH-I) Upregulation STAT1->GTPCH1 Induces This compound This compound Release GTPCH1->this compound Leads to GTP Guanosine Triphosphate (GTP) GTP->GTPCH1 Substrate for

Caption: IFN-γ stimulates macrophages to produce this compound.

Experimental Workflow for Biomarker Comparison

This diagram outlines a typical workflow for a study comparing the cost-effectiveness of different biomarkers.

Biomarker_Comparison_Workflow Patient_Cohort Define Patient Cohort (e.g., Suspected Infection) Sample_Collection Collect Samples (Serum, Plasma) Patient_Cohort->Sample_Collection Clinical_Diagnosis Establish Clinical Diagnosis (Gold Standard) Patient_Cohort->Clinical_Diagnosis Biomarker_Measurement Measure Biomarkers (this compound, CRP, PCT, ESR) Sample_Collection->Biomarker_Measurement Data_Analysis Data Analysis Biomarker_Measurement->Data_Analysis Clinical_Diagnosis->Data_Analysis Performance Diagnostic Performance (Sensitivity, Specificity) Data_Analysis->Performance Cost Cost Analysis (Cost per Test, Downstream Costs) Data_Analysis->Cost Cost_Effectiveness Cost-Effectiveness Evaluation (Cost per Correct Diagnosis) Performance->Cost_Effectiveness Cost->Cost_Effectiveness

Caption: Workflow for a biomarker cost-effectiveness study.

Discussion on Cost-Effectiveness

The direct cost of a this compound test, particularly when using an ELISA kit, is higher than that of a standard CRP or ESR test. However, a comprehensive cost-effectiveness analysis must consider the downstream implications of the test results.

This compound's strength lies in its ability to specifically indicate cellular immune activation, which can be particularly valuable in distinguishing between viral and bacterial infections. In scenarios where this differentiation is critical, the higher initial cost of a this compound test could be offset by:

  • Reduced antibiotic use : By identifying a likely viral etiology, this compound testing could help avoid unnecessary antibiotic prescriptions, thereby reducing drug costs and the societal burden of antimicrobial resistance.

  • Improved patient management : Early and accurate diagnosis can lead to more appropriate and timely treatment, potentially reducing hospital stays and the need for further diagnostic procedures.

In contrast, while CRP and ESR are less expensive, their non-specific nature may lead to diagnostic ambiguity, potentially resulting in broader, less targeted treatments and additional follow-up testing. PCT has established its cost-effectiveness in guiding antibiotic stewardship in bacterial sepsis, but its utility in viral infections is limited.[22][23]

The decision to use this compound testing should, therefore, be guided by the specific clinical or research question. In large-scale screening for general inflammation, the lower cost of CRP or ESR may be more appropriate. However, in specific patient populations where the differentiation of the type of immune response is crucial, the higher cost of this compound testing may be justified by its potential to improve clinical outcomes and optimize resource utilization.

Conclusion

This compound is a valuable biomarker for assessing cellular immune activation, offering distinct advantages over more general inflammatory markers like CRP and ESR, particularly in the context of viral infections. While the upfront cost of this compound testing is higher, its potential to guide specific clinical decisions, such as antibiotic stewardship, suggests that it can be a cost-effective tool in certain clinical settings. Further head-to-head cost-effectiveness studies are warranted to fully elucidate the economic value of this compound in comparison to other inflammatory markers across a range of diseases. Researchers and clinicians should consider the specific diagnostic needs and the potential for downstream cost savings when selecting the most appropriate inflammatory biomarker.

References

Neopterin: A Meta-analytical Guide to its Diagnostic and Prognostic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of neopterin's utility as a diagnostic and prognostic biomarker across various disease states. By synthesizing data from numerous studies, this document offers an objective comparison of this compound's performance against other markers and details the experimental protocols for its measurement.

Executive Summary

This compound, a pteridine (B1203161) metabolite, is a sensitive indicator of cellular immune activation, specifically the interferon-gamma (IFN-γ) mediated response.[1][2] Its levels in various biological fluids, including serum, plasma, and urine, rise in response to viral and bacterial infections, autoimmune diseases, malignancies, and allograft rejection.[3][4] This guide consolidates findings from meta-analyses to evaluate its effectiveness as a reliable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

Data Presentation: Quantitative Analysis of this compound's Performance

The following tables summarize the quantitative data from meta-analyses, providing a clear comparison of this compound's diagnostic and prognostic value in different clinical contexts.

Disease AreaComparison GroupMetricResult95% Confidence Intervalp-valueCertainty of EvidenceCitation
Diagnostic Utility
Rheumatic DiseasesHealthy ControlsStandardized Mean Difference (SMD) - Plasma/Serum1.311.01 to 1.61<0.001Moderate[5][6]
Rheumatic DiseasesHealthy ControlsStandardized Mean Difference (SMD) - Urine1.650.86 to 2.43<0.001Low[7][5][6]
Heart FailureHealthy ControlsEffect Size - Serum3.720.16 to 7.280.04-
Prognostic Utility
Severe COVID-19Mild COVID-19Area Under the Curve (AUC)0.9140.85 to 0.97--[8]
Severe COVID-19 (Cut-off: 90 nmol/L)Mild COVID-19Sensitivity100%---[8]
Severe COVID-19 (Cut-off: 90 nmol/L)Mild COVID-19Specificity76%---[8]
Advanced HIV-1 Infection (Higher vs. Lower this compound)Disease ProgressionHazard Ratio (HR)2.2331.632 to 3.058<0.0001-[9]

Experimental Protocols

The accurate measurement of this compound is crucial for its clinical application. The most commonly employed methods in the cited meta-analyses are detailed below.

This compound Measurement Techniques

Three primary methods are utilized for the quantification of this compound in biological samples:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a sensitive and robust immunoassay that provides accurate quantification of this compound in complex samples like serum, plasma, and urine.[10] Commercial ELISA kits are widely available, making this method accessible for many laboratories.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorimetric detection offers high sensitivity, enabling the detection of low this compound concentrations.[7] While highly reliable, it can be more complex to perform than ELISA, especially for serum samples due to the presence of interfering proteins.[10]

  • Radioimmunoassay (RIA): RIA is another suitable method for this compound detection. However, the use of radioisotopes is becoming less common in research and clinical diagnostics.[10][11]

Sample Collection and Handling
  • Biological Fluids: this compound can be measured in various body fluids, including serum, plasma, urine, saliva, synovial fluid, and cerebrospinal fluid.[7][11]

  • Sample Stability: Proper handling and storage of samples are essential to ensure the accuracy of this compound measurements. Specific protocols may vary depending on the analytical method used.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is a direct product of the cellular immune response. Its synthesis is initiated by the cytokine interferon-gamma (IFN-γ), which is primarily released by activated T-lymphocytes and natural killer (NK) cells.[4] IFN-γ stimulates macrophages and other cells to upregulate the enzyme GTP cyclohydrolase I (GTP-CH-I).[2][4] This enzyme converts guanosine (B1672433) triphosphate (GTP) into 7,8-dihydrothis compound (B1664191) triphosphate, which is subsequently dephosphorylated to 7,8-dihydrothis compound.[7][12] The unstable 7,8-dihydrothis compound is then oxidized to produce the stable molecule, this compound.[12]

Neopterin_Pathway Interferon_gamma Interferon-gamma (IFN-γ) Macrophage Macrophage Interferon_gamma->Macrophage stimulates GTP_CH_I GTP Cyclohydrolase I (GTP-CH-I) Upregulation Macrophage->GTP_CH_I induces GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP 7,8-Dihydrothis compound Triphosphate GTP->Dihydroneopterin_TP converted by GTP-CH-I Dihydrothis compound 7,8-Dihydrothis compound Dihydroneopterin_TP->Dihydrothis compound dephosphorylated Oxidation Oxidation Dihydrothis compound->Oxidation This compound This compound Oxidation->this compound

Caption: this compound biosynthesis pathway initiated by IFN-γ.

Meta-analysis Experimental Workflow

The process of conducting a meta-analysis on the diagnostic and prognostic utility of this compound follows a structured methodology to ensure comprehensive and unbiased results.

Meta_Analysis_Workflow A 1. Define Research Question (Diagnostic/Prognostic Utility of this compound) B 2. Literature Search (PubMed, Scopus, etc.) A->B C 3. Study Selection (Inclusion/Exclusion Criteria) B->C D 4. Data Extraction (Quantitative Data, Study Characteristics) C->D E 5. Quality Assessment (Risk of Bias) D->E F 6. Statistical Analysis (SMD, HR, AUC) E->F G 7. Subgroup & Sensitivity Analysis F->G H 8. Interpretation & Conclusion G->H

Caption: A typical workflow for a meta-analysis study.

Conclusion

The collective evidence from multiple meta-analyses strongly supports the utility of this compound as a non-specific but highly sensitive biomarker of cellular immune activation. Its measurement can provide valuable diagnostic and prognostic information across a spectrum of inflammatory and infectious diseases. While elevated this compound levels are not indicative of a specific disease, they serve as a global "catch-all" marker, signaling an active immune response.[3][10] This early warning capability can be instrumental in patient triage, monitoring disease progression, and evaluating the efficacy of immunomodulatory therapies. Further research should focus on establishing disease-specific cut-off values and integrating this compound measurement into multi-marker panels to enhance its clinical specificity.

References

A Researcher's Guide to Neopterin Measurement: A Cross-Laboratory Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of neopterin, a key biomarker of cellular immune activation, is paramount. This guide provides an objective comparison of the three primary techniques for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented, supported by experimental data, aims to assist in the selection of the most appropriate method for specific research needs.

This compound is a pteridine (B1203161) derivative produced by activated monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is primarily released by activated T-lymphocytes.[1] Its levels in various body fluids, including serum, plasma, urine, and cerebrospinal fluid, serve as a sensitive indicator of the activation of the cellular immune system. Consequently, this compound measurement is a valuable tool in studying inflammatory and infectious diseases, monitoring transplant rejection, and assessing the efficacy of immunomodulatory therapies.

Comparative Analysis of this compound Measurement Techniques

The choice of an analytical method for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available laboratory equipment. The following tables summarize the quantitative performance data from various cross-laboratory validation studies, offering a direct comparison of ELISA, HPLC, and LC-MS/MS.

Performance Metric ELISA HPLC with Fluorescence Detection LC-MS/MS
Principle Competitive solid-phase immunoassayChromatographic separation and quantification based on natural fluorescenceChromatographic separation followed by mass-based detection and quantification
Sample Throughput HighModerate to HighHigh
Instrumentation Cost LowModerateHigh
Reagent Cost per Sample Low to ModerateLowModerate to High
Technical Expertise Low to ModerateModerate to HighHigh
Validation Parameter ELISA HPLC with Fluorescence Detection LC-MS/MS
Intra-Assay Precision (CV%) Generally < 10%[2]< 3.14%[3]< 6%[4]
Inter-Assay Precision (CV%) Generally < 12%[2]< 3.14%[3]< 10%[4]
Linearity Range Typically 0.16-10 ng/mL (kit dependent)1.0 - 1000 ng/mL[3]3 - 200 nmol/L[4][5]
Limit of Detection (LOD) ~0.05 ng/mL (kit dependent)0.3 ng/mL[3]Not explicitly stated in reviewed sources
Limit of Quantification (LOQ) Not explicitly stated in reviewed sources1.0 ng/mL[3]Not explicitly stated in reviewed sources
Correlation with HPLC (R²) Variable; can be high (e.g., 0.96) or low (e.g., 0.48) depending on the kit[6]Gold StandardExcellent (r = 0.9919)[4][5]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Method

This protocol provides a general overview of a competitive ELISA for this compound measurement. Specific details may vary between commercial kits.

  • Sample Preparation: Serum, plasma, or urine samples are used. Depending on the expected concentration, samples may require dilution with the assay buffer provided in the kit.

  • Assay Procedure:

    • Standards, controls, and prepared samples are pipetted into the wells of a microtiter plate pre-coated with anti-neopterin antibodies.

    • A fixed amount of biotin-conjugated this compound is added to each well.

    • The plate is incubated, allowing the sample/standard this compound and the biotin-conjugated this compound to compete for binding to the immobilized antibodies.

    • The wells are washed to remove unbound components.

    • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well, which binds to the captured biotin-conjugated this compound.

    • After another washing step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is converted by HRP to a colored product.

    • The reaction is stopped by the addition of an acidic stop solution.

  • Data Analysis: The optical density (OD) is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of this compound in the samples is inversely proportional to the OD and is determined by comparison to a standard curve.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is considered the gold standard for this compound quantification.[6]

  • Sample Preparation:

    • For serum or plasma, proteins are precipitated using an acid solution (e.g., trichloroacetic acid).[7]

    • The sample is then centrifuged, and the supernatant is collected.

    • Urine samples are typically diluted with the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7]

    • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer with a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[3][7]

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[3]

    • Detection: this compound has natural fluorescence, which is measured using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[3][7]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for this compound measurement.

  • Sample Preparation:

    • Similar to HPLC, protein precipitation is performed for serum and plasma samples, often using a cold organic solvent like methanol.

    • Urine samples are diluted.

    • An isotopically labeled internal standard is added to all samples, calibrators, and quality controls to ensure accurate quantification.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: A reversed-phase column is used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound and the internal standard are ionized (e.g., using electrospray ionization) and fragmented. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Data Analysis: The ratio of the peak area of the this compound MRM transition to the peak area of the internal standard MRM transition is calculated. This ratio is then used to determine the this compound concentration from a calibration curve.

Visualizing the Biological Context and Experimental Workflow

To better understand the biological significance of this compound and the general workflow of its analysis, the following diagrams are provided.

Neopterin_Signaling_Pathway cluster_macrophage T_Cell Activated T-Cell IFNg Interferon-γ (IFN-γ) T_Cell->IFNg releases IFNgR IFN-γ Receptor IFNg->IFNgR binds to Macrophage Macrophage JAK_STAT JAK-STAT Signaling Pathway IFNgR->JAK_STAT activates GTPCH1_Induction GTP Cyclohydrolase I (GCH1) Induction JAK_STAT->GTPCH1_Induction leads to This compound This compound GTPCH1_Induction->this compound catalyzes conversion GTP GTP GTP->GTPCH1_Induction

Caption: Interferon-γ signaling pathway leading to this compound production in macrophages.

Neopterin_Measurement_Workflow Sample_Collection Sample Collection (Serum, Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Dilution) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method ELISA ELISA Analytical_Method->ELISA HPLC HPLC Analytical_Method->HPLC LC_MS_MS LC-MS/MS Analytical_Method->LC_MS_MS Data_Acquisition Data Acquisition ELISA->Data_Acquisition HPLC->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, Concentration Calculation) Data_Acquisition->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General experimental workflow for this compound measurement.

References

Comparative studies of neopterin levels in different autoimmune disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive indicator of cellular immune activation. Its production is primarily induced by interferon-gamma (IFN-γ) released from activated T-helper 1 (Th1) cells, which in turn stimulates macrophages to synthesize and secrete this compound.[1][2] Elevated this compound concentrations are observed in a variety of conditions associated with immune system activation, including autoimmune diseases.[1][3] This guide provides a comparative analysis of this compound levels across different autoimmune disorders, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and utilization of this important biomarker.

Comparative Analysis of this compound Levels

This compound levels have been investigated in a range of autoimmune disorders, with elevated concentrations consistently reported in patients compared to healthy controls.[2] The following tables summarize quantitative data on this compound levels in various biological fluids from patients with Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), Multiple Sclerosis (MS), Crohn's Disease (CD), and Ulcerative Colitis (UC). It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in analytical methods, patient cohorts, and disease activity at the time of measurement.

Table 1: Serum/Plasma this compound Levels in Autoimmune Disorders

Autoimmune DisorderPatient GroupThis compound Concentration (nmol/L)Control Group Concentration (nmol/L)Analytical MethodReference
Rheumatoid Arthritis (RA)Treated RA Patients (n=120)11.46 ± 3.564.74 ± 1.98HPLC[4]
Systemic Lupus Erythematosus (SLE)Active SLE (n=30)33.9 (ng/mL)1.95 (ng/mL)ELISA
Systemic Lupus Erythematosus (SLE)Inactive SLE (n=30)3.45 (ng/mL)1.95 (ng/mL)ELISA
Ulcerative Colitis (UC) & Crohn's Disease (CD)IBD Patients (n=63)Significantly higher than controlsNot specifiedELISA[5]

Table 2: Urinary this compound Levels in Autoimmune Disorders

Autoimmune DisorderPatient GroupThis compound Concentration (µmol/mol creatinine)Control Group Concentration (µmol/mol creatinine)Analytical MethodReference
Systemic Lupus Erythematosus (SLE)Active SLE (n=28)874.2 ± 165.38294.6 ± 178.6HPLC-UV[6]
Systemic Lupus Erythematosus (SLE)Inactive SLE (n=15)314.3 ± 121.3294.6 ± 178.6HPLC-UV[6]
Crohn's Disease (CD)Active CD (n=93)302 ± 15 (nmol/mol)142 ± 7 (nmol/mol)Not specified[7]
Crohn's Disease (CD)Inactive CD (n=93)163 ± 8 (nmol/mol)142 ± 7 (nmol/mol)Not specified[7]

Table 3: this compound Levels in Other Biological Fluids

Autoimmune DisorderSample TypePatient GroupThis compound ConcentrationControl Group ConcentrationAnalytical MethodReference
Rheumatoid Arthritis (RA)Synovial FluidRA Patients41 ± 37 nmol/L10.3 ± 25 nmol/LNot specified
Multiple Sclerosis (MS)Cerebrospinal Fluid (CSF)MS Patients with exacerbations (n=19)Elevated in 21% of patientsNot specifiedRadioimmunoassay

Experimental Protocols

Accurate measurement of this compound is crucial for its clinical and research applications. The most common methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) for Urinary this compound

HPLC is a sensitive and reliable method for quantifying this compound in urine.[8]

Sample Preparation:

  • Collect morning urine samples in sterile containers.

  • To prevent degradation, store samples at -20°C until analysis.

  • Prior to analysis, thaw the samples and dilute them 1:100 with distilled water.[8]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm i.d., 5 µm).[8]

  • Mobile Phase: 15 mM phosphate (B84403) buffer (pH 7.0) containing 2.5% methanol.[8]

  • Flow Rate: 1.0 mL/min (isocratic elution).[8]

  • Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[8] For simultaneous creatinine (B1669602) measurement, a UV detector set at 235 nm can be used.[8]

Standard Preparation:

  • Prepare a stock solution of this compound (1.0 mg/mL) in 0.1 M NaOH.

  • Create working standards by diluting the stock solution with 0.1 M NaOH to achieve a concentration range of 1.0-1000 ng/mL.[8]

  • Prepare creatinine standards similarly with a stock solution of 1.0 mg/mL in water and a working range of 0.5-500 µg/mL.[8]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound

Competitive ELISA is a common and high-throughput method for measuring this compound in serum and plasma.[9][10]

Principle: In a competitive ELISA, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

General Protocol Outline:

  • Sample and Standard Preparation: Prepare a series of this compound standards and dilute patient serum or plasma samples as required.

  • Coating: Microtiter plates are pre-coated with anti-neopterin antibodies.

  • Competitive Reaction: Add standards, controls, and samples to the wells, followed by the addition of enzyme-conjugated this compound. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, leading to a color change.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the this compound concentration in the samples by comparing their optical density to the standard curve.

Signaling Pathways and Workflows

This compound Production Pathway

The production of this compound is a direct consequence of cellular immune activation. The process is initiated by activated T-lymphocytes, which release IFN-γ. This cytokine then binds to its receptor on macrophages, triggering a signaling cascade that leads to the increased activity of the enzyme GTP cyclohydrolase I. This enzyme converts GTP to 7,8-dihydrothis compound, which is then oxidized to form this compound.

Neopterin_Production_Pathway cluster_macrophage T_Cell Activated T-Lymphocyte IFN_gamma IFN-γ T_Cell->IFN_gamma releases IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R binds to Macrophage Macrophage JAK_STAT JAK/STAT Signaling IFN_gamma_R->JAK_STAT GTP_CH1 GTP Cyclohydrolase I (GCH1) JAK_STAT->GTP_CH1 upregulates DHNP 7,8-Dihydrothis compound GTP_CH1->DHNP converts GTP GTP GTP->GTP_CH1 This compound This compound DHNP->this compound Oxidation Oxidation

Caption: IFN-γ from T-cells stimulates macrophages to produce this compound from GTP.

General Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples, from collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analytical Measurement cluster_data Data Analysis Collection Biological Sample (Serum, Urine, CSF, etc.) Processing Sample Processing (Centrifugation, Dilution) Collection->Processing HPLC HPLC Analysis Processing->HPLC ELISA ELISA Assay Processing->ELISA Data_Acquisition Data Acquisition (Chromatogram/OD Reading) HPLC->Data_Acquisition ELISA->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Result This compound Level Quantification->Result Final Concentration

Caption: Workflow for this compound measurement from sample collection to final result.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Neopterin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of neopterin, a pteridine (B1203161) compound often used as a marker of cellular immune activation. Adherence to these guidelines will help maintain operational safety and ensure regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), D(+)-Neopterin is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety goggles or other forms of eye protection.[1]
Body Protection Wear protective clothing, such as a lab coat.[1]
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved waste disposal plant, typically via industrial combustion or incineration.[1][3] Do not empty this compound or its containers into drains. [1][3]

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Separate this compound waste from other laboratory waste streams to be handled by local or national waste management facilities.[1]

2. Handling Spills:

  • In the event of a spill, avoid breathing in any dust.[1]

  • Mechanically take up the spilled solid material (e.g., sweep or vacuum with a HEPA filter).

  • For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[4]

  • Place all contaminated materials into the designated, appropriate container for disposal.[1]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[4]

  • Ensure the area is well-ventilated.[1]

3. Container Disposal:

  • Completely emptied packages can be recycled if local regulations permit.[1]

  • Handle contaminated packages in the same manner as the substance itself.[1]

  • Dispose of the container and its contents at an industrial combustion plant or an approved waste disposal facility.[1][3]

4. Final Disposal:

  • Arrange for the collection of the this compound waste by a licensed chemical waste disposal service.

  • It is the responsibility of the chemical waste generator to properly classify the waste and ensure compliance with all local, regional, and national regulations.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Neopterin_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_spill Liquid this compound Spill waste_type->liquid_spill Liquid contaminated_material Contaminated Materials (e.g., containers, gloves) waste_type->contaminated_material Contaminated collect_solid Mechanically collect (e.g., sweep) solid_waste->collect_solid absorb_liquid Absorb with inert material liquid_spill->absorb_liquid place_in_container Place in a labeled, sealed waste container contaminated_material->place_in_container collect_solid->place_in_container decontaminate Decontaminate spill area with alcohol absorb_liquid->decontaminate waste_disposal_service Arrange for pickup by licensed waste disposal service place_in_container->waste_disposal_service decontaminate->place_in_container incineration Dispose via industrial combustion/incineration waste_disposal_service->incineration end End: Safe Disposal incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neopterin
Reactant of Route 2
Neopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.